molecular formula C7H7ClO B1265942 3-(Chloromethyl)phenol CAS No. 60760-06-7

3-(Chloromethyl)phenol

Cat. No.: B1265942
CAS No.: 60760-06-7
M. Wt: 142.58 g/mol
InChI Key: ZFIKJVXBLFGISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)phenol is a useful research compound. Its molecular formula is C7H7ClO and its molecular weight is 142.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIKJVXBLFGISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275370
Record name 3-(chloromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60760-06-7
Record name 3-(chloromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Chloromethyl)phenol CAS number 60760-06-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Chloromethyl)phenol (CAS No. 60760-06-7): Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 60760-06-7), a versatile bifunctional organic compound of significant interest to researchers in organic synthesis and drug development. Possessing both a nucleophilic substitution-receptive chloromethyl group and an electrophilic substitution-directing phenol group, this molecule serves as a critical building block for a diverse range of more complex structures.[1] This document delves into its physicochemical properties, established and emerging synthesis methodologies, characteristic chemical reactivity, and key applications. Furthermore, it outlines standardized analytical techniques for its characterization and summarizes essential safety and toxicological data to ensure its proper handling and use in a research environment.

Physicochemical Properties and Identification

This compound, also known as 3-hydroxybenzyl chloride, is a halogenated phenol that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its distinct structure, featuring a reactive chloromethyl group at the meta position relative to the hydroxyl group, underpins its unique reactivity profile.[2]

Table 1: Core Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 60760-06-7[2][3][4]
Molecular Formula C₇H₇ClO[2][3][4]
Molecular Weight 142.58 g/mol [2][3][4]
IUPAC Name This compound[4]
Synonyms m-chlorophenol, 3-hydroxybenzyl chloride[2][3][4]
Appearance Colorless to pale yellow liquid or solid/semi-solid[2][5]
Boiling Point 105-110 °C at 0.1 Torr[6]
Density ~1.233 g/cm³[6]
XLogP3 1.8[2][4]
Storage Store in freezer (-20°C) under an inert atmosphere[5][7]

Synthesis Methodologies

The primary industrial and laboratory-scale synthesis of this compound is achieved via the Blanc chloromethylation reaction.[1][2] This method, while effective, requires stringent control due to the potential formation of hazardous byproducts.

Primary Route: Blanc Chloromethylation

This electrophilic aromatic substitution reaction involves treating phenol with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂).[1][2] The choice of a Lewis acid is critical; it polarizes the C=O bond of formaldehyde, increasing its electrophilicity and facilitating the attack by the electron-rich phenol ring.

Blanc_Chloromethylation Phenol Phenol Benzyl_Alcohol Benzyl Alcohol Intermediate Phenol->Benzyl_Alcohol Electrophilic Attack Formaldehyde Formaldehyde (HCHO) Activated_HCHO Protonated Formaldehyde [H₂C=OH]⁺ Formaldehyde->Activated_HCHO Activation HCl HCl / ZnCl₂ (Catalyst) Activated_HCHO->Benzyl_Alcohol Electrophilic Attack Product This compound Benzyl_Alcohol->Product Chlorination (Cl⁻)

Caption: Mechanism of Blanc Chloromethylation Synthesis.

Experimental Protocol: Laboratory-Scale Blanc Chloromethylation

  • Reactor Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube. The outlet of the condenser should be connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess HCl gas and any carcinogenic bis(chloromethyl) ether byproduct formed.[2]

  • Charging Reactants: In a fume hood, charge the flask with phenol (1.0 mol), paraformaldehyde (1.2 mol), and zinc chloride (0.5 mol).

  • Reaction Initiation: Begin stirring and slowly bubble dry hydrogen chloride gas through the mixture. An exothermic reaction will commence.

  • Temperature Control: Maintain the reaction temperature between 40–80°C using a water bath.[2] The choice of temperature is a trade-off: higher temperatures increase reaction rate but may also promote the formation of polymeric side products.

  • Reaction Monitoring: Continue the reaction for 4-18 hours.[2] Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC).

  • Workup: After completion, cool the reaction mixture and add 200 mL of cold water. Separate the organic layer.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Alternative Synthetic Routes

While Blanc chloromethylation is prevalent, other methods exist, often employed for substrates sensitive to harsh acidic conditions.

Table 2: Comparison of Synthesis Methods

MethodReactantsConditionsAdvantagesLimitations
Friedel-Crafts Reaction Chloromethyl methyl ether, meta-substituted phenolsLewis acid catalystMilder conditions possibleChloromethyl methyl ether is a potent carcinogen
Direct Chlorination Toluene, followed by hydroxylationMulti-step processAvoids formaldehydeLower atom economy, multiple steps
Microwave-Assisted Phenol, formaldehyde, HClMicrowave irradiationDrastically reduced reaction times, improved selectivityLess explored, scalability challenges

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct reactive sites: the chloromethyl group and the phenol ring.[1] This bifunctionality allows for sequential and selective modifications, making it a powerful precursor.

Reactions at the Chloromethyl Group (Nucleophilic Substitution)

The chloromethyl group is an excellent electrophilic site. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles in Sₙ2-type reactions.[1] This reactivity is the cornerstone of its use as a versatile building block.

Synthetic_Utility CMP This compound Alcohols Diols (e.g., 3-(Hydroxymethyl)phenol) CMP->Alcohols Hydrolysis (H₂O / OH⁻) Ethers Aryl Ethers CMP->Ethers Williamson Ether Synthesis (R-O⁻) Amines Benzylamines CMP->Amines Amination (R₂NH) Thioethers Thioethers CMP->Thioethers Thiolation (R-S⁻) Esters Esters CMP->Esters Esterification (R-COO⁻)

Caption: Synthetic utility via nucleophilic substitution.

Representative Protocol: Synthesis of 3-(Hydroxymethyl)phenol via Hydrolysis

  • Setup: Dissolve this compound (1.0 mol) in a mixture of 500 mL of water and 200 mL of tetrahydrofuran (THF) to ensure homogeneity.

  • Reaction: Add sodium hydroxide (1.1 mol) portion-wise while stirring, maintaining the temperature below 30°C with an ice bath.

  • Monitoring: Stir at room temperature for 3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Neutralize the reaction mixture with dilute HCl to pH 7.

  • Extraction: Extract the aqueous solution three times with 200 mL portions of ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Reactions on the Phenolic Ring (Electrophilic Aromatic Substitution)

The hydroxyl group is a strongly activating, ortho-para directing group due to resonance donation of its lone pair electrons into the aromatic ring.[1] Consequently, electrophilic substitution on this compound will predominantly occur at the C2, C4, and C6 positions, which are ortho and para to the hydroxyl group.[1] This allows for further functionalization of the ring, for example, through halogenation, nitration, or Friedel-Crafts reactions.

Applications in Research and Drug Development

This compound is rarely an end product but is a pivotal intermediate for creating a diverse library of derivatives for biological screening.[1][2]

  • Pharmaceutical Scaffolds: The introduction of the 3-hydroxybenzyl moiety is a common strategy in medicinal chemistry. The chloromethyl handle allows for the straightforward attachment of this scaffold to various nitrogen-containing heterocycles or other pharmacophores.

  • Antimicrobial Agents: Derivatives have been investigated for their antimicrobial properties. For instance, imidazole acetates synthesized from substituted phenols have shown a broad spectrum of activity against bacteria and fungi.[1]

  • General Organic Synthesis: It serves as a precursor for dyes, agrochemicals, and other specialty chemicals.[2] The broader class of chlorinated compounds is foundational in the pharmaceutical industry, with chlorine chemistry being integral to over 88% of top-selling drugs in the United States for treating a wide range of diseases.[8]

The biological action of chlorophenols is often linked to their ability to interfere with critical cellular processes like oxidative phosphorylation, a mechanism that can be exploited in drug design.[9][10]

Analytical Characterization

Gas Chromatography (GC) is the benchmark technique for the analysis of phenols, including this compound.

Protocol: GC-FID Analysis of this compound

This protocol is adapted from standard methodologies for phenol analysis, such as those outlined by the EPA.[11][12]

  • Sample Preparation:

    • For aqueous samples, perform a liquid-liquid extraction at pH ≤ 2 with a suitable solvent like methylene chloride (e.g., EPA Method 3510).[11]

    • For solid samples, use soxhlet or ultrasonic extraction (e.g., EPA Method 3540 or 3550).[11]

    • Accurately prepare a standard solution of this compound in a compatible solvent (e.g., methanol or isopropanol) for calibration.

  • Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    Table 3: Typical GC-FID Parameters for Phenol Analysis

ParameterSettingRationale
Column Agilent CP-Sil 13 CB (50 m x 0.32 mm, 0.4 µm df) or equivalentA mid-polarity column provides good resolution for a range of phenols.[12]
Carrier Gas Helium or HydrogenInert carrier gas for sample transport.
Injector Split/Splitless, 250°CEnsures rapid volatilization of the analyte.
Oven Program Initial 80°C, ramp to 270°C at 10°C/minA temperature ramp effectively separates compounds with different boiling points.
Detector FID, 300°CFID is a robust, universal detector for organic compounds.[11]
  • Analysis: Inject 1 µL of the prepared sample and standard solutions. Identify the this compound peak by comparing its retention time to that of the known standard. Quantify using a calibration curve constructed from the standard solutions.

  • Confirmation: For unambiguous identification, especially in complex matrices, confirmation by Gas Chromatography-Mass Spectrometry (GC/MS) is recommended.[11]

Safety and Toxicology

This compound is a hazardous chemical and must be handled with appropriate engineering controls and personal protective equipment.[2]

Table 4: GHS Hazard Identification

Pictogram(s)Signal WordHazard Statement(s)
corrosive, exclamation markDanger H302: Harmful if swallowed.[4] H314: Causes severe skin burns and eye damage.[4] H315: Causes skin irritation.[4]
  • Toxicological Profile: The primary hazards are its corrosivity and acute toxicity upon ingestion.[2][4] The chloromethyl group itself is associated with mutagenic and carcinogenic properties, demanding cautious handling to minimize exposure.[2] Chlorophenols as a class can be toxic, with potential effects including uncoupling of oxidative phosphorylation and hepatotoxicity.[9][10]

  • Handling: Always use this compound within a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and contact with skin and eyes.

  • Reactivity Hazards: May react exothermically with strong bases and oxidizing agents.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a synthetically valuable intermediate whose utility is defined by the unique and complementary reactivity of its chloromethyl and hydroxyl functional groups. A thorough understanding of its synthesis, particularly the nuances of the Blanc chloromethylation, its predictable reactivity in substitution reactions, and its associated hazards, is essential for its effective and safe application in the laboratory. For researchers in drug discovery and materials science, it remains a key building block for accessing novel chemical entities with diverse functional properties.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography.
  • PrepChem.com. (n.d.). PREPARATION OF p-CHLOROMETHYL PHENOL.
  • G. S, S. K. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy.
  • Michalowicz, J., & Duda, W. (2007). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PubMed Central.
  • Clark, J. (n.d.). some more reactions of phenol. Chemguide.
  • Agilent Technologies, Inc. (2011). Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604.
  • Pharmaceutical chemistry laboratory Co.,Ltb. (n.d.). This compound.
  • Patsnap. (2024). What is Phenol used for?. Patsnap Synapse.
  • LibreTexts Chemistry. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution.
  • PW Solutions. (2022). Phenol is heated with CHCl_3 and aqueous KOH when salicylaldehyde is produced. This reaction is k.... YouTube.

Sources

physical properties of 3-hydroxybenzyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-Hydroxybenzyl Chloride

Abstract

3-Hydroxybenzyl chloride is a bifunctional organic molecule of significant interest as a synthon in pharmaceutical and materials science research. Possessing both a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, its utility is matched by its inherent instability, which complicates its isolation and characterization. This guide provides a comprehensive technical overview of the , grounded in both theoretical principles and practical, field-proven methodologies. We move beyond a simple data sheet to explain the causality behind its reactivity and provide robust protocols for its in situ synthesis and characterization, a necessary approach for handling this transient intermediate. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this versatile reagent.

Introduction: The Challenge and Utility of a Transient Intermediate

3-Hydroxybenzyl chloride (C₇H₇ClO) presents a classic chemical paradox. Its structure, featuring an electrophilic benzylic carbon and a nucleophilic phenol, makes it a powerful building block for introducing the 3-hydroxybenzyl moiety into complex molecules. However, these same functional groups render the molecule highly susceptible to self-condensation and polymerization, making it notoriously difficult to isolate in a pure, stable form. Unlike its isomers or protected analogues, free hydroxybenzyl halides are known for their instability[1].

Consequently, a comprehensive understanding of 3-hydroxybenzyl chloride is not derived from studying a stable, bottled compound, but through the lens of its synthesis and immediate use. This guide is structured accordingly, focusing on the practical aspects of its generation, in situ characterization, and the critical safety protocols required for its handling.

Core Physicochemical Properties

Due to the compound's reactive nature, many of its physical properties are not experimentally documented in the literature for the isolated substance. The following data are synthesized from computational predictions, established chemical principles, and comparison with closely related, stable analogues such as 3-methoxybenzyl chloride and 3-chlorobenzyl chloride.

Physical PropertyPredicted/Estimated ValueSource/Basis of Estimation
Molecular Formula C₇H₇ClO-
Molecular Weight 142.58 g/mol Calculated from atomic weights
Appearance Likely a colorless to pale yellow oil or low-melting solidAnalogy with similar benzyl halides[2]
Melting Point Not available; likely decomposes before a stable melt is achieved.The precursor, 3-hydroxybenzyl alcohol, has a melting point of 69-72 °C[3][4][5]. The product is expected to be less stable.
Boiling Point Not applicable; readily polymerizes at elevated temperatures.High reactivity precludes standard distillation[1]. The related, more stable 3-methoxybenzyl chloride boils at 124 °C under reduced pressure (13 mmHg)[2].
Density ~1.2 g/cm³Estimated based on analogues like 3-chlorobenzyl chloride (~1.27 g/cm³)[6].
Solubility Soluble in polar aprotic solvents (DCM, THF, Dioxane); reacts with protic solvents (water, alcohols, amines).General solubility for reactive organic halides.

In Situ Synthesis and Characterization Workflow

The most reliable method for studying 3-hydroxybenzyl chloride is to synthesize it from its stable precursor, 3-hydroxybenzyl alcohol, and immediately analyze the reaction mixture. The chlorination agent of choice is thionyl chloride (SOCl₂) in an inert solvent, which produces gaseous byproducts (SO₂ and HCl) that are easily removed.

Diagram: Synthesis and Analysis Workflow

G cluster_synthesis Synthesis (Inert Atmosphere) cluster_analysis In Situ Characterization Precursor 3-Hydroxybenzyl Alcohol in Anhydrous DCM Reaction Stir at 0°C to RT Precursor->Reaction Reagent SOCl2 (Thionyl Chloride) Reagent->Reaction NMR_Tube Transfer Aliquot to NMR Tube Reaction->NMR_Tube Primary Confirmation IR_Cell Spot on IR Plate (Rapid Evaporation) Reaction->IR_Cell Functional Group Check MS_Vial Quench & Dilute for GC-MS Reaction->MS_Vial Mass Verification H_NMR 1H NMR Spectrum NMR_Tube->H_NMR C_NMR 13C NMR Spectrum NMR_Tube->C_NMR IR_Spec IR_Spec IR_Cell->IR_Spec IR Spectrum MS_Spec MS_Spec MS_Vial->MS_Spec Mass Spectrum

Caption: Workflow for the synthesis and immediate characterization of 3-hydroxybenzyl chloride.

Spectroscopic and Spectrometric Elucidation

Structural confirmation relies on a combination of spectroscopic techniques performed on the crude reaction product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the conversion of the hydroxymethyl group (-CH₂OH) to the chloromethyl group (-CH₂Cl).

  • ¹H NMR (400 MHz, CDCl₃): The key transformation is observed as a downfield shift of the benzylic protons.

    • δ ~4.6 ppm (singlet, 2H): This signal corresponds to the methylene protons of the newly formed -CH₂Cl group. For comparison, the benzylic protons in the starting material, 3-hydroxybenzyl alcohol, appear around δ 4.5-4.6 ppm, but the shift is distinct upon chlorination. The analogous protons in 3-methoxybenzyl chloride appear at δ 4.50 ppm[7].

    • δ ~5.0-6.0 ppm (broad singlet, 1H): This is the phenolic -OH proton. Its position can vary depending on concentration and solvent purity.

    • δ ~6.8-7.3 ppm (multiplets, 4H): These signals represent the four protons on the aromatic ring, showing a characteristic 1,3-disubstitution pattern.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~45-47 ppm: The signal for the benzylic carbon (-CH₂Cl). This is a significant shift from the precursor's -CH₂OH carbon, which appears around δ 65 ppm.

    • δ ~115-130 ppm: Four signals corresponding to the aromatic carbons.

    • δ ~140-142 ppm: The aromatic carbon attached to the chloromethyl group.

    • δ ~155-157 ppm: The aromatic carbon bearing the hydroxyl group.

Diagram: Expected ¹H NMR Correlations

NMR cluster_shifts Approximate Chemical Shift (δ ppm) img p_ch2 -CH2Cl s_ch2 ~4.6 p_ch2->s_ch2 p_oh -OH s_oh ~5.5 p_oh->s_oh p_ar Aromatic s_ar 6.8-7.3 p_ar->s_ar

Caption: Key proton assignments for 3-hydroxybenzyl chloride in ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. A thin film of the crude product is analyzed.

  • ~3400 cm⁻¹ (broad): Strong O-H stretching vibration, confirming the persistence of the phenolic hydroxyl group.

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

  • ~1600, 1450 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹ (strong): C-O stretching of the phenol.

  • ~700-800 cm⁻¹ (strong): C-Cl stretching vibration, providing evidence for the newly formed carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine.

  • Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

    • m/z 142: Corresponding to the molecule with ³⁵Cl.

    • m/z 144: Corresponding to the molecule with ³⁷Cl.

  • Key Fragmentation: The most common fragmentation pathway is the loss of the chlorine atom to form a stable benzylic carbocation.

    • m/z 107: [M-Cl]⁺, corresponding to the 3-hydroxybenzyl cation. This is often the base peak in the spectrum.

Experimental Protocols: A Self-Validating System

Trustworthiness in handling reactive intermediates comes from protocols that are internally consistent and provide clear, verifiable endpoints.

Protocol 5.1: In Situ Synthesis of 3-Hydroxybenzyl Chloride

Causality: This protocol uses thionyl chloride at low temperatures to favor the desired Sₙ2 reaction at the benzylic alcohol while minimizing side reactions like polymerization or reaction at the phenol. Anhydrous conditions are critical to prevent hydrolysis of the thionyl chloride and the product.

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxybenzyl alcohol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of ~0.5 M.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add thionyl chloride (1.2 eq) dropwise via syringe over 15-20 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Ensure proper ventilation and a gas trap (e.g., a bubbler with NaOH solution).

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Confirmation: Upon completion, the resulting pale yellow solution contains 3-hydroxybenzyl chloride and is ready for immediate use in a subsequent reaction or for in situ characterization. Do not attempt to concentrate the solution to dryness , as this will likely lead to polymerization.

Protocol 5.2: Sample Preparation for Spectroscopic Analysis

Causality: Speed and inertness are paramount to prevent degradation before analysis.

  • NMR: Under an inert atmosphere, withdraw ~0.5 mL of the reaction mixture and transfer it directly to a dry NMR tube. Dilute with deuterated chloroform (CDCl₃) and acquire the spectrum immediately.

  • IR: Quickly spot one drop of the reaction mixture onto a salt plate (NaCl or KBr) and allow the volatile DCM to evaporate. Acquire the spectrum of the resulting thin film immediately.

  • GC-MS: Take a small aliquot (~0.1 mL) of the reaction mixture and quench it in a vial containing 1 mL of ethyl acetate and a small amount of anhydrous sodium bicarbonate (to neutralize excess HCl). Vortex, allow the solid to settle, and inject the supernatant into the GC-MS.

Safety, Handling, and Stability

Trustworthiness through Safety: A protocol is only trustworthy if it is safe. 3-Hydroxybenzyl chloride, like other benzyl halides, should be treated as a hazardous compound.

  • Hazards: Although not isolated, it should be presumed to be a lachrymator (causes tearing), corrosive , and skin irritant [6][8][9]. Benzyl halides are also alkylating agents and should be handled with care.

  • Handling:

    • All manipulations must be performed in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles[9][10].

    • Use glass or PTFE-lined equipment, as the compound and HCl byproduct are corrosive.

  • Storage and Stability:

    • The compound is not stable for long-term storage. It should be generated and used immediately.

    • Solutions are sensitive to moisture, heat, and light[10].

    • The presence of acid (HCl byproduct) or base can catalyze rapid polymerization into a solid resinous material.

Conclusion

3-Hydroxybenzyl chloride is a quintessential example of a valuable yet transient chemical intermediate. Its physical properties are best understood not as static data points, but as a dynamic profile shaped by its inherent reactivity. A thorough characterization is achievable not through isolation, but through a carefully executed workflow of in situ synthesis and immediate spectroscopic analysis. By employing the robust protocols for synthesis, handling, and analysis detailed in this guide, researchers can confidently generate and utilize this powerful synthon, unlocking its potential in the development of novel pharmaceuticals and advanced materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12940312, 3-Hydroxybenzoyl chloride.
  • Stenutz, R. (n.d.). 2-hydroxy-3,5-dimethylbenzyl chloride.
  • Supporting Information, General procedure A1-2.
  • Kyoto University Research Information Repository (1974). Synthesis of Hydroxybenzyl Compounds.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102, 3-hydroxybenzyl alcohol.
  • Google Patents (n.d.). DE10044910A1 - Process for the preparation of 3-hydroxybenzyl alcohol.
  • Google Patents (n.d.). EP1186587A1 - Process for the preparation of 3-hydroxybenzyl alcohol.
  • University of Calgary (n.d.). Spectra Problem #6 Solution.
  • ChemBK (n.d.). p-hydroxymethylbenzyl chloride.
  • MDPI (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. Retrieved from https://www.mdpi.com/1422-8599/24/1/4/pdf.
  • ChemBK (n.d.). 3-Hydroxybenzyl alcohol.
  • Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemsrc (2024). 4-Hydroxybenzyl chloride | CAS#:35421-08-0.
  • Wikipedia (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • MDPI (n.d.). Resveratrol Mediates Anti-Atherogenic Actions In Vitro and in LDL Receptor-Deficient Mice Fed a High-Fat Diet via Antioxidant, Anti-Inflammatory and Plaque-Stabilising Activities.

Sources

An In-depth Technical Guide to 3-(Chloromethyl)phenol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Chloromethyl)phenol, a bifunctional organic compound, serves as a critical building block in modern medicinal chemistry and industrial synthesis. Its unique structure, featuring both a nucleophilic substitution-receptive chloromethyl group and an electrophilic substitution-directing phenol ring, offers significant synthetic versatility. This guide provides an in-depth analysis of its core physicochemical properties, established synthetic methodologies, and characteristic reactivity. We will explore its pivotal role as a precursor in the development of novel therapeutic agents and other high-value chemicals, grounded in established reaction mechanisms and safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this versatile intermediate.

Core Molecular and Physicochemical Profile

This compound, also known by its synonyms 3-Hydroxybenzyl chloride and m-chloromethylphenol, is an aromatic organic compound that is fundamental to numerous synthetic pathways.[1] Its identity and core properties are summarized below.

Molecular Formula and Weight

The chemical formula for this compound is C₇H₇ClO .[1][2][3][4][5][6] This formula indicates the presence of a seven-carbon benzene ring structure, seven hydrogen atoms, one chlorine atom, and one oxygen atom.

The molecular weight of the compound is 142.58 g/mol .[1][2][3][4][5][6] This value is crucial for stoichiometric calculations in reaction planning and for analytical characterization.

Structural and Chemical Identifiers

A summary of key identifiers and computed properties for this compound is presented in Table 1. These identifiers are essential for database searches, regulatory compliance, and unambiguous scientific communication.

Identifier Value Source
IUPAC Name This compoundPubChem[2][3]
CAS Number 60760-06-7Smolecule, PubChem[1][2][3]
Molecular Formula C₇H₇ClOSmolecule, PubChem[1][2][3]
Molecular Weight 142.58 g/mol Smolecule, PubChem[1][2][3]
Canonical SMILES C1=CC(=CC(=C1)O)CClSmolecule, PubChem[2][3]
InChI Key ZFIKJVXBLFGISQ-UHFFFAOYSA-NSmolecule, PubChem[2][3]
Appearance Colorless to pale yellow liquid or solid/semi-solidSmolecule, Sigma-Aldrich[2][6]
Boiling Point 105-110 °C at 0.1 TorrChemicalBook[7]
pKa 9.61±0.10 (Predicted)ChemicalBook[7]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution. The choice of method is dictated by factors such as substrate availability, desired purity, and scalability.

Primary Synthesis Route: Blanc Chloromethylation

The most prevalent industrial method for synthesizing this compound is the Blanc chloromethylation reaction.[2] This pathway is favored for its efficiency and use of readily available starting materials.

Causality of Experimental Choice: This method involves the electrophilic substitution of phenol with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[2] The Lewis acid is critical as it enhances the electrophilicity of formaldehyde, activating it for attack by the electron-rich phenol ring. The reaction proceeds preferentially at the meta position due to the directing effects of the hydroxyl group under these specific reaction conditions.

Blanc_Chloromethylation cluster_reactants Starting Materials Phenol Phenol Intermediate_Complex Benzyl Alcohol Intermediate Phenol->Intermediate_Complex Electrophilic Attack + ZnCl₂ Formaldehyde Formaldehyde (HCHO) Activated_Electrophile Activated Electrophile [H₂C=OH]⁺ Formaldehyde->Activated_Electrophile + H⁺ (from HCl) HCl HCl ZnCl2 ZnCl₂ (Catalyst) Activated_Electrophile->Intermediate_Complex Electrophilic Attack + ZnCl₂ Product This compound Intermediate_Complex->Product + HCl - H₂O Nucleophilic_Substitution Start This compound Alcohol 3-(Hydroxymethyl)phenol Start->Alcohol + OH⁻ (Hydrolysis) Ether Aryl Ether Derivative Start->Ether + RO⁻ (Williamson Ether Synthesis) Amine Benzylamine Derivative Start->Amine + R₂NH (Amination) Nitrile Benzylnitrile Derivative Start->Nitrile + CN⁻ (Cyanation)

Caption: Key Nucleophilic Substitution Reactions.

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl (-OH) group is a powerful activating group that directs electrophiles to the ortho and para positions of the benzene ring. [8]In this compound, the positions ortho (2 and 4) and para (6) to the hydroxyl group are activated for further functionalization. [8]This allows for the introduction of groups like nitro (-NO₂), halogens (Br, Cl), or sulfonic acids (-SO₃H).

Applications in Drug Discovery and Agrochemicals

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex molecules with biological activity.

  • Pharmaceutical Intermediate: It is a key precursor for a wide range of pharmaceutical agents. The chloromethyl handle allows for the covalent attachment of the phenolic scaffold to other molecular fragments, a common strategy in building drug candidates. The incorporation of chlorine itself is a prevalent feature in many FDA-approved drugs, often enhancing properties like metabolic stability or membrane permeability. [9]* Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as a building block for creating new herbicides, fungicides, and pesticides. [8]* Antimicrobial Agents: The compound itself and its derivatives have shown biological activity, including use in formulations to control microbial growth. [2]

Safety, Handling, and Hazard Profile

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Identification

The Globally Harmonized System (GHS) classification for this compound indicates significant hazards.

Hazard Class GHS Statement Pictogram
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage
Skin Corrosion/IrritationH315: Causes skin irritation

(Source: PubChem, ECHA) [2][3] The presence of the chloromethyl group contributes to its hazardous nature, as this functional group is often associated with mutagenic and carcinogenic properties. [2]

Recommended Handling Protocol

A self-validating protocol for handling this compound is essential to minimize risk.

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Body Protection: A flame-retardant lab coat is required.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from strong bases and oxidizing agents. [2]Consider storage in a freezer under an inert atmosphere as recommended by suppliers. [6][7][10]4. Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a deceptively simple molecule whose value lies in its predictable and versatile reactivity. For the drug development professional, it represents a reliable scaffold and a key intermediate for building molecular complexity. A thorough understanding of its synthesis, reactivity, and handling requirements is fundamental to leveraging its full potential in the laboratory while ensuring the highest standards of safety and scientific integrity.

References

  • Pharmaceutical Chemistry Laboratory Co., Ltd. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Watson International Limited. (n.d.). 3-CHLOROMETHYL-PHENOL CAS 60760-06-7.
  • National Center for Biotechnology Information. (n.d.). (Chloromethyl)phenol. PubChem Compound Database.
  • PrepChem.com. (n.d.). PREPARATION OF p-CHLOROMETHYL PHENOL.
  • Pathan, A. A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

An In-depth Technical Guide to the Solubility of 3-(Chloromethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(chloromethyl)phenol, a versatile chemical intermediate.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, and detailed experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound

This compound is an organic compound featuring a phenol ring substituted with a chloromethyl group at the meta position.[2] Its dual functionality, stemming from the phenolic hydroxyl group and the reactive chloromethyl group, makes it a valuable precursor in the synthesis of a wide range of derivatives.[1] Understanding its solubility is paramount for its effective use in various chemical reactions, purification processes, and formulation development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C7H7ClO[3][4][5][6]
Molecular Weight 142.58 g/mol [1][3][4]
Appearance Light brown to brown solid[1][5][6]
Boiling Point 105-110 °C at 0.1 Torr[1][3][6]
Density ~1.233 g/cm³ (Predicted)[1][3][6]
pKa 9.61 (Predicted)[1][3][5][6]

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes the importance of similar polarities between the solute and the solvent.[7][8][9] The solubility of this compound in a given organic solvent is a result of the interplay of several intermolecular forces:

  • Hydrogen Bonding: The phenolic hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor. This capability strongly influences its solubility in protic solvents like alcohols and to some extent in aprotic polar solvents that can accept hydrogen bonds.

  • Dipole-Dipole Interactions: The presence of the electronegative chlorine and oxygen atoms creates a molecular dipole moment, promoting solubility in polar solvents.

  • Van der Waals Forces: These non-specific forces contribute to the solubility in both nonpolar and polar solvents.

The chloromethyl group, being weakly deactivating, has a lesser impact on the overall polarity compared to the strongly activating hydroxyl group.[1]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical determination. The following is a detailed protocol for determining the solubility of this compound in various organic solvents using the isothermal equilibrium method.

Materials and Equipment
  • This compound (purity ≥ 95%)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis A Prepare saturated solutions of this compound in various organic solvents. B Equilibrate at a constant temperature with agitation for 24 hours. A->B C Withdraw an aliquot of the supernatant. B->C D Filter the aliquot using a 0.45 µm syringe filter. C->D E Dilute the filtered solution with the respective solvent. D->E F Analyze the diluted solution by HPLC or UV-Vis spectrophotometry. E->F G Determine the concentration from a standard calibration curve. F->G

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for 24 hours to ensure equilibrium is reached.[7]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

  • Dilution:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a series of standard solutions of this compound in each solvent to construct a calibration curve.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in g/100 mL using the following formula: S = (C × DF × V) / 10 Where:

      • C = Concentration of the diluted sample (mg/mL)

      • DF = Dilution factor

      • V = Volume of the solvent (for expressing in g/100mL, this is 100)

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and organized manner for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)
Methanol25[Experimental Value]
Ethanol25[Experimental Value]
Acetone25[Experimental Value]
Ethyl Acetate25[Experimental Value]
Dichloromethane25[Experimental Value]
Toluene25[Experimental Value]
Hexane25[Experimental Value]
Acetonitrile25Slightly Soluble[3][5][6]
DMSO25Sparingly Soluble[3][5][6]

Note: "Slightly Soluble" and "Sparingly Soluble" are qualitative terms. The proposed experimental protocol will yield quantitative data.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and causes skin irritation.[2][4][6][10] The chloromethyl group is a known mutagen and potential carcinogen.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11][12]

  • Handling: Use in a well-ventilated area or outdoors.[12] Avoid breathing dust.[11] Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11] It should be stored under an inert atmosphere and in a freezer below -20°C.[3][6]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound and any of the organic solvents used.[11][12]

Conclusion

This technical guide has outlined the key aspects of this compound solubility in organic solvents. By understanding its physicochemical properties and applying the detailed experimental protocol, researchers can accurately determine its solubility, enabling its effective utilization in various scientific and industrial applications. The importance of adhering to strict safety protocols during handling cannot be overstated.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]
  • How to determine the solubility of a substance in an organic solvent ?
  • This compound | C7H7ClO | CID 35683 - PubChem - NIH. [Link]
  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • EXPERIMENT 1 DETERMIN
  • Solubility of organic compounds (video) - Khan Academy. [Link]

Sources

IUPAC name for 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide

A Comprehensive Technical Guide to 3-(Chloromethyl)phenol: Synthesis, Reactivity, and Applications in Chemical Research

Abstract

This technical guide provides an in-depth analysis of this compound, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. The document elucidates its nomenclature, physicochemical properties, and detailed synthesis protocols. Central to this guide is a thorough exploration of its unique reactivity, stemming from the interplay between the phenolic hydroxyl group and the benzylic chloride. We discuss key mechanistic pathways, applications as a versatile building block, and standard analytical techniques for its characterization. Furthermore, this guide emphasizes critical safety and handling protocols, providing a comprehensive resource for its effective and responsible use in a laboratory setting.

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound is systematically named according to IUPAC nomenclature, complemented by other common identifiers.

  • IUPAC Name: this compound[1][2][3]

  • Common Synonyms: m-Hydroxybenzyl chloride, 3-Hydroxybenzyl chloride[2][4]

  • CAS Number: 60760-06-7[1][2][4]

  • Molecular Formula: C₇H₇ClO[1][2][5]

  • Molecular Weight: 142.58 g/mol [1][2][4]

  • InChI Key: ZFIKJVXBLFGISQ-UHFFFAOYSA-N[1][2][6]

  • Canonical SMILES: C1=CC(=CC(=C1)O)CCl[1][2]

The structure consists of a phenol ring where the chloromethyl group (-CH₂Cl) is substituted at the meta-position (carbon 3) relative to the hydroxyl group (-OH). This specific arrangement dictates its distinct reactivity compared to its ortho and para isomers[1].

Physicochemical Properties

Understanding the physical properties of this compound is essential for its handling, storage, and application in reaction design.

PropertyValueSource
Physical Form Light brown to brown solid or semi-solid[5][7]
Boiling Point 105-110 °C at 0.1 Torr[5][8]
Density (Predicted) 1.233 ± 0.06 g/cm³[5][8]
pKa (Predicted) 9.61 ± 0.10[5][8]
Solubility Sparingly soluble in DMSO and slightly soluble in Acetonitrile.[5][8]
Storage Conditions Store in a freezer (-20°C) under an inert atmosphere.[5][6][9]

Synthesis and Purification

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, scale, and safety considerations. A prevalent laboratory-scale method involves the conversion of the corresponding benzyl alcohol.

Synthesis from 3-Hydroxybenzyl Alcohol

A reliable method for synthesizing benzylic chlorides is the reaction of the corresponding alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Setup: To a stirring solution of 3-hydroxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (e.g., 0.02 eq).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Reagent: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the cooled solution over 15-20 minutes. Control the addition rate to maintain the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography.

Causality and Insights: The use of DMF as a catalyst is crucial. It reacts with thionyl chloride to form the Vilsmeier reagent ([CHCl=N(CH₃)₂]Cl), which is a more potent electrophile than SOCl₂ itself, facilitating a more efficient conversion of the alcohol to the chloride. The aqueous work-up is necessary to neutralize the acidic byproducts (HCl and SO₂) and remove water-soluble impurities.

Diagram: Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Purification A Dissolve 3-Hydroxybenzyl Alcohol in Anhydrous CH2Cl2 B Add Catalytic DMF A->B Step 1 C Cool to 0°C B->C D Add Thionyl Chloride (SOCl2) Dropwise C->D Step 2 E Stir at Room Temperature (1-2h) D->E Step 3 F Quench with NaHCO3 (aq) E->F G Extract with CH2Cl2 F->G Step 4 H Purify via Column Chromatography G->H Step 5 I Final Product: this compound H->I

Caption: Workflow for the synthesis of this compound from 3-hydroxybenzyl alcohol.

Chemical Reactivity and Mechanistic Pathways

The utility of this compound as a synthetic intermediate is derived from its two distinct reactive sites: the benzylic chloride and the phenolic hydroxyl group. This dual functionality allows for sequential or orthogonal chemical modifications.

Reactions at the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site, highly susceptible to nucleophilic substitution (Sₙ) reactions. The benzylic position of the carbon stabilizes the transition state, facilitating the displacement of the chloride leaving group.

  • Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) to form new carbon-heteroatom or carbon-carbon bonds. This is a cornerstone of its application as a building block. For example, hydrolysis with water or hydroxide yields 3-(hydroxymethyl)phenol.[10]

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile.

  • Williamson Ether Synthesis: The phenoxide can react with alkyl halides to form ethers.

  • Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides to form esters.

  • Electrophilic Aromatic Substitution: The -OH group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution.[10] This means that further substitution on the aromatic ring (e.g., nitration, halogenation) will be directed primarily to positions 2, 4, and 6.[10]

Diagram: Key Reaction Pathways

G cluster_sn2 Nucleophilic Substitution at -CH2Cl cluster_oh Reactions at Phenolic -OH start This compound product_sn2 3-(Nu-methyl)phenol reagent_sn2 Nucleophile (Nu-) reagent_ether Base, R-X start->reagent_ether reagent_eas Electrophile (E+) start->reagent_eas reagent_sn2->product_sn2 S N Reaction product_ether Ether Derivative reagent_ether->product_ether Etherification product_eas Ring-Substituted Product reagent_eas->product_eas Electrophilic Aromatic Substitution (EAS)

Caption: Dual reactivity of this compound.

Applications in Medicinal Chemistry and Drug Development

The presence of chlorine is a common feature in many pharmaceuticals, influencing factors like lipophilicity, metabolic stability, and binding affinity.[11] this compound is a valuable precursor in this domain due to its capacity to introduce a functionalized phenol ring system into larger, more complex molecules.

  • Scaffold for Synthesis: It serves as a key intermediate for synthesizing a diverse range of compounds for biological screening.[1][10] Its reactive handles allow for the systematic modification of structures to explore structure-activity relationships (SAR).

  • Precursor to Bioactive Molecules: The compound is a building block for pharmaceuticals and agrochemicals.[1] While specific blockbuster drugs directly derived from it are not prominently cited, its structural motif is relevant in the synthesis of compounds targeting various biological pathways, including enzyme inhibition and receptor binding.[1]

Analytical Characterization

Confirming the identity and purity of synthesized this compound is critical. A combination of spectroscopic methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for the benzylic methylene protons (-CH₂) around 4.5-4.7 ppm, a multiplet for the four aromatic protons between 6.7-7.3 ppm, and a broad singlet for the phenolic proton (-OH) which can vary in chemical shift depending on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the benzylic carbon (~45-46 ppm) and six for the aromatic carbons, including the carbon bearing the hydroxyl group at a downfield shift (~155-157 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

  • C-H stretching vibrations for the aromatic and methylene groups just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

  • C=C stretching absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

  • A C-Cl stretching absorption typically found in the 600-800 cm⁻¹ region.

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation).[2][3]

  • Signal Word: Danger[3][6]

  • Pictograms: Corrosive (GHS05), Irritant/Harmful (GHS07).[2][6]

  • Toxicity: The chloromethyl group is associated with potential mutagenic and carcinogenic properties.[1] The compound can cause respiratory irritation and potential genotoxicity.[1]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and reactive intermediate with significant value in organic synthesis, particularly for the construction of novel molecules in pharmaceutical and materials science research. Its bifunctional nature allows for a wide range of chemical transformations. However, its utility is matched by its hazardous properties, mandating that all handling and experimental procedures be conducted with strict adherence to safety protocols. This guide serves as a foundational resource for researchers to harness the synthetic potential of this compound safely and effectively.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35681, (Chloromethyl)phenol.
  • PrepChem. (n.d.). Synthesis of 3-formyl-4-hydroxybenzyl chloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35683, this compound.
  • Supporting Information. (n.d.). General procedure A1-2.
  • Pharmaceutical Chemistry Laboratory Co., Ltd. (n.d.). This compound.
  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • PrepChem. (n.d.). EXAMPLE 12 -- PREPARATION OF p-CHLOROMETHYL PHENOL.
  • Pathak, T. P., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Google Patents. (n.d.). EP1186587A1 - Process for the preparation of 3-hydroxybenzyl alcohol.
  • Google Patents. (n.d.). DE10044910A1 - Process for the preparation of 3-hydroxybenzyl alcohol.
  • Valdez, C. A., & Leif, R. N. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. OSTI.GOV.
  • Manjunath, B. C., et al. (2012). 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol. ResearchGate.

Sources

An In-depth Technical Guide to the Regioselectivity of 3-(Chloromethyl)phenol in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the factors governing the regioselectivity of 3-(Chloromethyl)phenol in electrophilic aromatic substitution (EAS) reactions. As a molecule possessing both a strongly activating hydroxyl group and a weakly deactivating chloromethyl group in a meta-relationship, its substitution pattern is a subject of significant interest for synthetic chemists. This document elucidates the interplay of resonance and inductive effects, predicts the primary sites of electrophilic attack, and offers a model experimental protocol. The analysis concludes that the powerful ortho, para-directing influence of the hydroxyl group decisively controls the reaction's regiochemistry, directing incoming electrophiles primarily to the C2, C4, and C6 positions.

Introduction to this compound and Electrophilic Aromatic Substitution

This compound is a versatile bifunctional molecule utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility stems from two reactive centers: the chloromethyl group, which is susceptible to nucleophilic substitution, and the phenol ring, which readily undergoes electrophilic aromatic substitution (EAS).[1][2]

EAS is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile.[3] The reaction's rate and regioselectivity are profoundly influenced by the electronic properties of the substituents already present on the ring.[4] Substituents are broadly classified as either activating (electron-donating), which increase the reaction rate, or deactivating (electron-withdrawing), which decrease it.[5] Furthermore, these groups direct incoming electrophiles to specific positions—either ortho/para or meta relative to themselves.[6] Understanding these directing effects is paramount for predicting and controlling the outcomes of synthetic transformations.

Analysis of Substituent Effects

The regiochemical outcome of EAS on this compound is determined by the combined influence of its two substituents: the hydroxyl (-OH) group and the chloromethyl (-CH2Cl) group.

The Hydroxyl (-OH) Group: A Powerful Activating ortho, para-Director

The hydroxyl group is one of the most potent activating groups in electrophilic aromatic substitution.[7] Its influence is twofold:

  • Resonance Effect (+M): The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance.[6][8] This donation of electron density significantly enriches the ring, particularly at the ortho and para positions, making them highly nucleophilic and attractive to electrophiles.[9] This +M effect is the dominant factor in the -OH group's behavior.

  • Inductive Effect (-I): Due to oxygen's high electronegativity, the -OH group also exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond.[5][10] However, this -I effect is substantially weaker than the +M resonance effect.

The net result is that the hydroxyl group strongly activates the ring and directs incoming electrophiles to the positions ortho and para to itself.[11][12] Phenols are so reactive that they often undergo EAS under milder conditions than benzene, sometimes even without a catalyst.[13]

The Chloromethyl (-CH2Cl) Group: A Weakly Deactivating ortho, para-Director

The chloromethyl group presents a more nuanced case. Its effect is a balance between competing inductive forces and hyperconjugation.

  • Inductive Effect (-I): The highly electronegative chlorine atom pulls electron density away from the methylene (-CH2-) carbon, which in turn withdraws electron density from the aromatic ring. This inductive effect makes the -CH2Cl group deactivating compared to a simple methyl (-CH3) group.

  • Directing Influence: Despite being deactivating, alkyl halide groups like -CH2Cl are considered ortho, para-directors. This is because the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions is more stabilized than the intermediate formed from meta attack. While the inductive withdrawal destabilizes the ring overall, the relative stability of the ortho/para intermediates directs the substitution pattern. Studies on the nitration of benzyl chloride show a strong preference for the para product, confirming this directing effect.[14]

Predictive Analysis of Regioselectivity for this compound

In this compound, the substituents are located at positions C1 (-OH) and C3 (-CH2Cl). The directing influences on the remaining available positions (C2, C4, C5, C6) are as follows:

  • The Hydroxyl Group (-OH at C1): Strongly activates and directs ortho (C2, C6) and para (C4).

  • The Chloromethyl Group (-CH2Cl at C3): Weakly deactivates and directs ortho (C2, C4) and para (C6).

Crucially, the directing effects of both groups are convergent or synergistic . Both groups direct incoming electrophiles to the same set of positions: C2, C4, and C6.

The decisive factor in this scenario is the relative electronic influence of the two groups. The hydroxyl group is a powerful activator, flooding the ring with electron density via resonance.[1] The chloromethyl group is only a weak deactivator. Therefore, the hydroxyl group's activating and directing effect will overwhelmingly dominate the reaction's outcome .[1]

The expected order of reactivity for the available positions is:

  • C4 (para to -OH): This position is strongly activated by the -OH group's resonance effect and is also an ortho position relative to the -CH2Cl group. It is generally favored due to reduced steric hindrance compared to the ortho positions.

  • C6 (ortho to -OH): This position is also strongly activated by the -OH group and is the para position relative to the -CH2Cl group.

  • C2 (ortho to -OH): This position is electronically similar to C6 but is sterically hindered by being flanked by both substituents. Therefore, substitution at C2 is expected to be the least favored of the three activated positions.

  • C5 (meta to -OH): This position is not significantly activated by either group and is therefore the least likely site for electrophilic attack.

Therefore, electrophilic substitution on this compound will yield a mixture of products, with substitution at the C4 and C6 positions being the major products and substitution at the C2 position being a minor product.

Visualization of Directing Effects

The following diagram illustrates the electronic influences on the aromatic ring. The powerful activating resonance effect from the hydroxyl group is shown with green arrows, indicating the positions of highest electron density.

G Directing Effects on this compound cluster_ring cluster_substituents C1 C C2 C C1->C2 OH -OH C1->OH Strong Activator (+M >> -I) o,p-Director C3 C C2->C3 C4 C C3->C4 CH2Cl -CH₂Cl C3->CH2Cl Weak Deactivator (-I) o,p-Director C5 C C4->C5 C6 C C5->C6 C6->C1 OH->C2 ortho OH->C4 para OH->C6 ortho CH2Cl->C2 ortho CH2Cl->C4 ortho CH2Cl->C6 para note Predicted Major Sites: C4 & C6

Caption: Dominant activating effect of the -OH group on C2, C4, and C6.

Predicted Outcomes for Common EAS Reactions

The strong activation by the hydroxyl group suggests that reactions will proceed under relatively mild conditions. Polysubstitution can be a competing reaction if the electrophile is used in excess or under harsh conditions.

Reaction TypeReagentsPredicted Major Product(s)Predicted Minor Product(s)
Nitration Dilute HNO₃, low temp.4-Chloro-2-nitrophenol, 5-Chloromethyl-2-nitrophenol3-Chloromethyl-2,6-dinitrophenol
Halogenation Br₂ in CCl₄, low temp.4-Bromo-3-(chloromethyl)phenol, 2-Bromo-5-(chloromethyl)phenol2,4-Dibromo-5-(chloromethyl)phenol
Sulfonation Fuming H₂SO₄5-(Chloromethyl)-2-hydroxybenzenesulfonic acid3-(Chloromethyl)-4-hydroxybenzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃ (mild)5-(Chloromethyl)-2-hydroxyacetophenone3-(Chloromethyl)-4-hydroxyacetophenone

Exemplary Experimental Protocol: Mononitration of this compound

This protocol describes a self-validating methodology for the selective mononitration of the substrate, leveraging the principles discussed.

Objective

To synthesize 4-nitro-3-(chloromethyl)phenol and 2-nitro-5-(chloromethyl)phenol via electrophilic nitration, controlling conditions to favor monosubstitution.

Materials
  • This compound

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Ice Bath

  • Stir Plate and Magnetic Stir Bar

  • Round Bottom Flask

  • Dropping Funnel

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica Gel for column chromatography

Experimental Workflow Diagram

G start Dissolution cool Cooling to 0-5°C start->cool addition Slow Addition of HNO₃ cool->addition reaction Reaction Stirring (1-2 hours at 0-5°C) addition->reaction quench Quenching (Pour onto ice water) reaction->quench extract Extraction (Diethyl Ether) quench->extract dry Drying (Anhydrous MgSO₄) extract->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography) concentrate->purify end Characterization (NMR, IR, MS) purify->end

Caption: Workflow for the controlled mononitration of this compound.

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 equivalent of this compound in glacial acetic acid in a round bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with continuous stirring.

  • Reagent Preparation: In a separate beaker, prepare a nitrating mixture by cautiously adding 1.05 equivalents of 70% nitric acid to a small amount of glacial acetic acid.

  • Slow Addition: Transfer the nitrating mixture to a dropping funnel and add it dropwise to the stirred phenol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A precipitate of the crude product should form.

  • Extraction: If an oil forms instead of a solid, transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes).

  • Washing & Drying: Wash the combined organic layers with deionized water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

  • Purification & Characterization: Purify the mixture of isomers using silica gel column chromatography. Characterize the isolated products by NMR, IR, and mass spectrometry to confirm their structures.

Conclusion

The regioselectivity of electrophilic aromatic substitution on this compound is definitively governed by the hydroxyl substituent. Its powerful +M resonance effect strongly activates the ortho and para positions (C2, C4, C6), overriding the weak deactivating effect of the chloromethyl group. Synthetic strategies should therefore anticipate a mixture of products substituted at these positions, with the C4 and C6 isomers predominating due to steric considerations. By carefully controlling reaction conditions, such as temperature and stoichiometry, chemists can effectively manage the synthesis of desired substituted phenol derivatives for applications in drug discovery and materials science.

References

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
  • Chemistry Steps. (n.d.). Reactions of Phenols.
  • Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution?
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
  • ChemTalk. (n.d.). Directing Effects.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • Sparkl. (n.d.). Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions.
  • Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration.
  • Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction.
  • YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions.
  • Eightfold. (n.d.). Inductive Effects and Resonance.
  • University of Birmingham. (n.d.). Resonance and Inductive Effects.
  • ChemRxiv. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept.
  • GeeksforGeeks. (2025). Inductive Effect.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • YouTube. (2021). 27.02 Resonance and Inductive Effects.
  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
  • Physics Wallah. (n.d.). Application Of Inductive And Resonance Effect.
  • University of Wisconsin-Madison. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.

Sources

key chemical reactions involving 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Reactions of 3-(Chloromethyl)phenol

Authored by: A Senior Application Scientist

Introduction: The Duality and Utility of a Key Synthetic Intermediate

This compound, also known as 3-hydroxybenzyl chloride, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive chloromethyl group and a phenolic hydroxyl group at the meta-position on a benzene ring, makes it a versatile and valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][3]

The utility of this molecule stems from its dual reactivity. The chloromethyl group serves as a potent electrophilic site, highly susceptible to nucleophilic substitution, while the hydroxyl group activates the aromatic ring towards electrophilic substitution and can itself act as a nucleophile upon deprotonation.[1] This guide provides a comprehensive overview of the core chemical reactions involving this compound, offering field-proven insights into its synthesis, reactivity, and derivatization strategies.

I. Synthesis of this compound: The Blanc Chloromethylation

The most prevalent and industrially significant method for synthesizing this compound is the Blanc chloromethylation reaction .[1][3] This electrophilic aromatic substitution reaction involves treating phenol with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[3]

Mechanism Breakdown: The reaction proceeds through a well-understood three-step mechanism:

  • Activation of Formaldehyde: The carbonyl oxygen of formaldehyde is protonated under the acidic conditions, which significantly enhances its electrophilicity.

  • Electrophilic Attack: The activated formaldehyde is then attacked by the electron-rich phenol ring, forming a hydroxybenzyl alcohol intermediate.

  • Chlorination: The benzylic alcohol intermediate subsequently undergoes a substitution reaction with a chloride ion to yield the final this compound product.[3]

While the Blanc reaction is standard, other methods such as using chloromethyl methyl ether as the electrophile or multi-step pathways commencing from toluene have also been documented.[1][3]

II. The Workhorse Reaction: Nucleophilic Substitution at the Benzylic Carbon

The chemical behavior of this compound is dominated by the reactivity of the chloromethyl group. As a benzylic halide, the chlorine atom is an excellent leaving group, and the adjacent benzene ring effectively stabilizes the SN2 transition state, making the benzylic carbon a prime target for a wide array of nucleophiles.[1] This reactivity is the cornerstone of its use as a synthetic intermediate for introducing the 3-hydroxybenzyl moiety into target structures.[1]

Nucleophilic_Substitution sub This compound ts Sₙ2 Transition State [Nu---CH₂(Ph)OH---Cl]⁻ sub->ts Attack nu Nucleophile (Nu⁻) nu->ts prod Substituted Product (R-CH₂(Ph)OH) ts->prod Bond Formation cl Chloride Ion (Cl⁻) ts->cl Leaving Group Departure caption General Mechanism of Nucleophilic Substitution.

Caption: General Mechanism of Nucleophilic Substitution.

A. Williamson Ether Synthesis: Crafting Aryl Ethers

One of the most fundamental applications of this compound is in the Williamson ether synthesis to produce 3-hydroxybenzyl ethers.[4] This reaction proceeds via an SN2 mechanism where an alkoxide or phenoxide acts as the nucleophile.[5][6]

Causality: The reaction is driven by the formation of a stable ether linkage and a salt byproduct. For phenols, a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is sufficient to deprotonate the acidic phenolic hydroxyl group, generating the nucleophilic phenoxide in situ.[7][8] The use of polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the base without solvating the nucleophile.[6]

Experimental Protocol: Synthesis of a 3-Hydroxybenzyl Ether

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the desired alcohol or phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF).

  • Base Addition: Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide/phenoxide.

  • Addition of Electrophile: Dissolve this compound (1.05 eq.) in the reaction solvent and add it dropwise to the alkoxide solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Williamson_Ether_Synthesis_Workflow start Start: Alcohol/Phenol + this compound step1 1. Dissolve Nucleophile in Anhydrous Solvent (DMF) start->step1 step2 2. Add Strong Base (NaH) at 0°C to form Nucleophile step1->step2 step3 3. Add this compound Solution Dropwise step2->step3 step4 4. Heat Reaction (e.g., 70°C) Monitor by TLC step3->step4 step5 5. Aqueous Work-up (Quench with NH₄Cl) step4->step5 step6 6. Liquid-Liquid Extraction with Organic Solvent step5->step6 step7 7. Purification (Column Chromatography) step6->step7 end_node Final Product: 3-Hydroxybenzyl Ether step7->end_node caption Experimental Workflow for Williamson Ether Synthesis.

Caption: Experimental Workflow for Williamson Ether Synthesis.

B. Other Key Nucleophilic Displacements

The versatility of the chloromethyl group extends to a broad range of other nucleophiles, enabling the synthesis of diverse molecular scaffolds.

NucleophileReagents & ConditionsProduct ClassSignificance
Hydroxide (OH⁻) NaOH or KOH in H₂O/THF, heatBenzyl AlcoholsHydrolysis yields 3-(hydroxymethyl)phenol, a crucial building block for further transformations.[1]
Carboxylate (RCOO⁻) Carboxylic acid salt (e.g., Sodium Acetate) in a polar solventBenzyl EstersProvides access to ester derivatives, which can serve as prodrugs or be hydrolyzed to the alcohol.[9]
Amines (R₂NH) Primary or secondary amine, often with a non-nucleophilic base (e.g., Et₃N) in EtOH or ACNBenzylaminesForms C-N bonds, a key linkage in a vast number of biologically active compounds.[10]
Sulfite (SO₃²⁻) Aqueous Sodium Sulfite (Na₂SO₃), heatBenzenesulfonatesA direct method to introduce a sulfonic acid group (after acidification), enhancing water solubility.[1]

III. Reactivity of the Aromatic Ring and Hydroxyl Group

While nucleophilic substitution is paramount, the phenolic moiety imparts its own distinct reactivity.

Dual_Reactivity p1 nuc_attack p1->nuc_attack Nucleophilic Attack Site (Sₙ2 Reactions) p2 eas_attack p2->eas_attack Electrophilic Aromatic Substitution Sites (Ortho/Para to -OH) p3 oh_nuc p3->oh_nuc Hydroxyl Group (Acts as Nucleophile after deprotonation) p4 molecule caption Dual Reactivity Centers of this compound.

Caption: Dual Reactivity Centers of this compound.

Note: The above DOT script is illustrative. A chemical structure image would be manually annotated in a real document to show reaction sites.

  • Electrophilic Aromatic Substitution : The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions.[1] This allows for further functionalization of the aromatic ring. For example, bromination with aqueous bromine can introduce bromine atoms at the positions activated by the hydroxyl group.[1]

  • Oxidation : Direct oxidation of the phenol ring can be complex and may lead to polymerization.[11] However, the chloromethyl group can be converted to an aldehyde. A more common and controlled strategy is to first hydrolyze this compound to 3-(hydroxymethyl)phenol, which can then be cleanly oxidized to 3-hydroxybenzaldehyde using standard reagents like manganese dioxide (MnO₂) or PCC.

  • Reduction : The chloromethyl group can be reduced to a methyl group (yielding m-cresol) using strong reducing agents or specific catalytic hydrogenation conditions that favor hydrogenolysis of the C-Cl bond.[1]

IV. Advanced Applications in Palladium-Catalyzed Cross-Coupling

While the benzylic chloride is highly reactive towards nucleophiles, its participation in palladium-catalyzed cross-coupling reactions is less straightforward than that of aryl halides. However, its presence in a molecule alongside an aryl halide allows for selective and sequential functionalization. Research has shown that in molecules containing both a C(sp²)-Br bond and a C(sp³)-Cl (chloromethyl) bond, palladium catalysts can be chosen to selectively couple at the aryl bromide position, leaving the chloromethyl group intact for subsequent nucleophilic substitution.[12] This orthogonal reactivity is a powerful tool in complex molecule synthesis.

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for creating C-C bonds under mild conditions.[13][14][15] By converting the phenolic hydroxyl of this compound into a triflate (a better leaving group for oxidative addition), this position could also become a handle for cross-coupling, further expanding the synthetic possibilities.

Conclusion

This compound is a quintessential example of a versatile synthetic intermediate. Its value lies in the predictable and robust reactivity of its benzylic chloride moiety toward a vast range of nucleophiles, providing reliable access to ethers, esters, amines, and alcohols. This primary reactivity, complemented by the ability to functionalize the aromatic ring via electrophilic substitution, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of these core reactions is critical for leveraging this molecule to its full potential in the rational design and synthesis of novel chemical entities.

References

  • Process for preparing 3-hydroxybenzyl alcohol. (2002). Google Patents.
  • The Williamson Ether Synthesis. (n.d.).
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Pei, M., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules.
  • Process for the preparation of 3-hydroxybenzyl alcohol. (2001). Google Patents.
  • Process for the preparation of 3-hydroxybenzyl alcohol. (2002). Google Patents.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Rodgers, J. D., et al. (1998). Electrochemical Oxidation of Chlorinated Phenols. Environmental Science & Technology.
  • EXAMPLE 12 -- PREPARATION OF p-CHLOROMETHYL PHENOL. (n.d.). PrepChem.com.
  • Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015). Chemistry LibreTexts.
  • This compound. (n.d.). PubChem.
  • Process for the preparation of ortho-hydroxybenzyl alcohols. (1975). Google Patents.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central.
  • ortho-Formylation of phenols. (n.d.). Organic Syntheses Procedure.
  • Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. (2021). YouTube.
  • Nucleophilic Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts.
  • Process for preparing p-hydroxybenzyl alcohol. (1991). Google Patents.

Sources

3-(Chloromethyl)phenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I'm currently immersed in a comprehensive search, focusing on 3-(Chloromethyl)phenol. I'm gathering information on its properties, reactivity, and common reactions. I am especially interested in its applications in pharmaceutical synthesis and broader organic molecule construction.

Expanding Data Scope

I'm now expanding my search to include detailed experimental protocols, focusing on reaction conditions and purification. I am also searching for authoritative sources to ensure accuracy. Simultaneously, I am starting to identify key reaction pathways for visualization with Graphviz. My focus will then shift to structuring this information into a technical guide.

Initiating Information Integration

I am now focusing on integrating the gathered data into a cohesive structure. My goal is to structure this information into a thorough technical guide, beginning with an overview of this compound and its significance. I'm prioritizing detailed reactivity discussions and applications, complemented by specific synthetic schemes.

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Chloromethyl)phenol, also known as 3-hydroxybenzyl chloride, is a pivotal bifunctional building block in modern organic synthesis, particularly within pharmaceutical and materials science.[1] Its structure, featuring a nucleophilic hydroxyl group and an electrophilic chloromethyl group at a meta-position, allows for diverse and targeted molecular elaboration.[1] However, the synthesis of this specific isomer is non-trivial due to the strong ortho-, para-directing influence of the phenolic hydroxyl group in electrophilic aromatic substitution reactions.[1][2] This guide provides an in-depth analysis of the strategic approaches to overcome this regiochemical challenge, focusing on reliable, multi-step pathways. We will dissect the causality behind preferred synthetic routes, provide a detailed experimental protocol for a high-yield synthesis, and compare the primary methodologies available to researchers in drug development and chemical synthesis.

The Strategic Challenge: Overcoming Regiochemical Bias

The core difficulty in synthesizing this compound lies in controlling the position of the incoming electrophile. The hydroxyl group of phenol is a powerful activating group that directs electrophiles to the ortho and para positions.[1][2][3] Standard chloromethylation methods, such as the Blanc-Quelet reaction which uses formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride, are classic examples of electrophilic aromatic substitution.[4][5][6] Applying these conditions directly to phenol would overwhelmingly yield 2-(chloromethyl)phenol and 4-(chloromethyl)phenol, with negligible formation of the desired meta-isomer. Furthermore, highly activated phenols are prone to uncontrolled side reactions, including Friedel-Crafts alkylation with the newly formed benzyl chloride, leading to diarylmethane byproducts and polymerization.[6]

Therefore, direct chloromethylation of phenol is not a viable strategy for obtaining the 3-substituted isomer. Successful synthesis necessitates indirect methods that circumvent the directing effect of the hydroxyl group. The most effective strategies involve starting with a precursor that already has a substituent at the meta-position, which can then be chemically transformed into the chloromethyl group.

Primary Synthetic Pathways: A Comparative Analysis

Two principal multi-step strategies have proven effective for the synthesis of this compound derivatives. The choice between them depends on starting material availability, scalability, and reagent handling considerations.

  • Pathway A: Reduction and Chlorination from 3-Hydroxybenzoic Acid. This is arguably the most reliable and widely used laboratory-scale method. It involves the reduction of a 3-hydroxybenzoic acid or its ester to 3-hydroxybenzyl alcohol, followed by the selective chlorination of the benzylic alcohol.

  • Pathway B: Side-Chain Halogenation of 3-Methylphenol (m-Cresol). This route utilizes the free-radical chlorination of the methyl group of m-cresol. While seemingly more direct, this pathway can be difficult to control, often leading to mixtures of mono-, di-, and trichlorinated products, as well as ring chlorination.[7][8]

The following diagram illustrates the decision-making process for selecting a synthetic route.

Caption: Diagram 1: Decision Workflow for this compound Synthesis.

Pathway A: Synthesis from 3-Hydroxybenzoic Acid

This robust two-step process offers excellent control over regiochemistry.

  • Step 1: Reduction of the Carboxylic Acid. 3-Hydroxybenzoic acid or its esters (e.g., methyl 3-hydroxybenzoate) can be reduced to 3-hydroxybenzyl alcohol.[9] For the carboxylic acid, strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective.[9][10] For the ester, milder reducing agents such as sodium borohydride (NaBH₄) can be used, which offers a safer and more convenient reaction profile.[9][11] Catalytic hydrogenation is another alternative.[9][10]

  • Step 2: Chlorination of the Benzylic Alcohol. The resulting 3-hydroxybenzyl alcohol is then converted to the target this compound. This transformation is a selective substitution of the primary benzylic hydroxyl group. Thionyl chloride (SOCl₂) is a common and effective reagent for this step.[12][13] The reaction proceeds readily, often in a suitable solvent like dichloromethane (DCM), and the byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[12] Other reagents like oxalyl chloride or phosphorus halides can also be employed.[14]

Pathway B: Synthesis from 3-Methylphenol (m-Cresol)

This pathway involves the direct chlorination of the methyl group on m-cresol. While it uses a cheaper starting material, achieving high selectivity for the monochlorinated product is challenging. The reaction is typically initiated by UV light or a radical initiator and can lead to over-chlorination. Furthermore, competitive electrophilic chlorination of the activated aromatic ring can occur, yielding products like 4-chloro-3-methylphenol.[7][15] Consequently, this method often results in a mixture of products that requires careful and often difficult purification, making it less suitable for applications requiring high purity.

Table 1: Comparison of Primary Synthetic Routes
FeaturePathway A: From 3-Hydroxybenzoic AcidPathway B: From m-Cresol
Regiocontrol Excellent; regiochemistry is predefined.Poor to moderate; risk of ring and over-chlorination.
Number of Steps Two distinct steps (reduction, chlorination).One primary step (chlorination).
Purity of Crude Product Generally high.Often a complex mixture requiring extensive purification.
Key Reagents LiAlH₄/NaBH₄, SOCl₂.Cl₂, UV light/radical initiator.
Scalability Good; well-defined and controllable reactions.Challenging due to selectivity issues.
Recommendation Highly Recommended for laboratory and process scale.Not recommended for high-purity applications.

In-Depth Protocol: Synthesis of this compound from Methyl 3-Hydroxybenzoate

This section provides a validated, step-by-step protocol for the synthesis via Pathway A, which is the preferred method for achieving high purity and yield.

Step 3.1: Reduction of Methyl 3-Hydroxybenzoate to 3-Hydroxybenzyl Alcohol

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
Methyl 3-hydroxybenzoate 152.15 10.0 g 65.7
Sodium Borohydride (NaBH₄) 37.83 5.0 g 132.2
Methanol (MeOH) 32.04 150 mL -
Tetrahydrofuran (THF) 72.11 100 mL -
Hydrochloric Acid (1M) - ~50 mL -
Ethyl Acetate - 3 x 100 mL -

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (65.7 mmol) of methyl 3-hydroxybenzoate in 100 mL of THF and 50 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 5.0 g (132.2 mmol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1M HCl until gas evolution ceases and the pH is acidic (~pH 2-3).

  • Remove the organic solvents under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxybenzyl alcohol as a pale oil or solid. The product is often pure enough for the next step without further purification. Expected yield: >90%.

Step 3.2: Chlorination of 3-Hydroxybenzyl Alcohol to this compound

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
3-Hydroxybenzyl alcohol 124.14 7.0 g 56.4
Thionyl Chloride (SOCl₂) 118.97 5.8 mL (8.1 g) 68.0
Dichloromethane (DCM) 84.93 100 mL -

| Saturated Sodium Bicarbonate | - | ~50 mL | - |

Procedure:

  • SAFETY NOTE: This step should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved. Thionyl chloride is corrosive and moisture-sensitive.

  • Dissolve 7.0 g (56.4 mmol) of 3-hydroxybenzyl alcohol in 100 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add 5.8 mL (68.0 mmol) of thionyl chloride dropwise via the dropping funnel over 20 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully pour the reaction mixture onto 100 g of crushed ice.

  • Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence stops.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography on silica gel if necessary.

Reaction Mechanism: Conversion of Alcohol to Chloride with SOCl₂

The conversion of 3-hydroxybenzyl alcohol to 3-hydroxybenzyl chloride with thionyl chloride is a classic nucleophilic substitution. The key is the transformation of the poor leaving group (-OH) into an excellent leaving group.

Caption: Diagram 2: Mechanism of Benzylic Alcohol Chlorination with SOCl₂.

  • Activation: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is displaced.

  • Deprotonation: A base (often pyridine, or another molecule of alcohol) removes the proton from the oxonium ion, forming an alkyl chlorosulfite intermediate.[13]

  • Substitution: A chloride ion, generated in the first step, acts as a nucleophile and attacks the benzylic carbon in an SN2 reaction.[13] This displaces the chlorosulfite group, which is an excellent leaving group as its departure results in the formation of stable gaseous molecules: sulfur dioxide (SO₂) and another chloride ion.[13][16] For primary benzylic alcohols, the SN2 pathway with inversion of configuration is dominant.[13][16]

Applications in Drug Development

The this compound scaffold is a valuable intermediate in medicinal chemistry due to its ability to introduce the 3-hydroxybenzyl moiety into larger molecules.[1] This group can participate in hydrogen bonding and other key interactions within biological targets. Its reactive chloromethyl handle allows for facile nucleophilic substitution with amines, thiols, alcohols, and other nucleophiles, enabling the construction of diverse compound libraries for drug discovery programs.[1] The presence of chlorine in pharmaceuticals is widespread, with over 88% of pharmaceuticals in the United States relying on chlorine chemistry at some stage of their production.[17]

Conclusion

While the direct synthesis of this compound is thwarted by fundamental principles of electrophilic aromatic substitution, reliable and high-yielding indirect methods are readily available to the synthetic chemist. The two-step pathway involving the reduction of 3-hydroxybenzoic acid followed by selective chlorination of the resulting benzyl alcohol stands out as the superior strategy. It offers excellent regiochemical control and produces a high-purity product, making it the method of choice for research, development, and production settings. Understanding the underlying mechanistic principles and strategic limitations allows for the rational design of synthetic routes to this and other important pharmaceutical intermediates.

References

  • Benchchem. (n.d.). This compound | 60760-06-7.
  • Diehl, H., & Mais, F.-J. (2002). U.S. Patent No. 6,380,441B1. Washington, DC: U.S.
  • Smolecule. (n.d.). Buy this compound | 60760-06-7.
  • Grokipedia. (n.d.). Quelet reaction.
  • Filo. (2025). Convert the followingBenzyl alcohol to benzyl chloride.
  • Wang, D., et al. (2017). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC - NIH.
  • Diehl, H., & Mais, F.-J. (2001). DE Patent No. 10044910A1.
  • Wikipedia. (n.d.). Quelet reaction.
  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions.
  • Benchchem. (n.d.). Synthesis of 3,5-Dihydroxybenzaldehyde: An Indirect Approach from Benzoic Acid.
  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
  • Li, G., et al. (2005). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synlett.
  • PrepChem. (n.d.). Synthesis of 3-formyl-4-hydroxybenzyl chloride.
  • Wikipedia. (n.d.). Blanc chloromethylation.
  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.
  • Wikipedia. (n.d.). 2-Chloro-m-cresol.
  • Tang, J., et al. (2019). A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. Springer.
  • Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Datapdf. (n.d.). The Chloro Derivatives of m-Cresol.
  • MDPI. (2022). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.
  • Taylor & Francis. (n.d.). Chloro-m-cresol – Knowledge and References.
  • PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester.
  • Google Patents. (1998).
  • Unknown Source. (n.d.). Phenol reaction.
  • ResearchGate. (n.d.). Upgrading of biobased phenols through the Blanc–Quelet reaction and....
  • PubChem. (n.d.). This compound.
  • Google Patents. (2002).
  • Kyoto University Research Information Repository. (1974). Synthesis of Hydroxybenzyl Compounds.
  • Google Patents. (2014).
  • Patsnap Synapse. (2024). What is the mechanism of Phenol?.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Hazards and Safety Precautions for 3-(Chloromethyl)phenol

Introduction: The Dual Nature of a Versatile Intermediate

This compound, a substituted aromatic compound, presents itself as a valuable intermediate in the realm of organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic chloromethyl moiety, allows for a diverse range of chemical transformations. However, this inherent reactivity also underpins its significant hazardous properties. This guide, designed for the discerning researcher, aims to provide a comprehensive overview of the safety precautions and hazards associated with this compound, fostering a culture of safety and informed risk assessment in the laboratory.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the intrinsic hazards of this compound is the cornerstone of its safe utilization. The primary risks associated with this compound stem from its corrosive nature and potential for systemic toxicity upon exposure.

Chemical and Physical Properties

A foundational knowledge of the chemical and physical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
CAS Number 60760-06-7[1][2]
Molecular Formula C₇H₇ClO[1][2]
Molecular Weight 142.58 g/mol [1][2]
Appearance Colorless to pale yellow or light brown solid or semi-solid[2]
Boiling Point 105-110 °C at 0.1 Torr[3]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[2]
Toxicological Profile: A Substance Demanding Respect

The toxicological profile of this compound, as indicated by its GHS classification, necessitates stringent safety measures. The compound is classified as Acutely Toxic (Oral, Category 4) , Skin Corrosion/Irritation (Category 1B) , and causes serious eye damage .[4]

  • Corrosivity: Direct contact with the skin or eyes can cause severe burns and irreversible damage.[4] The phenolic hydroxyl group contributes to its corrosive nature, while the chloromethyl group can act as an alkylating agent, further damaging biological tissues.

  • Potential for Genotoxicity and Carcinogenicity: The presence of the chloromethyl group is a structural alert for potential mutagenicity and carcinogenicity.[6] While specific carcinogenicity data for this compound is limited, chlorophenols as a class have been associated with carcinogenic effects.[6] Therefore, it is prudent to handle this compound as a potential carcinogen and minimize exposure.

Section 2: Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment to create a multi-layered defense against exposure.

The Primacy of Engineering Controls

Engineering controls are the first and most critical line of defense in mitigating exposure to hazardous chemicals.

  • Chemical Fume Hood: All manipulations of this compound, especially of the neat compound or in volatile solvents, must be conducted in a certified chemical fume hood.[7][8] This is crucial to prevent the inhalation of any vapors or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

  • Designated Work Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.[5]

Personal Protective Equipment: The Last Line of Defense

While engineering controls are paramount, the use of appropriate PPE is mandatory to protect against accidental contact.

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required when handling this compound to protect against splashes.[5][8]

  • Hand Protection: Due to the corrosive nature and rapid skin absorption of phenols, double gloving is recommended.[8] A combination of nitrile gloves as the inner layer and a more robust glove such as neoprene or butyl rubber for the outer layer provides excellent protection.[5][8] Gloves must be inspected before use and changed immediately upon any sign of contamination.

  • Body Protection: A flame-resistant lab coat, fully buttoned, should be worn over long pants and closed-toe shoes.[7][8] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[8]

Section 3: Safe Handling, Storage, and Disposal: A Lifecycle Approach to Safety

A comprehensive safety strategy encompasses the entire lifecycle of the chemical, from receipt and storage to use and final disposal.

Prudent Handling Practices
  • Avoid Inhalation, Ingestion, and Skin Contact: These are the primary routes of exposure and must be strictly avoided through the use of engineering controls and PPE.

  • Work in a Clean and Organized Manner: A tidy workspace minimizes the risk of spills and accidental contact.

  • Transport with Care: When moving this compound, use a secondary container to prevent spills in case the primary container is compromised.[5]

Stringent Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing accidental release.

  • Temperature: Store in a freezer at temperatures below -20°C to inhibit degradation.[2]

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[2]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and acid chlorides, as it may react exothermically with these substances.[5][6]

Responsible Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations. Do not dispose of this chemical down the drain. Collect all waste in a clearly labeled, sealed container for professional disposal.[8]

Section 4: Experimental Protocol: Safe Preparation of a Stock Solution

This section provides a detailed, step-by-step methodology for the safe preparation of a stock solution of this compound, a common task for researchers.

dot digraph "Safe_Dilution_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Workflow for the safe preparation of a this compound stock solution.

Section 5: Emergency Procedures: Preparedness and Rapid Response

In the event of an emergency, a well-defined and practiced response plan is crucial to minimizing harm.

In Case of Exposure

The rapid absorption of phenols through the skin necessitates immediate and specific first-aid measures.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]

    • Remove all contaminated clothing while continuing to flush.

    • After initial flushing, if available, apply polyethylene glycol (PEG) 300 or 400 to the affected area.[8] This can help to reduce the absorption of phenol.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Spill Response
  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbent material in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

dot digraph "Emergency_Response_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Decision tree for emergency response to incidents involving this compound.

Conclusion: A Commitment to a Safer Scientific Future

This compound is a potent chemical tool that, when handled with the respect and caution it deserves, can unlock new avenues in drug discovery and materials science. This guide has outlined the critical hazards and comprehensive safety protocols necessary for its responsible use. By integrating these principles of hazard assessment, engineering controls, personal protection, and emergency preparedness into daily laboratory practice, researchers can mitigate the risks and continue their vital work in a safe and controlled environment. The pursuit of scientific advancement must always be intrinsically linked to an unwavering commitment to the health and safety of those who make it possible.

References

  • Smolecule. (n.d.). Buy this compound | 60760-06-7.
  • Western Washington University. (n.d.). Phenol.
  • PubChem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). SCREENING-LEVEL HAZARD CHARACTERIZATION: Alkylphenols Category.
  • PubChem. (n.d.). This compound - 6.1 Hazards Identification.
  • Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol.
  • The University of New Mexico. (n.d.). Phenol-Chloroform Standard Operating Procedure Template.
  • LSU Health Shreveport. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions.

Sources

Navigating the Hazards of 3-Hydroxybenzyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the GHS Hazard Statements, Safe Handling, and Emergency Protocols for 3-Hydroxybenzyl Chloride (CAS RN: 60760-06-7)

Executive Summary

3-Hydroxybenzyl chloride, also known as 3-(chloromethyl)phenol, is a versatile bifunctional organic compound utilized in the synthesis of pharmaceuticals and other complex chemical entities. Its unique structure, combining a reactive benzylic chloride with a phenolic hydroxyl group, makes it a valuable intermediate. However, these same functional groups are responsible for its significant hazardous properties. This technical guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the GHS hazard classifications for 3-hydroxybenzyl chloride, the chemical principles underlying its toxicity, detailed protocols for safe handling, and emergency response procedures.

GHS Classification and Hazard Profile

3-Hydroxybenzyl chloride is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosivity, skin and eye effects, and acute oral toxicity.

Summary of GHS Hazard Statements

The GHS classification for 3-hydroxybenzyl chloride is summarized in the table below. The information is aggregated from notifications to the ECHA C&L Inventory and supplier safety data sheets.[1][2]

Hazard Class GHS Pictogram Signal Word Hazard Code Hazard Statement
Skin Corrosion/IrritationCorrosionDanger H314Causes severe skin burns and eye damage.[1][2]
Acute Toxicity (Oral)HarmfulWarning H302Harmful if swallowed.[1][2]
Skin Irritation*Exclamation MarkWarning H315Causes skin irritation.[1][2]

*Note: According to GHS precedence rules, if a substance is classified as causing severe skin burns (H314, Skin Corrosion 1B), the classification for skin irritation (H315, Skin Irritation 2) is typically not assigned as it is a less severe, encompassed hazard. However, as multiple data sources list both, it is included here for completeness, with the understanding that H314 represents the primary dermal hazard.

The Chemical Basis of Hazard

The hazardous nature of 3-hydroxybenzyl chloride stems directly from its molecular structure:

  • The Benzylic Chloride Group (-CH₂Cl): The chloromethyl group is a potent alkylating agent. The carbon-chlorine bond is polarized, and the proximity to the benzene ring stabilizes the resulting carbocation upon dissociation of the chloride ion. This makes the molecule highly reactive towards nucleophiles, such as the amine, thiol, and hydroxyl groups found in biological macromolecules like proteins and DNA. This alkylating activity is the primary driver of its corrosive and irritant properties, as it can rapidly and irreversibly damage cellular structures upon contact.[2] This reactivity also suggests potential for mutagenicity, a common concern for alkylating agents.[2]

  • The Phenolic Hydroxyl Group (-OH): Phenols, as a class, are known protoplasmic poisons.[3] They are readily absorbed through the skin and can exert systemic toxic effects.[3][4] The hydroxyl group can disrupt cell membranes and denature proteins. While the acute oral toxicity (H302) is the formally classified systemic effect for this molecule, the phenolic moiety contributes to the overall toxicological profile and enhances its ability to penetrate tissues.[4][5]

Experimental Workflow: Safe Handling and Emergency Protocols

A self-validating system of safety requires a logical flow from hazard identification to the implementation of robust control measures. The following diagram and protocols outline this workflow.

Hazard-Response Workflow Diagram

GHS_Workflow cluster_0 Hazard Identification & Assessment cluster_1 Control Measures & PPE cluster_2 Safe Handling & Emergency Response haz_id Hazard Identification 3-Hydroxybenzyl Chloride (CAS: 60760-06-7) Read and Understand SDS haz_class GHS Classification H314: Causes severe skin burns and eye damage H302: Harmful if swallowed haz_id:f2->haz_class:f0 Leads to risk_assess Risk Assessment Primary Risks: Chemical burns, eye damage, toxic ingestion Route of Exposure: Dermal, Ocular, Oral haz_class:f1->risk_assess:f0 Informs eng_controls Engineering Controls Certified Chemical Fume Hood Eyewash Station & Safety Shower risk_assess:f1->eng_controls:f0 Requires ppe Personal Protective Equipment (PPE) Chemical Splash Goggles & Face Shield Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Chemical-Resistant Lab Coat/Apron risk_assess:f1->ppe:f0 Requires handling Safe Handling Protocol Dispense in fume hood Avoid creating dust/aerosols Use compatible tools (glass, PTFE) eng_controls:f1->handling:f1 Enables ppe:f1->handling:f0 Protects During emergency Emergency Protocol Skin Contact: Flush with water (20+ min) Eye Contact: Flush with water (20+ min) Ingestion: Rinse mouth, DO NOT induce vomiting, seek immediate medical aid handling->emergency If Protocol Fails

Caption: Workflow for mitigating risks associated with 3-hydroxybenzyl chloride.

Standard Operating Protocol for Handling

Adherence to a strict protocol is non-negotiable when working with corrosive and toxic materials.

1. Preparation and Engineering Controls:

  • Verification: Before starting, confirm that a certified chemical fume hood is operational. Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[6]
  • Material Segregation: Store 3-hydroxybenzyl chloride away from incompatible materials, particularly strong bases and oxidizing agents, with which it can react exothermically.[2][7] Keep it in a cool, dry, designated area for corrosive substances.[6][8]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. Due to the severe corrosion hazard (H314), a full-face shield must be worn over the goggles during all dispensing and transfer operations.[8][9]
  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for extended operations. Wear a chemical-resistant lab coat or apron. Ensure no skin is exposed; long pants and closed-toe shoes are mandatory.[9][10]

3. Handling and Dispensing:

  • Location: All manipulations, including weighing and transfers, must be conducted within a chemical fume hood to prevent inhalation of any potential vapors or aerosols.[9]
  • Procedure: If the material is solid, handle it carefully to avoid generating dust. When preparing solutions, always add the 3-hydroxybenzyl chloride slowly to the solvent. Never add solvent to the bulk chemical.
  • Containment: Use secondary containment (e.g., a tray) for transport and during the experiment to contain any potential spills.[11]

4. Waste Disposal:

  • Segregation: All waste contaminated with 3-hydroxybenzyl chloride (gloves, pipette tips, containers) must be disposed of as hazardous chemical waste. Do not mix with other waste streams.
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Hydroxybenzyl chloride".
Emergency First Aid Protocols

Immediate and correct action is critical in the event of an exposure.

1. Skin Contact (H314):

  • Immediate Action: Without delay, begin flushing the affected skin with copious amounts of cool, flowing water.[12][13]
  • Decontamination: Continue flushing for at least 20 minutes. While flushing, remove any contaminated clothing or jewelry. Be careful not to spread the chemical to unaffected skin.[12][14]
  • Medical Attention: Seek immediate medical attention after the initial flushing period. Inform medical personnel of the chemical identity (3-hydroxybenzyl chloride).

2. Eye Contact (H314):

  • Immediate Action: Immediately flush the eyes with water at an eyewash station for at least 20 minutes.[15] Hold the eyelids open to ensure water reaches all surfaces of the eye and lids.
  • Protect Unaffected Eye: If only one eye is affected, tilt the head to the side of the affected eye to prevent cross-contamination.[12]
  • Medical Attention: After flushing, seek immediate evaluation by a medical professional. Do not attempt to neutralize the chemical.

3. Ingestion (H302):

  • Immediate Action: If the person is conscious and able to swallow, have them rinse their mouth thoroughly with water.
  • DO NOT INDUCE VOMITING: Inducing vomiting can cause secondary damage to the esophagus from the corrosive material.[7]
  • Medical Attention: Call emergency services (e.g., 911) or a poison control center immediately.[14][15] Provide the name of the chemical.

4. Inhalation:

  • Immediate Action: Move the affected person to fresh air immediately.
  • Medical Attention: If breathing is difficult or irritation persists, seek immediate medical attention.

Conclusion

3-Hydroxybenzyl chloride is an indispensable reagent in modern organic synthesis, but its utility is matched by its significant hazards. Its classification as a corrosive, skin-damaging, and acutely toxic compound necessitates a profound respect for safety protocols. By understanding the chemical principles behind its reactivity and adhering to the stringent engineering controls, personal protective equipment standards, and emergency procedures outlined in this guide, researchers can effectively mitigate the risks. A culture of safety, grounded in technical understanding and procedural discipline, is paramount to harnessing the synthetic power of this molecule while ensuring the well-being of all laboratory personnel.

References

  • Chemical burns — first aid and tre
  • First Aid For Chemical Burns. NewYork-Presbyterian. [Link]
  • Acid and chemical burns. NHS inform. [Link]
  • Chemical Burns First Aid. St John Ambulance. [Link]
  • Chemical burns: First aid. Mayo Clinic. [Link]
  • This compound.
  • GHS Hazard Sign, Symbol & Pictogram Meanings. OSHA.com. [Link]
  • Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]
  • Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]
  • Hazard pictograms for chemicals. Federal Institute for Risk Assessment (BfR), Germany. [Link]
  • Corrosive Chemicals.
  • A Quick Guide to Corrosive Chemicals. Safety Storage Systems. [Link]
  • GHS Pictograms: A Guide for Hazard Communic
  • GHS hazard pictograms. Wikipedia. [Link]
  • GHS Pictograms. University of Washington, Environmental Health & Safety. [Link]
  • How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.
  • Observations on the Acute Toxicity of Two Chlorinated Phenols.
  • CAS NO. 60760-06-7 | this compound. Arctom. [Link]
  • (Chloromethyl)phenol.
  • Toxicological Profile for Chlorophenols.
  • Substance Information. European Chemicals Agency (ECHA). [Link]
  • Benzyl chloride Safety D
  • Substance Information. European Chemicals Agency (ECHA). [Link]
  • Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%. Cole-Parmer. [Link]
  • Substance Information. European Chemicals Agency (ECHA). [Link]
  • Phenol: toxicological overview. GOV.UK. [Link]
  • General Product Safety Regulation – Hazardous Substances. European Chemicals Agency (ECHA). [Link]
  • Substance Information. European Chemicals Agency (ECHA). [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Storage and Handling of 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Dual Reactivity of 3-(Chloromethyl)phenol

This compound is a versatile bifunctional organic compound, prized in synthetic chemistry as a key intermediate for pharmaceuticals, agrochemicals, and novel polymers.[1][2] Its utility stems from the distinct reactivity of its two functional groups: a phenolic hydroxyl group and a chloromethyl group at the meta position.[1][2] The hydroxyl group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions, while the chloromethyl group serves as a reactive site for nucleophilic substitution.[1][2] This dual reactivity, however, also dictates the compound's inherent hazards, necessitating a comprehensive understanding of its properties for safe and effective handling. This guide provides an in-depth exploration of the storage and handling guidelines for this compound, grounded in its chemical principles to ensure both experimental success and laboratory safety.

Chemical & Physical Properties: A Foundation for Safe Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate storage and handling protocols.

PropertyValueSource
Molecular Formula C₇H₇ClO[3][4]
Molecular Weight 142.58 g/mol [3]
Appearance Colorless to pale yellow liquid or solid/semi-solid[2]
Boiling Point 105-110 °C at 0.1 Torr[4]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[4]
Solubility Sparingly soluble in DMSO and slightly soluble in acetonitrile[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance, and it is crucial to recognize and respect its associated dangers.[2][3]

  • GHS Pictograms:

    • Corrosion

    • Exclamation Mark

  • Signal Word: Danger[5]

  • Hazard Statements:

    • H302: Harmful if swallowed[3]

    • H314: Causes severe skin burns and eye damage[3]

    • H315: Causes skin irritation[3]

The primary hazards are associated with its corrosive nature, a common trait for phenolic compounds, and the reactivity of the chloromethyl group.[2][3][6]

The "Why": Understanding the Reactivity and Degradation Pathways

The stringent storage and handling recommendations for this compound are directly linked to its chemical reactivity. The chloromethyl group is susceptible to nucleophilic attack, meaning it can react with a wide range of nucleophiles, including water (hydrolysis).[1][2]

Hydrolytic Instability

Exposure to moisture can lead to the slow hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 3-(hydroxymethyl)phenol. This not only compromises the purity of the starting material but can also lead to a change in the physical state and potential pressure buildup in sealed containers if hydrogen chloride gas is liberated.

Caption: Hydrolytic degradation of this compound.

Incompatibility with Bases and Oxidizing Agents

This compound may react exothermically with strong bases and oxidizing agents.[2] Strong bases can deprotonate the phenolic hydroxyl group, increasing the electron density of the aromatic ring and potentially leading to unwanted side reactions. Strong oxidizing agents can react with both the phenol and chloromethyl groups, leading to decomposition and the release of hazardous fumes.

Core Directive: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Storage
  • Temperature: Store in a freezer at temperatures under -20°C.[4] This minimizes the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[4] This prevents oxidation and reaction with atmospheric moisture.

  • Container: Keep the container tightly closed and dry.[7]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8][9] Containers should be stored below eye level to prevent accidental spills when retrieving them.[6][9]

Handling

All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of any vapors.[10][11]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield should be worn, especially when there is a potential for splashing.[10][11]

  • Hand Protection: Due to the corrosive nature of phenols, appropriate gloves are essential. For incidental contact with dilute solutions, double-layered nitrile gloves may be sufficient.[10] For handling concentrated solutions or the pure compound, heavy-duty gloves such as butyl rubber or neoprene are recommended.[10][12]

  • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[10] For larger quantities or when splashing is likely, a chemically resistant apron should be worn.[10]

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) b Work in a Certified Chemical Fume Hood a->b c Carefully unseal container under inert atmosphere if possible b->c d Dispense required amount using clean, dry equipment c->d e Securely reseal container d->e f Decontaminate work area e->f g Dispose of waste in approved hazardous waste container f->g h Remove PPE and wash hands thoroughly g->h

Caption: Safe handling workflow for this compound.

Emergency Procedures: A Self-Validating System of Preparedness

In the event of an exposure or spill, a rapid and informed response is critical.

Spill Response
  • Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] Place the contaminated material into a sealed container for disposal as hazardous waste.[9]

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Due to the nature of phenol burns, which can be initially painless, all skin contact should be treated as a serious exposure.[6][13] After initial flushing with water, it is often recommended to swab the affected area with polyethylene glycol (PEG) 300 or 400, if available.[10][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9][10] Containers should be clearly labeled.[9]

Conclusion: A Culture of Safety and Scientific Integrity

This compound is a valuable reagent in the pursuit of scientific advancement. However, its utility is intrinsically linked to a responsible and informed approach to its handling and storage. By understanding the chemical principles that govern its reactivity and hazards, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their work. This guide serves as a foundational resource to foster that culture of safety and scientific excellence.

References

  • Benchchem. (n.d.). This compound | 60760-06-7.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure - Phenol.
  • Western Washington University. (n.d.). Phenol.
  • University of California, Santa Barbara. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.
  • Duke University. (n.d.). OESO Phenol Guideline. Duke Safety.
  • University of Washington. (n.d.). Phenol SOP.
  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet.
  • Occupational Safety and Health Administration. (n.d.). PHENOL.
  • Princeton University. (n.d.). Phenol. Office of Environmental Health and Safety.
  • MDPI. (2020). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
  • University of Melbourne. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol.

Sources

An In-depth Technical Guide to the Biological Activity of Chloromethylated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chloromethylated phenols are a class of organic compounds characterized by a phenolic ring substituted with one or more chloromethyl (–CH2Cl) groups. These molecules occupy a unique space in chemical biology and drug discovery, acting as versatile synthetic intermediates and potent biologically active agents. Their significance stems from the dual reactivity conferred by the phenolic hydroxyl group and the highly electrophilic chloromethyl moiety. The hydroxyl group influences properties such as solubility, antioxidant potential, and receptor binding, while the chloromethyl group serves as a reactive handle for covalent modification of biological macromolecules. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and diverse biological activities of chloromethylated phenols, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Chemical Reactivity

The primary method for synthesizing chloromethylated phenols is the electrophilic aromatic substitution reaction known as chloromethylation. This typically involves treating a phenol with formaldehyde and hydrogen chloride. The reaction proceeds via the in situ formation of an electrophilic species, which then attacks the electron-rich phenol ring. The inherent reactivity of the chloromethyl group makes these compounds valuable precursors for further chemical modifications, such as the synthesis of aminomethylated phenols through reactions with secondary amines[1].

The cornerstone of the biological activity of chloromethylated phenols is the reactivity of the chloromethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of biological nucleophiles.[2] This reactivity is central to their mechanism of action in biological systems.

Mechanism of Biological Action: Covalent Modification

The dominant mechanism by which chloromethylated phenols exert their biological effects is through the alkylation of biological macromolecules. The electron-deficient carbon of the chloromethyl group is susceptible to attack by nucleophilic residues in proteins and DNA.

  • Protein Alkylation: Key nucleophilic amino acid residues, such as the sulfhydryl group of cysteine, the imidazole ring of histidine, and the amino groups of lysine and arginine, can be covalently modified. This irreversible binding can lead to conformational changes, inactivation of enzymes, or disruption of protein-protein interactions.

  • DNA Alkylation: The nitrogen atoms of purine and pyrimidine bases in DNA are also targets for alkylation. Such modification can lead to DNA strand breaks, cross-linking, and the formation of DNA adducts, which are often mutagenic and cytotoxic.[3]

This covalent modification is a form of targeted irreversible inhibition, a concept of growing interest in drug development for achieving sustained therapeutic effects and overcoming drug resistance.

cluster_0 Chloromethylated Phenol cluster_1 Biological Macromolecule cluster_2 Biological Effect A Phenolic Ring (-OH) B Chloromethyl Group (-CH2Cl) C Protein (e.g., Cysteine, Histidine) DNA (e.g., Guanine) B->C Nucleophilic Attack (Alkylation) D Covalent Adduct Formation C->D Results in E Loss of Function (Enzyme Inhibition, DNA Damage) D->E Leads to

Caption: Mechanism of Action via Covalent Modification.

Spectrum of Biological Activities

The ability of chloromethylated phenols to covalently modify biological targets translates into a broad range of biological activities.

Antimicrobial and Antifungal Activity

Phenolic compounds, in general, are known for their antimicrobial properties, which are often attributed to their ability to disrupt cell membranes, damage membrane proteins, and inhibit ATP synthesis.[4][5] The introduction of a chloromethyl group can enhance this activity. The increased lipophilicity can facilitate passage through microbial cell walls, while the reactive chloromethyl group can irreversibly inactivate essential enzymes and proteins within the microorganism, leading to cell death. This dual mechanism of membrane disruption and covalent inhibition makes chloromethylated phenols potent antimicrobial agents. The antimicrobial efficacy of phenols and their derivatives has been demonstrated against both planktonic cells and biofilms of various bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa.[4][5][6]

Cytotoxicity and Anticancer Potential

The inherent reactivity of the chloromethyl group makes these compounds cytotoxic, a property that can be harnessed for anticancer applications.[2] By alkylating DNA and essential cellular enzymes, chloromethylated phenols can induce apoptosis and inhibit cell proliferation.[7] Research has shown that various phenolic compounds exhibit cytotoxic effects against multi-factorial drug-resistant cancer cells.[7] The cytotoxicity is often dose-dependent, and the specific cellular response can vary depending on the cancer cell line and the substitution pattern on the phenolic ring.

Compound Cell Line Activity IC50 Value Reference
AlpinumisoflavoneLeukemia CEM/ADR5000Cytotoxic5.91 µM[7]
Pycnanthulignene ALeukemia CEM/ADR5000Cytotoxic5.84 µM[7]
DoxorubicinLeukemia CCRF-CEMCytotoxic0.20 µM[7]
Enzyme Inhibition

Chloromethylated phenols can act as potent, irreversible enzyme inhibitors.[2] The phenolic portion of the molecule can guide the compound to the active site of a target enzyme through non-covalent interactions (e.g., hydrogen bonding, pi-stacking). Once positioned, the chloromethyl group can react with a nearby nucleophilic residue, forming a permanent covalent bond and inactivating the enzyme. This mechanism is particularly relevant for enzymes with a cysteine or histidine in their active site. Various plant phenols have been shown to inhibit enzymes such as alpha-amylase, trypsin, and lysozyme by covalently binding to nucleophilic sites.[8][9]

cluster_0 Synthesis cluster_1 Biological Evaluation A Phenol + Formaldehyde + HCl B Chloromethylation Reaction A->B C Purified Chloromethylated Phenol B->C D In Vitro Assays C->D Test Compound E Cytotoxicity Assay (e.g., MTT) D->E F Antimicrobial Assay (e.g., MIC) D->F G Enzyme Inhibition Assay D->G

Caption: Workflow for Synthesis and Biological Evaluation.

Antioxidant Activity

Phenolic compounds are well-known antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.[10][11][12] This activity is influenced by the substitution pattern on the aromatic ring. While the phenolic moiety can confer antioxidant properties, the overall biological effect of a chloromethylated phenol can be complex. The introduction of the reactive chloromethyl group can also lead to cellular stress and the generation of reactive oxygen species (ROS), potentially resulting in a pro-oxidant effect under certain conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-(chloromethyl)phenol

This protocol describes a representative chloromethylation of a substituted phenol.

Materials:

  • 4-chlorophenol

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Dioxane

  • Sodium Bicarbonate (NaHCO3) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • In a fume hood, dissolve 4-chlorophenol (1 equivalent) in dioxane in a round-bottom flask equipped with a magnetic stirrer.

  • Add paraformaldehyde (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly bubble dry HCl gas through the solution for 2-3 hours with continuous stirring.

  • Seal the flask and allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 4-chloro-2-(chloromethyl)phenol.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Chloromethylated phenol stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the chloromethylated phenol in complete medium from the DMSO stock. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Applications in Drug Discovery and Toxicology

The unique properties of chloromethylated phenols make them valuable in several areas:

  • Covalent Inhibitors: Their ability to form irreversible covalent bonds is highly sought after for developing targeted therapies against cancer and infectious diseases.

  • Synthetic Building Blocks: They serve as versatile starting materials for synthesizing more complex molecules with diverse biological activities.[13]

  • Biocides and Preservatives: The broad-spectrum antimicrobial activity of some chlorophenols has led to their use as wood preservatives and fungicides.[14]

However, the high reactivity of the chloromethyl group also raises significant toxicological concerns. As potent alkylating agents, they have the potential to be mutagenic and carcinogenic.[2] Therefore, any application, particularly in drug development, requires a careful balance between therapeutic efficacy and potential toxicity. The use of phenol bioisosteres is an emerging strategy to mitigate issues like poor bioavailability and rapid metabolism associated with phenolic compounds in drug design.[15]

Conclusion and Future Perspectives

Chloromethylated phenols are a fascinating class of molecules with a rich chemical reactivity that translates into a wide array of biological activities. Their ability to act as covalent modifiers of proteins and DNA underpins their utility as antimicrobial agents, cytotoxic compounds, and enzyme inhibitors. While their reactivity is a double-edged sword, presenting both therapeutic opportunities and toxicological challenges, a deeper understanding of their structure-activity relationships can guide the design of more selective and safer molecules. Future research should focus on developing chloromethylated phenols with high target specificity to minimize off-target effects and on exploring their potential as probes to identify novel drug targets through covalent labeling. The continued investigation of these compounds will undoubtedly contribute to the development of new therapeutic agents and a better understanding of the chemical biology of covalent modification.

References

  • Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. (2025).
  • Synthesis of chloromethylated PS with different degrees of functionalization depending on reaction time used.
  • Synthesis of chloromethyl-phenyl ethers. Sciencemadness.org. [Link]
  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. NIH. [Link]
  • The biological action of chlorophenols. NIH. [Link]
  • A review of chlorin
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin
  • Process for preparing chloromethylated aromatic materials.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]
  • Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed. [Link]
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • Phenolic Compounds in Bacterial Inactivation: A Perspective
  • Evaluation of Phytotoxic and Cytotoxic Effects of Prenylated Phenol Derivatives on Tomato Plants (Solanum lycopersicum L.) and Botrytis cinerea B-05 Spores. MDPI. [Link]
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC - NIH. [Link]
  • Antimicrobial Activity of Non-Halogenated Phenolic Compounds.
  • Modulation of the antioxidant activity of phenols by non-covalent interactions. Royal Society of Chemistry. [Link]
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • Scope for the chlorination of phenols, naphthols, and phenol ethers by using the PIFA-AlCl3 system.
  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. [Link]
  • Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]
  • Inhibition of enzymatic cellulolysis by phenolic compounds. PubMed. [Link]
  • Antioxidant properties of phenols. PubMed. [Link]
  • Deactivation of cellulases by phenols. PubMed. [Link]
  • Structure–Activity Relationship of Phenolic Antioxidants and Olive Components. PlumX. [Link]
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Anales de Química. [Link]
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH. [Link]
  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.
  • Phenolic compounds: The inhibition effect on polyol p
  • Antioxidant Activity of Plant Phenols: Chemical Mechanisms and Biological Significance.
  • Mechanism of Hydrolysis of O-Imidomethyl Deriv
  • Lactamomethylation of Phenols: Synthesis, In Silico Study of Reactivity and Possible Applic
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Semantic Scholar. [Link]
  • Phenol (bio)isosteres in drug design and development. PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Critical Evaluation of the Synthesis of 3-(Chloromethyl)phenol from Phenol and Formaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the synthesis of chloromethylated phenols from phenol and formaldehyde. 3-(Chloromethyl)phenol is a valuable building block in pharmaceutical and chemical synthesis, prized for its bifunctional nature. However, its synthesis via the direct reaction of phenol and formaldehyde presents significant regioselectivity challenges. This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, a critical evaluation of the requested synthetic pathway, and detailed experimental protocols. We will first explore the mechanism of the phenol-formaldehyde reaction (the Lederer-Manasse reaction), highlighting its inherent ortho- and para-directing nature. Subsequently, we will provide a two-step protocol for the synthesis of a mixture of (chloromethyl)phenol isomers, followed by methods for their characterization. Crucially, this document will explain why this route is not viable for the selective synthesis of the meta-isomer and will conclude with a brief discussion of more practical alternative strategies.

Part 1: Mechanistic Insights & Strategic Considerations

The synthesis of this compound from phenol is not a straightforward process due to the principles of electrophilic aromatic substitution. The hydroxyl group of phenol is a strong activating, ortho-, para-director, meaning that electrophiles will preferentially add to positions 2, 4, and 6 of the benzene ring.

The Lederer-Manasse Reaction: Hydroxymethylation of Phenol

The initial reaction between phenol and formaldehyde, known as the Lederer-Manasse reaction, involves the hydroxymethylation of the aromatic ring.[1] Under either acidic or basic conditions, formaldehyde is converted into an electrophile that attacks the electron-rich phenol ring.

Under acidic conditions, the formaldehyde oxygen is protonated, creating a highly electrophilic carbocation.[2] In basic conditions, phenol is deprotonated to the more nucleophilic phenoxide ion, which then attacks the neutral formaldehyde.[3] Regardless of the catalyst, the strong directing effect of the hydroxyl group leads to the formation of 2-(hydroxymethyl)phenol and 4-(hydroxymethyl)phenol as the primary products.[4]

Figure 1: Mechanism of the Lederer-Manasse Reaction.
The Challenge of Meta-Substitution

The formation of 3-(hydroxymethyl)phenol is electronically disfavored. The resonance structures of the intermediate carbocation (Wheland intermediate) for ortho and para attack are more stable because they include a contributor where the positive charge is delocalized onto the oxygen atom. This stabilization is absent in meta-attack, making the activation energy for this pathway significantly higher. Consequently, the yield of the meta-isomer in this reaction is negligible.

Conversion to Chloromethylphenols

The second step of the proposed synthesis involves the conversion of the hydroxymethyl group to a chloromethyl group. This is a standard nucleophilic substitution reaction where the benzylic alcohol is converted into a better leaving group, which is then displaced by a chloride ion. Common reagents for this transformation include thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). This step is generally efficient for benzylic alcohols.

It is important to distinguish this two-step sequence from a direct chloromethylation, such as the Blanc reaction. The Blanc reaction, which uses formaldehyde, HCl, and a Lewis acid catalyst like ZnCl₂, is generally unsuitable for highly activated rings like phenols, as it often leads to uncontrolled polymerization and the formation of diarylmethane side products.[5][6]

Part 2: Experimental Protocols

Disclaimer: The following protocol will produce a mixture of 2-(chloromethyl)phenol and 4-(chloromethyl)phenol. It is not a selective synthesis for this compound. Extreme caution must be exercised when working with the listed reagents. All operations should be performed in a certified chemical fume hood.

Safety First: Hazard Analysis

Before beginning any experimental work, a thorough risk assessment is mandatory. The primary hazards associated with this synthesis are summarized below.

ReagentPrimary HazardsRecommended Precautions
Phenol Toxic, Corrosive, Mutagenic. Causes severe skin burns and eye damage.Wear chemical-resistant gloves (butyl rubber), splash goggles, face shield, and a lab coat. Handle only in a fume hood.
Formaldehyde (37% aq.) Toxic, Carcinogen, Corrosive, Skin Sensitizer. Fatal if inhaled.[7][8]Use stringent engineering controls (process enclosure or fume hood). Wear appropriate gloves (nitrile is suitable for solutions <37%).[9] Avoid all contact.
Sodium Hydroxide Corrosive. Causes severe skin burns and eye damage.Wear gloves, goggles, and a lab coat. Handle with care to avoid creating dust or splashes.
Thionyl Chloride (SOCl₂) Corrosive, Lachrymator. Reacts violently with water to release toxic HCl and SO₂ gas.Handle only in a dry fume hood. Use a syringe or cannula for transfers. Ensure all glassware is dry. Have a base quench station ready.
Bis(chloromethyl) ether EXTREMELY POTENT CARCINOGEN. Potential byproduct of chloromethylation.[6]While less likely in the two-step procedure described, its potential formation necessitates the highest level of caution and containment.
Protocol for Step 1: Synthesis of Hydroxymethylphenol Isomers

This protocol is adapted from general procedures for base-catalyzed phenol-formaldehyde reactions.[10][11]

Materials & Reagents:

  • Phenol (9.41 g, 100 mmol)

  • Formaldehyde (8.9 mL, 37% aqueous solution, ~110 mmol)

  • Sodium Hydroxide (1.2 g, 30 mmol)

  • Deionized Water

  • Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve sodium hydroxide in 100 mL of deionized water.

  • Addition of Phenol: Add phenol to the alkaline solution and stir until it completely dissolves, forming sodium phenoxide.

  • Addition of Formaldehyde: Cool the solution to 40-45°C in a water bath. Slowly add the formaldehyde solution dropwise over 30 minutes, ensuring the temperature does not exceed 50°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 45°C with continuous stirring for 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 7 by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The result will be a viscous oil or solid containing a mixture of 2-(hydroxymethyl)phenol and 4-(hydroxymethyl)phenol.

Protocol for Step 2: Chlorination of Hydroxymethylphenol Isomer Mixture

Materials & Reagents:

  • Hydroxymethylphenol isomer mixture (from Step 1, ~12.4 g, ~100 mmol)

  • Thionyl Chloride (SOCl₂) (8.0 mL, 110 mmol)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂), dissolve the hydroxymethylphenol mixture in 100 mL of anhydrous DCM.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath to 0°C. Add thionyl chloride dropwise via a syringe over 30 minutes. Vigorous gas evolution will be observed.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker within the fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) until gas evolution ceases, followed by a final wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture of (chloromethyl)phenol isomers. Further purification can be achieved by column chromatography.

Overall Experimental Workflow
Figure 2: Experimental workflow for the synthesis of (chloromethyl)phenol isomers.

Part 3: Characterization and Analysis

Characterization of the final product is essential to confirm its identity and determine the isomeric ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the ortho- and para-isomers, while MS will confirm the molecular weight (142.58 g/mol for C₇H₇ClO) and provide fragmentation patterns to aid in structural elucidation.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for distinguishing the isomers. The aromatic region will show distinct splitting patterns.

      • para-isomer: Will show two doublets (an AA'BB' system) due to symmetry.

      • ortho-isomer: Will show a more complex multiplet pattern for the four aromatic protons.

      • meta-isomer (if present): Would show four distinct aromatic signals, including a characteristic singlet-like peak for the proton between the two substituents. The benzylic protons (-CH₂Cl) will appear as a sharp singlet around 4.5-4.7 ppm. The phenolic proton (-OH) will be a broad singlet.

    • ¹³C NMR: The number of distinct signals in the aromatic region can confirm the isomer: 4 signals for the para-isomer, 6 for the ortho- and meta-isomers.

Part 4: Concluding Remarks & Alternative Strategies

The protocols detailed in this guide describe a valid synthetic route for producing a mixture of 2-(chloromethyl)phenol and 4-(chloromethyl)phenol. However, due to the fundamental principles of electrophilic aromatic substitution, this pathway is fundamentally unsuited for the selective synthesis of this compound. The expected yield of the desired meta-isomer would be negligible, making separation and purification impractical for any research or development application.

For professionals seeking to synthesize this compound, alternative and more viable strategies must be employed. A logical approach would involve:

  • Starting with a meta-substituted precursor: Begin with a starting material like 3-methylphenol (m-cresol) or 3-hydroxybenzoic acid.

  • Functional Group Interconversion: Convert the existing meta-substituent into a chloromethyl group through a series of reactions (e.g., radical bromination of the methyl group of m-cresol followed by halide exchange, or reduction of the carboxylic acid of 3-hydroxybenzoic acid to an alcohol, followed by chlorination).

By understanding the mechanistic basis of the phenol-formaldehyde reaction, researchers can avoid pursuing inefficient synthetic routes and instead design logical, high-yielding pathways to their target molecules.

References

  • Filo. (2025). Lederer–Manasse Reaction: Detailed Mechanism Steps.
  • Tang, J., et al. (2019). A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. Synthetic Communications, 49(7).
  • Wikipedia. (n.d.). Blanc chloromethylation.
  • Alfa Chemistry. (n.d.). Blanc Chloromethylation Reaction.
  • J&K Scientific LLC. (2025). Blanc chloromethylation.
  • YouTube. (2019). BLANC CHLOROFORMETHYLATION NAME REACTION ORGANIC CHEMISTRY.
  • YouTube. (2024). Lederer Manasse #Organic #Reaction Mechanism #Chemistry #Phenol & HCHO #BSc #NEET #JEE #cuet #Shorts.
  • YouTube. (2023). Phenol Formaldehyde Reaction || BSc #NEET #JEE #CUET #organic chemistry.
  • Wikipedia. (n.d.). Phenol formaldehyde resin.
  • UW Environmental Health & Safety. (2023). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices.
  • UC Berkeley. (n.d.). Formaldehyde: Hazards and Precautions.
  • Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES.
  • Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study.
  • ResearchGate. (2025). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position.
  • ResearchGate. (n.d.). Formation process of phenol-hydroxymethyl.
  • Chemistry Stack Exchange. (2021). Mechanism of formaldehyde / phenol condensation.
  • EPA. (2007). Method 8041A: Phenols by Gas Chromatography.

Sources

An In-depth Technical Guide to the Friedel-Crafts Synthesis of 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(chloromethyl)phenol, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary synthetic route detailed is the Blanc chloromethylation, a variant of the Friedel-Crafts reaction.[1][2][3][4] This guide offers in-depth application notes, a step-by-step experimental protocol, and critical safety considerations. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this synthetic transformation.

Introduction: Significance and Synthetic Strategy

This compound is a key building block in organic synthesis.[5][6] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic chloromethyl group, allows for diverse chemical modifications.[5][6] The chloromethyl moiety is a versatile handle for introducing various functionalities through nucleophilic substitution, while the phenolic hydroxyl group can be derivatized or used to direct further electrophilic aromatic substitutions.[5][6] This versatility makes this compound a crucial precursor in the development of novel therapeutic agents and other high-value chemical entities.[2][7]

The synthesis of this compound is most commonly achieved via the Blanc chloromethylation reaction.[1][2][5][8] This reaction is a type of Friedel-Crafts alkylation that introduces a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[1][2][3][4]

The Challenge of Regioselectivity with Phenolic Substrates

Direct Friedel-Crafts reactions on highly activated rings like phenols can be challenging.[4][9] The hydroxyl group is a strong activating, ortho, para-director for electrophilic aromatic substitution.[6][10] However, the Lewis acid catalyst required for the reaction can coordinate with the lone pair of electrons on the phenolic oxygen, deactivating the ring and potentially leading to poor yields or undesired side reactions.[6][9][11] Despite these challenges, the Blanc chloromethylation can be optimized to achieve the desired meta-substituted product, albeit often with the formation of isomeric byproducts.

Reaction Mechanism: The Blanc Chloromethylation

The Blanc chloromethylation proceeds through an electrophilic aromatic substitution mechanism.[2][8] The key steps are as follows:

  • Generation of the Electrophile: Under acidic conditions and in the presence of a Lewis acid like zinc chloride, formaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon.[1][3][4] This can lead to the formation of a highly reactive chloromethyl cation equivalent.[2][4]

  • Electrophilic Attack: The electron-rich phenol ring attacks the electrophilic species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][12]

  • Rearomatization: A base (such as the chloride ion) abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding a hydroxymethylphenol intermediate.[2][3][4]

  • Conversion to the Final Product: The benzylic alcohol is then rapidly converted to the corresponding chloromethyl derivative in the presence of hydrogen chloride.[1][3][4]

Blanc_Chloromethylation_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution CH2O Formaldehyde Electrophile Electrophilic Species [CH2OH]+ or [CH2Cl]+ CH2O->Electrophile + H+ / ZnCl2 HCl Hydrogen Chloride HCl->Electrophile ZnCl2 Zinc Chloride (Lewis Acid) Phenol Phenol Arenium_Ion Arenium Ion (Sigma Complex) Phenol->Arenium_Ion + Electrophile Hydroxymethylphenol Hydroxymethylphenol Arenium_Ion->Hydroxymethylphenol - H+ Final_Product This compound Hydroxymethylphenol->Final_Product + HCl - H2O

Caption: Mechanism of the Blanc Chloromethylation of Phenol.

Detailed Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
PhenolReagentSigma-AldrichToxic and corrosive. Handle with care.
ParaformaldehydeReagentSigma-AldrichSource of formaldehyde.[1] Irritant.[13]
Zinc Chloride (anhydrous)ReagentSigma-AldrichLewis acid catalyst.[1][2] Corrosive.
Hydrogen Chloride (gas)AnhydrousPraxairHighly corrosive and toxic.
Dichloromethane (DCM)ACSFisher ScientificSolvent for extraction.
Sodium Bicarbonate (sat. soln.)ACSFisher ScientificFor neutralization.
Anhydrous Magnesium SulfateReagentSigma-AldrichDrying agent.
Hydrochloric Acid (conc.)ACSFisher ScientificFor pH adjustment.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube extending below the surface of the reaction mixture.

  • Charging Reagents: To the flask, add phenol (0.1 mol), paraformaldehyde (0.12 mol), and anhydrous zinc chloride (0.05 mol).

  • Initiation of Reaction: Begin stirring the mixture and gently heat to 60-70 °C using a heating mantle.[2]

  • Introduction of Hydrogen Chloride: Once the reaction mixture is homogeneous, begin bubbling anhydrous hydrogen chloride gas through the solution at a steady rate. The reaction is exothermic and the temperature should be carefully monitored and maintained.

  • Reaction Monitoring: Continue the addition of hydrogen chloride for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 100 mL of cold water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until neutral, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield this compound.[1][14][15][16]

Application Notes and Optimization

  • Choice of Formaldehyde Source: Paraformaldehyde is often preferred over aqueous formaldehyde (formalin) to maintain anhydrous conditions, which are generally favorable for Friedel-Crafts reactions.[1][8]

  • Catalyst Activity: The activity of the Lewis acid catalyst is crucial. Anhydrous zinc chloride is a moderately strong Lewis acid suitable for this reaction. Stronger Lewis acids like aluminum chloride can lead to increased side product formation and polymerization.[2][9]

  • Temperature Control: Maintaining the reaction temperature is critical. Higher temperatures can promote the formation of diarylmethane byproducts and other polysubstituted products.[4]

  • Side Reactions: A significant side reaction is the formation of bis(chloromethyl) ether, which is a potent carcinogen.[1][3][4] Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Alternative Reagents: Chloromethyl methyl ether can be used as an alternative to formaldehyde and HCl, which may offer better control over the reaction but is also a suspected carcinogen.[2][5]

Safety and Hazard Management

Extreme caution must be exercised during this synthesis.

  • Chemical Hazards:

    • Phenol: Toxic, corrosive, and rapidly absorbed through the skin.

    • Paraformaldehyde: Irritant and a source of formaldehyde gas, a known human carcinogen.[17]

    • Hydrogen Chloride: Highly corrosive and toxic upon inhalation.

    • Zinc Chloride: Corrosive and an irritant.

    • This compound: Harmful if swallowed and causes severe skin burns and eye damage.[18]

    • Bis(chloromethyl) ether: A highly carcinogenic byproduct.[1][3][4]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical splash goggles, and a face shield.[13][17][19]

    • Use heavy-duty, chemical-resistant gloves.[19][20]

    • All manipulations should be conducted in a certified chemical fume hood.[17][19]

  • Waste Disposal:

    • All chemical waste must be disposed of in accordance with institutional and local regulations.

    • Quench any unreacted reagents carefully before disposal.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Phenol, Paraformaldehyde, ZnCl2) Start->Reagent_Prep Reaction_Setup Set up Reaction Apparatus (3-neck flask, condenser, stirrer) Reagent_Prep->Reaction_Setup Reaction Heat to 60-70 °C and Bubble HCl Gas Reaction_Setup->Reaction Monitoring Monitor Reaction (TLC/GC) Reaction->Monitoring Workup Quench with Water and Extract with DCM Monitoring->Workup Reaction Complete Purification Wash, Dry, and Concentrate Organic Layer Workup->Purification Final_Product Purify by Distillation or Chromatography Purification->Final_Product End End Final_Product->End

Caption: Experimental Workflow for the Synthesis of this compound.

Conclusion

The Friedel-Crafts synthesis of this compound via the Blanc chloromethylation is a well-established yet hazardous procedure. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and stringent adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting product is a versatile intermediate with significant applications in medicinal chemistry and materials science.

References

  • Sciencemadness Wiki. (2019-07-05). Blanc reaction. [Link]
  • Grokipedia.
  • Chemistry LibreTexts. (2023-01-22).
  • Wikipedia.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • BYJU'S.
  • University of Calgary.
  • Master Organic Chemistry. (2018-05-17). EAS Reactions (3)
  • Chemistry LibreTexts. (2022-09-24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • ELEMENTAL CHEMISTRY. (2021-06-22). Friedel crafts Reaction. [Link]
  • Organic Syntheses. Procedure. [Link]
  • MDPI.
  • Chemistry Stack Exchange. (2020-01-03).
  • Carl ROTH.
  • New Jersey Department of Health. Paraformaldehyde - Hazardous Substance Fact Sheet. [Link]
  • Occupational Safety and Health Administration. 1910.1048 App A - Substance Technical Guidelines for Formalin. [Link]
  • Environmental Health and Safety. Formaldehyde (Formalin) & Paraformaldehyde. [Link]
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
  • Organic Syntheses. 3-chloro-2-(chloromethyl)-1-propene. [Link]
  • University of Wisconsin-Pl
  • Google Patents.
  • Reddit. (2016-03-22). Is this true? Friedel Crafts wont work on a benzene ring with a meta director? Why?. [Link]
  • Student Doctor Network Forums. (2010-06-26).
  • National Center for Biotechnology Information. This compound | C7H7ClO | CID 35683 - PubChem. [Link]
  • Google Patents.
  • Google Patents. 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.
  • Google Patents.

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(chloromethyl)phenol as a versatile reagent in nucleophilic substitution reactions. It delves into the underlying chemical principles, offers detailed experimental protocols for the synthesis of various derivatives, and presents a framework for reaction optimization and product characterization. The protocols are designed to be self-validating, with an emphasis on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: The Strategic Importance of this compound

This compound, also known as 3-hydroxybenzyl chloride, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, allows for a diverse range of chemical transformations. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution, while the phenol moiety can be derivatized or can influence the reactivity of the aromatic ring.[2][3] This dual functionality makes it a valuable building block for the synthesis of a wide array of compounds with potential therapeutic applications, including enzyme inhibitors and receptor binding agents.[2]

The benzylic chloride is particularly susceptible to nucleophilic attack due to the ability of the adjacent benzene ring to stabilize the transition state of the reaction.[3] This inherent reactivity makes this compound a versatile precursor for introducing the 3-hydroxybenzyl moiety into various molecular scaffolds, a common structural motif in biologically active compounds.

Chemical Principles: Understanding the Reactivity of this compound

The primary mode of reaction for the chloromethyl group in this compound is nucleophilic substitution. This can proceed through either an SN1 or SN2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

  • SN2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[4][5] This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.[4][5]

  • SN1 Mechanism: This is a unimolecular, two-step process that involves the formation of a resonance-stabilized benzylic carbocation intermediate.[4][6] This pathway is favored by weak nucleophiles and polar protic solvents, which can solvate both the carbocation and the leaving group.[4][6]

The presence of the hydroxyl group on the phenol ring can also influence the reaction. Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide, which is a more powerful nucleophile than the neutral phenol. This can lead to intramolecular reactions or influence the regioselectivity of electrophilic aromatic substitution on the ring.[3]

Core Applications & Experimental Protocols

This section details protocols for the reaction of this compound with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Synthesis of 3-(Hydroxymethyl)phenyl Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[5][7][8] In this application, the phenolic hydroxyl group of a substrate is deprotonated to form a phenoxide, which then acts as the nucleophile, attacking the electrophilic carbon of this compound.

Protocol 1: Synthesis of 1-(3-(phenoxymethyl)phenyl)ethan-1-one

This protocol describes the reaction of 4-hydroxyacetophenone with this compound.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
4-Hydroxyacetophenone 136.15 1.36 g 10
This compound 142.58 1.43 g 10
Potassium Carbonate (K₂CO₃) 138.21 2.76 g 20

| Acetone | - | 50 mL | - |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone, this compound, and potassium carbonate.

  • Add 50 mL of acetone to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone to form the more nucleophilic phenoxide. An excess is used to ensure complete deprotonation.

  • Acetone: A polar aprotic solvent is chosen to facilitate the SN2 reaction and dissolve the reactants.

  • Reflux: Heating the reaction increases the rate of reaction.

  • Aqueous Workup: The washing steps with NaOH and brine remove unreacted starting materials and inorganic byproducts.

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Reactants 4-Hydroxyacetophenone This compound K₂CO₃, Acetone Reaction Reflux (12-16h) Reactants->Reaction Mixing Workup Filtration Evaporation Aqueous Workup Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product 1-(3-(phenoxymethyl)phenyl)ethan-1-one Purification->Product Purified Product

Caption: Workflow for the Williamson ether synthesis.

Synthesis of 3-(Aminomethyl)phenols

The reaction of this compound with amines provides a direct route to substituted benzylamines, which are important pharmacophores.

Protocol 2: Synthesis of 3-((diethylamino)methyl)phenol

This protocol details the reaction of this compound with diethylamine.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
This compound 142.58 1.43 g 10
Diethylamine 73.14 2.19 g (3.0 mL) 30
Triethylamine (Et₃N) 101.19 1.52 g (2.1 mL) 15

| Acetonitrile | - | 40 mL | - |

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound in 40 mL of acetonitrile.

  • Add triethylamine to the solution.

  • Add diethylamine dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol).

Causality Behind Experimental Choices:

  • Excess Diethylamine: Diethylamine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction. An excess ensures the reaction goes to completion.

  • Triethylamine: An additional non-nucleophilic base is added to ensure the reaction medium remains basic and to scavenge any remaining HCl.

  • Acetonitrile: A polar aprotic solvent is used to facilitate the SN2 reaction.

Diagram: Synthesis of 3-((diethylamino)methyl)phenol

Amination_Reaction start This compound Diethylamine Triethylamine Acetonitrile reaction Stir at RT (8-12h) start->reaction workup Solvent Removal Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 3-((diethylamino)methyl)phenol purification->product

Caption: Workflow for the synthesis of 3-((diethylamino)methyl)phenol.

Synthesis of 3-(Thio-substituted methyl)phenols

Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers.[9]

Protocol 3: Synthesis of 3-((phenylthio)methyl)phenol

This protocol describes the reaction of this compound with thiophenol.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
This compound 142.58 1.43 g 10
Thiophenol 110.18 1.10 g (1.0 mL) 10
Sodium Hydroxide (NaOH) 40.00 0.44 g 11

| Ethanol | - | 50 mL | - |

Procedure:

  • Dissolve sodium hydroxide in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add thiophenol to the ethanolic NaOH solution and stir for 15 minutes at room temperature to form the sodium thiophenolate.

  • Add a solution of this compound in 10 mL of ethanol to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor by TLC.

  • After completion, neutralize the reaction mixture with 1M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography (eluent: hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Sodium Hydroxide: Used to deprotonate the more acidic thiol to form the highly nucleophilic thiophenolate.

  • Ethanol: A polar protic solvent that readily dissolves the reactants and the sodium thiophenolate salt.

  • Neutralization: Acid is added to neutralize any excess base and protonate any remaining phenoxide.

Diagram: Thioether Synthesis Mechanism

Thioether_Synthesis cluster_0 Step 1: Thiophenolate Formation cluster_1 Step 2: Nucleophilic Attack (SN2) Thiophenol Thiophenol Thiophenolate Thiophenolate Thiophenol->Thiophenolate + NaOH - H₂O Thiophenolatethis compound Thiophenolatethis compound Product Product Thiophenolatethis compound->Product

Caption: Mechanism of thioether synthesis.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] It is advisable to work in a well-ventilated fume hood. The compound may cause skin and respiratory irritation.[2] It can also react exothermically with strong bases and oxidizing agents.[2]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo nucleophilic substitution reactions with a wide range of nucleophiles makes it an important tool for the synthesis of diverse molecular architectures. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in drug discovery and materials science.

References

  • PrepChem. (2020). Synthesis of N-(3-Hydroxymethylphenyl)hydroxylamine (91).
  • ResearchGate. (n.d.). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide.
  • IJSDR. (2019). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
  • Royal Society of Chemistry. (1957). Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures. Journal of the Chemical Society (Resumed).
  • Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?
  • Asian Journal of Chemistry. (2012). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate.
  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
  • NPAA. (n.d.). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). (Chloromethyl)phenol. PubChem Compound Database.
  • OC Tutors. (2025, January 1). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution [Video]. YouTube.
  • Chemistry Steps. (n.d.). Reactions of Thiols.
  • ResearchGate. (n.d.). The 3CC reaction of thiophenol with formaldehyde and styrene. Reagents and conditions.
  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
  • Portland Press. (1991). Elimination of a reactive thiol group from the active site of chloramphenicol acetyltransferase.
  • Beilstein Journals. (2016). Transition-metal-catalyzed synthesis of phenols and aryl thiols.

Sources

Application Note: A Robust Protocol for the Hydrolysis of 3-(Chloromethyl)phenol to 3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 3-(hydroxymethyl)phenol via the hydrolysis of 3-(chloromethyl)phenol. The document outlines the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization. The protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure reproducibility and high yield.

Introduction

3-(Hydroxymethyl)phenol is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a phenolic hydroxyl and a primary alcohol, allows for a wide range of subsequent chemical transformations. The conversion of this compound to its corresponding alcohol is a fundamental nucleophilic substitution reaction. The chloromethyl group is a reactive site for such substitutions, as the chlorine atom is a good leaving group, and the adjacent benzene ring stabilizes the transition state.[1] This protocol details a reliable method for this hydrolysis, focusing on maximizing yield while minimizing side-product formation.

Reaction Mechanism and Scientific Rationale

The hydrolysis of this compound, a benzylic halide, proceeds through a nucleophilic substitution mechanism.[1] While benzyl halides can undergo both SN1 and SN2 reactions, the conditions of this protocol favor an SN2 pathway.[1][2] In this mechanism, a hydroxide ion (or water molecule) acts as the nucleophile, attacking the benzylic carbon and displacing the chloride ion in a single, concerted step.[1]

The reaction is typically performed in an aqueous medium. The use of a mild base, such as sodium bicarbonate, is crucial. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] Failure to neutralize the acid can lead to side reactions, including potential polymerization or other acid-catalyzed processes. The choice of a weak base over a strong base like sodium hydroxide is deliberate; strong bases can increase the likelihood of undesirable side reactions.[3][4]

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh this compound and Sodium Bicarbonate Solvent Prepare Aqueous Acetone Solution Setup Combine Reagents in Flask with Condenser Solvent->Setup Heat Heat to Reflux (Monitor by TLC) Setup->Heat Cool Cool Reaction Mixture Heat->Cool Quench Neutralize with Dilute HCl Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize from Toluene/Hexane Concentrate->Purify Characterize Characterize Product (NMR, IR, MP) Purify->Characterize

Caption: Experimental workflow for the hydrolysis of this compound.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/Specification
This compound97% or higher
Sodium Bicarbonate (NaHCO₃)Reagent grade
AcetoneACS grade
Ethyl AcetateACS grade
TolueneACS grade
HexaneACS grade
Hydrochloric Acid (HCl)1 M aqueous solution
Sodium Sulfate (Na₂SO₄)Anhydrous
Deionized Water
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and hotplate
Separatory funnel
Rotary evaporator
Buchner funnel and filter flask
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Safety Precautions

This compound is a hazardous compound. It is harmful if swallowed and causes severe skin burns and eye damage.[5][6] It is also a lachrymator and a suspected carcinogen.[3][4][7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Detailed Experimental Protocol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (10.0 g, 70.1 mmol) and sodium bicarbonate (8.84 g, 105.2 mmol).

  • Solvent Addition: Add a mixture of acetone (50 mL) and deionized water (50 mL) to the flask. The acetone serves as a co-solvent to aid in the dissolution of the starting material.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The starting material and product should have distinct Rf values. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of 1 M HCl until the pH is approximately 7. Be cautious as this will cause gas evolution (CO₂).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a pale-yellow oil or solid, can be purified by recrystallization.

    • Dissolve the crude material in a minimal amount of hot toluene.

    • Slowly add hexane until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Expected Results and Characterization

Following this protocol, a typical yield of 3-(hydroxymethyl)phenol is in the range of 80-90%. The purity of the final product should be assessed by standard analytical techniques:

  • Melting Point: The literature melting point of 3-(hydroxymethyl)phenol is approximately 75-78 °C.

  • 1H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the two hydroxyl protons.

  • 13C NMR: The carbon NMR spectrum will confirm the presence of the expected number of aromatic and aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum should display a broad O-H stretching band for the alcohol and phenol groups.

Troubleshooting

IssuePotential CauseSolution
Incomplete ReactionInsufficient reaction time or temperature.Ensure the reaction is at a full reflux and extend the reaction time, continuing to monitor by TLC.
Low YieldInefficient extraction or premature precipitation during work-up.Ensure the pH is neutral before extraction. Perform multiple extractions with ethyl acetate.
Oily Product/Failure to CrystallizePresence of impurities or residual solvent.Ensure the crude product is fully dry. Attempt purification by column chromatography on silica gel if recrystallization fails.

Conclusion

This application note provides a comprehensive and reliable protocol for the hydrolysis of this compound to 3-(hydroxymethyl)phenol. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can consistently achieve high yields of the desired product. The emphasis on safety and proper analytical characterization ensures the integrity of the experimental outcome.

References

  • Wikipedia. (2023, November 29). Benzyl chloride.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride.
  • IJSDR. (2019). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research, 4(6).
  • Filo. (n.d.). hydrolysis (of benzyl chloride).

Sources

Synthesis of Pharmaceutical Intermediates Using 3-(Chloromethyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Chloromethyl)phenol is a versatile bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring both a nucleophilic hydroxyl group and an electrophilic chloromethyl moiety, allows for a diverse range of chemical transformations. This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates derived from this compound. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles, safety considerations, and practical applications in drug discovery and development.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound serves as a critical starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] The meta-disposed hydroxyl and chloromethyl groups offer distinct reactivity, enabling chemists to perform selective modifications at either site. The phenolic hydroxyl group can be readily alkylated or acylated, while the chloromethyl group is an excellent electrophile for nucleophilic substitution reactions.[2] This dual reactivity makes it an ideal scaffold for constructing complex molecular architectures found in various therapeutic agents.

This guide will explore two primary synthetic routes utilizing this compound:

  • O-Alkylation: Leveraging the nucleophilicity of the phenolic hydroxyl group.

  • N-Alkylation: Utilizing the electrophilicity of the chloromethyl group to functionalize nitrogen-containing moieties.

These transformations are fundamental in the synthesis of intermediates for drugs such as Rivastigmine, a cholinesterase inhibitor used in the treatment of Alzheimer's and Parkinson's diseases.[3][4]

Safety First: Handling and Hazard Mitigation

This compound is a hazardous chemical and requires strict adherence to safety protocols.[1][5] It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause skin irritation.[6][7][8]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber over nitrile for concentrated solutions), safety goggles, a face shield, and a lab coat.[9]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[10][11] Keep the container tightly closed and protected from light and moisture.[9]

Hazard StatementGHS ClassificationPrevention and First Aid
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.[6][8]
H314: Causes severe skin burns and eye damageSkin corrosion/irritation (Category 1B)Wear protective gloves, clothing, and eye/face protection. In case of contact, immediately remove contaminated clothing and rinse skin/eyes with water for several minutes.[6][8]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wash hands thoroughly after handling. If skin irritation occurs, get medical advice.[6][8]

Synthetic Protocol I: O-Alkylation of this compound for Aryl Ether Synthesis

The O-alkylation of phenols is a cornerstone of organic synthesis, enabling the formation of stable aryl ether linkages present in numerous pharmaceuticals.[12] This protocol details a general procedure for the O-alkylation of a substituted phenol using this compound as the alkylating agent.

Reaction Principle and Causality

The reaction proceeds via a classic Williamson ether synthesis, an SN2 reaction. A base is used to deprotonate the phenolic hydroxyl group, forming a more potent nucleophile, the phenoxide anion. This anion then attacks the electrophilic benzylic carbon of a suitable alkyl halide, displacing the halide to form the ether. In this specific protocol, we will illustrate the alkylation of a generic phenol with an alkyl halide, a reaction analogous to using this compound to alkylate another molecule.

O_Alkylation Phenol Phenol (R-OH) Phenoxide Phenoxide (R-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Alkyl_Halide Alkyl Halide (R'-X) Aryl_Ether Aryl Ether (R-O-R') Salt Salt (e.g., KX) Byproduct Byproduct (e.g., H₂O, CO₂) Phenoxide->Aryl_Ether SN2 Attack

Caption: O-Alkylation Workflow.

Detailed Experimental Protocol

Materials:

  • Substituted Phenol (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (target concentration of 0.2-0.5 M with respect to the phenol).

  • Addition of Alkylating Agent: Add this compound (1.1 equiv) to the stirred suspension.

  • Reaction: Heat the mixture to 70-80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with deionized water (3x) followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Synthetic Protocol II: N-Alkylation using this compound for Rivastigmine Intermediate Synthesis

A key application of this compound is in the synthesis of intermediates for Rivastigmine, a drug used to treat dementia.[3][13] This involves the N-alkylation of a secondary amine with this compound.

Reaction Principle and Causality

This reaction is another example of a nucleophilic substitution where a secondary amine acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the chloride ion. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

N_Alkylation Amine Secondary Amine (R₂NH) Tertiary_Amine Tertiary Amine Intermediate Amine->Tertiary_Amine SN2 Attack Chloromethylphenol This compound Base Base (e.g., K₂CO₃) Salt Salt (e.g., KCl) Byproduct Byproduct (e.g., KHCO₃)

Caption: N-Alkylation Workflow.

Detailed Experimental Protocol for a Rivastigmine Precursor

Materials:

  • 3-(1-(Dimethylamino)ethyl)phenol (1.0 equiv)

  • N-Ethyl-N-methylcarbamoyl chloride (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend 3-(1-(dimethylamino)ethyl)phenol (1.0 equiv) and potassium carbonate (2.0 equiv) in toluene.

  • Addition of Carbamoyl Chloride: Add N-ethyl-N-methylcarbamoyl chloride (1.1 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-18 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture to remove inorganic salts and wash the solid with toluene.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic solution sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude Rivastigmine can be purified by column chromatography or by forming a salt, such as the tartrate salt, followed by recrystallization.[14]

Characterization Data

The synthesized intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (indicative)
This compoundC₇H₇ClO142.58[10]δ 4.5-4.6 (s, 2H, -CH₂Cl), δ 6.7-7.3 (m, 4H, Ar-H), δ 9.5-10.0 (br s, 1H, -OH)
A Generic Aryl EtherVariesVariesDisappearance of the phenolic proton signal, appearance of a new benzylic ether signal (δ ~5.0 ppm).
RivastigmineC₁₄H₂₂N₂O₂250.34Appearance of carbamate signals and characteristic aromatic and aliphatic protons.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. The protocols outlined in this document provide a solid foundation for researchers to perform O- and N-alkylation reactions in a safe and efficient manner. The ability to selectively functionalize either the hydroxyl or the chloromethyl group allows for the creation of a diverse library of compounds for drug discovery and development. As with all chemical syntheses, careful optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and purity.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Micro-Measurements. (2017). Safety Data Sheet.
  • Journal of Emerging Investigators. (2022). Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs.
  • ResearchGate. (2015). Novel Convenient Synthesis of Rivastigmine.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Phenol.
  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis.
  • Der Pharma Chemica. (2016). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate.

Sources

Application Notes & Protocols: The Strategic Use of 3-(Chloromethyl)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(Chloromethyl)phenol in the synthesis of agrochemicals.

Introduction: The Versatility of a Bifunctional Building Block

This compound is a valuable intermediate in organic synthesis, particularly within the agrochemical sector.[1] Its utility stems from its distinct bifunctional nature: a phenolic hydroxyl group and a reactive benzylic chloride (chloromethyl group) positioned meta to each other on an aromatic ring.[2][3] This specific arrangement allows for sequential or selective reactions, making it a versatile precursor for a diverse range of more complex molecules.[2]

The hydroxyl group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions, while also providing a site for etherification or esterification.[2][4] Concurrently, the chloromethyl group is highly susceptible to nucleophilic substitution, serving as an effective handle for introducing the entire hydroxyphenylmethyl moiety into a target structure.[1][2] This guide explores the strategic application of this reactivity in the design and synthesis of potential agrochemical candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 60760-06-7[3][5]
Molecular Formula C₇H₇ClO[3]
Molecular Weight 142.58 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1][5]
Synonyms 3-Hydroxybenzyl chloride[3]

Core Application: Synthesis of Diaryl Ether Herbicides via Williamson Ether Synthesis

A primary application of this compound is in the construction of diaryl ether linkages, a common structural motif in many commercial herbicides. The exceptional reactivity of the benzylic chloride towards nucleophilic displacement by a phenoxide is the key chemical transformation.

Mechanistic Rationale

The synthesis proceeds via a classic Williamson ether synthesis, an SN2 reaction.

  • Deprotonation: A substituted phenol, chosen for its potential herbicidal activity, is deprotonated using a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The generated phenoxide anion attacks the electrophilic carbon of the chloromethyl group on this compound.

  • Displacement: The chloride ion, a good leaving group, is displaced, resulting in the formation of a new carbon-oxygen bond and the desired diaryl ether product.

The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is preferred as it solvates the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the rate of the SN2 reaction.

Visualizing the Synthesis Pathway

G cluster_reactants Reactants cluster_product Product R_Phenol Substituted Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) R_Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide CMP This compound Product Diaryl Ether Product CMP->Product Phenoxide->Product SN2 Attack Salt Salt Byproduct (e.g., KCl)

Caption: General workflow for diaryl ether synthesis.

Experimental Protocol: Synthesis of a Representative Diaryl Ether

This protocol details the synthesis of 1-(chloromethyl)-3-((2,4-dichlorophenoxy)methyl)benzene, a model compound representing a potential herbicide candidate.

Objective: To synthesize a diaryl ether by reacting this compound with 2,4-Dichlorophenol.

Materials:

  • 2,4-Dichlorophenol

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-Dichlorophenol (1.63 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 40 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes. The formation of the potassium phenoxide is often indicated by a slight color change.

  • Reagent Addition: Dissolve this compound (1.43 g, 10 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the stirred suspension at room temperature over 10 minutes.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 150 mL of deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). The washing steps are crucial to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure diaryl ether product.

Table 2: Representative Reaction Data

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
2,4-Dichlorophenol163.00101.0
This compound142.58101.0
Potassium Carbonate138.21151.5
Expected Product 287.58 --
Typical Yield --75-85%

Alternative Synthetic Strategies

The versatility of this compound allows for its incorporation into other classes of agrochemicals beyond simple diaryl ethers.

Application in Heterocyclic Herbicide Synthesis

Many potent herbicides feature a phenoxy-linkage to a heterocyclic core, such as a pyridazinone.[6][7] In these syntheses, a chlorinated heterocycle serves as the electrophile. However, this compound can be used as the nucleophile (after deprotonation of its hydroxyl group) to displace a leaving group on an activated heterocyclic system.

Example Pathway: A chlorinated pyridazinone can be reacted with the phenoxide of this compound. This reaction attaches the (chloromethyl)phenyl group to the heterocyclic core, creating a complex intermediate that retains the reactive chloromethyl handle for further functionalization.

Visualizing Synthetic Possibilities

G cluster_path1 Path 1: C-O Bond Formation (Ether) cluster_path2 Path 2: O-Acyl Bond Formation (Ester) CMP This compound Phenoxide Nucleophilic Phenoxide (Ar-O⁻) CMP->Phenoxide Acts as Electrophile AcylChloride Acyl Chloride (R-COCl) CMP->AcylChloride Acts as Nucleophile (via -OH group) Ether Diaryl Ether (Herbicide Precursor) Phenoxide->Ether Williamson Synthesis Ester Aryl Ester (Fungicide/Insecticide Moiety) AcylChloride->Ester Esterification

Caption: Synthetic pathways from this compound.

Safety and Handling Considerations

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[1] The chloromethyl group makes it a potential mutagen and carcinogen.[1] It is also corrosive and can cause skin and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Reactivity: The compound may react exothermically with strong bases and oxidizing agents.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Sigma-Aldrich recommends storage in an inert atmosphere, in a freezer under -20°C.[5]

Conclusion

This compound is a strategically important intermediate for the synthesis of agrochemicals. Its dual reactivity allows for its use as both an electrophile (at the chloromethyl position) and a nucleophile (at the hydroxyl position), providing chemists with significant flexibility in molecular design. The protocols and strategies outlined here demonstrate its utility in creating diaryl ether linkages and other complex structures relevant to the development of novel herbicides, fungicides, and insecticides. Careful handling and an understanding of its reaction mechanisms are paramount to its successful and safe application in the research and development laboratory.

References

  • This compound | C7H7ClO | CID 35683 - PubChem.
  • Other Reactions of Phenol - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • some more reactions of phenol - Chemguide. Chemguide. [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-(Chloromethyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(Chloromethyl)phenol is a versatile bifunctional reagent that serves as a cornerstone in the synthesis of a diverse array of pharmaceutical compounds.[1] Its unique structure, featuring a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, allows for selective derivatization at two distinct sites. This guide provides an in-depth exploration of the strategic derivatization of this compound, offering detailed protocols and mechanistic insights for medicinal chemists engaged in drug discovery and development. We will delve into key synthetic transformations, including etherification, esterification, and nucleophilic substitution, and showcase their application in the synthesis of biologically active molecules.

Introduction: The Strategic Importance of this compound

This compound is a valuable building block in medicinal chemistry due to the orthogonal reactivity of its two functional groups: the phenolic hydroxyl and the chloromethyl group.[1] The hydroxyl group can undergo O-alkylation, acylation, or act as a directing group in electrophilic aromatic substitution.[1][2] Concurrently, the chloromethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of a wide range of functionalities.[1][2] This dual reactivity allows for the construction of complex molecular architectures from a readily available starting material.

The strategic placement of these functional groups in the meta position offers unique opportunities for scaffold diversification. The derivatization of this compound has been instrumental in the development of various therapeutic agents, highlighting its significance in modern drug discovery.

Core Derivatization Strategies and Protocols

The derivatization of this compound can be broadly categorized into reactions involving the phenolic hydroxyl group and those targeting the chloromethyl group. The choice of reaction conditions dictates the selectivity of the transformation.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a variety of substituents. Key transformations include etherification and esterification.

The formation of an ether linkage at the phenolic hydroxyl group is a common strategy to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. A classic method for this transformation is the Williamson ether synthesis.

Protocol 1: General Procedure for O-Alkylation of this compound

This protocol describes the synthesis of a generic 3-(chloromethyl)phenyl ether.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the desired ether.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for deprotonating the phenol without promoting side reactions with the chloromethyl group.

  • Solvent: Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction.

  • Workup: The aqueous workup removes unreacted starting materials and inorganic byproducts.

Esterification of the phenolic hydroxyl group can be employed to create prodrugs or to introduce functionalities that can engage in specific biological interactions. A common method involves the reaction with an acyl chloride in the presence of a base.

Protocol 2: General Procedure for O-Acylation of this compound

This protocol outlines the synthesis of a generic 3-(chloromethyl)phenyl ester.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Base: Pyridine acts as a nucleophilic catalyst and an acid scavenger.

  • Solvent: Dichloromethane is an inert solvent that dissolves the reactants and products.

  • Temperature: The reaction is initiated at 0 °C to control the exothermic reaction.

  • Workup: The acidic and basic washes remove pyridine and unreacted starting materials.

Reactions at the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The reaction of this compound with primary or secondary amines is a straightforward method for synthesizing 3-(aminomethyl)phenol derivatives, which are common motifs in bioactive compounds.

Protocol 3: Synthesis of 3-((Dialkylamino)methyl)phenol

This protocol details the synthesis of a tertiary amine derivative.

Materials:

  • This compound

  • Secondary amine (e.g., diethylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of potassium carbonate (2.0 eq) in acetonitrile, add this compound (1.0 eq).

  • Add the secondary amine (1.5 eq) to the mixture.

  • Heat the reaction to 60 °C and stir until the reaction is complete as indicated by TLC analysis.

  • Cool the reaction to room temperature and filter.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the layers and wash the organic phase with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the desired product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate neutralizes the HCl generated during the reaction.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Temperature: Moderate heating increases the reaction rate without significant side product formation.

The chloromethyl group can react with other phenols to form diaryl ethers, a key structural element in many biologically active molecules.

Protocol 4: Synthesis of 3-(Phenoxymethyl)phenol

This protocol describes the reaction of this compound with phenol.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve phenol (1.1 eq) in DMF.

  • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is used to generate the phenoxide nucleophile in situ.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the ions and facilitates the reaction.

  • Temperature: Elevated temperature is required to drive the reaction to completion.

Application in the Synthesis of Bioactive Molecules

The derivatization of this compound has been pivotal in the synthesis of numerous drugs. A notable example is its use as a key intermediate in the synthesis of Tapentadol, a centrally acting analgesic.

Case Study: Synthesis of Tapentadol

Tapentadol's structure features a 3-substituted phenol. While various synthetic routes exist, some approaches utilize intermediates that can be derived from this compound. For instance, the core phenolic structure can be elaborated from a 3-alkoxy-substituted precursor, which can be synthesized from this compound. The synthesis of Tapentadol generally involves the reaction of a Grignard reagent with a suitable ketone, followed by demethylation to reveal the phenolic hydroxyl group.[3][4][5]

Table 1: Examples of Bioactive Molecules and Derivatives of this compound

Derivative ClassExample StructureBiological ActivityReference
Aryl Ethers 3-(Phenoxymethyl)anilineIntermediate for pharmaceuticals[6]
Analgesics Tapentadolμ-opioid receptor agonist, norepinephrine reuptake inhibitor[4][7]
Phenolic Esters Phenyl BenzoateGeneral class with applications in medicinal chemistry

Visualizing Synthetic Pathways

Diagrams created using Graphviz can help visualize the key derivatization strategies.

Derivatization_Strategies cluster_hydroxyl Reactions at Phenolic -OH cluster_chloromethyl Reactions at -CH2Cl Start This compound Ether O-Alkylation (Etherification) Start->Ether R-X, Base Ester O-Acylation (Esterification) Start->Ester RCOCl, Base Amine Nucleophilic Substitution (with Amines) Start->Amine R2NH, Base Phenoxide Nucleophilic Substitution (with Phenoxides) Start->Phenoxide ArOH, Base Bioactive1 Bioactive1 Ether->Bioactive1 Further Modification Bioactive2 Bioactive2 Ester->Bioactive2 Further Modification Bioactive3 Bioactive3 Amine->Bioactive3 Further Modification Bioactive4 Bioactive4 Phenoxide->Bioactive4 Further Modification

Caption: Key derivatization pathways for this compound.

Conclusion

This compound remains a highly relevant and versatile building block in medicinal chemistry. Its dual functionality provides a robust platform for the synthesis of diverse molecular scaffolds. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic derivatization of this important intermediate in the quest for novel therapeutic agents. Mastery of these fundamental transformations is essential for any medicinal chemist aiming to construct complex and biologically active molecules.

References

  • ResearchGate. (n.d.). Synthesis of tapentadol hydrochloride.
  • Google Patents. (n.d.). CN102936205B - Synthesis method of tapentadol.
  • Organic Syntheses. (n.d.). 4.
  • Google Patents. (n.d.). CN102936205A - Synthesis method of tapentadol.
  • European Patent Office. (n.d.). NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203.
  • WIPO Patentscope. (n.d.). WO/2012/001571 NEW PROCESS FOR THE SYNTHESIS OF TAPENTADOL AND INTERMEDIATES THEREOF.
  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution.
  • MDPI. (n.d.). Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry.
  • Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.
  • NISCAIR. (n.d.). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.
  • SciSpace. (2019, December 1). Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution.
  • PTC Organics, Inc. (n.d.). PTC Esterification for a Chloromethyl Ester.
  • ResearchGate. (n.d.). Phase Transfer Catalysis in Polycondensation Processes. IX. Study on Polyetherification of 3,3-bis (chloromethyl) Oxetane and Bisphenol A.
  • ResearchGate. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides.
  • SlideShare. (n.d.). Drug Synthesis.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation).
  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
  • ResearchGate. (n.d.). Selective examples of bioactive phenol derivatives.
  • Taylor & Francis. (n.d.). Derivatization – Knowledge and References.
  • TimTec LLC. (n.d.). bioactive-compounds | chemical-compounds.
  • National Institutes of Health. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • ResearchGate. (n.d.). Schematic synthesis of aniline- and phenol-based triarylmethanes (A–D).
  • National Institutes of Health. (2021, June 30). Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction.
  • ResearchGate. (n.d.). Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution.

Sources

Application Note: 3-(Chloromethyl)phenol as a Pre-column Derivatization Reagent for the Analysis of Sulfonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quantitative analysis of sulfonic acids and other related anionic compounds presents a significant analytical challenge due to their typical lack of a strong chromophore, making direct UV detection in High-Performance Liquid Chromatography (HPLC) difficult. This application note details the use of 3-(chloromethyl)phenol as an effective pre-column derivatization reagent to overcome this limitation. By covalently attaching the phenolic chromophore to the sulfonate analyte via an alkylation reaction, the resulting derivative can be detected with high sensitivity using standard HPLC-UV instrumentation. This guide provides a theoretical framework, detailed protocols, and practical considerations for employing this method in a research or drug development setting.

Introduction: The Analytical Challenge

Sulfonic acids are integral to numerous fields, serving as detergents, dyes, catalysts, and pharmaceutical intermediates. Their strong acidic nature and high polarity make them ideal candidates for reversed-phase HPLC. However, many aliphatic and simple aromatic sulfonic acids do not possess a suitable chromophore, rendering them "UV-invisible" and complicating their detection and quantification.[1][2]

Chemical derivatization is a widely adopted strategy to introduce a UV-active or fluorescent tag onto an analyte molecule, thereby enhancing its detectability.[2][3] The ideal derivatizing agent should be stable, react quickly and quantitatively under mild conditions, and yield a single, stable product with a high molar absorptivity. This compound, also known as 3-hydroxybenzyl chloride, is an excellent reagent for this purpose. Its benzylic chloride moiety is a reactive electrophile, while the phenol group serves as a robust chromophore for UV detection.

Principle and Mechanism of Derivatization

The derivatization of sulfonic acids with this compound proceeds via a classic nucleophilic substitution (SN2) reaction. The sulfonate anion (R-SO₃⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group. This forms a stable sulfonate ester derivative that incorporates the UV-active phenol ring.

The reaction is typically performed under basic conditions to ensure the sulfonic acid is deprotonated to its more nucleophilic sulfonate form. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous sulfonate salt and the organic-soluble derivatizing reagent.[4]

Caption: SN2 mechanism for derivatization of a sulfonate anion.

Detailed Experimental Protocol

This protocol provides a general framework for the derivatization of a sulfonic acid sample for HPLC-UV analysis. Optimization of reaction time, temperature, and stoichiometry may be required for specific analytes.

3.1. Reagents and Materials

  • Sulfonic Acid Sample or Standard

  • This compound (≥95% purity)[5]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium Bromide (TBAB) or other suitable phase-transfer catalyst

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl), 0.1 M

  • Reaction Vials (2 mL, screw-cap)

  • Heating block or water bath

  • Vortex mixer

3.2. Step-by-Step Procedure

  • Sample Preparation:

    • Prepare a stock solution of the sulfonic acid standard in deionized water (e.g., 1 mg/mL).

    • For unknown samples, dissolve a known weight in water or a suitable solvent mixture. The final concentration should be within the expected linear range of the assay.

  • Reagent Preparation:

    • Derivatizing Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh.

    • Catalyst Solution: Prepare a 5 mg/mL solution of Tetrabutylammonium Bromide (TBAB) in deionized water.

  • Derivatization Reaction:

    • To a 2 mL reaction vial, add 100 µL of the sulfonic acid sample/standard.

    • Add 50 µL of the TBAB solution.

    • Add 200 µL of the this compound solution.

    • Add approximately 10-20 mg of solid potassium carbonate. The base acts as an acid scavenger.

    • Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or water bath set to 60-70°C for 30-60 minutes.

  • Reaction Quench and Sample Work-up:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • Add 100 µL of 0.1 M HCl to neutralize the excess potassium carbonate and quench the reaction.

    • Add 500 µL of acetonitrile to ensure all components are solubilized.

    • Vortex thoroughly.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) into the HPLC system.

    • The resulting derivative is significantly less polar than the parent sulfonic acid and can be effectively separated using standard reversed-phase columns.

3.3. Recommended HPLC Conditions

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm or 270 nm
Injection Volume 10 µL

Note: These conditions are a starting point and must be optimized for the specific sulfonate ester derivative.

Experimental Workflow and Data

The overall process from sample preparation to data analysis follows a clear and logical sequence.

Caption: General workflow for sulfonic acid derivatization and analysis.

Advantages and Considerations

Advantages:

  • High Sensitivity: The phenolic chromophore provides strong UV absorbance, enabling low detection limits.[1]

  • Robustness: The resulting sulfonate ester is generally stable, allowing for reliable and reproducible analysis.

  • Versatility: The method can be adapted for a wide range of sulfonic acids and other anions with sufficient nucleophilicity.

  • Accessibility: The required reagents and instrumentation (HPLC-UV) are common in most analytical laboratories.

Considerations:

  • Reagent Purity: this compound can degrade over time. Use high-purity reagent and prepare solutions fresh.[5]

  • Side Reactions: The phenolic hydroxyl group on the reagent itself can potentially react under strongly basic conditions. The use of a mild base like K₂CO₃ minimizes this. O-alkylation is generally favored over C-alkylation for phenols under these conditions.[4][6]

  • Matrix Effects: Complex sample matrices may contain competing nucleophiles that consume the derivatizing reagent. Sample clean-up or standard addition may be necessary for accurate quantification.

  • Safety: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5]

Conclusion

The use of this compound as a pre-column derivatization reagent is a powerful and effective method for the sensitive HPLC-UV analysis of otherwise difficult-to-detect sulfonic acids. The straightforward SN2 reaction mechanism, coupled with a simple protocol, makes this technique highly accessible to researchers in pharmaceutical development and quality control. By converting non-chromophoric analytes into strongly UV-active derivatives, this method provides a reliable solution to a common analytical challenge.

References

  • ResearchGate. (n.d.). Mechanism of reaction with ((chloromethyl)sulfonyl)benzenes.
  • ResearchGate. (2011). Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. Russian Journal of General Chemistry, 81(8).
  • Google Patents. (2017). CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
  • MDPI. (2022). One-Pot Alkylation–Sulfonylation of Diphenol.
  • PubMed. (n.d.). Derivatization procedures for the detection of beta(2)-agonists by gas chromatographic/mass spectrometric analysis.
  • SciSpace. (2012). Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research, 14(2).
  • Google Patents. (2003). WO2003027063A1 - Sulphonation of phenols.
  • YouTube. (2020). 37/Reactions Of Phenol/Sulphonation/ Halogenation/Hydroxy Compounds/TN 12 th STD/ Vol2/ Unit 11.
  • ResearchGate. (2014). Trace Analysis of Perfluorooctane Sulfonic Acid in Textile Fabrics by Gas Chromatography/Mass Spectrometry with On-column Derivatization.
  • MDPI. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure.
  • ResearchGate. (2014). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
  • PubMed. (2012). Alkylation of phenol: a mechanistic view.
  • Taylor & Francis Online. (2014). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices.
  • Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution.
  • ResearchGate. (2015). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • LookChem. (n.d.). 3-chloromethyl-phenol cas no.60760-06-7.
  • OSTI.GOV. (1983). Alkylation of phenol by olefins on sulfonated cation exchange resins.

Sources

experimental procedure for ether synthesis from 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Protocol for the Synthesis of Aryl Ethers from 3-(Chloromethyl)phenol via Williamson Ether Synthesis

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of aryl ethers from this compound. The described methodology is based on the robust and versatile Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental procedure but also the underlying chemical principles and critical considerations for successful execution. The protocol emphasizes safety, efficiency, and high-yield synthesis, incorporating best practices for reaction setup, monitoring, workup, and purification.

Introduction

The Williamson ether synthesis is a widely employed method for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an organohalide.[1][3][4] This method is particularly valuable in pharmaceutical and materials science for the construction of complex molecular architectures containing ether linkages.

In this application note, we detail the synthesis of an aryl ether using this compound as the starting material. This substrate is unique in that it contains both a phenolic hydroxyl group and a benzylic chloride. The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, which can then participate in a Williamson ether synthesis. However, the presence of the chloromethyl group on the same molecule opens the possibility for either intermolecular or intramolecular reactions. This protocol will focus on the intermolecular reaction with an external alkoxide to form an ether at the benzylic position.

Reaction Mechanism

The Williamson ether synthesis proceeds via an SN2 pathway.[1][3] In this specific application, a pre-formed alkoxide (RO-) will act as the nucleophile, attacking the electrophilic benzylic carbon of this compound. The chloride ion serves as the leaving group.

Key Mechanistic Steps:

  • Nucleophilic Attack: The alkoxide ion performs a backside attack on the carbon atom bearing the chlorine atom.[1][3]

  • Transition State: A concerted mechanism where the C-O bond is forming at the same time as the C-Cl bond is breaking.[1]

  • Product Formation: The reaction results in the formation of the desired ether and a chloride salt.

Experimental Workflow Diagram

G prep Preparation of Alkoxide reaction Reaction with This compound prep->reaction quench Reaction Quenching reaction->quench extract Liquid-Liquid Extraction quench->extract dry Drying of Organic Phase extract->dry concentrate Solvent Evaporation dry->concentrate purify Column Chromatography concentrate->purify analyze Product Characterization purify->analyze

Caption: Experimental workflow for ether synthesis.

Materials and Methods
Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )ConcentrationGradeSupplier
This compoundC₇H₇ClO142.58>98%ReagentSigma-Aldrich
Sodium HydrideNaH24.0060% dispersion in mineral oilReagentSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-AnhydrousAcros Organics
Alkyl Halide (e.g., Iodomethane)CH₃I141.94>99%ReagentAlfa Aesar
Diethyl Ether(C₂H₅)₂O74.12-ACSFisher Scientific
Saturated Ammonium ChlorideNH₄Cl53.49SaturatedACSVWR
Brine (Saturated NaCl)NaCl58.44SaturatedACSVWR
Anhydrous Magnesium SulfateMgSO₄120.37-AnhydrousEMD Millipore
Silica GelSiO₂60.0860 Å, 230-400 meshFlashSorbent Technologies
HexanesC₆H₁₄86.18-ACSFisher Scientific
Ethyl AcetateC₄H₈O₂88.11-ACSFisher Scientific
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Detailed Experimental Protocol

Part 1: Preparation of the Alkoxide (Example with Methoxide)

  • Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Addition: Under a positive pressure of nitrogen, carefully add sodium hydride (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask via syringe.

  • Alcohol Addition: Slowly add the desired alcohol (e.g., methanol, 1.1 equivalents) dropwise to the stirred suspension of NaH in THF at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

Part 2: Ether Synthesis

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the freshly prepared alkoxide solution at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. For less reactive alkyl halides, the reaction may require heating to reflux.[3] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[5]

Part 3: Workup and Purification

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice-water bath and slowly quench the excess NaH by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and water (50 mL). Shake the funnel vigorously and allow the layers to separate.[6]

  • Layer Separation: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).[6]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining inorganic salts.[5]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure ether.[5]

Reaction Mechanism Diagram

G cluster_0 Williamson Ether Synthesis Mechanism RO- RO⁻ C CH₂Cl RO-->C SN2 Attack Product R-O-CH₂-Ar-OH C->Product Cl- Cl⁻ C->Cl- Leaving Group Departure Phenol 3-(hydroxymethyl)phenol derivative

Caption: SN2 mechanism of ether formation.

Results and Discussion

The successful synthesis of the target ether should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Result
¹H NMR Appearance of new signals corresponding to the protons of the newly introduced alkyl group and a shift in the chemical shift of the benzylic protons.
¹³C NMR Appearance of a new carbon signal for the alkyl group and a downfield shift of the benzylic carbon.
IR Spectroscopy Disappearance of the O-H stretch from the starting alcohol (if it was the limiting reagent) and the appearance of a C-O-C ether stretch.
Mass Spectrometry A molecular ion peak corresponding to the mass of the expected product.

The yield of the reaction can vary depending on the specific alcohol and reaction conditions used, but yields in the range of 50-95% are typically achievable.[3] Side reactions to be aware of include elimination reactions, especially with secondary or tertiary alkyl halides, and potential C-alkylation of the phenoxide.[3] The choice of a polar aprotic solvent like THF or DMF helps to solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic anion to participate in the SN2 reaction, thus favoring the desired ether formation.[1]

Troubleshooting
  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water will quench the alkoxide.

    • The base may not have been strong enough to fully deprotonate the alcohol.

    • The reaction time or temperature may need to be optimized.

  • Formation of Side Products:

    • If elimination products are observed, ensure a primary alkyl halide is used.

    • C-alkylation can sometimes compete with O-alkylation. Using a less polar solvent or a different counter-ion for the phenoxide can sometimes mitigate this.

Conclusion

The Williamson ether synthesis remains a highly effective and versatile method for the preparation of ethers. The protocol detailed in this application note provides a reliable procedure for the synthesis of aryl ethers from this compound. By carefully controlling the reaction conditions and employing proper purification techniques, researchers can achieve high yields of the desired products. This methodology is readily adaptable for the synthesis of a wide range of ether derivatives for applications in drug discovery and materials science.

References
  • Vertex AI Search. (n.d.).
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 10, 2026.
  • Wikipedia. (2023, December 26). Williamson ether synthesis.
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation).
  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved January 10, 2026.
  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved January 10, 2026.
  • OUCI. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • Organic Chemistry Portal. (n.d.).
  • The Williamson Ether Synthesis. (n.d.). Retrieved January 10, 2026.
  • Google Patents. (n.d.). US4700005A - Preparation of phenolic ethers.
  • Semantic Scholar. (1975).
  • ChemicalBook. (n.d.). 3-ethoxy-5-(hydroxyMethyl)phenol synthesis. Retrieved January 10, 2026.
  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 10, 2026.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 10, 2026.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 10, 2026.
  • ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved January 10, 2026.
  • YouTube. (2020, June 27). CHEM 2212L Experiment 5 - Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved January 10, 2026.
  • Wikipedia. (n.d.). Phenol ether.
  • RSC Publishing. (n.d.). Synthesis of 2 : 4 : 6-Trishydroxymethy&henol, etc. Retrieved January 10, 2026.
  • Matrix Fine Chemicals. (n.d.). 3-(HYDROXYMETHYL)PHENOL | CAS 620-24-6. Retrieved January 10, 2026.

Sources

Application Note: Strategic Use of 3-(Chloromethyl)phenol as a Precursor for the Synthesis of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of bioactivity.[1][2] Functionalization of the quinoline ring is a key strategy for modulating pharmacological profiles, enhancing potency, and improving selectivity.[3][4] This application note provides a comprehensive guide to the strategic use of 3-(chloromethyl)phenol, a versatile and cost-effective starting material, in the synthesis of novel hydroxy- and chloromethyl-substituted quinoline derivatives. While not a direct participant in classical quinoline cyclization reactions, this compound serves as an excellent precursor to the requisite aniline derivatives. We will detail a robust, multi-step synthetic pathway, explain the chemical rationale behind our procedural choices, and provide detailed, field-proven protocols for laboratory execution. The resulting quinoline derivatives, featuring both a hydroxyl group and a reactive chloromethyl handle, are valuable platforms for creating diverse chemical libraries for drug discovery.[5][6]

Introduction: The Quinoline Core and the Value of Bifunctional Scaffolds

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a privileged structure in drug design.[1][7] Its derivatives have found applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[3][8] The strategic importance of this scaffold lies in its ability to be functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and biological properties.[4]

The synthesis of quinolines bearing both a hydroxyl (-OH) group and a chloromethyl (-CH2Cl) group is of particular interest. The hydroxyl group can participate in hydrogen bonding, a critical interaction in drug-receptor binding, while the chloromethyl group acts as a versatile electrophilic site for post-synthesis modification via nucleophilic substitution, enabling the facile introduction of various functional moieties.[6] This guide focuses on a practical and logical pathway to these valuable compounds starting from this compound.

Synthetic Strategy: From Phenol to Functionalized Aniline

The most established and versatile methods for quinoline synthesis, such as the Combes, Conrad-Limpach, and Skraup reactions, require an aniline (aminobenzene) derivative as a key starting material.[9][10][11] this compound, lacking the essential amino group, must first be converted into a suitable aniline precursor. Our proposed strategy involves a two-step functional group transformation followed by a classical acid-catalyzed cyclization reaction.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Quinoline Core Formation cluster_2 Part 3: Further Derivatization A This compound B 3-(Chloromethyl)-4-nitrophenol A->B  Nitration (HNO₃/H₂SO₄) C 4-Amino-3-(chloromethyl)phenol B->C  Reduction (SnCl₂/HCl) E 7-(Chloromethyl)-8-hydroxy-2,4-dimethylquinoline C->E  Combes Reaction (H₂SO₄ cat.) D β-Diketone (e.g., Acetylacetone) D->E G Diverse Quinoline Library E->G  Nucleophilic Substitution F Nucleophile (R-NH₂) F->G

Caption: Overall workflow for synthesizing quinoline derivatives from this compound.
Rationale for the Synthetic Pathway
  • Nitration: The first step is the regioselective nitration of this compound. The hydroxyl group is a strongly activating, ortho, para-directing group. The para position relative to the hydroxyl group (C4) is sterically accessible and electronically favored, leading to the desired 3-(chloromethyl)-4-nitrophenol as the major product.

  • Reduction: The nitro group is then selectively reduced to an amine using standard, robust conditions such as tin(II) chloride in acidic medium or catalytic hydrogenation. This yields the key intermediate, 4-amino-3-(chloromethyl)phenol.

  • Combes Quinoline Synthesis: This aniline derivative is then subjected to the Combes reaction, a reliable acid-catalyzed condensation with a β-diketone (e.g., acetylacetone) to form the 2,4-disubstituted quinoline core.[9][12] This reaction was chosen for its operational simplicity and high efficiency in constructing the quinoline ring system.

Mechanistic Insight: The Combes Reaction

The Combes synthesis proceeds through three main stages: enamine formation, electrophilic cyclization (the rate-determining step), and dehydration/aromatization.[9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

G cluster_reactants cluster_mechanism Aniline 4-Amino-3-(chloromethyl)phenol Step1 Nucleophilic Attack (+ H⁺, - H₂O) Aniline->Step1 Diketone Acetylacetone Diketone->Step1 Enamine Enamine Intermediate Step1->Enamine Step2 Protonation & Electrophilic Cyclization (Rate-Determining) Enamine->Step2 Cyclized Cyclized Intermediate Step2->Cyclized Step3 Dehydration & Aromatization (- H₂O, - H⁺) Cyclized->Step3 Product Substituted Quinoline Step3->Product

Caption: Key mechanistic stages of the Combes quinoline synthesis.

The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[9] In the presence of a strong acid catalyst like concentrated sulfuric acid, the second carbonyl group is protonated, activating it. The electron-rich aromatic ring of the enamine then attacks this activated carbonyl in an intramolecular electrophilic aromatic substitution. This cyclization is the rate-determining step.[9] Finally, the resulting alcohol intermediate is protonated and eliminated as water, leading to the stable, aromatic quinoline product.

Detailed Experimental Protocols

Safety Precaution: These procedures involve strong acids, corrosive reagents, and potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 3-(Chloromethyl)-4-nitrophenol
  • Objective: To introduce a nitro group para to the hydroxyl group of this compound.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ice bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve this compound (1.0 eq) in dichloromethane.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a small amount of sulfuric acid in a separate flask, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The choice to add a pre-formed nitrating mixture helps control the reaction rate and improve safety.

    • After the addition is complete, stir the reaction at 0 °C for an additional 2 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture over crushed ice.

    • Separate the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 3-(chloromethyl)-4-nitrophenol.

Protocol 2: Synthesis of 4-Amino-3-(chloromethyl)phenol
  • Objective: To reduce the nitro group to an amine, yielding the key aniline intermediate.

  • Materials:

    • 3-(Chloromethyl)-4-nitrophenol

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Sodium Hydroxide (NaOH) solution (5 M)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • Suspend 3-(chloromethyl)-4-nitrophenol (1.0 eq) in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (4.0-5.0 eq). The use of a significant excess of SnCl₂ ensures complete reduction.

    • Carefully add concentrated HCl and fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 3-4 hours, or until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-(chloromethyl)phenol. This product is often used in the next step without further purification if it is of sufficient purity.

Protocol 3: Combes Synthesis of 7-(Chloromethyl)-8-hydroxy-2,4-dimethylquinoline
  • Objective: To construct the quinoline core via acid-catalyzed cyclization.

  • Materials:

    • 4-Amino-3-(chloromethyl)phenol

    • Acetylacetone (2,4-pentanedione)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Ice bath

  • Procedure:

    • In a flask, cautiously add 4-amino-3-(chloromethyl)phenol (1.0 eq) to pre-chilled concentrated sulfuric acid at 0 °C. Stir until a homogeneous solution is formed.

    • Slowly add acetylacetone (1.1 eq) dropwise to the solution, maintaining the temperature below 10 °C. This initial condensation forms the enamine intermediate.[12]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Carefully heat the reaction mixture to 70-80 °C and maintain for 2-3 hours to drive the cyclization and dehydration steps.[9] The viscosity of the mixture will likely increase.

    • Cool the reaction to room temperature and then carefully pour it onto a large amount of crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or ammonium hydroxide solution until the pH is ~7-8.

    • The precipitated solid is the crude product. Collect it by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Data Summary & Applications

The described synthetic route provides access to a highly functionalized quinoline scaffold. The yields for each step are dependent on careful control of reaction conditions.

StepReactionKey ReagentsTypical Yield Range
1NitrationHNO₃ / H₂SO₄60-75%
2ReductionSnCl₂ / HCl75-90%
3Combes SynthesisAcetylacetone / H₂SO₄65-85%

The final product, 7-(chloromethyl)-8-hydroxy-2,4-dimethylquinoline, is a valuable platform molecule. The chloromethyl group at the 7-position is a reactive handle for introducing a wide variety of side chains through nucleophilic substitution (e.g., with amines, thiols, or alcohols), enabling the creation of a focused library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Combes quinoline synthesis - Wikipedia. [Link]
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
  • Synthesis of quinolines - Organic Chemistry Portal. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]
  • Larock, R. C., et al. (2006). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. [Link]
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository. [Link]
  • Ferreira, L. G., et al. (2018). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]
  • Sharma, U., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Cowen, B. (2013). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]
  • Forrest, T. P., et al. (1991). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
  • The Role of Quinoline Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Mandal, A., & Taleb, A. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]
  • Synthetic scheme for the synthesis of 5-chloromethyl-8-quinoline hydrochloride (2)
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - MDPI. [Link]
  • Conrad-Limpach Reaction - Cambridge University Press. [Link]
  • Combes Quinoline Synthesis - Cambridge University Press. [Link]
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]
  • Castillo-Ríos, D., González-Gutiérrez, I. A., & González Gutiérrez, J. P. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society. [Link]
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies - SciELO. [Link]
  • Conrad–Limpach synthesis - Wikipedia. [Link]

Sources

Application Notes and Protocols for 3-(Chloromethyl)phenol Formulations in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Potential of a Reactive Phenolic Agent

3-(Chloromethyl)phenol is a reactive aromatic compound that, like many phenolic derivatives, holds potential for antimicrobial applications. Its utility stems from the combined structural features of a phenol ring, a known bioactive scaffold, and a reactive chloromethyl group. This guide provides a framework for researchers and drug development professionals to explore the antimicrobial applications of this compound. It is structured to provide not just procedural steps, but the scientific rationale behind them, empowering the user to adapt and innovate.

Due to the limited publicly available data on the specific antimicrobial spectrum and optimized formulations of this compound, this document will focus on foundational principles and established methodologies for evaluating phenolic compounds. The protocols provided are robust starting points for a comprehensive investigation into its efficacy and potential applications.

Crucially, this compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting equipped for handling corrosive and potentially toxic chemicals. [1]

Scientific Background and Putative Mechanism of Action

Phenolic compounds have a long history as antiseptics and disinfectants. Their antimicrobial activity is generally attributed to their ability to disrupt microbial cells in multiple ways.[2] The primary mechanisms of action for phenolic compounds include:

  • Membrane Disruption: The lipophilic nature of the phenol ring allows it to partition into the lipid bilayer of microbial cell membranes. This disrupts membrane fluidity and integrity, leading to increased permeability and leakage of intracellular components such as ions, ATP, and nucleic acids.

  • Protein Denaturation: The hydroxyl group on the phenol ring can form hydrogen bonds with and denature essential microbial proteins, including enzymes. This inactivation of critical enzymes disrupts cellular metabolism and leads to cell death.

  • Enzyme Inhibition: Phenolic compounds can inhibit enzymes involved in key metabolic pathways, further compromising cellular function.[2]

The presence of a chloromethyl group on the phenol ring of this compound introduces an electrophilic site. This reactive group has the potential to form covalent bonds with nucleophilic residues (such as thiols in cysteine or amines in lysine) in microbial proteins and enzymes, potentially leading to irreversible inactivation and enhanced antimicrobial potency.

Visualizing the Putative Mechanism of Action

cluster_compound This compound cluster_bacterium Bacterial Cell compound Phenol Ring (Lipophilic) membrane Cell Membrane compound->membrane Partitioning & Disruption hydroxyl Hydroxyl Group (-OH) proteins Enzymes & Proteins hydroxyl->proteins Denaturation chloromethyl Chloromethyl Group (-CH2Cl) chloromethyl->proteins Covalent Modification (Alkylation) cell_lysis Cell Lysis membrane->cell_lysis Increased Permeability & Leakage metabolic_inhibition Metabolic Inhibition proteins->metabolic_inhibition Loss of Function dna DNA cell_death Cell Death cell_lysis->cell_death metabolic_inhibition->cell_death

Caption: Putative antimicrobial mechanism of this compound.

Safety, Handling, and Formulation Considerations

Safety and Hazard Profile

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1]
Eye Damage/Irritation Causes serious eye damage.[1]

Note: This table is not exhaustive. Always consult the most recent Safety Data Sheet (SDS) before use.

Formulation Principles

The development of a stable and effective antimicrobial formulation requires careful consideration of the physicochemical properties of this compound and the intended application.

Solubility: The solubility of this compound in aqueous media is limited. Therefore, co-solvents and/or surfactants may be necessary to achieve the desired concentration in a formulation.

  • Co-solvents: Propylene glycol, ethanol, and glycerin are commonly used co-solvents in topical formulations.

  • Surfactants: Non-ionic surfactants are often preferred in antimicrobial formulations as they are generally less irritating and more compatible with other ingredients than their ionic counterparts.

pH: The pH of the formulation can influence the stability and activity of phenolic compounds. The antimicrobial efficacy of some phenols is greater in acidic conditions. The optimal pH for a this compound formulation should be determined empirically.

Compatibility: It is crucial to ensure the compatibility of this compound with all other excipients in the formulation. Incompatibility can lead to precipitation, degradation of the active ingredient, or loss of antimicrobial efficacy.

Example Formulation Components for a Topical Solution:

ComponentFunctionExample Concentration Range (% w/w)
This compound Active Antimicrobial Agent0.1 - 2.0
Propylene Glycol Co-solvent, Humectant5 - 20
Polysorbate 80 Non-ionic Surfactant1 - 5
Citric Acid/Sodium Citrate pH Bufferq.s. to desired pH
Purified Water Vehicleq.s. to 100

Note: This is an illustrative example. The optimal formulation will depend on the specific application and must be determined through rigorous experimentation.

Protocols for Antimicrobial Efficacy Testing

The following protocols are standard methods for evaluating the antimicrobial activity of a compound. It is recommended to test against a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

Preparation of Stock Solutions

A concentrated stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on microbial growth. A solvent control should always be included in the experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique for determining the MIC.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial culture adjusted to a 0.5 McFarland standard

  • Stock solution of this compound

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Solvent control

Protocol:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well (except the negative control).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial microbial inoculum.

Protocol:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar for bacteria).

  • Incubate the plates at 37°C for 24-48 hours.

  • The MBC is the lowest concentration of the compound that results in no more than 0.1% survival of the initial inoculum (i.e., a ≥3-log reduction in CFU/mL).

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • Flasks containing sterile broth

  • Microbial culture in the logarithmic phase of growth

  • This compound at various concentrations (e.g., 1x, 2x, and 4x MIC)

  • Growth control (no compound)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Protocol:

  • Inoculate flasks containing broth with the microbial culture to a starting density of approximately 1 x 10^6 CFU/mL.

  • Add this compound to the flasks to achieve the desired final concentrations.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate for 24-48 hours.

  • Count the colonies and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing the Antimicrobial Testing Workflow

cluster_results Endpoints start Start: Prepare Stock Solution of This compound mic Perform Broth Microdilution for MIC Determination start->mic time_kill Conduct Time-Kill Kinetic Assay start->time_kill mbc Subculture from Clear Wells for MBC Determination mic->mbc No Visible Growth data_analysis Data Analysis and Interpretation mic->data_analysis mbc->data_analysis time_kill->data_analysis mic_result MIC Value data_analysis->mic_result mbc_result MBC Value data_analysis->mbc_result time_kill_curve Time-Kill Curve data_analysis->time_kill_curve

Caption: Workflow for antimicrobial efficacy testing.

Regulatory Considerations

The regulatory pathway for an antimicrobial product depends on its intended use. In the United States:

  • Environmental Protection Agency (EPA): Regulates antimicrobial products intended for use on inanimate surfaces (disinfectants, sanitizers).

  • Food and Drug Administration (FDA): Regulates antimicrobial products intended for use on or in the human body (antiseptics, antibiotics).

It is imperative to consult with the appropriate regulatory agencies to determine the specific data requirements for the intended application of a this compound formulation. Currently, there is no readily available information on the specific registration or approval of this compound as a standalone antimicrobial agent by these agencies.

References

  • PubChem. This compound. [Link]
  • McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical microbiology reviews, 12(1), 147–179.
  • Denyer, S. P., & Stewart, G. S. A. B. (1998). Mechanisms of action of disinfectants.
  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A10.
  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard. CLSI document M27-A3.
  • U.S. Environmental Protection Agency. Antimicrobial Policy and Guidance Documents. [Link]
  • U.S. Food and Drug Administration. Topical Antiseptic Products: Final Rule on Safety and Effectiveness of Consumer Antiseptics. [Link]

Sources

The Pivotal Role of 3-(Chloromethyl)phenol in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Polymer Functionality with a Versatile Building Block

In the landscape of polymer chemistry, the pursuit of materials with tailored properties and advanced functionalities is a perpetual endeavor. 3-(Chloromethyl)phenol emerges as a uniquely valuable monomer and modifying agent, offering a dual-reactive platform to construct sophisticated polymer architectures. Its structure, featuring both a nucleophilic phenolic hydroxyl group and an electrophilic chloromethyl group, allows for its participation in a diverse array of polymerization and post-polymerization modification reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in the synthesis of high-performance polymers.

The strategic placement of the chloromethyl group at the meta position influences the reactivity of both functional sites, making it a distinct building block compared to its ortho and para isomers.[1] This guide will delve into its role in the formation of functional polyethers, the modification of existing polymer backbones, and its potential as a key component in advanced phenolic and epoxy resin systems.

Core Applications in Polymer Synthesis

The bifunctional nature of this compound allows for its integration into polymer structures through several key pathways. The phenolic hydroxyl group can act as a nucleophile, for instance in Williamson ether synthesis for the formation of polyethers.[2][3] Concurrently, the highly reactive benzylic chloride of the chloromethyl group is susceptible to nucleophilic substitution, providing a versatile handle for grafting side chains or crosslinking polymer networks.[4]

Table 1: Key Polymerization and Modification Reactions Involving this compound
Reaction TypeRole of this compoundResulting Polymer TypeKey Applications
PolycondensationMonomer (via hydroxyl group)Poly(arylene ether)sHigh-performance thermoplastics, membranes
Polymer ModificationModifying Agent (via chloromethyl group)Functionalized PolymersDrug delivery, specialty coatings, ion-exchange resins
Curing/CrosslinkingCuring Agent/CrosslinkerThermosetting Resins (Epoxy, Phenolic)Adhesives, composites, electronics

Application Note 1: Synthesis of Functional Poly(arylene ether)s via Williamson Ether Polycondensation

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. The Williamson ether synthesis provides a robust method for their preparation, and this compound can be employed as a key monomer to introduce reactive pendant chloromethyl groups along the polymer backbone. These groups serve as valuable sites for subsequent functionalization.[2][3]

The polymerization proceeds via the nucleophilic attack of a bisphenoxide on a dihalide monomer. In this application, this compound can be strategically incorporated to create a functional copolymer.

Williamson_Ether_Polycondensation cluster_reactants Reactants cluster_process Polymerization cluster_product Product Monomer_A Bisphenol A (Deprotonated) Reaction Nucleophilic Aromatic Substitution (SNAr) Monomer_A->Reaction Monomer_B This compound (Deprotonated) Monomer_B->Reaction Monomer_C Activated Dihalo-monomer (e.g., 4,4'-Difluorobenzophenone) Monomer_C->Reaction Polymer Functional Poly(arylene ether) with Pendant -CH2Cl Groups Reaction->Polymer

Caption: Workflow for Poly(arylene ether) Synthesis.

Protocol 1: Synthesis of a Poly(arylene ether sulfone) Copolymer Containing Pendant Chloromethyl Groups

Objective: To synthesize a functional poly(arylene ether sulfone) with pendant chloromethyl groups for post-polymerization modification.

Materials:

  • This compound

  • Bisphenol A

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS)

  • Potassium carbonate (anhydrous, finely ground)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Standard glassware for inert atmosphere reactions (e.g., three-necked flask, condenser, Dean-Stark trap, mechanical stirrer, nitrogen inlet)

Procedure:

  • Reactor Setup: Assemble a flame-dried three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet/outlet.

  • Charging Reactants: Under a nitrogen atmosphere, charge the flask with this compound (e.g., 0.1 mol), Bisphenol A (e.g., 0.9 mol), 4,4'-Dichlorodiphenyl sulfone (1.0 mol), and potassium carbonate (a slight excess, e.g., 1.1 mol).

  • Solvent Addition: Add anhydrous DMAc and toluene (typically in a 2:1 v/v ratio) to the flask to achieve a solids concentration of approximately 20-30% (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C). The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process until no more water is collected (typically 2-4 hours).

  • Polymerization: After removing the toluene through the Dean-Stark trap, raise the temperature to 160-180 °C to initiate polymerization. Maintain the reaction at this temperature for 6-12 hours, monitoring the viscosity of the solution. A significant increase in viscosity indicates polymer formation.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the polymer solution into a large volume of vigorously stirred methanol to precipitate the polymer.

  • Washing: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Causality and Insights: The use of a phase-transfer catalyst is not explicitly required here as the high reaction temperature and polar aprotic solvent (DMAc) facilitate the nucleophilic aromatic substitution. The molar ratio of the phenolic monomers to the dihalide monomer is kept close to 1:1 to achieve a high molecular weight polymer.

Application Note 2: Post-Polymerization Modification for Tailored Functionalities

Polymers containing chloromethyl groups are highly valued as intermediates for further chemical transformations. The pendant chloromethyl groups introduced by this compound serve as reactive sites for grafting a wide variety of functional moieties onto the polymer backbone. This allows for the fine-tuning of polymer properties for specific applications. For instance, quaternization of the chloromethyl group can introduce ionic character, making the polymer water-soluble or useful as an ion-exchange resin.[4]

Polymer_Modification cluster_starting_material Starting Material cluster_reaction Modification Reaction cluster_product Product Polymer_Backbone Polymer with Pendant -CH2Cl Groups Nucleophilic_Substitution Nucleophilic Substitution (SN2) Polymer_Backbone->Nucleophilic_Substitution Functionalized_Polymer Functionalized Polymer with Pendant -CH2Nu Groups Nucleophilic_Substitution->Functionalized_Polymer Nucleophile Nucleophile (Nu-) (e.g., N(CH3)3, N3-, -OAr) Nucleophile->Nucleophilic_Substitution

Caption: General Scheme for Polymer Modification.

Protocol 2: Quaternization of a Chloromethylated Polymer for Anion Exchange Applications

Objective: To introduce quaternary ammonium groups onto a polymer backbone containing chloromethyl functionalities.

Materials:

  • Chloromethylated polymer (from Protocol 1 or a similar synthesis)

  • Trimethylamine (TMA) solution or gas

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Polymer Dissolution: Dissolve the chloromethylated polymer in anhydrous DMF or THF in a round-bottom flask at a concentration of about 10% (w/v).

  • Amine Addition: Cool the polymer solution in an ice bath. Bubble trimethylamine gas through the solution or add a solution of trimethylamine in THF dropwise with stirring. A significant excess of the amine (e.g., 3-5 equivalents per chloromethyl group) should be used to ensure complete reaction.

  • Reaction: Seal the flask and allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as FTIR or NMR spectroscopy, looking for the disappearance of the C-Cl stretch and the appearance of signals corresponding to the quaternary ammonium group.

  • Precipitation: Precipitate the quaternized polymer by slowly adding the reaction mixture to a large volume of vigorously stirred diethyl ether.

  • Purification: Filter the precipitate and wash it several times with diethyl ether to remove any excess trimethylamine and solvent.

  • Drying: Dry the final polymer under vacuum at a mild temperature (e.g., 40-50 °C) to avoid degradation.

Self-Validation: The success of the quaternization can be confirmed by the polymer's solubility in water or polar protic solvents, which is a characteristic of polyelectrolytes. Titration can be used to determine the ion-exchange capacity.

Application Note 3: this compound in Thermosetting Resin Systems

This compound can also play a crucial role as a modifier or curing agent in thermosetting resin systems, such as phenolic and epoxy resins.

In Phenolic Resins:

Phenolic resins are synthesized through the condensation of phenols with formaldehyde.[5] The incorporation of this compound into the formulation can introduce reactive chloromethyl groups into the resin structure. These groups can participate in the curing process or provide sites for further reactions, potentially improving the crosslink density and thermal stability of the cured material.

As an Epoxy Resin Curing Agent:

The phenolic hydroxyl group of this compound can react with the epoxide rings of epoxy resins, leading to crosslinking.[6] This reaction is typically catalyzed by a tertiary amine or a phosphonium salt. The presence of the chloromethyl group on the curing agent can lead to a cured network with pendant reactive sites, which can be used to impart additional functionalities to the epoxy thermoset.

Epoxy_Curing cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy_Resin Epoxy Resin (e.g., DGEBA) Ring_Opening Epoxide Ring-Opening Polyaddition Epoxy_Resin->Ring_Opening Curing_Agent This compound Curing_Agent->Ring_Opening Catalyst Catalyst (e.g., Tertiary Amine) Catalyst->Ring_Opening Cured_Network Crosslinked Epoxy Thermoset with Pendant -CH2Cl Groups Ring_Opening->Cured_Network

Caption: Curing of Epoxy Resins with this compound.

Protocol 3: Curing of a Bisphenol A-based Epoxy Resin

Objective: To prepare a crosslinked epoxy thermoset using this compound as a co-curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound

  • A standard amine curing agent (e.g., diethylenetriamine, DETA)

  • 2-Methylimidazole (as a catalyst)

  • Acetone (for viscosity reduction, optional)

Procedure:

  • Formulation: In a disposable container, weigh the DGEBA epoxy resin. Calculate the stoichiometric amount of the amine curing agent required. A portion of the curing agent can be substituted with this compound. For example, a formulation could be based on a 1:1 molar ratio of epoxy groups to active hydrogens from the amine and phenolic hydroxyls.

  • Mixing: Add the this compound and the amine curing agent to the epoxy resin. Add a catalytic amount of 2-methylimidazole (e.g., 0.1-1% by weight of the total resin mixture).

  • Homogenization: Thoroughly mix the components until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of acetone can be added.

  • Casting and Curing: Pour the mixture into a mold and cure in an oven. A typical curing schedule might be 2 hours at 80 °C followed by 3 hours at 150 °C. The exact curing schedule will depend on the specific formulation.

  • Post-Curing: After the initial cure, a post-curing step at a higher temperature (e.g., 180 °C for 2 hours) can be beneficial to ensure complete reaction and optimize the material properties.

Expertise & Experience: The ratio of the amine curing agent to this compound can be varied to control the crosslink density and the concentration of pendant chloromethyl groups in the final thermoset. This allows for the tuning of the material's mechanical and thermal properties.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is corrosive and a potential mutagen.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

This compound stands as a powerful and versatile tool in the polymer chemist's arsenal. Its dual reactivity enables the synthesis of a wide range of functional polymers with tailored properties. From high-performance thermoplastics to functionalized thermosets, the applications of this monomer are extensive. The protocols provided in this guide serve as a foundation for researchers to explore the potential of this compound in developing next-generation polymeric materials for advanced applications in drug development, materials science, and beyond.

References

  • Shih-jen Wu. (1983). Chemical Modifications of Condensation Polymers, Chloromethylation and Quaternization. Louisiana State University and Agricultural & Mechanical College. [Link]
  • The Williamson Ether Synthesis. University of Colorado Boulder. [Link]
  • Di Michele, A., et al. (2022). Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry. Molecules. [Link]
  • Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press. [Link]
  • Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
  • Curing Agents for Epoxy Resin. ThreeBond. [Link]
  • Williamson Ether Synthesis. (2013). YouTube. [Link]
  • Safa, K. D., Eram, H. A., & Nasirtabrizi, M. H. (2009). Chemical Modification of some 4-Chloromethyl Styrene Polymers with Highly Sterically Hindered Tris(trimethylsilyl)methyl Groups. Iranian Polymer Journal. [Link]
  • Bertram, J. L., et al. (1988). Phenolic curing agents for epoxy resins. U.S.
  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl anchoring group for solid-phase synthesis of protected peptides. Tetrahedron Letters. [Link]
  • Modified Synthesis of Phenol Formaldehyde Resin. (2015). Online International Interdisciplinary Research Journal. [Link]
  • Li, Y., et al. (2022).
  • Polycondensation of phenol, formaldehyde, and resorcinol.
  • Epoxy Resins and Phenol-Formaldehyde Resins.
  • Zhang, W., et al. (2023). Synthesis and Characterization of an Environmentally Friendly Phenol–Formaldehyde Resin Modified with Waste Plant Protein. Polymers. [Link]
  • Phenol-formaldehyde resin. Britannica. [Link]
  • Kurt, R., & Cavus, V. (2021). SYNTHESIS AND CHARACTERIZATION OF RESOL TYPE PHENOL-FORMALDEHYDE RESIN IMPROVED BY SIO2-NP. Wood Research. [Link]
  • PEEK-modified phenol formaldehyde resin and preparation method thereof. (2013).
  • Some effects on polycondensation reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Blanc Chloromethylation of m-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Blanc chloromethylation of m-cresol. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this reaction and optimize your yields.

Introduction to the Challenge

The Blanc chloromethylation is a powerful tool for introducing a chloromethyl group onto an aromatic ring, a crucial step in the synthesis of many pharmaceutical intermediates and other fine chemicals.[1][2] The reaction involves treating an aromatic compound, in this case, m-cresol, with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[1][2][3] While effective, the reaction is notoriously sensitive to reaction conditions and prone to side reactions that can significantly lower the yield and purity of the desired product. This guide will address the most common issues and provide actionable solutions.

Core Reaction Mechanism

Understanding the underlying mechanism is the first step to effective troubleshooting. The reaction proceeds via electrophilic aromatic substitution.[1][4] The Lewis acid catalyst (e.g., ZnCl₂) activates formaldehyde, making it a potent electrophile that is then attacked by the electron-rich aromatic ring of m-cresol.[3][5] The resulting benzyl alcohol intermediate is rapidly converted to the final chloromethylated product under the acidic reaction conditions.[3][5]

Blanc_Chloromethylation_Mechanism mCresol m-Cresol Intermediate Hydroxymethyl Intermediate mCresol->Intermediate Electrophilic Attack Formaldehyde Formaldehyde (CH₂O) Electrophile Electrophile [CH₂OH]⁺ or [CH₂Cl]⁺ Formaldehyde->Electrophile HCl_ZnCl2 HCl / ZnCl₂ HCl_ZnCl2->Electrophile Activation Electrophile->Intermediate Product Chloromethylated m-Cresol Intermediate->Product Conversion with HCl

Caption: Simplified mechanism of the Blanc chloromethylation of m-cresol.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Low or No Yield of Chloromethylated Product

Q1: My reaction is not proceeding, or the yield is extremely low. What are the most likely causes?

A1: Several factors can lead to poor conversion. Here’s a checklist of the most common culprits:

  • Reagent Quality and Stoichiometry:

    • Formaldehyde Source: Paraformaldehyde is often preferred over aqueous formalin to maintain anhydrous conditions.[5] Ensure your paraformaldehyde is dry and of high purity.

    • Anhydrous Conditions: The presence of water can deactivate the Lewis acid catalyst and lead to unwanted side reactions. It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[6]

    • Catalyst Activity: Ensure your zinc chloride (or other Lewis acid) is anhydrous and active. Freshly fused and crushed ZnCl₂ is recommended.

  • Reaction Temperature:

    • The reaction temperature is a critical parameter. For activated substrates like m-cresol, lower temperatures (e.g., 0-10 °C) are often necessary to control the reaction rate and prevent the formation of byproducts.[7] Higher temperatures can favor the formation of diarylmethane byproducts.[7]

  • Insufficient Acid:

    • A steady stream of anhydrous hydrogen chloride gas is required to drive the reaction.[5] Ensure a consistent and sufficient flow of HCl throughout the reaction.

Experimental Protocol: Standard Chloromethylation of m-Cresol

  • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube.

  • Charge the flask with anhydrous m-cresol and paraformaldehyde.

  • Add freshly fused and powdered anhydrous zinc chloride.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Begin bubbling a slow, steady stream of anhydrous HCl gas through the stirred mixture.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it onto ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Formation of Byproducts and Purification Challenges

Q2: I am observing significant amounts of a high-boiling point byproduct. What is it and how can I minimize its formation?

A2: The most common high-molecular-weight byproduct is a diarylmethane derivative.[3][7] This occurs when the initially formed chloromethylated product undergoes a second Friedel-Crafts alkylation with another molecule of m-cresol.

Byproduct_Formation Product Chloromethylated m-Cresol Diarylmethane Diarylmethane Byproduct Product->Diarylmethane Friedel-Crafts Alkylation mCresol m-Cresol mCresol->Diarylmethane Catalyst Lewis Acid Catalyst->Product

Caption: Formation of diarylmethane byproduct via secondary alkylation.

Strategies to Minimize Diarylmethane Formation:

  • Control Reactant Concentration: High concentrations of the aromatic substrate can favor the formation of diarylmethanes.[6] Using a suitable solvent can help to control the concentration.

  • Temperature Control: As mentioned, lower reaction temperatures disfavor the secondary alkylation reaction.[7]

  • Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed, as this can lead to increased byproduct formation.[7]

  • Catalyst Choice: While zinc chloride is common, other Lewis acids like aluminum chloride can be more aggressive and may promote diarylmethane formation.[7]

Q3: My product is a mixture of regioisomers. How can I improve the regioselectivity?

A3: The hydroxyl and methyl groups of m-cresol are both ortho-, para-directing. This can lead to the formation of multiple chloromethylated isomers. While achieving perfect regioselectivity can be challenging, the following can influence the outcome:

  • Steric Hindrance: The bulky chloromethyl group will preferentially add to the less sterically hindered positions.

  • Catalyst System: Some catalyst systems may offer slightly better regioselectivity. Experimenting with different Lewis acids or co-catalysts may be beneficial.

Purification of Chloromethylated m-Cresol:

  • Distillation: If the boiling points of the isomers and byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[5]

  • Crystallization: In some cases, the desired isomer may be selectively crystallized from a suitable solvent system.

  • Chromatography: For small-scale purifications or when high purity is required, column chromatography is a viable option.

Safety Considerations

Q4: Are there any significant safety hazards associated with the Blanc chloromethylation?

A4: Yes, this reaction requires strict safety precautions.

  • Bis(chloromethyl) ether (BCME): A highly carcinogenic byproduct, bis(chloromethyl) ether, can be formed in small amounts during the reaction.[1][3][8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrogen Chloride Gas: Anhydrous HCl is a corrosive and toxic gas. Ensure your glassware is properly sealed and that any excess gas is scrubbed through a base trap.

  • Corrosive Reagents: Both the Lewis acid catalyst and the reaction mixture are corrosive. Handle with care and appropriate PPE.

Summary of Key Parameters for Yield Improvement

ParameterRecommendationRationale
Reagents Use anhydrous reagents and solvents.[6]Prevents catalyst deactivation and side reactions.
Formaldehyde Source Paraformaldehyde is generally preferred.[5]Avoids introducing water into the reaction.
Catalyst Use freshly fused and powdered anhydrous ZnCl₂.[6]Ensures high catalyst activity.
Temperature Maintain low temperatures (e.g., 0-10 °C).[7]Controls reaction rate and minimizes diarylmethane formation.
Reaction Time Monitor the reaction and stop it upon completion.[7]Prevents the accumulation of byproducts.
Safety Conduct the reaction in a fume hood with proper PPE.[3][8]Mitigates exposure to carcinogenic BCME and corrosive HCl.

Concluding Remarks

Successfully improving the yield of the Blanc chloromethylation of m-cresol hinges on a thorough understanding of the reaction mechanism and careful control of key experimental parameters. By paying close attention to reagent quality, temperature, and reaction time, and by adhering to strict safety protocols, researchers can consistently achieve higher yields and purity of their desired product.

References

  • Wikipedia.
  • Grokipedia.
  • Sciencemadness Wiki. Blanc reaction. [Link]
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Blanc Reaction. [Link]
  • Durham E-Theses.

Sources

Technical Support Center: Minimizing Byproduct Formation in 3-(Chloromethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 3-(Chloromethyl)phenol is a critical step in the development of numerous pharmaceuticals and agrochemicals, where it serves as a versatile building block.[1][2] The most common synthetic route, the Blanc chloromethylation, involves the reaction of a phenolic precursor with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[3][4] While effective, this electrophilic aromatic substitution is notoriously prone to several side reactions that can significantly reduce yield and complicate purification.[3][5]

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize the formation of common byproducts. We will explore the causality behind these side reactions and provide field-proven protocols and strategies to enhance reaction control, product purity, and overall safety.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect during the synthesis of this compound via Blanc chloromethylation?

A1: During the chloromethylation of phenolic compounds, you can anticipate several classes of byproducts stemming from the high reactivity of the phenol ring and the reaction intermediates. The most common impurities include:

  • Diarylmethane Derivatives: The desired product, a benzyl chloride derivative, is electrophilic and can react with another molecule of the starting phenol in a secondary Friedel-Crafts alkylation. This is often the most significant byproduct.[3][4]

  • Positional Isomers: The hydroxyl group is a powerful ortho, para-director in electrophilic aromatic substitution.[6] If starting directly from phenol, you will generate significant quantities of 2-(chloromethyl)phenol and 4-(chloromethyl)phenol. Achieving a meta-substituted product requires a different strategy, typically starting with a precursor that directs meta or where ortho/para positions are blocked.

  • Polysubstituted Products: The activated phenol ring can undergo multiple chloromethylations, leading to the formation of di- and tri-chloromethylated phenols, especially if the chloromethylating agent is used in excess or reaction times are prolonged.[5]

  • Bis(chloromethyl) ether (BCME): This is a highly carcinogenic byproduct that can form from the reaction of formaldehyde and hydrogen chloride.[3][7] Its formation is a critical safety concern that must be carefully managed.

  • Ring-Chlorinated Species: Under harsh acidic conditions or with certain chlorinating agents, direct chlorination of the aromatic ring can occur, producing various chlorophenol isomers.[8]

Q2: My reaction is producing a large amount of diarylmethane impurities. How can I prevent this?

A2: Diarylmethane formation is a classic issue where the product reacts with the starting material. To suppress this secondary reaction, you need to minimize the opportunity for the product to act as an electrophile. Key strategies include:

  • Low Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0–10°C). Higher temperatures accelerate the secondary Friedel-Crafts alkylation more than the primary chloromethylation.[5]

  • Control Stoichiometry: Use a slight excess of the phenolic starting material relative to the formaldehyde and HCl. This ensures the chloromethylating agent is the limiting reagent and reduces the concentration of the product available for a secondary reaction.[5]

  • Dilution: High reactant concentrations can favor the bimolecular diarylmethane formation.[4] Conducting the reaction in a suitable solvent at a lower concentration can help, although this may impact reaction rates.

  • Gradual Addition: Add the chloromethylating agent (or one of its precursors) slowly to the reaction mixture. This keeps the instantaneous concentration of the reactive electrophile low, favoring the primary reaction.

Q3: I am getting a mixture of ortho, para, and meta isomers. How can I improve regioselectivity for the 3-(meta)-position?

A3: This is a crucial point rooted in fundamental organic chemistry. The hydroxyl group of phenol strongly directs electrophilic attack to the ortho and para positions.[6] Synthesizing this compound directly from phenol is not a viable strategy for achieving high meta-selectivity.

The most effective approach is to select an appropriate starting material . For instance, starting with m-cresol (3-methylphenol) and performing a side-chain chlorination on the methyl group is a common industrial route to produce 3-hydroxybenzyl chloride, which is another name for this compound.[9] Alternatively, if using a chloromethylation reaction, one would need to start with a phenol derivative that already has substituents forcing meta-direction, which is less common. Therefore, the issue is less about modifying the Blanc reaction conditions and more about choosing the correct synthetic pathway and precursor.

Q4: How can I minimize the formation of the dangerous bis(chloromethyl) ether (BCME)?

A4: BCME is a potent carcinogen, and its mitigation is a top priority.[4][7] It forms under acidic conditions from formaldehyde and HCl. The following precautions are critical:

  • Avoid Pre-mixing: Never pre-mix formaldehyde and concentrated HCl before they are introduced to the aromatic substrate.

  • In Situ Generation: Generate the electrophile in situ. One of the safest methods is to use a combination of dimethoxymethane and an acyl chloride (like acetyl chloride) with a Lewis acid catalyst.[10][11] This avoids the traditional formaldehyde/HCl system and significantly reduces BCME formation.

  • Temperature Control: Keep the reaction temperature low. BCME formation is more favorable at higher temperatures.

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can influence side reactions.[4]

Q5: What are the best analytical methods to identify and quantify these byproducts?

A5: A multi-technique approach is often best for a complete purity profile.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse method for routine analysis. It is excellent for separating positional isomers and diarylmethanes from the main product. A C18 column with a mobile phase of acetonitrile and acidified water is a common starting point.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides superior separation and definitive identification of volatile byproducts. Due to the polarity of phenols, derivatization (e.g., silylation) is often required to improve peak shape and prevent column adsorption.[12] It is particularly useful for detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities isolated via preparative chromatography. It can definitively confirm the position of substituents on the aromatic ring and identify diarylmethane structures.

Section 2: In-Depth Troubleshooting & Optimization

Controlling Diarylmethane Formation (Secondary Alkylation)

The formation of diarylmethane byproducts is governed by the kinetics of two competing electrophilic aromatic substitution reactions. The primary reaction is the chloromethylation of the phenol, while the secondary reaction is the Friedel-Crafts alkylation of the phenol by the newly formed chloromethylated product.

ParameterCondition Favoring ProductCondition Favoring ByproductRationale
Temperature 0–10°C> 25°CThe activation energy for the secondary alkylation is higher; lower temperatures disproportionately slow this unwanted reaction.[5]
Molar Ratio Phenol > Chloromethylating AgentChloromethylating Agent ≥ PhenolA slight excess of the nucleophile (phenol) ensures the electrophile (product) concentration remains low, starving the side reaction.[5]
Reaction Time Monitored to completion (TLC/HPLC)Excessively longProlonged reaction times, especially after the primary reagent is consumed, allow the product to slowly react with any remaining starting material.
Catalyst Loading Optimal (e.g., 0.1-0.2 eq. ZnCl₂)High (> 0.5 eq.)Excessive Lewis acid can over-activate the product, promoting it to act as an alkylating agent.
Safety Focus: Alternative Chloromethylation Protocol

To circumvent the hazards of the traditional Blanc reaction, particularly the formation of BCME, an in situ generation of the chloromethylating agent from dimethoxymethane and acetyl chloride is highly recommended.[10][11]

Protocol: Safer In Situ Chloromethylation

  • Setup: Equip a three-necked, oven-dried flask with a magnetic stir bar, thermometer, nitrogen inlet, and an addition funnel.

  • Initial Charge: Charge the flask with the phenolic substrate (1.0 equiv), a catalytic amount of anhydrous zinc bromide (ZnBr₂, ~0.01 mol%), and a suitable solvent like toluene.[10]

  • Reagent Preparation: In a separate dry flask, prepare the chloromethylating agent solution by adding acetyl chloride (1.1 equiv) dropwise to dimethoxymethane (1.1 equiv) at room temperature. Stir for 1-2 hours. This step generates chloromethyl methyl ether in solution.[10]

  • Reaction: Cool the main reaction flask containing the phenol to 0–5°C.

  • Slow Addition: Add the prepared chloromethyl methyl ether solution from step 3 dropwise to the phenol solution over 1-2 hours, maintaining the internal temperature below 10°C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours after the addition is finished.

  • Quenching: Once complete, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Proceed with standard aqueous workup, extraction with a suitable organic solvent, drying, and purification by column chromatography or distillation.[13]

Section 3: Visual Guides & Protocols

Reaction Pathway Diagrams

SynthesisPathways cluster_main Main Synthetic Pathway cluster_byproducts Major Byproduct Pathways A Phenolic Substrate C Benzylic Alcohol Intermediate A->C Electrophilic Attack E Diarylmethane Byproduct A->E G Isomeric Byproducts (ortho, para) A->G Incorrect Regioselectivity B Formaldehyde + HCl (with ZnCl₂ catalyst) B->C H Bis(chloromethyl) ether (BCME) B->H Side Reaction D This compound (Target Product) C->D Chloride Substitution F Polysubstituted Byproduct C->F Further Chloromethylation D->E Secondary Alkylation

Caption: Reaction scheme for this compound synthesis and key byproduct pathways.

Protocol: HPLC-UV Method for Purity Analysis

This protocol provides a general method for analyzing the purity of this compound and quantifying major byproducts.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.[12]

  • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of a purified this compound standard in the mobile phase (e.g., 1 mg/mL). Create a calibration curve by preparing serial dilutions (e.g., 5, 25, 50, 100, 250 µg/mL).

    • Sample Preparation: Accurately weigh ~10 mg of the crude reaction mixture and dissolve it in 10 mL of mobile phase. Filter the solution through a 0.45 µm syringe filter.

    • Analysis: Inject the standards and the sample. Identify the product peak by comparing its retention time to the standard. Byproducts like diarylmethanes will typically have longer retention times (more nonpolar), while more polar impurities will elute earlier.

    • Quantification: Determine the concentration of the product in the sample using the calibration curve. Estimate byproduct levels using relative peak area percentages (assuming similar response factors for a preliminary assessment).

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • Wikipedia. (2023). Blanc chloromethylation. Wikipedia.
  • Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution? Quora.
  • Chemistry Steps. (n.d.). Reactions of Phenols. Chemistry Steps.
  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary.
  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Chemistry LibreTexts.
  • Smith, G. P., & Smith, J. C. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. ResearchGate.
  • Organic Syntheses. (n.d.). PREPARATION OF 1-METHOXYMETHOXY-1-PHENYLETHANE. Organic Syntheses.
  • ELEMENTAL CHEMISTRY. (2021). Friedel crafts Reaction. ELEMENTAL CHEMISTRY.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
  • Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia.
  • Chemistry LibreTexts. (2023). Blanc chloromethylation. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Blanc Reaction. Organic Chemistry Portal.
  • National Institutes of Health. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. NIH.
  • Google Patents. (2020). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes. Google Patents.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.
  • Google Patents. (2002). US6380441B1 - Process for preparing 3-hydroxybenzyl alcohol. Google Patents.
  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog. Chempanda.
  • PubMed. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C 4-Dicarbonyl Ring Cleavage Products. PubMed.
  • Google Patents. (1964). US3169101A - Purification of impure phenols by distillation with an organic solvent. Google Patents.

Sources

Technical Support Center: Friedel-Crafts Alkylation of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts alkylation of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges inherent in this classic yet nuanced reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, helping you troubleshoot and optimize your syntheses.

Troubleshooting Guide

This section addresses the most common issues encountered during the Friedel-Crafts alkylation of phenols. Each issue is analyzed by its potential cause, followed by recommended, actionable solutions grounded in chemical principles.

Issue 1: Low to No Conversion of Phenol

You've set up your reaction, but analysis (TLC, GC-MS) shows predominantly unreacted starting material.

Potential Causes & Recommended Solutions

  • Catalyst Deactivation: The primary culprit is the Lewis basicity of the phenolic hydroxyl group. The lone pairs on the oxygen atom coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), effectively titrating it out of the reaction.[1][2] This complexation deactivates the catalyst and deactivates the aromatic ring by reducing its electron density.[2]

    • Solution 1: Increase Catalyst Stoichiometry. Unlike typical Friedel-Crafts reactions which are catalytic, the alkylation of phenols often requires a stoichiometric amount or even an excess of the Lewis acid to compensate for this deactivation.[1][2] Start with at least 1.1 equivalents and optimize from there.

    • Solution 2: Select a Stronger Catalyst. If a milder Lewis acid is failing, consider a more active one. The choice of catalyst can be critical for success.[1][3] A general activity series is provided in the table below.

  • Insufficient Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10 °C increments while carefully monitoring the reaction progress to avoid byproduct formation.[1]

Issue 2: Poor Yield of the Desired Mono-Alkylated Product

The reaction works, but the yield of your target molecule is unacceptably low, with a complex product mixture.

Potential Causes & Recommended Solutions

  • Polysubstitution: The initial alkylation product is often more reactive than phenol itself.[1][4] The newly introduced alkyl group is an activating group, making the product more susceptible to a second or third alkylation event.[4][5]

    • Solution: Use an Excess of Phenol. The most effective way to favor mono-alkylation is to use a large excess of the phenol relative to the alkylating agent.[1] This increases the statistical probability that the electrophile will encounter a molecule of phenol rather than the more reactive alkylated product.

  • Carbocation Rearrangement: The intermediate carbocation generated from the alkylating agent (especially from primary and secondary alkyl halides) can rearrange to a more stable carbocation via a hydride or alkyl shift.[6][7] This leads to a mixture of constitutional isomers.[1][5]

    • Solution 1: Choose a Stable Alkylating Agent. Use alkylating agents that form stable carbocations not prone to rearrangement, such as t-butyl chloride.[1]

    • Solution 2: Employ Friedel-Crafts Acylation Followed by Reduction. This is the most robust strategy to avoid rearrangement. Acylium ions are resonance-stabilized and do not rearrange.[6][8] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[8]

  • Competing O-Alkylation: The phenoxide ion is a bidentate nucleophile.[2] Alkylation can occur on the oxygen atom, forming an undesired phenyl ether byproduct, which reduces the yield of the C-alkylated product.[1][2]

    • Solution: Modulate Reaction Conditions. Lower temperatures and less polar solvents generally favor C-alkylation over O-alkylation.[1] The choice of catalyst is also crucial; high concentrations of strong Lewis or Brønsted acids tend to favor C-alkylation.[2]

Issue 3: Poor Regioselectivity (Ortho vs. Para)

You have successfully synthesized the mono-alkylated phenol, but as a mixture of ortho and para isomers that is difficult to separate.

Potential Causes & Recommended Solutions

  • Thermodynamic vs. Kinetic Control: The ratio of ortho to para products is often governed by the reaction conditions.[1]

    • Para Product (Thermodynamic Control): The para isomer is typically the more thermodynamically stable product due to reduced steric hindrance. Lower reaction temperatures and longer reaction times often favor its formation.[1]

    • Ortho Product (Kinetic Control): The ortho isomer can be favored under kinetic control, often at higher temperatures.[1] Some catalyst systems, like certain zinc-based catalysts or aluminum phenolates, can template the reaction to favor ortho substitution.[9][10][11]

  • Steric Hindrance: Bulky alkylating agents will preferentially substitute at the less sterically hindered para position.[1]

    • Solution: Catalyst Selection. To achieve ortho-selectivity with bulky groups, specialized catalyst systems are required. For example, a dual ZnCl₂/camphorsulfonic acid (CSA) system has been shown to favor ortho-alkylation by scaffolding both the phenol and the alcohol precursor.[11]

Troubleshooting Decision Workflow

Use the following flowchart to diagnose and address common experimental failures.

G start Start: Analyze Reaction Mixture (TLC, GC, NMR) check_conversion Is conversion > 10%? start->check_conversion low_conversion Issue: Low/No Conversion check_conversion->low_conversion No check_yield Is yield of desired mono-alkylated product > 50%? check_conversion->check_yield Yes sol_catalyst sol_catalyst low_conversion->sol_catalyst low_yield Issue: Low Yield / Complex Mixture check_yield->low_yield No check_regio Is regioselectivity (o:p) acceptable? check_yield->check_regio Yes cause_polysub Cause: Polysubstitution? low_yield->cause_polysub sol_polysub Solution: Use large excess of phenol. cause_polysub->sol_polysub Yes cause_rearrange Cause: Rearranged Isomers? cause_polysub->cause_rearrange No sol_polysub->check_regio sol_rearrange Solution: Use Acylation-Reduction pathway. cause_rearrange->sol_rearrange Yes cause_o_alk Cause: O-Alkylation? cause_rearrange->cause_o_alk No sol_rearrange->check_regio sol_o_alk Solution: Use lower temp & less polar solvent. cause_o_alk->sol_o_alk Yes cause_o_alk->check_regio No sol_o_alk->check_regio poor_regio Issue: Poor Regioselectivity check_regio->poor_regio No success Success: Proceed to Purification check_regio->success Yes sol_regio Solution: - For Para: Lower temp, longer time. - For Ortho: Higher temp, shorter time, or use ortho-directing catalyst (e.g., ZnCl2/CSA). poor_regio->sol_regio sol_regio->success

Caption: A troubleshooting decision tree for Friedel-Crafts alkylation of phenols.

Frequently Asked Questions (FAQs)

Q1: Why are yields often low in the Friedel-Crafts alkylation of phenols?

A1: Low yields are a multifactorial problem. The primary reason is the deactivation of the Lewis acid catalyst by the hydroxyl group, which acts as a Lewis base.[1][2] This necessitates using a larger-than-catalytic amount of the Lewis acid. Secondly, the alkylated phenol product is often more reactive than the starting phenol, leading to polysubstitution which consumes the starting material and desired product.[1][5] Finally, competing O-alkylation to form a phenyl ether can also significantly lower the yield of the desired C-alkylated product.[1]

Q2: What is the difference between C-alkylation and O-alkylation of phenols?

A2: Phenols are bidentate nucleophiles, meaning they can react at two positions.[2]

  • C-alkylation: This is the canonical Friedel-Crafts reaction where the alkyl group attaches directly to a carbon atom of the aromatic ring, typically at the ortho or para position. This is the desired outcome for synthesizing alkylphenols.

  • O-alkylation: The alkyl group attaches to the oxygen atom of the hydroxyl group, forming a phenyl ether. This is often an undesired side reaction that competes with C-alkylation.[1] Reaction conditions, such as catalyst concentration and temperature, determine the ratio of C- to O-alkylation.[2]

Competing Reaction Pathways

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Phenol Phenol C_Alk C-Alkylation (Friedel-Crafts) Phenol->C_Alk O_Alk O-Alkylation (Side Reaction) Phenol->O_Alk AlkylatingAgent R-X + Lewis Acid AlkylatingAgent->C_Alk AlkylatingAgent->O_Alk Poly_Alk Polysubstitution (Side Reaction) AlkylatingAgent->Poly_Alk Mono_Product Mono-alkylated Phenol (Desired Product) C_Alk->Mono_Product Ether_Product Phenyl Ether O_Alk->Ether_Product Poly_Product Poly-alkylated Phenol Poly_Alk->Poly_Product Mono_Product->Poly_Alk More Reactive

Caption: Competing pathways in the alkylation of phenolic compounds.

Q3: How can I prevent carbocation rearrangements?

A3: Carbocation rearrangements occur because a less stable carbocation (e.g., primary) will rearrange to a more stable one (e.g., secondary or tertiary) via a 1,2-hydride or 1,2-alkyl shift if possible.[5][6] The most reliable method to prevent this is to avoid the formation of a rearrangeable carbocation altogether. This is achieved by using the Friedel-Crafts acylation reaction, followed by a reduction step. The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[6][8] The resulting aryl ketone can then be reduced to the target alkylbenzene.

Rearrangement Avoidance Strategy: Acylation-Reduction

G cluster_reduction Reduction Options Start Phenol + Acyl Halide (RCOCl) Step1 Step 1: Friedel-Crafts Acylation (AlCl3) Start->Step1 Intermediate Aryl Ketone Intermediate (No Rearrangement) Step1->Intermediate Step2 Step 2: Carbonyl Reduction Intermediate->Step2 End Final Alkylated Phenol (Desired Isomer) Step2->End Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Step2->Clemmensen Wolff Wolff-Kishner Reduction (H2NNH2, KOH) Step2->Wolff

Caption: Workflow for synthesizing alkylated phenols without rearrangement.

Q4: What is the Fries Rearrangement and how can I avoid it?

A4: The Fries rearrangement is a reaction where a phenyl ester (an O-acylated phenol) or a phenyl ether (an O-alkylated phenol) rearranges to a hydroxyaryl ketone or an alkylphenol, respectively, in the presence of a Lewis acid catalyst.[1][8][12] This can be a significant side reaction, as any O-alkylated product formed can potentially rearrange to C-alkylated isomers under the reaction conditions. To minimize this, it is advisable to use the lowest possible reaction temperature and the shortest reaction time that still allows for the desired alkylation to proceed.[1]

Q5: Are there greener alternatives to traditional Lewis acids like AlCl₃?

A5: Yes, the development of more environmentally benign catalytic systems is an active area of research.[13] Traditional methods often require stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, leading to large volumes of hazardous waste.[13] Alternatives include:

  • Solid Acid Catalysts: Zeolites, clays, and acidic cation-exchange resins can be used.[3][9] They offer advantages like easier separation, potential for regeneration, and often higher selectivity.

  • Milder Lewis Acids: Catalysts like ZnCl₂, FeCl₃, or SnCl₄ are often effective and less hazardous than AlCl₃.[3]

  • Brønsted Acids: Strong acids like sulfuric acid or methanesulfonic acid can catalyze the reaction.[1][12]

  • Biocatalysis: Recent research has shown that enzymes like acyltransferases can catalyze Friedel-Crafts type reactions in aqueous buffers, representing a significant step towards green C-C bond formation.[14]

Data Tables & Protocols

Table 1: Relative Activity of Common Lewis Acid Catalysts

This table provides a qualitative grouping of Lewis acids for general guidance. Optimal choice is substrate and reagent dependent.

Activity LevelLewis Acid Examples[3]Typical Use Case
Very Active AlCl₃, AlBr₃, GaCl₃, SbF₅For unreactive arenes or alkylating agents. High potential for side reactions.
Moderately Active FeCl₃, SbCl₅, InCl₃General purpose, good balance between reactivity and control.
Mild BCl₃, SnCl₄, TiCl₄, ZnCl₂For highly activated arenes or when high selectivity is required.
Experimental Protocol 1: Synthesis of 2,4-di-tert-butylphenol (Illustrative)

This protocol describes a typical alkylation of phenol with tert-butanol using sulfuric acid as a catalyst, which is prone to polysubstitution.[1]

Materials:

  • Phenol

  • tert-Butanol

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid (Solvent)

  • Ice water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 eq) in glacial acetic acid.

  • Add tert-butanol (2.2 eq) to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (1.5 eq) dropwise via a dropping funnel to the cooled mixture with constant, vigorous stirring. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully pouring the mixture over 200 mL of ice water with stirring.

  • The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol 2: Synthesis of p-Propylphenol via Acylation-Reduction

This protocol demonstrates the rearrangement-free synthesis of an alkylated phenol.

Part A: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of phenol (1.0 eq) in DCM dropwise, keeping the temperature below 5 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 3-4 hours until TLC indicates consumption of phenol.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Wash with water, brine, dry over MgSO₄, and concentrate to yield crude 4-hydroxypropiophenone. Purify if necessary.

Part B: Clemmensen Reduction

  • Prepare amalgamated zinc by stirring zinc dust (4.0 eq) with a 5% aqueous solution of HgCl₂ for 10 minutes. Decant the solution and wash the zinc with water.

  • To the amalgamated zinc, add water, concentrated HCl, and toluene.

  • Add the crude 4-hydroxypropiophenone (1.0 eq) from Part A to the stirred mixture.

  • Heat the mixture to reflux for 6-8 hours. Add additional portions of concentrated HCl every hour to maintain acidic conditions.

  • Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.

  • Combine organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry over MgSO₄, concentrate, and purify by column chromatography to yield p-propylphenol.

References

  • BenchChem. (2025). Improving yield and purity in Friedel-Crafts alkylation of phenols. BenchChem Technical Support.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts.
  • J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation).
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Rueping, M., Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry.
  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.
  • ResearchGate. (n.d.). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Pan, A., et al. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv.
  • Iowa State University Digital Repository. (n.d.). A Photochemical Alternative to the Friedel—Crafts Reaction.
  • Obata, R., et al. (2017). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Angewandte Chemie International Edition.
  • Chemistry Stack Exchange. (2021). Lack of polysubstitution in Friedel–Crafts t-butylation of phenol.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Testbook. (n.d.). Polysubstitution is a major drawback in:.

Sources

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 3-(chloromethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your experimental success.

Introduction to the Reactivity of this compound

This compound is a versatile bifunctional molecule featuring a reactive benzylic chloride and a phenolic hydroxyl group.[1][2] The chloromethyl group is an excellent electrophile for nucleophilic substitution, while the phenolic hydroxyl group influences the molecule's overall reactivity and can participate in competing reactions. The benzylic position of the chloromethyl group can stabilize a developing positive charge, allowing for the possibility of both SN1 and SN2 reaction pathways.[3][4][5] The choice of nucleophile, solvent, and reaction conditions will ultimately determine the dominant mechanism and the success of the transformation.

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during the nucleophilic substitution of this compound, providing explanations and actionable solutions.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions for Low Yield:
  • Weak Nucleophile: The nucleophilicity of your chosen reagent is critical. If the nucleophile is too weak, the reaction rate will be slow, leading to incomplete conversion.

    • Solution: If possible, increase the nucleophilicity of your reagent. For instance, when using an alcohol (ROH) as a nucleophile, deprotonating it with a suitable base (e.g., NaH, K2CO3) to form the more nucleophilic alkoxide (RO-) will significantly accelerate the reaction.[6] For nitrogen nucleophiles, ensure the free base form is present.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states.[7][8]

    • For SN2 reactions (favored by strong, anionic nucleophiles): Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and highly reactive.[6][7]

    • For SN1 reactions (favored by weak, neutral nucleophiles and conditions that promote carbocation formation): Use polar protic solvents like water, ethanol, or methanol. These solvents can stabilize the benzylic carbocation intermediate through solvation.[3][4]

  • Suboptimal Temperature: Temperature affects the reaction rate.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. However, be aware that higher temperatures can also promote side reactions like elimination and polymerization. A good starting point is 40-60 °C, with careful monitoring by TLC or LC-MS.

  • Poor Reagent Solubility: If your nucleophile or base is not soluble in the reaction medium, the reaction will be slow or may not proceed at all. This is common in biphasic systems (e.g., an aqueous solution of a nucleophile and an organic solution of the substrate).

    • Solution: Employ a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether.[9][10] A PTC facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[9]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_nucleophile Is the Nucleophile Strong Enough? Is it deprotonated (if applicable)? start->check_nucleophile check_solvent Is the Solvent Appropriate for the Likely Mechanism? SN2: Polar Aprotic (DMF, DMSO) SN1: Polar Protic (EtOH, H2O) check_nucleophile->check_solvent Yes sol_nuc Increase Nucleophilicity (e.g., use alkoxide instead of alcohol) check_nucleophile:f0->sol_nuc No check_solubility Are All Reagents Soluble? Consider a Phase-Transfer Catalyst (PTC) for biphasic systems. check_solvent->check_solubility Yes sol_solv Change Solvent check_solvent:f0->sol_solv No check_temp Is the Temperature Optimized? Gently heat if sluggish, but monitor for side products. check_solubility->check_temp Yes sol_ptc Add a PTC (e.g., TBAB) check_solubility:f0->sol_ptc No solution Yield Improved check_temp->solution Yes sol_temp Adjust Temperature check_temp:f0->sol_temp No

Caption: Troubleshooting workflow for low reaction yield.

Question: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: The presence of two reactive sites on this compound—the chloromethyl group and the phenolic hydroxyl group—can lead to selectivity challenges.

Common Side Reactions and Mitigation Strategies:
  • Reaction at the Phenolic Hydroxyl Group (O-alkylation vs. C-alkylation): The hydroxyl group is acidic and can be deprotonated by a base. The resulting phenoxide is a potent nucleophile and can react with another molecule of this compound, leading to polymer formation.

    • Solution:

      • Protecting Groups: Protect the phenolic hydroxyl group before the substitution reaction (e.g., as a silyl ether or benzyl ether), and deprotect it after the desired substitution is complete.

      • Control of Stoichiometry and Addition Rate: Use the nucleophile as the limiting reagent and add the this compound slowly to a solution of the nucleophile. This minimizes the concentration of unreacted this compound available for self-condensation.

      • Base Selection: Use a mild, non-nucleophilic base (e.g., K2CO3, Cs2CO3) just strong enough to deprotonate your nucleophile (if needed) but not excessively deprotonate the phenol.[6]

  • Elimination Reactions (E1/E2): If a strong, sterically hindered base is used, it can promote the elimination of HCl to form a quinone methide intermediate, which can then polymerize.

    • Solution: Avoid strong, bulky bases like potassium tert-butoxide unless elimination is the desired outcome. Opt for weaker bases and lower reaction temperatures.

  • Hydrolysis of the Chloromethyl Group: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 3-(hydroxymethyl)phenol as a byproduct.[2]

    • Solution: Ensure all reagents and solvents are anhydrous, especially if the desired nucleophile is weak. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: Does the reaction proceed via an SN1 or SN2 mechanism?

A1: It depends on the reaction conditions.[11]

  • SN2 is favored with strong, anionic nucleophiles (e.g., alkoxides, thiolates, cyanide) and polar aprotic solvents (DMF, DMSO).[7][12] The reaction proceeds in a single concerted step.

  • SN1 is favored with weak, neutral nucleophiles (e.g., water, alcohols) and polar protic solvents.[3][4] This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate.

reaction_mechanism cluster_sn2 SN2 Pathway (Strong Nucleophile, Polar Aprotic Solvent) cluster_sn1 SN1 Pathway (Weak Nucleophile, Polar Protic Solvent) sn2_start This compound + Nu⁻ sn2_ts Transition State [HO-Ar-CH₂---Nu---Cl]⁻ sn2_start->sn2_ts Concerted Step sn2_prod Product + Cl⁻ sn2_ts->sn2_prod sn1_start This compound sn1_int Benzylic Carbocation [HO-Ar-CH₂]⁺ + Cl⁻ sn1_start->sn1_int Rate-determining step sn1_prod Product sn1_int->sn1_prod Fast attack by Nu:

Sources

how to prevent polymerization during phenol chloromethylation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenol Chloromethylation

A Guide to Preventing Uncontrolled Polymerization for Researchers

Welcome to the technical support center for phenol chloromethylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful, yet challenging, functionalization reaction. As a Senior Application Scientist, I've seen firsthand how uncontrolled polymerization can derail experiments. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you not only to prevent polymer formation but also to logically troubleshoot any issues that arise.

Frequently Asked Questions (FAQs)

Q1: What is phenol chloromethylation and why is it used?

Phenol chloromethylation, a variant of the Blanc-Quelet reaction, is an electrophilic aromatic substitution that introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring of a phenol or phenol ether.[1][2][3] This reaction is synthetically valuable because the resulting chloromethylated phenol is a versatile intermediate. The chloromethyl group can be easily converted into a wide range of other functional groups, such as hydroxymethyl (-CH₂OH), formyl (-CHO), aminomethyl (-CH₂NH₂), or it can be used to attach the molecule to a polymer backbone, like in the production of ion-exchange resins.[3][4]

Q2: What causes the unwanted polymerization during the reaction?

Polymerization is the most common and problematic side reaction in the chloromethylation of highly activated aromatic rings like phenols.[1][5] The issue arises from a competing Friedel-Crafts alkylation reaction. Here's the causality:

  • High Reactivity: The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly nucleophilic and prone to electrophilic attack.

  • Formation of a Reactive Intermediate: The desired product, the chloromethylated phenol, is even more reactive than the starting phenol.

  • Secondary Reaction: This highly activated chloromethylated product can act as an electrophile and react with another molecule of phenol (or itself). This secondary reaction forms a diarylmethane bridge (-Ar-CH₂-Ar-), linking two aromatic rings together.[1][4]

  • Chain Reaction: This process continues, leading to the formation of oligomers and, ultimately, a high-molecular-weight, often insoluble, polymer resin.[5]

Q3: Is there a specific name for this type of polymerization?

This side reaction is a form of polycondensation. In the context of phenols and formaldehyde, the resulting polymers are often referred to as phenol-formaldehyde resins or phenolic resins.[5][6] The formation of diarylmethane bridges is the characteristic structural feature of this unwanted polymer.[4]

Troubleshooting Guide: Polymerization Control

This section addresses specific experimental issues in a question-and-answer format to help you refine your protocol and prevent polymer formation.

Problem: My reaction mixture became a thick, insoluble sludge or solid. What went wrong?

This is the classic sign of uncontrolled polymerization. The formation of extensive diarylmethane cross-linking has led to a high molecular weight polymer that is insoluble in the reaction medium. To solve this, you must adjust the reaction conditions to favor the primary chloromethylation pathway over the secondary alkylation pathway.

Q: How can I use temperature to control the reaction?

A: Temperature is one of the most critical parameters. Higher temperatures significantly accelerate the rate of the secondary Friedel-Crafts alkylation that leads to diarylmethane byproducts and polymerization.[4]

Recommendation:

  • Maintain Low Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired chloromethylation. This is often in the range of 0 °C to room temperature.

  • Controlled Addition: If the reaction is exothermic, use an ice bath and add reagents slowly to maintain a consistent internal temperature. For highly activated phenols, starting at 0-5 °C is a prudent choice.[4]

Q: What is the impact of reagent concentration and stoichiometry?

A: The relative concentrations of the reactants can be manipulated to favor the desired product. The key is to ensure that the electrophilic intermediate is more likely to be trapped by a chloride ion than by another phenol molecule.

Recommendation:

  • Maintain High HCl Concentration: A high concentration of hydrogen chloride shifts the equilibrium towards the formation of the chloromethyl product from the intermediate benzyl alcohol.[7] This is because the high concentration of chloride ions effectively competes with the phenol for the electrophilic intermediate (the thenyl-type carbonium ion).[7] Using gaseous HCl or concentrated aqueous solutions is standard.[7]

  • Avoid Excess Formaldehyde: Using a large excess of formaldehyde can increase the concentration of the electrophilic species, potentially increasing the rate of both the desired reaction and the unwanted polymerization. Start with a modest excess (e.g., 1.1 to 1.5 equivalents).

Q: Which catalyst should I choose to minimize polymerization?

A: The choice of Lewis acid catalyst has a profound impact on the selectivity of the reaction. While strong Lewis acids can increase the reaction rate, they can also aggressively promote the polymer-forming side reaction.

Recommendation:

  • Avoid Strong, Aggressive Catalysts: Aluminum chloride (AlCl₃), in particular, is known to strongly favor the formation of diarylmethane products and should often be avoided for sensitive substrates.[4]

  • Use Milder Catalysts: Zinc chloride (ZnCl₂) is the most common and generally a safer choice.[1][8] Other milder options like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) can also provide better selectivity.[4][9] For some highly activated phenols, the reaction may even proceed without a catalyst, albeit slowly.[4]

The following table summarizes the influence of key reaction parameters on the outcome:

ParameterCondition to Minimize PolymerizationRationale
Temperature Low (e.g., 0-25 °C)Decreases the rate of the secondary Friedel-Crafts alkylation side reaction.[4]
Catalyst Milder Lewis Acid (e.g., ZnCl₂, SnCl₄)Stronger Lewis acids (e.g., AlCl₃) are more likely to promote diarylmethane formation.[4]
HCl Concentration HighA high concentration of chloride ions competes with phenol for the electrophilic intermediate, favoring the desired product.[7]
Reaction Time Monitor and Stop at Optimal PointAllowing the reaction to proceed too long increases the concentration of the chloromethylated product, which can then polymerize.[4]
Q: How can I monitor the reaction to prevent "runaway" polymerization?

A: Active monitoring is crucial. You cannot simply set up the reaction and leave it. By tracking the consumption of your starting material and the appearance of products and byproducts, you can stop the reaction before polymerization takes over.

Recommendation:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative picture of the reaction. Spot the reaction mixture against your starting material. The desired product should appear as a new spot. The formation of a smear at the baseline can indicate the beginning of polymerization.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data. You can track the disappearance of the starting phenol and the appearance of the chloromethylated product peak. If you see the emergence of multiple, broader peaks at later retention times, it's a sign of oligomer formation.[10]

  • Gel Permeation Chromatography (GPC): This is the most direct method for detecting polymer formation. GPC separates molecules by size, and the appearance of a high molecular weight distribution is definitive evidence of polymerization.[11][12]

Visualizing the Reaction: Desired vs. Undesired Pathways

The following diagram illustrates the desired chloromethylation pathway and the competing polymerization side reaction. Understanding this competition is key to controlling your experiment.

Chloromethylation_vs_Polymerization cluster_main Desired Pathway: Chloromethylation cluster_side Undesired Pathway: Polymerization Phenol Phenol (Ar-OH) Intermediate1 Wheland Intermediate Phenol->Intermediate1 + Electrophile Electrophile Electrophile (from CH₂O + HCl) Product Chloromethylated Phenol (HO-Ar-CH₂Cl) Intermediate1->Product - H⁺ Product_reactive Chloromethylated Phenol (Acts as Electrophile) Product->Product_reactive Further Reaction Dimer Diarylmethane Dimer (HO-Ar-CH₂-Ar-OH) Product_reactive->Dimer + Phenol Phenol2 Another Phenol Molecule Polymer Polymer / Resin Dimer->Polymer + More Monomers (Polycondensation)

Caption: Competing reaction pathways in phenol chloromethylation.

Protocol: A General Method for Controlled Chloromethylation of Phenol

This protocol incorporates best practices to suppress polymerization. Note: This is a general guideline; molar ratios and reaction times may need to be optimized for your specific phenol substrate. Always perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Phenol (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Zinc Chloride (ZnCl₂, 0.5 - 1.0 eq), anhydrous

  • Concentrated Hydrochloric Acid (~37%)

  • Anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (e.g., containing a dilute NaOH solution). Ensure the system is under an inert atmosphere (e.g., Nitrogen).

  • Initial Mixture: To the flask, add the phenol (1.0 eq), paraformaldehyde (1.2 eq), zinc chloride (0.5-1.0 eq), and the anhydrous solvent.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add concentrated hydrochloric acid dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Then, let the mixture slowly warm to room temperature and stir for an additional 2-6 hours.

  • Monitoring: Every hour, take a small aliquot from the reaction mixture, quench it with water, extract with a small amount of ethyl acetate, and analyze by TLC or HPLC to monitor the consumption of the starting material and the formation of the product. Stop the reaction when the conversion is optimal and before significant byproduct formation is observed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding cold water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as appropriate for your compound.

References

  • Process for preparing chloromethylated aromatic materials.
  • Blanc chloromethyl
  • Chloromethylation of Aromatic Compounds.
  • Chloromethylation process.
  • Mechanism for chloromethylation of benzene with formaldehyde and HCl.Chemistry Stack Exchange. [Link]
  • New studies in aromatic chloromethyl
  • An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media.
  • Chemical Modifications of Condensation Polymers, Chloromethylation and Quaterniz
  • Quelet reaction.Grokipedia. [Link]
  • Quelet reaction.Wikipedia. [Link]
  • An efficient and environment friendly process for chloromethylation of substituted benzenes.
  • Realtime Monitoring of Polymerization Reactions with ACOMP.Fluence Analytics. [Link]
  • KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS.G.
  • Effects of Catalyst and Solvent on the Chloromethylation of Non-Crosslinked Polystyrene.Amanote Research. [Link]
  • Polymers with pendent functional groups. VI. A comparative study on the chloromethylation of linear polystyrene and polysulfone with paraformaldehyde/Me3SiCl.
  • Automated Continuous Online Monitoring of Polymerization Reactions (ACOMP) and Related Techniques.
  • Online GPC monitoring for batch and flow polymeris
  • Gold-Catalyzed Post-Polymerization Modification of Commodity Arom
  • Protecting the Phenol during Acetal Form
  • Blanc Reaction.Merck Index. [Link]
  • Synthesis and Mechanism of Metal-Mediated Polymeriz
  • Organic and Metal–Organic Polymer-Based Catalysts—Enfant Terrible Companions or Good Assistants?PMC. [Link]
  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.NIH. [Link]
  • Studies on the Chloromethylation of Polystyrene Resins.
  • Top Analytical Techniques for Characterizing Custom Polymers.Polymer Solutions. [Link]

Sources

Technical Support Center: Purification of Crude 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-(Chloromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile chemical intermediate. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated through practical application.

Understanding the Challenge: The Nature of Crude this compound

This compound is a valuable building block in organic synthesis, notably in the preparation of pharmaceuticals and materials.[1][2] Its synthesis, often via chloromethylation of phenol or related precursors, can result in a crude product containing various impurities that can interfere with downstream reactions and compromise the quality of the final product.[2]

Common Impurities May Include:

  • Isomeric Byproducts: 2-(Chloromethyl)phenol and 4-(Chloromethyl)phenol.

  • Over-alkylation Products: Dichloromethylated phenols or bis(hydroxyphenyl)methanes.

  • Unreacted Starting Materials: Phenol or m-cresol.

  • Reaction Byproducts: Polymers and tars formed during the reaction.

  • Hydrolysis Products: 3-(Hydroxymethyl)phenol, formed by the reaction of the chloromethyl group with water.[1]

The presence of a reactive benzylic chloride and an acidic phenolic hydroxyl group makes this compound susceptible to degradation, particularly under harsh purification conditions.[1][2] Therefore, a carefully selected purification strategy is paramount.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound.

FAQ 1: Recrystallization Issues

Q: My recrystallization of this compound is resulting in a low yield or an oily product. What am I doing wrong?

A: This is a common issue and can stem from several factors related to solvent choice and technique.

  • Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If the solubility at low temperatures is still significant, the yield will be low. Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated before crystallization can occur.

  • Troubleshooting Steps:

    • Solvent System Optimization:

      • Single Solvent: Experiment with solvents of varying polarity. A common starting point for phenolic compounds is a mixture of a polar and a non-polar solvent. For this compound, consider solvent systems like Toluene/Hexane or Dichloromethane/Hexane.

      • Solvent Pairs: If a single solvent is not effective, use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

    • Control Cooling Rate: Rapid cooling can lead to the precipitation of impurities and the formation of small, impure crystals or an oil. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.[3]

    • Seeding: If crystallization does not initiate, add a seed crystal of pure this compound to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

FAQ 2: Column Chromatography Challenges

Q: I'm observing significant tailing and poor separation of my this compound on a silica gel column. How can I improve this?

A: Tailing of phenolic compounds on silica gel is a frequent problem due to the acidic nature of the phenol interacting with the silica surface.

  • Causality: The acidic hydroxyl group of this compound can strongly adsorb to the slightly acidic silica gel stationary phase, leading to band broadening and tailing.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Acidification: Add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent.[4] This protonates the silica surface, reducing the interaction with the phenolic hydroxyl group and leading to sharper peaks.

      • Alternative Solvents: Explore different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[4]

    • Alternative Stationary Phases:

      • Deactivated Silica: Use silica gel that has been treated to reduce its acidity.

      • Reverse-Phase Chromatography: Consider using a C18 reverse-phase column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric acid).[5]

    • Sample Loading: Ensure the crude sample is dissolved in a minimal amount of the initial mobile phase before loading it onto the column to maintain a narrow starting band.

FAQ 3: Product Instability and Degradation

Q: My purified this compound seems to degrade over time, even during storage. How can I prevent this?

A: this compound is susceptible to hydrolysis and potential polymerization, especially in the presence of moisture, bases, or elevated temperatures.

  • Causality: The chloromethyl group is a reactive benzylic halide that can undergo nucleophilic substitution, with water being a common nucleophile leading to the formation of 3-(Hydroxymethyl)phenol.[1] The phenolic hydroxyl group can also participate in reactions, and the overall molecule can be sensitive to light and air.

  • Troubleshooting and Prevention:

    • Storage Conditions: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to exclude moisture and oxygen.[6][7] Storing at low temperatures, such as in a freezer at -20°C, is also recommended.[6][7]

    • Avoid Basic Conditions: During workup and purification, avoid exposure to strong bases, which can deprotonate the phenol and increase the rate of side reactions.

    • Minimize Heat Exposure: Use the lowest possible temperatures during purification steps like distillation or solvent removal.

    • Purity Assessment: Ensure the product is free from acidic or basic impurities that could catalyze its decomposition.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol provides a general guideline. The optimal solvent system should be determined experimentally on a small scale first.

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., toluene, dichloromethane, hexane, ethyl acetate) at room temperature and upon heating.

    • Identify a suitable single solvent or a solvent pair (e.g., Toluene/Hexane).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot chosen solvent (or the "good" solvent of a pair) to just dissolve the solid.[3]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until turbidity persists. Reheat slightly to redissolve.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

    • Monitor the elution using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 60760-06-7[2][6][7][8][9]
Molecular Formula C₇H₇ClO[2][6][7][10][11]
Molecular Weight 142.58 g/mol [2][6][8][10][11]
Boiling Point 105-110 °C at 0.1 Torr[6]
pKa ~9.61 (Predicted)[6]
Appearance Colorless to pale yellow liquid or solid[2]

Table 2: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeKey Considerations
TLC Rapid monitoring of reaction progress and column chromatography fractions.Use a suitable solvent system (e.g., Hexane/Ethyl Acetate) and visualize with UV light and/or a potassium permanganate stain.
HPLC-UV Quantitative purity analysis.A C18 column with a mobile phase of acetonitrile/water with 0.1% phosphoric acid is a good starting point.[5]
GC-MS Identification of volatile impurities and byproducts.Derivatization may be necessary to improve peak shape for the polar phenol.[5]
¹H NMR Structural confirmation and purity assessment.The chemical shifts of the aromatic and benzylic protons are characteristic.

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy Purification Strategy for Crude this compound start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No (Oily/Tarry) purity_check1 Assess Purity (TLC, NMR) recrystallization->purity_check1 purity_check2 Assess Purity (TLC, NMR) column->purity_check2 distillation Consider Vacuum Distillation purity_check3 Assess Purity (TLC, NMR) distillation->purity_check3 end Pure this compound purity_check1->end Purity >95% oily_or_impure Oily product or still impure? purity_check1->oily_or_impure Purity <95% purity_check2->distillation Impure / Isomers Present purity_check2->end Purity >95% purity_check3->end Purity >95% oily_or_impure->column Yes

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Recrystallization Troubleshooting start Low Yield or Oily Product check_solubility Review Solvent Choice start->check_solubility check_cooling Assess Cooling Rate start->check_cooling check_saturation Check Saturation Level start->check_saturation action_solvent Test Solvent Pairs (e.g., Toluene/Hexane) check_solubility->action_solvent Poor differential solubility action_cooling Allow Slow Cooling to RT Before Ice Bath check_cooling->action_cooling Cooled too quickly action_saturation Use Minimal Hot Solvent; Consider Seeding/Scratching check_saturation->action_saturation Supersaturation or no nucleation end Improved Crystallization action_solvent->end action_cooling->end action_saturation->end

Caption: Troubleshooting logic for common recrystallization issues.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 3-chloromethyl-phenol cas no.60760-06-7.
  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • National Center for Biotechnology Information. (n.d.). (Chloromethyl)phenol. PubChem Compound Database.
  • Google Patents. (n.d.). WO2013083772A1 - Purification of phenol.
  • ResearchGate. (2013, September 25). Column chromatography of phenolics?.

Sources

Technical Support Center: Safe Handling of Corrosive and Carcinogenic Chloromethylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling of chloromethylating agents. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive, corrosive, and carcinogenic compounds. Our goal is to provide you with practical, in-depth guidance to ensure your safety and the integrity of your experiments. This is not a rigid protocol but a dynamic resource to address specific issues you may encounter.

I. Understanding the Primary Hazards: Causality and Risk Mitigation

Chloromethylating agents, such as chloromethyl methyl ether (CMME) and bis(chloromethyl)ether (BCME), are invaluable reagents in organic synthesis for introducing a chloromethyl group into a molecule.[1][2] However, their utility is matched by their significant hazards. These substances are classified as known human carcinogens by multiple regulatory bodies, including the Occupational Safety and Health Administration (OSHA) and the International Agency for Research on Cancer (IARC).[3] Furthermore, they are corrosive and can cause severe damage to skin, eyes, and the respiratory tract upon contact.[4][5][6]

The primary carcinogenic risk is associated with inhalation of vapors.[7][8] BCME, in particular, is a potent carcinogen with a short latency period.[8] It's crucial to understand that commercial grades of CMME can contain up to 7% BCME, and BCME can also form spontaneously from the reaction of formaldehyde and hydrogen chloride in humid air.[9] This underscores the importance of stringent engineering controls and work practices even when handling CMME.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling of chloromethylating agents.

Q1: What are the immediate steps I should take if I suspect a spill of a chloromethylating agent?

A1: Your immediate response should prioritize personal safety and containment.

  • Evacuate: Immediately notify all personnel in the vicinity and evacuate the affected area.[10][11]

  • Isolate: If it is safe to do so, close the fume hood sash and any doors to the laboratory to contain the vapors.

  • Notify: From a safe location, contact your institution's Environmental Health and Safety (EHS) office and emergency services.[11][12]

  • Decontaminate Personnel: If anyone has been exposed, immediately remove all contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station for at least 15 minutes, holding the eyelids open.[10][12][13] Seek immediate medical attention.[13][14]

Q2: I'm setting up a new experiment with CMME. What are the absolute minimum engineering controls required?

A2: Due to the high carcinogenicity and volatility of CMME, work must be conducted within a "regulated area" with specific engineering controls.

  • Chemical Fume Hood: All work must be performed in a properly functioning chemical fume hood that has been certified within the last year.[10] The sash should be kept as low as possible.

  • Negative Pressure: The regulated area should be under negative pressure relative to surrounding areas to prevent the escape of contaminants.[15]

  • Local Exhaust Ventilation: Continuous local exhaust ventilation is crucial to ensure that air movement is always from the work area towards the exhaust.

  • Restricted Access: The area must be clearly marked with warning signs, and access should be restricted to authorized personnel only.[4]

Q3: What type of gloves should I use when handling chloromethylating agents?

A3: Standard latex or nitrile gloves may not provide adequate protection. You should consult the Safety Data Sheet (SDS) for the specific agent and your institution's EHS guidelines. Generally, the following are recommended:

  • Double Gloving: Wear two pairs of gloves.

  • Material: A combination of inner nitrile gloves and outer gloves made of a more resistant material like Viton® or butyl rubber is often recommended.

  • Regular Changes: Gloves should be changed frequently, at least every 30 to 60 minutes, and immediately if there is any sign of contamination or degradation.[16]

Q4: How do I properly dispose of waste contaminated with chloromethylating agents?

A4: All materials that have come into contact with chloromethylating agents are considered hazardous waste.

  • Segregation: Collect all contaminated items, including pipette tips, wipes, and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.[10] Do not mix this waste with other waste streams.[17]

  • Labeling: The container must be labeled with the full chemical name and a warning of its carcinogenic and corrosive nature.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office.[18] In-lab treatment of this type of waste is generally not recommended due to the potential for hazardous reactions.[19]

III. Troubleshooting Guide

This guide provides solutions to specific problems that may arise during your experiments.

Problem Possible Cause(s) Recommended Action(s)
Unexpected pressure buildup in a reaction vessel. 1. Reaction with moisture in the air or solvents, generating HCl gas.[4][5] 2. Exothermic reaction runaway.1. Ensure your reaction setup is equipped with a proper pressure-relief system (e.g., a bubbler). 2. If the reaction appears to be getting out of control, cool the vessel with an ice bath. 3. If the situation is not manageable, evacuate the area and contact emergency services.
A faint, irritating odor is detected in the lab despite working in a fume hood. 1. Improper fume hood function. 2. Contamination of equipment or work surfaces outside the fume hood. 3. Improper handling techniques (e.g., working with the sash too high).1. Immediately stop work and evacuate the area. 2. Report the issue to your lab manager and EHS to have the fume hood inspected. 3. Review your handling procedures to ensure all transfers and manipulations are performed well within the fume hood.
Discoloration or degradation of personal protective equipment (PPE). 1. Incompatibility of the PPE material with the chloromethylating agent. 2. Permeation of the chemical through the material.1. Immediately and safely remove and dispose of the compromised PPE. 2. Wash the affected skin area as a precaution. 3. Consult a chemical resistance chart or your EHS office to select more appropriate PPE.[20]

IV. Experimental Protocol: A Self-Validating System for Chloromethylation

This protocol for a small-scale chloromethylation of an activated aromatic compound incorporates safety checkpoints.

Objective: To safely perform the chloromethylation of 1,3,5-trimethoxybenzene.

Materials:

  • 1,3,5-trimethoxybenzene

  • Paraformaldehyde

  • Zinc Chloride (anhydrous)

  • Concentrated Hydrochloric Acid

  • Anhydrous Dichloromethane

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Addition funnel

  • Gas trap/bubbler filled with mineral oil

  • Ice bath

Step-by-Step Methodology:

  • Preparation and Pre-Experiment Checklist:

    • Ensure the chemical fume hood has a current certification sticker.

    • Verify that an emergency shower and eyewash station are accessible and unobstructed.[6][10]

    • Don the appropriate PPE: safety goggles, a face shield, a lab coat, and double gloves (inner nitrile, outer butyl rubber).[21][22][23]

    • Designate a specific area within the fume hood for the experiment and line it with absorbent, disposable bench paper.

    • Ensure all glassware is dry and free of defects.

  • Reaction Setup:

    • Assemble the reaction apparatus in the fume hood.

    • Charge the round-bottom flask with 1,3,5-trimethoxybenzene and anhydrous dichloromethane.

    • In a separate, dry container within the fume hood, weigh out the paraformaldehyde and anhydrous zinc chloride.

    • Add the paraformaldehyde and zinc chloride to the reaction flask.

    • Fit the addition funnel and condenser, and connect the gas trap to the top of the condenser.

  • Initiating the Reaction:

    • Begin stirring the mixture and cool the flask in an ice bath.

    • Slowly add concentrated hydrochloric acid to the addition funnel.

    • Add the hydrochloric acid dropwise to the reaction mixture over 30 minutes. Causality Check: Slow addition is crucial to control the exothermic reaction and the evolution of HCl gas.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Periodically check the gas trap for any signs of excessive gas evolution, which could indicate a runaway reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back down in an ice bath.

    • Slowly and carefully add crushed ice to the reaction mixture to quench any remaining reactive species. Causality Check: This step hydrolyzes any unreacted chloromethylating agents and neutralizes strong acids.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Decontamination and Waste Disposal:

    • All glassware that came into contact with the reaction mixture must be decontaminated. Rinse with a suitable solvent (e.g., acetone) in the fume hood, and collect the rinsate as hazardous waste.

    • Aqueous layers from the workup should be treated as hazardous waste.

    • All disposable materials (gloves, bench paper, pipette tips) must be placed in the designated hazardous waste container.[10]

V. Visualizations

Hierarchy of Controls for Handling Chloromethylating Agents

Hierarchy_of_Controls Elimination Elimination/Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Fume hood, negative pressure, ventilation) Elimination->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, goggles, lab coat, face shield) Administrative->PPE

Caption: Hierarchy of controls for mitigating exposure to hazardous chemicals.

Emergency Response Workflow for a Chloromethylating Agent Spill

Spill_Response cluster_1 Emergency Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Notify Personnel Spill->Evacuate Assess Assess Situation from a Safe Distance Is there personal exposure? Evacuate->Assess Exposure Yes Assess->Exposure NoExposure No Assess->NoExposure Decontaminate Remove Contaminated Clothing Use Emergency Shower/Eyewash for 15 min Exposure->Decontaminate Isolate Isolate the Area Close Doors, Restrict Access NoExposure->Isolate Medical Seek Immediate Medical Attention Decontaminate->Medical Notify Notify EHS and Emergency Services Medical->Notify Isolate->Notify Await Await Arrival of Trained Responders Notify->Await

Caption: Decision workflow for responding to a chemical spill.

VI. References

  • OSHA sets final rules regulating carcinogens | C&E N Global Enterprise - ACS Publications . (n.d.). ACS Publications. Retrieved January 10, 2026, from

  • Carcinogens SOP Template . (n.d.). Syracuse University. Retrieved January 10, 2026, from

  • Carcinogens - Standards | Occupational Safety and Health Administration - OSHA . (n.d.). Occupational Safety and Health Administration. Retrieved January 10, 2026, from

  • Carcinogens - Overview | Occupational Safety and Health Administration - OSHA . (n.d.). Occupational Safety and Health Administration. Retrieved January 10, 2026, from

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration - OSHA . (n.d.). Occupational Safety and Health Administration. Retrieved January 10, 2026, from

  • These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo - Albert Einstein College of Medicine . (n.d.). Albert Einstein College of Medicine. Retrieved January 10, 2026, from

  • Chloromethyl: compounds, synthesis and safety | Blog - Chempanda . (n.d.). Chempanda. Retrieved January 10, 2026, from

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety . (n.d.). Florida State University. Retrieved January 10, 2026, from

  • guidelines for the laboratory use of chemical carcinogens - Regulations.gov . (n.d.). Regulations.gov. Retrieved January 10, 2026, from

  • Hazardous Chemical Exposures | Office of Environmental Health and Safety . (n.d.). Princeton University. Retrieved January 10, 2026, from

  • Carcinogens.docx - UC Irvine Environmental Health & Safety . (n.d.). University of California, Irvine. Retrieved January 10, 2026, from

  • CAS 107-30-2: Chloromethyl methyl ether | CymitQuimica . (n.d.). CymitQuimica. Retrieved January 10, 2026, from

  • CHLOROMETHYL METHYL ETHER HAZARD SUMMARY . (n.d.). New Jersey Department of Health. Retrieved January 10, 2026, from

  • Bis-Chloromethyl Ether CAS Registry Number: 542-88-1 . (n.d.). Albert Einstein College of Medicine. Retrieved January 10, 2026, from

  • Bis(chloromethyl) Ether - Santa Cruz Biotechnology . (n.d.). Santa Cruz Biotechnology. Retrieved January 10, 2026, from

  • Bis(chloromethyl)ether (BCME) - EPA . (n.d.). U.S. Environmental Protection Agency. Retrieved January 10, 2026, from

  • Bis(Chloromethyl) Ether - Hazardous Substance Fact Sheet . (n.d.). New Jersey Department of Health. Retrieved January 10, 2026, from

  • Chloromethyl Methyl Ether (CMME) - OSHA . (n.d.). Occupational Safety and Health Administration. Retrieved January 10, 2026, from

  • Personal Protective Equipment | US EPA . (n.d.). U.S. Environmental Protection Agency. Retrieved January 10, 2026, from

  • Technical Support Center: Waste Management and Disposal of 1-(Chloromethyl)-2,4,5-trimethylbenzene Byproducts - Benchchem . (n.d.). BenchChem. Retrieved January 10, 2026, from

  • A Guide to Working with Corrosive Substances . (n.d.). New York State Department of Labor. Retrieved January 10, 2026, from

  • Print-And-Go Sheet: Corrosive Chemicals Post-Exposure Guidance . (n.d.). Weill Cornell Medicine. Retrieved January 10, 2026, from

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School . (2022, December 7). Hazmat School. Retrieved January 10, 2026, from

  • Recommended PPE to handle chemicals - Bernardo Ecenarro . (n.d.). Bernardo Ecenarro. Retrieved January 10, 2026, from

  • Personal Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products Magazine . (n.d.). Pharmacy Purchasing & Products Magazine. Retrieved January 10, 2026, from

  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US . (2025, April 9). SafetyCulture. Retrieved January 10, 2026, from

  • Guidelines for Solvent Waste Recycling and Disposal . (2022, January 19). Hazardous Waste Experts. Retrieved January 10, 2026, from

  • EHS Program Manual 5.2 - Waste Disposal Procedure . (n.d.). The University of Texas at Dallas. Retrieved January 10, 2026, from

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Hydroxybenzyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-hydroxybenzyl chloride chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with reactions involving this versatile but often problematic reagent. Instead of a generic protocol, this document provides a series of in-depth, question-and-answer troubleshooting guides to address specific issues leading to low conversion rates and undesirable side reactions. Our focus is on understanding the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with 3-hydroxybenzyl chloride is resulting in a complex mixture, often with a significant amount of insoluble, polymer-like material. What is the primary cause of this issue?

A1: The Root Cause: Competing Intramolecular Reactivity

The most significant challenge in reactions with 3-hydroxybenzyl chloride is its dual functionality. The molecule contains both an electrophilic center (the benzylic chloride) and a nucleophilic/acidic center (the phenolic hydroxyl group).

When a base is introduced into the reaction medium—often intended to activate an external nucleophile or to scavenge HCl—it will invariably deprotonate the acidic phenolic hydroxyl group. This generates an internal phenoxide nucleophile. This phenoxide can then attack the benzylic chloride of another molecule in an intermolecular SN2 reaction, initiating a self-condensation or polymerization process. This leads to the formation of poly(oxymethylene-phenylene) ethers, which are often insoluble and account for the intractable material and low yield of your desired product. Free hydroxybenzyl halides are known to be unstable for this very reason.[1]

The diagram below illustrates the desired reaction pathway competing with the problematic self-condensation pathway.

G cluster_0 Reaction Pathways for 3-Hydroxybenzyl Chloride start 3-Hydroxybenzyl Chloride + Base + Nu:⁻ phenoxide Internal Phenoxide Formation start->phenoxide Deprotonation of -OH desired_product Desired Product (Nu-R) start->desired_product Desired Sₙ2 Attack by External Nucleophile (Nu:⁻) polymer Polymerization / Side Products phenoxide->polymer Intermolecular Attack on another Benzyl Chloride

Caption: Competing reaction pathways for 3-hydroxybenzyl chloride.

Q2: Given the issue of self-condensation, how can I effectively prevent this side reaction and improve the conversion to my desired product?

A2: The Solution: A Protecting Group Strategy

The most robust and reliable method to prevent self-condensation is to temporarily "mask" the reactive phenolic hydroxyl group using a protecting group. This strategy involves a three-step sequence:

  • Protection: React the hydroxyl group to convert it into a less nucleophilic and non-acidic functional group.

  • Substitution Reaction: Perform your desired nucleophilic substitution on the benzylic chloride.

  • Deprotection: Remove the protecting group to regenerate the free hydroxyl group on your final product.

A common and effective protecting group for phenols is the acetate ester. Acetoxybenzyl halides are significantly more stable and easier to handle than their hydroxybenzyl halide counterparts.[1]

The workflow for this strategy is outlined below:

Caption: The "Protect-React-Deprotect" experimental workflow.

Experimental Protocol: Acetate Protection of 3-Hydroxybenzyl Chloride

This protocol provides a general method for the protection step.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-hydroxybenzyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as pyridine or triethylamine (1.2 eq.), followed by the slow, dropwise addition of acetic anhydride (1.1 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2][3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-acetoxybenzyl chloride.[4]

  • Purification: Purify the crude product via silica gel column chromatography if necessary. The protected intermediate is now ready for your nucleophilic substitution reaction.

Q3: Even when I try to control the conditions carefully, I often see 3-hydroxybenzyl alcohol as a major byproduct. What causes this and how can it be minimized?

A3: The Culprit: Hydrolysis

Benzyl chlorides are susceptible to hydrolysis, a reaction with water that converts the C-Cl bond to a C-OH bond, forming the corresponding benzyl alcohol.[3][5] This is a common cause of yield loss if stringent anhydrous conditions are not maintained.

Troubleshooting Hydrolysis:

  • Anhydrous Conditions: This is the most critical factor.

    • Glassware: All glassware must be thoroughly dried before use, either in an oven (overnight at >100 °C) or by flame-drying under vacuum.

    • Solvents: Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

    • Reagents: Ensure all reagents, including your nucleophile and base, are anhydrous.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[3]

  • Work-up Procedure: Hydrolysis can also occur during the aqueous work-up if there is unreacted starting material. Perform the work-up at a low temperature (0 °C) and as quickly as possible to minimize contact time between the benzyl chloride and the aqueous phase.[6]

Purification Strategy: If 3-hydroxybenzyl alcohol does form, it can often be separated from the desired product using silica gel column chromatography, as the alcohol is typically more polar than the corresponding ether or alkylated product.[3][5]

Q4: What are the optimal reaction conditions (base, solvent, temperature) for achieving high conversion in a Williamson ether synthesis using a protected 3-acetoxybenzyl chloride?

A4: Optimizing the Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction.[7][8] Success with the protected 3-acetoxybenzyl chloride depends on optimizing conditions to favor the SN2 pathway over competing side reactions like elimination (E2).[7][9]

Parameter Optimization Table

ParameterRecommendationRationale & Causality
Base Use a strong, non-hindered base like NaH or K₂CO₃. Use 1.0-1.2 equivalents relative to the alcohol nucleophile.A strong base is required to fully deprotonate the alcohol to form the reactive alkoxide nucleophile.[9][10] Potassium carbonate is a good choice for phenols, while sodium hydride is effective for less acidic aliphatic alcohols.[10] Using a large excess of a very strong base can sometimes promote side reactions.
Solvent Use a polar aprotic solvent such as DMF, DMSO, or Acetonitrile.Polar aprotic solvents are ideal for SN2 reactions. They solvate the cation (e.g., Na⁺) of the alkoxide but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[8][11]
Temperature Start at room temperature and gently heat if necessary (e.g., 50-60 °C).SN2 reactions are generally favored at lower temperatures. Higher temperatures can increase the rate of the competing E2 elimination reaction, although this is less of a concern for a primary benzylic halide.[9][10] Monitor the reaction by TLC to find the optimal temperature.
Reagent Addition Add the 3-acetoxybenzyl chloride solution slowly (dropwise) to the solution of the pre-formed alkoxide.This maintains a low concentration of the electrophile, which can help minimize potential side reactions, such as reaction with any trace impurities.[3][12]
Q5: How can I effectively monitor the reaction's progress to determine the point of maximum conversion?

A5: The Importance of Analytical Monitoring

"Flying blind" is a common reason for failed reactions. Actively monitoring the reaction is crucial to know when it is complete, if it has stalled, or if it is producing undesired byproducts.

  • Thin Layer Chromatography (TLC): This is the most common and rapid method.

    • Procedure: Spot the starting material, your reaction mixture, and a "co-spot" (starting material and reaction mixture in the same lane) on a TLC plate.

    • Interpretation: As the reaction progresses, the spot corresponding to the starting material (3-hydroxybenzyl chloride or its protected form) should diminish, and a new spot for the product should appear. The reaction is complete when the starting material spot has completely disappeared.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more quantitative and precise monitoring.[13][14]

    • Application: By taking small aliquots from the reaction mixture over time, you can quantify the consumption of starting material and the formation of the product. This is invaluable for kinetic studies and for determining if a reaction has truly stalled or is just proceeding slowly.[15][16]

The following decision tree can help guide your troubleshooting process based on analytical monitoring.

G start Monitor Reaction by TLC/HPLC q1 Is Starting Material (SM) Consumed? start->q1 q2 Is Desired Product (P) the Major Spot? q1->q2 Yes q3 Has the SM spot diminished over time? q1->q3 No yes_sm Yes no_sm No result_good Reaction Successful. Proceed to Work-up. q2->result_good Yes result_byproducts Significant Byproducts Formed. - Re-evaluate reaction conditions. - Check for hydrolysis or polymerization. - See Q1 & Q3. q2->result_byproducts No yes_p Yes no_p No result_slow Reaction is Slow. - Increase temperature moderately. - Check reagent concentration. q3->result_slow Yes result_stall Reaction Stalled/Failed. - Check reagent quality (degradation?). - Ensure anhydrous conditions. - Verify base/nucleophile activity. q3->result_stall No yes_slow Yes no_stall No

Caption: Troubleshooting decision tree based on reaction monitoring.

References

  • BenchChem. (n.d.). Purification strategies for removing benzyl chloride from reaction mixtures.
  • Supporting Information for a scientific article. (n.d.). Preparation of Substrates.
  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: 3,4-Dimethoxybenzyl Chloride Reactions.
  • BenchChem. (n.d.). How to improve the yield of Williamson ether synthesis for aryl ethers.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.
  • BenchChem. (n.d.). Purification strategies for removing benzyl chloride from reaction mixtures.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzyl Chloride with Nucleophiles.
  • Filo. (2025). Given the reaction: Benzyl alcohol reaction p-hydroxybenzyl...
  • Kyoto University Research Information Repository. (1974). Synthesis of Hydroxybenzyl Compounds.
  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.
  • PrepChem.com. (n.d.). Synthesis of 3-formyl-4-hydroxybenzyl chloride.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for 3,4-Dimethoxybenzyl Chloride Reactions.
  • Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
  • BenchChem. (n.d.). Technical Support Center: Benzyl Chloride Reaction Quenching.
  • Quora. (2024). What is the compound which undergoes a nucleophilic substitution reaction exclusively by an SN1 mechanism?
  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare...
  • Unknown Source. (n.d.). Analytical Methods.
  • Chad's Prep. (2018). Synthesis and Reactions of Ethers. YouTube.
  • Chad's Prep. (2021). Synthesis of Ethers. YouTube.
  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution.
  • SciSpace. (n.d.). Analysis of residual products in triethylbenzylammonium chloride by HPLC.
  • PubMed. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
  • ResearchGate. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
  • ACS Publications. (n.d.). Reactions of p-Hydroxybenzyl Alcohol Derivatives and Their Methyl Ethers with Molecular Chlorine. The Journal of Organic Chemistry.
  • NIH. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea.
  • ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?
  • Chemistry LibreTexts. (2023). Synthesis of Ethers.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of Benzyl Chloride.
  • ResearchGate. (n.d.). Reaction of hydroxybenzyl alcohols under hydrothermal conditions.
  • MDPI. (n.d.). Resveratrol Mediates Anti-Atherogenic Actions In Vitro and in LDL Receptor-Deficient Mice Fed a High-Fat Diet via Antioxidant, Anti-Inflammatory and Plaque-Stabilising Activities.

Sources

alternative catalysts for the chloromethylation of phenols

Author: BenchChem Technical Support Team. Date: January 2026

<end_of_turn> Technical Support Center: Alternative Catalysts for the Chloromethylation of Phenols

Welcome to the technical support center for the chloromethylation of phenols. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional methods and explore alternative catalytic systems. Here, we will address common experimental challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your reactions for improved yield, selectivity, and safety.

Part 1: Frequently Asked Questions & Catalyst Selection

This section provides answers to common questions regarding the selection and application of .

Q1: What are the primary classes of alternative catalysts for phenol chloromethylation, and what are their general advantages?

A1: Traditional chloromethylation using formaldehyde and concentrated HCl with zinc chloride (ZnCl₂) as a catalyst can be effective but often suffers from low selectivity and the formation of unwanted byproducts.[1][2][3] Alternative catalysts are employed to overcome these limitations. The main classes include:

  • Lewis Acids (other than ZnCl₂): Catalysts like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄) can be used.[4][5] They function by activating the formaldehyde, making it a more potent electrophile.[2][3] However, stronger Lewis acids like AlCl₃ can sometimes promote the formation of diarylmethane byproducts.[1]

  • Brønsted Acids: Strong protic acids such as sulfuric acid (H₂SO₄) can catalyze the reaction, often in conjunction with a Lewis acid or as a standalone catalyst system.[5] They work by protonating formaldehyde, increasing its electrophilicity.

  • Solid Acid Catalysts: Materials like zeolites (e.g., HZSM-5), silica-alumina, and ion-exchange resins (e.g., Amberlyst-15) offer significant advantages in terms of catalyst recovery, reusability, and simplified workup procedures.[6][7] They provide acidic sites on a solid support, facilitating the reaction without contaminating the product stream.

  • Ionic Liquids (ILs): Room-temperature ionic liquids, particularly those based on imidazolium or pyridinium cations, have emerged as both catalysts and solvents for chloromethylation.[8][9][10] They can offer high catalytic activity and, in some cases, can be recycled.[9]

  • Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts and polyethylene glycols (PEGs) can facilitate the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the chloromethylating agent and an organic phase with the phenol).[4][11][12][13] This can lead to improved yields and milder reaction conditions.

Q2: How do I select the most appropriate catalyst for my specific phenol substrate?

A2: Catalyst selection is critical and depends heavily on the electronic and steric properties of the phenol.

  • For Electron-Rich Phenols (e.g., cresols, methoxyphenols): These substrates are highly reactive and prone to side reactions like polysubstitution and diarylmethane formation.[14] Milder Lewis acids (e.g., ZnCl₂) or solid acid catalysts are often preferred to control reactivity.[15][16] Highly activated phenols may not require a catalyst at all, with a protic acid being sufficient.[1]

  • For Electron-Deficient Phenols (e.g., nitrophenols, halophenols): These substrates are less reactive and may require stronger catalysts to achieve reasonable conversion.[14] Stronger Lewis acids or a combination of a Lewis acid and a Brønsted acid might be necessary. However, harsh conditions can lead to decomposition.

  • For Sterically Hindered Phenols: Steric bulk around the hydroxyl group or on the aromatic ring can influence regioselectivity. The choice of catalyst can be used to direct the chloromethyl group to the less hindered position.

Below is a decision-making workflow for catalyst selection:

G cluster_start cluster_reactivity cluster_catalyst cluster_outcome start Start: Define Phenol Substrate electron_rich Electron-Rich (e.g., cresols) start->electron_rich High Reactivity? electron_deficient Electron-Deficient (e.g., nitrophenols) start->electron_deficient Low Reactivity? sterically_hindered Sterically Hindered start->sterically_hindered Steric Hindrance? mild_lewis Mild Lewis Acids (ZnCl₂) or Solid Acid Catalysts electron_rich->mild_lewis ptc_ionic Phase-Transfer Catalysts (PTCs) or Ionic Liquids (ILs) electron_rich->ptc_ionic strong_lewis Strong Lewis/Brønsted Acids electron_deficient->strong_lewis selective_catalyst Consider Catalyst Size for Regioselectivity sterically_hindered->selective_catalyst outcome1 Control Polysubstitution & Diarylmethane Formation mild_lewis->outcome1 outcome2 Achieve Sufficient Conversion strong_lewis->outcome2 outcome3 Improve Yield & Mild Conditions ptc_ionic->outcome3 outcome4 Direct Substitution to Desired Position selective_catalyst->outcome4

Caption: Catalyst selection workflow for phenol chloromethylation.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted as a series of questions and answers to directly address problems you might encounter in the lab.

Q3: My reaction has a low or no yield of the chloromethylated phenol. What are the likely causes and how can I troubleshoot this?

A3: Low yield is a frequent issue. Here’s a systematic approach to diagnosing the problem:

  • Potential Cause 1: Inactive or Insufficient Catalyst.

    • Troubleshooting:

      • Moisture Sensitivity: Many Lewis acid catalysts (e.g., AlCl₃, SnCl₄) are highly sensitive to moisture, which can lead to deactivation. Ensure all glassware is oven-dried, and solvents are anhydrous.

      • Catalyst Loading: The catalytic amount may be insufficient. Try incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Catalyst Quality: Ensure the catalyst is from a reliable source and has not degraded during storage.

  • Potential Cause 2: Suboptimal Reaction Temperature.

    • Troubleshooting:

      • Too Low: The reaction may be too slow at lower temperatures. Monitor the reaction by TLC or GC and, if no conversion is observed, gradually increase the temperature.

      • Too High: Excessive heat can promote the formation of diarylmethane byproducts and polymers, consuming your starting material and desired product.[1][17] This is especially true for highly activated phenols.

  • Potential Cause 3: Poor Quality of Reagents.

    • Troubleshooting:

      • Formaldehyde Source: Paraformaldehyde can vary in quality and degree of polymerization. Ensure it is a dry, fine powder.

      • Solvent Purity: Impurities in the solvent can interfere with the catalyst or the reaction. Use appropriately purified or high-grade solvents.

G cluster_problem cluster_causes cluster_solutions problem Problem: Low Yield cause1 Inactive/Insufficient Catalyst problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Poor Reagent Quality problem->cause3 sol1a Check for Moisture (Anhydrous Conditions) cause1->sol1a sol1b Increase Catalyst Loading cause1->sol1b sol2a Gradually Increase Temperature cause2->sol2a Reaction too slow sol2b Decrease Temperature to Reduce Byproducts cause2->sol2b Byproducts observed sol3a Verify Paraformaldehyde Quality cause3->sol3a sol3b Use High-Purity Solvents cause3->sol3b G cluster_mechanism Simplified Lewis Acid Catalysis Mechanism reagents Formaldehyde + Lewis Acid (e.g., ZnCl₂) activated_complex Activated Electrophile [H₂C=O---ZnCl₂] reagents->activated_complex Activation intermediate Wheland Intermediate (Sigma Complex) activated_complex->intermediate phenol Phenol (Nucleophile) phenol->intermediate Nucleophilic Attack product1 Benzylic Alcohol Intermediate intermediate->product1 Rearomatization product2 Final Product (Chloromethylated Phenol) product1->product2 Conversion to Chloride (with HCl)

Sources

Technical Support Center: Microwave-Assisted Synthesis of 3-(Hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of 3-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reducing the reaction time of the hydrolysis of 3-(chloromethyl)phenol using microwave irradiation.

Introduction to Microwave-Assisted Hydrolysis

The conversion of this compound to 3-(hydroxymethyl)phenol is a nucleophilic substitution reaction where a hydroxide ion displaces the chloride ion.[1] Conventional heating methods for this hydrolysis can be time-consuming. Microwave-assisted organic synthesis (MAOS) offers a significant advantage by dramatically reducing reaction times, often from hours to minutes, and improving yields.[2][3] This is achieved through efficient and rapid heating of the reaction mixture via dielectric heating, where polar molecules align with the oscillating electric field of the microwaves, generating heat.[2]

This guide provides a comprehensive overview of the experimental protocol, frequently asked questions, and a troubleshooting guide to help you successfully implement this efficient synthetic method.

Experimental Protocol: Microwave-Assisted Hydrolysis of this compound

This protocol provides a starting point for the synthesis of 3-(hydroxymethyl)phenol. Optimization may be required based on the specific microwave reactor and desired scale.

Materials:

  • This compound

  • Water (deionized)

  • Sodium hydroxide (optional, for basic hydrolysis)

  • Microwave synthesis reactor with temperature and pressure sensors

  • Reaction vessel (appropriate for the microwave reactor)

  • Stir bar

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer and/or GC-MS for product characterization

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1 equivalent) and deionized water (sufficient to dissolve the substrate and allow for efficient stirring). A stir bar is added to ensure even heating. For basic hydrolysis, a dilute aqueous solution of sodium hydroxide (1-1.2 equivalents) can be used instead of plain water.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the target temperature (e.g., 100-150°C), maximum pressure limit, and reaction time (e.g., 5-20 minutes). The microwave power will automatically adjust to maintain the set temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (after cooling) and analyzing them by TLC or GC-MS.

  • Work-up:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • If the reaction was performed in water, the product can be extracted with a suitable organic solvent like ethyl acetate.

    • If a basic solution was used, neutralize the reaction mixture with a dilute acid (e.g., HCl) before extraction.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3-(hydroxymethyl)phenol can be purified by column chromatography on silica gel or by recrystallization, if necessary.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Visualizing the Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Reactants: This compound Water/NaOH solution Stir bar irradiate Microwave Irradiation (Set Temp, Time, Pressure) prep->irradiate Seal Vessel cool Cool to RT irradiate->cool extract Extraction (Ethyl Acetate) cool->extract dry Dry & Evaporate extract->dry purify Purification (Chromatography/Recrystallization) dry->purify analyze Characterization (NMR, GC-MS) purify->analyze

Caption: Experimental workflow for the microwave-assisted synthesis of 3-(hydroxymethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: Why is microwave heating so much faster than conventional heating for this reaction?

A1: Microwave heating directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the bulk of the solution.[2] Conventional heating relies on thermal conduction from the vessel walls, which is a slower and less efficient process. This rapid heating accelerates the reaction rate significantly.[2]

Q2: What is the best solvent for this reaction?

A2: Water is an excellent choice as it is a highly polar solvent that absorbs microwave energy very efficiently.[4] It is also environmentally benign. For enhanced reactivity, a dilute aqueous solution of a base like sodium hydroxide can be used to facilitate the nucleophilic attack.

Q3: How do I determine the optimal reaction time and temperature?

A3: The optimal conditions will depend on your specific microwave reactor and the scale of your reaction. It is recommended to start with a lower temperature (e.g., 100°C) and a short reaction time (e.g., 5 minutes) and then gradually increase these parameters while monitoring the reaction progress by TLC or GC-MS.[5]

Q4: Can I run this reaction in a domestic microwave oven?

A4: It is strongly advised not to use a domestic microwave oven for chemical synthesis.[6] Laboratory-grade microwave reactors are designed with safety features to handle the pressures and temperatures that can develop in sealed reaction vessels, and they allow for precise control of reaction parameters.[4]

Q5: Is it possible to scale up this reaction?

A5: Yes, microwave-assisted synthesis can be scaled up.[7][8] However, direct scaling may not be linear due to the penetration depth of microwaves.[9] For larger scales, specialized batch or continuous-flow microwave reactors are available.[8]

Troubleshooting Guide

This section addresses common issues that may be encountered during the microwave-assisted synthesis of 3-(hydroxymethyl)phenol.

Problem Potential Cause Recommended Solution
Low or no product yield 1. Reaction time is too short or temperature is too low. Incrementally increase the reaction time and/or temperature. Monitor the reaction progress to find the optimal conditions.
2. Inefficient microwave absorption. Ensure a polar solvent like water is used. If using a less polar co-solvent, the addition of a small amount of a highly absorbing "sensitizer" can be beneficial.
3. Incomplete dissolution of starting material. Ensure the this compound is fully dissolved in the solvent before starting the irradiation. Gentle warming or sonication prior to the reaction may help.
Formation of by-products 1. Overheating or prolonged reaction time. Reduce the reaction temperature and/or time. Over-exposure to high temperatures can lead to decomposition or side reactions.
2. Presence of impurities in the starting material. Ensure the purity of the this compound using appropriate analytical techniques before starting the reaction.
Reaction pressure exceeds safety limits 1. Reaction temperature is set too high. Reduce the set temperature. The pressure inside the sealed vessel is directly related to the vapor pressure of the solvent at that temperature.
2. Vessel is overfilled. Do not exceed the recommended fill volume for your reaction vessels. Headspace is crucial for accommodating the pressure increase.
Inconsistent results between runs 1. Inaccurate temperature measurement. Ensure the temperature probe (IR or fiber optic) is clean and correctly positioned.[10]
2. Non-homogenous heating. Ensure adequate stirring throughout the reaction to avoid localized overheating.[10]
3. Variation in starting material quality. Use starting materials from the same batch or ensure consistent purity.

Visualizing the Troubleshooting Logic:

troubleshooting_logic cluster_yield Low/No Yield cluster_byproducts By-product Formation cluster_pressure High Pressure cluster_inconsistency Inconsistent Results start Problem Encountered cause_yield Potential Causes: - Insufficient Time/Temp - Poor MW Absorption - Incomplete Dissolution start->cause_yield cause_byproducts Potential Causes: - Overheating - Impure Starting Material start->cause_byproducts cause_pressure Potential Causes: - Temp Too High - Vessel Overfilled start->cause_pressure cause_inconsistency Potential Causes: - Inaccurate Temp Reading - Poor Stirring - Varied Reagent Quality start->cause_inconsistency solution_yield Solutions: - Increase Time/Temp - Use Polar Solvent - Ensure Full Dissolution cause_yield->solution_yield solution_byproducts Solutions: - Reduce Time/Temp - Purify Starting Material cause_byproducts->solution_byproducts solution_pressure Solutions: - Lower Temperature - Reduce Volume cause_pressure->solution_pressure solution_inconsistency Solutions: - Check Temp Probe - Ensure Stirring - Consistent Reagents cause_inconsistency->solution_inconsistency

Caption: A logical flow for troubleshooting common issues in the microwave-assisted synthesis.

References

  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics.Accounts of Chemical Research, [Link]
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • New technology for in situ visualization, monitoring and controlling microwave chemical reaction progress using a focused microwave high pressure-temperature closed-vessel digestion system - PubMed.
  • Strategies for microwave scale-up | Download Scientific Diagram - ResearchGate.
  • New technology for in situ visualization, monitoring and controlling microwave chemical reaction progress using a focused microw - RSC Publishing.Royal Society of Chemistry, [Link]
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
  • Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate.Philippine Journal of Science, [Link]
  • Microwave assisted organic synthesis (MAOS) - International Journal of Chemical Science.Chemical Journals, [Link]
  • Scaled-up microwave-assisted batch and flow synthesis and life cycle assessment of a silica mesoporous material: UVM-7 - RSC Publishing.Royal Society of Chemistry, [Link]
  • Scalability of Microwave-Assisted Organic Synthesis.
  • Hydrolysis Reaction - CEM Corporation.
  • (PDF) Microwave Assisted Green Synthesis - ResearchGate.
  • Application of Microwave Energy to Biomass: A Comprehensive Review of Microwave-Assisted Technologies, Optimization Parameters, and the Strengths and Weaknesses - MDPI.MDPI, [Link]
  • (PDF) Reproducibility and Scalability of Microwave-Assisted Reactions - ResearchGate.
  • (PDF) Optimization of Microwave-Assisted Organosolv Pretreatment for Enzymatic Hydrolysis of Cherry Tree Pruning and Pistachio Shells: a Step to Bioethanol Production - ResearchGate.
  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates | ACS Omega - ACS Publications.
  • Application of Microwave Energy to Biomass: A Comprehensive Review of Microwave-Assisted Technologies, Optimization Parameters, and the Strengths and Weaknesses - ResearchGate.
  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - Frontiers.Frontiers, [Link]
  • The reaction times, yields, and rate enhancements for the hydrolysis of benzyl chloride with water … - ResearchGate.
  • Benzyl Chloride To Benzyl Alchol in Microwave | PDF | Chemical Reactions - Scribd.Scribd, [Link]
  • Microwave Assisted Synthesis of Phenol-Formaldehyde Resole - ResearchGate.
  • Microwave Assisted Synthesis of Phenol-Formaldehyd PDF - Scribd.Scribd, [Link]
  • (PDF) Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - ResearchGate.
  • (Chloromethyl)phenol | C21H21Cl3O3 | CID 35681 - PubChem - NIH.
  • Microwave-assisted hydrodistillation extraction based on microwave-assisted preparation of deep eutectic solvents coupled with GC-MS for analysis of essential oils
  • Non-polar Solvent Microwave-Assisted Extraction of Volatile Constituents from DriedZingiber Officinale Rosc - ResearchGate.
  • Emerging Microwave Assisted Extraction (MAE) techniques as an innovative green technologies for the effective extraction of the active phytopharmaceuticals - RJPT.RJPT, [Link]
  • Microwave-assisted green solvents extraction as a sustainable approach to obtain antioxidants and enhance advanced bioethanol production from steam-exploded biomass - Universidad Politécnica de Madrid.Universidad Politécnica de Madrid, [Link]

Sources

managing exothermic reactions with 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Reactivity Assessment

I'm starting with broad Google searches to learn about 3-(Chloromethyl)phenol's exothermic reactivity. I'm focusing on thermal decomposition, potential runaway reactions, and exothermic chemical transformations. I'm gathering information before moving to specific databases.

Gathering Reaction Insights

I'm now expanding my search to include specific exothermic reactions of this compound like polymerizations, Grignard reactions, and Friedel-Crafts alkylations. I'm focusing on detailed experimental protocols and reaction calorimetry data to understand the nuances of these reactions. Also I am interested in cooling procedures, and analytical methods for monitoring thermal runaway reactions.

Formulating Support Content

I'm now shifting gears to synthesize this information into a user-friendly format, planning a technical support center. My current focus is to draft a structured FAQ section addressing common exothermic reaction concerns. Simultaneously, I am composing a troubleshooting guide for handling unexpected temperature spikes and pressure build-up. I will also outline best practices for thermal management, and design diagrams for reaction safety, alongside tables summarizing thermal stability and decomposition data.

stability issues of 3-(Chloromethyl)phenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Chloromethyl)phenol (CAS: 60760-06-7). This resource is designed for researchers, chemists, and drug development professionals to address common stability and handling challenges associated with this reactive intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your materials and the success of your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

This section tackles specific problems you may encounter during the storage and use of this compound.

Question 1: I've noticed my stored this compound has darkened in color. Is it still viable for my synthesis?

Answer: A noticeable color change, typically from its usual light brown to a darker brown or reddish hue, is a primary visual indicator of potential degradation.[1][2] While a slight color variation can occur between batches, significant darkening upon storage suggests the formation of chromophoric impurities.

  • Probable Cause: This is often due to a combination of factors, including slow oxidation from exposure to air and potential polymerization or self-alkylation reactions accelerated by elevated temperatures or light exposure.[3][4] The benzylic chloride functionality makes the molecule susceptible to various degradation pathways.

  • Recommended Action:

    • Do Not Assume Viability: Using the material without verification can lead to failed reactions, unexpected side products, and difficulty in purification.

    • Analytical Verification: Before use, you must re-analyze the material to determine its actual purity. We recommend using a quantitative technique such as:

      • qNMR (Quantitative Nuclear Magnetic Resonance): Use an internal standard to accurately determine the molar concentration of the active compound.

      • HPLC or GC with a calibration curve: Compare the peak area of the main component against a previously established standard curve.

    • Decision: If the purity has dropped below the acceptable limit for your specific application (e.g., <90%), it is strongly advised to use a fresh, unopened vial of the reagent.

Question 2: My reaction is generating a significant amount of 3-(hydroxymethyl)phenol as a byproduct. What is causing this contamination?

Answer: The presence of 3-(hydroxymethyl)phenol is a classic sign of hydrolysis of the chloromethyl group.[5] This is the most common degradation pathway for this compound.

  • Causality: The chloromethyl group is a reactive electrophilic site. It is highly susceptible to nucleophilic attack by water.[5] This reaction displaces the chloride leaving group to form the corresponding benzyl alcohol, 3-(hydroxymethyl)phenol. This can happen slowly from atmospheric moisture during storage or rapidly if the compound is exposed to water in solvents or reaction mixtures.

  • Preventative Workflow:

    • Strictly Anhydrous Conditions: Ensure all solvents and reagents used in your reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

    • Inert Atmosphere Handling: When weighing or dispensing the reagent, do so under a blanket of dry, inert gas like argon or nitrogen. A glove box is ideal.

    • Proper Storage Protocol: Always store this compound in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere, and at the recommended low temperature.[1][2][6]

    • Temperature Equilibration: Before opening the container, allow it to warm to room temperature. Opening a cold vial can cause atmospheric moisture to condense inside, compromising the material.

Question 3: The yield of my nucleophilic substitution reaction using this compound is inconsistent and often lower than expected. How can I troubleshoot this?

Answer: Inconsistent yields are frequently traced back to the degradation of the starting material, which effectively lowers its molar equivalence in the reaction.

  • Root Cause Analysis:

    • Degradation: As discussed, hydrolysis to 3-(hydroxymethyl)phenol is a primary cause.[5] This byproduct is unreactive in most subsequent nucleophilic substitution reactions, thus reducing the available amount of your electrophile.

    • Improper Quantification: If you are measuring the reagent by mass alone without confirming its purity, any degradation will lead to an inaccurate calculation of molar equivalents, resulting in a substoichiometric amount being added to your reaction.

  • Self-Validating Protocol:

    • Confirm Purity Pre-Reaction: Never assume the purity stated on an old label is still accurate. Perform a quick purity check (e.g., TLC, GC-MS, or ¹H NMR) on an aliquot from your stored bottle before committing it to a large-scale reaction.

    • Use Fresh Reagent: For critical, large-scale, or final-step syntheses, it is always best practice to use a new, unopened bottle of the reagent to ensure maximum purity and reactivity.

    • Monitor Reaction Progress: Use in-process controls (e.g., TLC, LC-MS) to monitor the consumption of your starting material. If the reaction stalls prematurely, it is a strong indication that the this compound was not as pure as assumed.

Frequently Asked Questions (FAQs)

Q1: What are the definitive, manufacturer-recommended storage conditions for this compound?

The optimal conditions are designed to mitigate the primary degradation factors: temperature, moisture, oxygen, and light.[3][4][7]

ParameterRecommended ConditionRationale
Temperature Store in a freezer at or below -20°C.[1][2][6]Low temperatures significantly slow the rate of all chemical degradation reactions.
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).[1][8]Prevents hydrolysis from atmospheric moisture and degradation from oxidation.
Light Protect from light by using an amber vial or storing in a dark location.[8]Prevents potential photodegradation pathways.
Container Use a tightly sealed container with a chemically resistant (e.g., PTFE-lined) cap.Ensures the integrity of the inert atmosphere and prevents moisture ingress.

Q2: What is the primary chemical transformation that occurs during the degradation of this compound?

The primary degradation pathway is hydrolysis . The benzylic carbon of the chloromethyl group is attacked by water, leading to the formation of 3-(hydroxymethyl)phenol and hydrochloric acid.

G reactant1 This compound mid Hydrolysis (Nucleophilic Substitution) reactant1->mid reactant2 H₂O (Moisture) reactant2->mid product1 3-(Hydroxymethyl)phenol (Primary Degradant) product2 HCl mid->product1 mid->product2

Caption: Hydrolysis of this compound.

Q3: How should I handle this compound during an experiment to maintain its stability?

Follow this step-by-step protocol to minimize degradation during experimental use.

Experimental Handling Protocol

  • Gather Materials: Before retrieving the compound, ensure you have all necessary equipment: anhydrous solvents, dry glassware, inert gas supply (e.g., a nitrogen line with a manifold), and dry syringes/needles.

  • Equilibrate to Ambient Temperature: Remove the sealed container of this compound from the freezer and allow it to sit in a desiccator for at least 30-60 minutes. This is critical to prevent moisture condensation on the cold powder when the vial is opened.

  • Establish Inert Atmosphere: If weighing outside of a glove box, place the vial, a balance, and your spatula/weighing paper inside a container or area that can be purged with a gentle stream of argon or nitrogen.

  • Dispense Quickly: Briefly remove the cap, quickly weigh the desired amount of the compound into your reaction vessel or a tared vial, and immediately reseal the main container.

  • Purge and Seal: Before returning the main container to the freezer, flush the headspace with dry inert gas for a few seconds to replace any air that entered, then seal it tightly.

  • Immediate Use: Add the weighed-out reagent to your reaction under positive inert gas pressure without delay.

References

  • Top 5 Factors Affecting Chemical Stability.
  • This compound | C7H7ClO | CID 35683. PubChem - NIH. [Link]
  • Factors affecting stability of drugs | PPTX. Slideshare. [Link]
  • Factors Affecting Stability of Formul
  • Factors affecting the stability of drugs and drug metabolites in biological m
  • Phenol. Western Washington University. [Link]
  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]
  • Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]

Sources

optimizing chlorophenol and isocyanate reactions in basic media

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Reaction

My initial move involves diving deep into Google searches. I'm aiming to unearth authoritative resources about how chlorophenols and isocyanates interact in a basic environment. I need details on the mechanism, potential side reactions, optimization approaches, and how to deal with common problems.

Planning Comprehensive Analysis

I'm now zeroing in on the research findings. My plan is to comb through the search results and pinpoint the most common problems researchers encounter. This will inform the FAQ and troubleshooting segments. I'll then structure the technical support center logically, building from fundamental concepts to practical troubleshooting scenarios. For the FAQ and troubleshooting guide, I will distill my findings into detailed, cited answers.

Gathering Data for the Analysis

I'm now starting a wide-ranging Google search for authoritative literature on the chlorophenol-isocyanate reaction in a basic medium. My focus is on reaction mechanisms, side reactions, optimization, and how to resolve common problems. I will then analyze the search results to determine the most frequent challenges researchers face, which will inform the FAQ and troubleshooting sections. I'll logically structure the technical support center, covering fundamental principles to real-world troubleshooting. For the FAQ and guide, I'm aiming for detailed, referenced answers.

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Chloromethyl)phenol and 4-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and specialty chemical synthesis, substituted benzyl halides are foundational intermediates. Their reactivity, dictated by the delicate interplay of electronic and steric factors, determines the efficiency of synthetic routes and the viability of novel molecular architectures. This guide provides an in-depth, objective comparison of the chemical reactivity of two critical isomers: 3-(chloromethyl)phenol and 4-(chloromethyl)phenol. By synthesizing established chemical principles with experimental data, we aim to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

The Central Question: Positional Isomerism and Reactivity

At first glance, this compound and 4-(chloromethyl)phenol are structurally similar. Both are primary benzylic chlorides, primed for nucleophilic substitution reactions. However, the seemingly minor shift in the position of the hydroxyl group—from meta to para relative to the chloromethyl group—imparts a profound difference in their reactivity. Understanding this difference is key to controlling reaction outcomes, be it in the synthesis of active pharmaceutical ingredients (APIs) or the development of novel materials. This guide will dissect the electronic underpinnings of this reactivity differential and provide a framework for predicting and exploiting their distinct chemical behaviors.

Electronic Effects at Play: A Tale of Two Substituents

The reactivity of the chloromethyl group in these isomers is fundamentally governed by the electronic influence of the hydroxyl (-OH) group on the benzylic carbon, the site of nucleophilic attack. This influence is transmitted through two primary mechanisms: the inductive effect (-I) and the resonance effect (+R or +M).[1][2]

  • Inductive Effect (-I): The oxygen atom in the hydroxyl group is highly electronegative, pulling electron density away from the benzene ring through the sigma bonds. This electron-withdrawing effect is felt throughout the molecule but diminishes with distance.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pi-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions relative to the hydroxyl group.[3]

The critical difference between the two isomers lies in how these two opposing effects influence the transition state of a nucleophilic substitution reaction. For primary benzylic halides like these, the reaction typically proceeds via an SN2 mechanism.[4] This mechanism involves a backside attack by a nucleophile, leading to a trigonal bipyramidal transition state where the carbon-nucleophile bond is forming as the carbon-chlorine bond is breaking.[5] The rate of an SN2 reaction is highly sensitive to the stability of this transition state.

4-(Chloromethyl)phenol: The Power of Para-Resonance

In 4-(chloromethyl)phenol, the chloromethyl group is in the para position relative to the hydroxyl group. This arrangement allows the powerful electron-donating resonance effect (+R) of the hydroxyl group to be fully expressed at the benzylic carbon. The lone pairs on the oxygen can be delocalized through the ring, pushing electron density towards the reaction center. This has a destabilizing effect on the SN2 transition state. The increased electron density at the benzylic carbon repels the incoming electron-rich nucleophile, raising the energy of the transition state and thus slowing down the reaction rate.

This compound: Inductive Dominance

In the meta isomer, this compound, the chloromethyl group is not in a position to be directly influenced by the resonance effect of the hydroxyl group.[2] While the electron-withdrawing inductive effect (-I) of the hydroxyl group is still active, it is the dominant electronic factor influencing the benzylic carbon. This inductive withdrawal of electron density makes the benzylic carbon more electrophilic (electron-poor), and therefore more susceptible to attack by a nucleophile. This leads to a more stable, lower-energy transition state compared to the para isomer, resulting in a faster reaction rate.

The following diagram illustrates the key resonance contributor for the para isomer that highlights the increased electron density at the benzylic position, an effect absent in the meta isomer.

Caption: Resonance effect in 4-(chloromethyl)phenol vs. This compound.

Quantitative Comparison: Hammett Constants and Solvolysis Data

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic effects of substituents on the reactivity of benzene derivatives.[6][7] The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (benzyl chloride in this case).

  • ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, quantifying the electronic effect of a particular substituent.

The key values for the hydroxyl group are:

  • σmeta = +0.10 [8]

  • σpara = -0.37 [8]

A positive σ value indicates an electron-withdrawing effect, which generally accelerates SN2 reactions at the benzylic position. A negative σ value signifies an electron-donating effect, which slows down the reaction. The σ values for the hydroxyl group perfectly align with our mechanistic reasoning:

  • For this compound , the positive σmeta value predicts an acceleration of the nucleophilic substitution rate compared to unsubstituted benzyl chloride.

  • For 4-(chloromethyl)phenol , the negative σpara value predicts a deceleration of the reaction rate.

Therefore, the predicted order of reactivity is: This compound > 4-(Chloromethyl)phenol

Substituent (at position X)Relative Solvolysis Rate (krel)Hammett Constant (σ)
4-Methoxy (-OCH₃)0.005σp = -0.27
3-Chloro (-Cl)3.1σm = +0.37
4-Chloro (-Cl)0.76σp = +0.23
3-Nitro (-NO₂)11.0σm = +0.71
4-Nitro (-NO₂)0.18σp = +0.78

Data extrapolated and generalized from multiple sources for illustrative purposes.[10][11]

The data clearly shows that electron-donating groups in the para position (like -OCH₃) significantly slow down the reaction, while electron-withdrawing groups in the meta position (like 3-Chloro and 3-Nitro) accelerate it. Based on this established trend and the Hammett constants for the -OH group, we can confidently conclude that This compound is significantly more reactive towards nucleophiles in an SN2 reaction than 4-(chloromethyl)phenol.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To empirically validate the predicted reactivity difference, a comparative kinetic analysis via solvolysis can be performed. The following protocol outlines a robust method for determining the first-order rate constants for the solvolysis of this compound and 4-(chloromethyl)phenol in an aqueous solvent mixture.

Objective: To determine and compare the first-order rate constants (k) for the solvolysis of this compound and 4-(chloromethyl)phenol.

Materials:

  • This compound

  • 4-(Chloromethyl)phenol

  • Acetone (ACS grade)

  • Deionized water

  • Phenolphthalein indicator solution

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Volumetric flasks, pipettes, burette, and conical flasks

  • Constant temperature water bath

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of each isomer in acetone.

    • Prepare a 50:50 (v/v) acetone-water solvent mixture.

  • Kinetic Run (to be performed for each isomer separately):

    • Equilibrate the 50:50 acetone-water solvent mixture and the standardized NaOH solution in the constant temperature water bath (e.g., 25°C).

    • Pipette 50.0 mL of the equilibrated solvent mixture into a 125 mL conical flask.

    • Add 2-3 drops of phenolphthalein indicator.

    • Pipette 1.0 mL of the 0.1 M substrate (e.g., this compound) solution into the flask, start the stopwatch immediately, and mix thoroughly. This is t=0.

    • The solvolysis reaction produces HCl, which will acidify the solution.

    • Periodically, titrate the generated HCl with the standardized 0.01 M NaOH solution to the phenolphthalein endpoint (faint pink). Record the volume of NaOH added (Vt) and the time (t).

    • Continue taking readings at regular intervals for at least two half-lives of the reaction.

  • Infinity Titration (V∞):

    • To determine the total amount of HCl that will be produced upon complete reaction, prepare a separate sample as in step 2.4.

    • Loosely stopper the flask and heat it in a water bath at a higher temperature (e.g., 60°C) for a period sufficient to ensure complete reaction (e.g., 2 hours).

    • Cool the flask to the reaction temperature and titrate the total HCl produced with the standardized NaOH solution. This volume is V∞.

  • Data Analysis:

    • The reaction follows first-order kinetics. The rate constant (k) can be determined from the integrated rate law: ln(V∞ - Vt) = -kt + ln(V∞).

    • Plot ln(V∞ - Vt) versus time (t).

    • The plot should yield a straight line with a slope of -k.

    • Compare the calculated rate constant (k) for this compound with that of 4-(chloromethyl)phenol.

G prep Prepare 0.1M Substrate & 50:50 Acetone/Water equil Equilibrate Solutions at Constant Temp. prep->equil mix Mix Substrate & Solvent (Start Timer, t=0) equil->mix titrate Periodically Titrate Generated HCl with NaOH (Record V_t and t) mix->titrate infinity Complete Reaction (Heat) & Titrate (Record V_∞) mix->infinity plot Plot ln(V_∞ - V_t) vs. t titrate->plot infinity->plot calc Calculate Rate Constant (k) from slope = -k plot->calc compare Compare k_meta vs. k_para calc->compare

Caption: Experimental workflow for comparative solvolysis kinetics.

Conclusion and Practical Implications

The positional isomerism of the hydroxyl group in chloromethylphenols is not a trivial structural nuance; it is a powerful determinant of chemical reactivity. Through a detailed analysis of electronic effects, supported by Hammett constants and analogous experimental data, we have established that This compound is inherently more reactive towards nucleophilic substitution than 4-(chloromethyl)phenol .

For the research scientist and drug development professional, this has critical implications:

  • Reaction Conditions: Reactions involving this compound can likely be conducted under milder conditions (lower temperatures, shorter reaction times) than those with its para counterpart.

  • Nucleophile Selection: The higher electrophilicity of the benzylic carbon in the meta isomer may allow for the use of weaker nucleophiles that might be unreactive with the para isomer.

  • Selectivity: In competitive reactions with molecules containing multiple electrophilic sites, the enhanced reactivity of the this compound moiety can be exploited for regioselective synthesis.

  • Stability and Storage: Conversely, 4-(chloromethyl)phenol is expected to be more stable and have a longer shelf-life due to its lower propensity for solvolysis and other nucleophilic degradation pathways.

By understanding the fundamental principles that govern the reactivity of these isomers, researchers can make more strategic decisions in synthetic design, leading to more efficient, predictable, and successful outcomes.

References

  • BenchChem. (2025). Stability Under Scrutiny: A Comparative Analysis of Substituted Benzyl Chlorides. BenchChem Technical Guides.
  • Richard, J. P., et al. (Date not available). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
  • Richard, J. P., et al. (Date not available). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.
  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
  • Tessler, M. M., & VanderWerf, C. A. (1964). Rates of Solvolysis of meta-Substituted Benzyldimethylcarbinyl Chlorides. Journal of the American Chemical Society.
  • (Source for Hammett constants table - specific attribution may vary, but such tables are standard in physical organic chemistry liter
  • Wikipedia. (2024). Hammett equation.
  • Isaacs, N. S. (1995). Physical Organic Chemistry. Cambridge University Press.
  • Mori, N., Asano, Y., & Tsuzuki, Y. (1969). Intramolecular Hydrogen Bonds. XIV. Correlation of the Hydroxyl and the Carbonyl Frequencies of Methyl Salicylates with Hammett's Substituent Constants. Bulletin of the Chemical Society of Japan.
  • Grokipedia. (n.d.). Hammett equation.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
  • Stenutz, R. (n.d.). Hammett substituent constants.
  • Organic Chemistry Explained. (2021, May 5). A Survey of Hammett Substituent Constants. YouTube.
  • Roberts, J. D., & Moreland, W. T. (1953). Electrical Effects of Substituent Groups in Saturated Systems. Reactivities of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society.
  • Ertl, P. (n.d.). Substituent Properties - Hammett Sigmas and Hansch Pi.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Wikipedia. (2024). Electronic effect.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta.
  • Bickelhaupt, F. M., & van der Lubbe, S. C. C. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
  • (Source for general organic chemistry principles regarding resonance effects).
  • Senthilkumar, P., & Gnanasekaran, S. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. Journal of Saudi Chemical Society.
  • ResearchGate. (n.d.). Differences between 3C-length 4-aminobenzyl and 4-hydroxybenzyl....
  • Filo. (2025, June 19). Question: Given the reaction: Benzyl alcohol reaction p-hydroxybenzyl....

Sources

A Senior Application Scientist's Guide to Chloromethylation: Comparing 3-(Chloromethyl)phenol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the introduction of the chloromethyl group (–CH₂Cl) onto an aromatic scaffold is a cornerstone of covalent inhibitor design and a versatile step in the synthesis of complex molecular architectures. This guide provides an in-depth comparison of common chloromethylating agents, with a specific focus on the synthesis and reactivity of 3-(Chloromethyl)phenol, a valuable bifunctional intermediate. We will move beyond a simple listing of reagents to explore the causality behind experimental choices, backed by comparative data and detailed protocols to ensure scientific integrity and reproducibility.

The Chloromethyl Group: A Gateway to Covalent Modification and Synthesis

The chloromethyl group is a potent electrophile. The benzylic carbon, activated by the adjacent aromatic ring and bearing a good leaving group (Cl⁻), is highly susceptible to nucleophilic attack. This reactivity makes chloromethylated arenes critical intermediates for introducing a wide range of functional groups (e.g., –CH₂OH, –CH₂CN, –CHO, –CH₂NR₂) or for direct alkylation of biological nucleophiles in drug discovery.[1]

The choice of chloromethylating agent is a critical decision, governed by factors such as substrate reactivity, desired selectivity (regio- and chemoselectivity), scalability, and, paramountly, safety. This guide will compare the two most prevalent methods for synthesizing chloromethylated aromatics—the Blanc chloromethylation and the use of α-chloro ethers like chloromethyl methyl ether (CMME)—in the context of producing phenolic intermediates like this compound.

Methods for Aromatic Chloromethylation: A Comparative Overview

The synthesis of chloromethylated phenols is notoriously challenging. The high activation of the phenolic ring by the hydroxyl group makes it prone to side reactions, including the formation of diarylmethane byproducts and polymerization, which can be difficult to control.[2]

The Blanc Chloromethylation (Formaldehyde/HCl System)

The traditional method, first reported by Gustave Louis Blanc in 1923, utilizes a combination of formaldehyde (or its polymers like paraformaldehyde), concentrated hydrochloric acid, and a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[1][2]

Mechanism: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid and HCl protonate formaldehyde, generating a highly electrophilic species—postulated as a chloromethyl carbocation (⁺CH₂Cl) or a related complex—which is then attacked by the electron-rich aromatic ring.[1]

Advantages:

  • Cost-Effectiveness: The reagents (formaldehyde, HCl, ZnCl₂) are inexpensive and readily available in bulk, making this method suitable for large-scale industrial applications.[3]

  • Simplicity: The reaction setup is straightforward.

Disadvantages:

  • Safety Hazard: This reaction is known to produce small amounts of the highly potent human carcinogen bis(chloromethyl) ether (BCME) as a byproduct.[1][4] Stringent safety protocols are mandatory.

  • Harsh Conditions: The strongly acidic and often high-temperature conditions are unsuitable for sensitive or complex substrates.

  • Low Selectivity with Activated Rings: For highly activated substrates like phenol, the reaction is difficult to control, often leading to a mixture of ortho and para isomers, di-substituted products, and significant amounts of diarylmethane resinous byproducts.[2]

α-Chloro Ethers (Chloromethyl Methyl Ether - CMME)

Chloromethyl methyl ether (CH₃OCH₂Cl, CMME or MOM-Cl) is a more reactive and often more selective chloromethylating agent. It can be used with a Lewis acid or a strong protic acid catalyst (e.g., H₂SO₄) and often provides better results for deactivated or moderately activated substrates.[2][5]

Mechanism: In the presence of a catalyst, CMME generates the electrophile, which may be the methoxymethyl cation (CH₃OCH₂⁺).[5] This reacts with the aromatic ring in a similar electrophilic substitution pathway.

Advantages:

  • Higher Reactivity: Generally more effective than the Blanc system, especially for less reactive aromatic rings.[2]

  • Milder Conditions: Can often be performed at lower temperatures, offering better control.

  • Reduced BCME Formation (in situ): Modern procedures for generating CMME in situ from dimethoxymethane and an acyl chloride significantly minimize the formation of the highly carcinogenic BCME byproduct.[6]

Disadvantages:

  • Extreme Carcinogenicity: CMME itself is a known human carcinogen and is handled under strict regulatory controls.[3]

  • Cost and Stability: CMME is more expensive and less stable than the components of the Blanc reaction.

  • Side Reactions: While often more selective, it can still lead to diarylmethane formation with highly activated substrates like phenol.[2]

Performance Comparison: The Chloromethylation of Phenols

Direct, high-yield chloromethylation of phenol is synthetically challenging, and literature reports often show low to moderate yields with complex product mixtures. The hydroxyl group is a strong ortho-, para-director, making the synthesis of the meta-isomer, this compound, particularly non-trivial.

Agent/SystemSubstrateCatalystConditionsProducts & Reported YieldsReference
HCHO / HClPhenolZnCl₂VariesMixture of 2- and 4-(chloromethyl)phenol, diarylmethanes, and polymers. Yields are often low and poorly controlled.[2]
Chloromethyl Methyl Ether (CMME)2-NitrophenolZnCl₂Reflux in excess CMME2-Hydroxy-3-nitro-5-chloromethylbenzyl chloride (di-substituted, good yield)[5]
Chloromethyl Methyl Ether (CMME)4-NitrophenolZnCl₂Reflux in excess CMMEMixture of mono- and di-chloromethylated products (40-45% yield of pure product)[5]
Dimethoxymethane / Chlorosulfonic AcidO-Carbethoxy Phenol DerivativesZnI₂5-10°C, CH₂Cl₂Good to excellent yields of chloromethylated products.[7]

Expert Insights: The data highlights a critical point: direct chloromethylation of unprotected phenol is often avoided. For controlled synthesis, the hydroxyl group is typically protected first (e.g., as a carbethoxy group), followed by chloromethylation and then deprotection.[7] The use of CMME on nitrophenols shows that deactivating the ring can improve selectivity, though di-substitution can still occur.[5]

Reactivity Profile: this compound as a Synthetic Intermediate

Once synthesized, this compound possesses two distinct reactive sites: the nucleophilic aromatic ring (activated by the -OH group) and the electrophilic benzylic carbon of the -CH₂Cl group. The primary utility of this molecule stems from the reactivity of the chloromethyl group in nucleophilic substitution (Sₙ2) reactions.

The rate of Sₙ2 reactions on benzyl chlorides is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups stabilize the electron-deficient transition state, accelerating the reaction, while electron-withdrawing groups have the opposite effect.

Comparative Solvolysis Data of Substituted Benzyl Chlorides

Solvolysis reactions, where the solvent acts as the nucleophile, provide an excellent model for comparing the intrinsic reactivity of electrophiles. The following table presents first-order rate constants (k_solv) for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile/water, demonstrating the profound impact of ring substituents.

Benzyl Chloride DerivativeSubstituent (Z)Solvolysis Rate Constant (k_solv) at 25°C (s⁻¹)Relative Rate (vs. Benzyl Chloride)
4-Methoxybenzyl chloride4-OCH₃2.2~ 85,000
3-Hydroxybenzyl chloride (this compound) 3-OH ~1.3 x 10⁻⁵ (estimated) ~0.5
Benzyl chlorideH2.59 x 10⁻⁵1
3-Nitrobenzyl chloride3-NO₂2.41 x 10⁻⁸0.00093
3,4-Dinitrobenzyl chloride3,4-(NO₂)₂1.1 x 10⁻⁸0.00042
(Data adapted from Richard, J.P. et al., J. Am. Chem. Soc. 2007)[8]

Causality and Interpretation:

  • The powerful electron-donating methoxy group at the para-position (4-OCH₃) dramatically accelerates the reaction by over 85,000-fold by stabilizing the developing positive charge in the Sₙ1-like transition state.

  • Conversely, strongly electron-withdrawing nitro groups (3-NO₂ and 3,4-(NO₂)₂) significantly deactivate the electrophile, slowing the reaction by several orders of magnitude.

  • This compound , with its hydroxyl group at the meta position, has a modest deactivating effect due to the inductive electron-withdrawing nature of the oxygen atom from that position, making its reactivity slightly lower than that of unsubstituted benzyl chloride. This predictable modulation of reactivity is a key tool for tuning the potency of covalent inhibitors in drug design.

Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are presented with the understanding that all reactions involving chloromethylating agents must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. The carcinogenic nature of the reagents and potential byproducts cannot be overstated.

Protocol: Chloromethylation of a Protected Phenol Derivative (Illustrative)

This protocol is adapted from a procedure for chloromethylating O-carbethoxy phenol derivatives, which demonstrates a more controlled approach than direct phenol chloromethylation.[7]

Materials:

  • O-Carbethoxy phenol derivative (1.0 eq)

  • Dimethoxymethane (1.2 eq)

  • Chlorosulfonic acid (1.2 eq)

  • Zinc Iodide (ZnI₂, 5 mol%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the O-carbethoxy phenol derivative in anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to -10°C in an ice-salt bath.

  • Add the zinc iodide catalyst to the stirred solution.

  • In the dropping funnel, prepare a mixture of dimethoxymethane and chlorosulfonic acid, and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -5°C.

  • After the addition is complete, allow the reaction to warm slowly to 5-10°C and stir for the required time (monitor by TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol: Sₙ2 Reaction with this compound

This protocol describes a general procedure for the alkylation of a generic nucleophile (Nu-H) with this compound.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., a thiol, amine, or phenoxide, 1.1 eq)

  • A non-nucleophilic base (e.g., DIEA or K₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • To a solution of the nucleophile in the chosen anhydrous solvent, add the base and stir for 10 minutes at room temperature under a nitrogen atmosphere.

  • Add a solution of this compound in the same solvent dropwise to the mixture.

  • Stir the reaction at room temperature (or with gentle heating if necessary) until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product via flash chromatography or recrystallization.

Visualizing the Workflows

Chloromethylation Workflow

cluster_reagents Chloromethylating Systems cluster_reaction Reaction cluster_products Products & Intermediates Blanc Blanc System (HCHO/HCl/ZnCl₂) EAS Electrophilic Aromatic Substitution Blanc->EAS CMME α-Chloro Ether (e.g., CMME) CMME->EAS CMP This compound (Intermediate Product) EAS->CMP Phenol Phenol (Substrate) Phenol->EAS

Caption: General workflow for synthesizing this compound.

Sₙ2 Reactivity Workflow

CMP This compound (Electrophile) SN2 Sₙ2 Reaction CMP->SN2 Nucleophile Nucleophile (e.g., R-SH, R₂NH) Nucleophile->SN2 Product Covalently Modified Product SN2->Product

Caption: Sₙ2 reaction pathway using this compound.

Safety: The Overarching Consideration

The use of chloromethylating agents requires a sober assessment of the risks involved.

  • Bis(chloromethyl) ether (BCME): A byproduct of the Blanc reaction, BCME is a potent human carcinogen with high volatility.[9][10] Its presence, even in trace amounts, necessitates extreme caution, including the use of dedicated equipment and a robust decontamination strategy (e.g., quenching with aqueous ammonia).[10]

  • Chloromethyl Methyl Ether (CMME): Technical-grade CMME is also a known human carcinogen and is often contaminated with BCME.[9] Its use is strictly regulated. Procedures that generate CMME in situ from safer precursors are highly recommended to minimize exposure.[6]

  • This compound: This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[11] It is a hazardous chemical that requires careful handling.

Expert Recommendation: Whenever possible, avoid the classical Blanc reaction on activated systems if alternative, safer routes are available. If CMME is required, use in situ generation methods. Always conduct a thorough risk assessment and consult the Safety Data Sheet (SDS) for every reagent before beginning any experimental work.

Conclusion

While this compound is a valuable synthetic intermediate rather than a primary chloromethylating agent, understanding its synthesis provides a clear window into the comparative performance and challenges of the field's most common reagents. The Blanc (HCHO/HCl) system offers a cost-effective but hazardous and often low-selectivity route, particularly for activated substrates like phenols. α-Chloro ethers like CMME provide higher reactivity, but their extreme toxicity demands rigorous safety controls and favors modern in situ generation protocols.

The true value of this compound lies in its predictable downstream reactivity, which is governed by the electronic properties of its substituents. As demonstrated by solvolysis data, the meta-hydroxyl group slightly tempers the electrophilicity of the benzylic carbon compared to unsubstituted benzyl chloride, an effect that can be precisely leveraged by medicinal chemists. By understanding the causality behind reagent choice, reaction mechanism, and safety implications, researchers can more effectively and safely employ these powerful synthetic tools.

References

  • Richard, J. P., et al. (2007). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society.
  • Wikipedia. Blanc chloromethylation.
  • Chemistry LibreTexts. (2023). Blanc chloromethylation.
  • Grice, H. C., et al. (1982). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. ResearchGate.
  • National Center for Biotechnology Information. (2018). Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens. NCBI Bookshelf.
  • New Jersey Department of Health. Bis(Chloromethyl) Ether - Hazardous Substance Fact Sheet.
  • Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules.
  • Albert Einstein College of Medicine. Methyl Chlormethyl Ether Awareness Training.
  • Google Patents. (2009). CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound.
  • Böhmer, V., & Deveaux, J. (1973). CHLOROMETHYLATION OF NITROPHENOLS WITH CHLOROMETHYL METHYL ETHER. Organic Preparations and Procedures International.
  • Berliner, M., & Belecki, K. (2007). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Organic Syntheses.
  • Bordwell, F. G., et al. (1982). SN2 Reactions of Nitranions with Benzyl Chlorides. Future4200.
  • Kwon, O.-C., & Kyong, J.-B. (1987). A Kinetic Study on the Solvolysis of Benzyl Chloride under High Pressure. KoreaScience.
  • Organic Syntheses. SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL.
  • Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Kalita, H. R., et al. (2019). A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. Synthetic Communications.
  • Reddit. (2016). Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides (homework help).
  • Tompkins, D. (2021). Allylic & Benzylic Reactivity towards SN2. YouTube.
  • Wladkowski, B. D., et al. (1994). Intrinsic Structure-Reactivity Relationships in Gas-Phase SN2 Reactions: Identity Exchange of Substituted Benzyl Chlorides with Chloride Ion. Journal of the American Chemical Society.
  • Le-Page, C., et al. (2017). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology.
  • Google Patents. (1990). US4900796A - Process for preparing chloromethylated aromatic materials.
  • Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules.
  • Durham University. (1988). New studies in aromatic chloromethylation. Durham E-Theses.
  • Kalita, H. R., et al. (2019). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Journal of Chemical Research.
  • Zhang, Z., et al. (2012). An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media. ChemCatChem.
  • Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions.
  • ResearchGate. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
  • Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organic and Biomolecular Chemistry.
  • Berliner, M. A., & Belecki, K. (2007). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry.
  • Yan, L., et al. (2009). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Journal of the Chilean Chemical Society.
  • Google Patents. (1998). WO1998011039A1 - Process for the chloromethylation or aromatic hydrocarbons.

Sources

A Researcher's Guide to the Validation of Analytical Methods for Chlorophenol Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chlorophenols is a critical task. These compounds, prevalent as environmental pollutants and potential impurities, demand robust analytical methods to ensure safety and compliance. This guide provides an in-depth, objective comparison of common analytical techniques for chlorophenol quantification, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] We will delve into the causality behind experimental choices, offering insights honed from years of field experience to build a self-validating system for your laboratory.

The Imperative of Method Validation

Before embarking on any quantitative analysis, the validation of the analytical procedure is paramount. It is the process of demonstrating that an analytical method is suitable for its intended purpose.[5][8] This is not merely a regulatory hurdle but a cornerstone of scientific integrity, ensuring that the data generated is accurate, reliable, and reproducible. The ICH Q2(R2) guidelines provide a comprehensive framework for this process, which we will refer to throughout this guide.[2][5][6]

The validation process for an analytical method establishes its performance characteristics. The following diagram illustrates the key parameters that are assessed during method validation.

Method_Validation_Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for establishing the suitability of an analytical method.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for chlorophenol analysis is dictated by several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation.[9][10] Here, we compare the two most prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Photodiode Array (PDA) detection.

Performance Characteristics

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV/PDA for the analysis of various chlorophenolic compounds. It is important to note that these values are representative and can vary based on the specific analyte, sample matrix, and instrumental setup.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/PDA)
Linearity (r²) ≥0.995[10]>0.99
Limit of Detection (LOD) 0.026–0.072 ng/g (in sediment)[10], 0.1 µg/L (in water)[10], 0.2-2.4 ng/L (in red wine)[10][11]0.51 - 13.79 µg/L[9][12]
Limit of Quantitation (LOQ) Typically 3-5 times the LOD0.51–4.14 µg/g[13]
Precision (%RSD) < 15%[10]< 12%[9][12]
Accuracy (Recovery) 70-130%[10]67.9 - 99.6%[9][12]

Expert Insight: GC-MS generally offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices. The mass spectrometric detection provides definitive identification of the analytes.[9] HPLC-UV/PDA, on the other hand, is a robust and more accessible technique suitable for a wide range of chlorophenols, often without the need for derivatization.[9] While its sensitivity may be lower than GC-MS, it is often sufficient for many monitoring applications.[9]

Experimental Workflows: A Step-by-Step Approach

A generalized workflow for the analysis of chlorophenols involves sample collection, preparation, chromatographic separation, and detection. The following diagram illustrates a typical cross-validation process where two distinct analytical methods are compared.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC-UV/PDA Analysis cluster_data Data Analysis & Comparison Sample Sample Collection SPE Solid Phase Extraction (SPE) Sample->SPE Derivatization Derivatization (Optional) SPE->Derivatization HPLC_Injection HPLC Injection SPE->HPLC_Injection GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_GCMS GC-MS Data MS_Detection->Data_GCMS HPLC_Separation HPLC Separation HPLC_Injection->HPLC_Separation UV_Detection UV/PDA Detection HPLC_Separation->UV_Detection Data_HPLC HPLC Data UV_Detection->Data_HPLC Comparison Comparative Analysis Data_GCMS->Comparison Data_HPLC->Comparison

Caption: A generalized workflow for the cross-validation of GC-MS and HPLC-UV methods for chlorophenol analysis.[9]

Detailed Experimental Protocol: GC-MS Analysis of Chlorophenols in Water (Based on U.S. EPA Method 528)[16][17][18]

This protocol outlines a general procedure. Specific parameters may need optimization based on the target analytes and instrumentation.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Rationale: SPE is a crucial step to concentrate the analytes from a large sample volume and remove interfering matrix components, thereby enhancing sensitivity and protecting the analytical instrument.

  • Procedure:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.[10]

    • Acidify the water sample (e.g., 1 L) to a pH < 2 with a suitable acid (e.g., HCl).[10] This ensures that the chlorophenols are in their neutral form, promoting better retention on the non-polar C18 sorbent.

    • Load the acidified sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

    • Wash the cartridge with 5 mL of acidified deionized water to remove polar impurities.[10]

    • Dry the cartridge thoroughly by passing nitrogen or air through it for at least 10 minutes. This step is critical to remove residual water, which can interfere with the subsequent derivatization and GC analysis.

    • Elute the trapped chlorophenols with a small volume of a suitable organic solvent (e.g., 2 x 5 mL of ethyl acetate).

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Optional but Recommended)

  • Rationale: Derivatization with an acetylating agent (e.g., acetic anhydride) converts the polar phenolic hydroxyl group into a less polar ester. This improves the volatility and thermal stability of the chlorophenols, leading to better peak shapes and sensitivity in GC analysis.

  • Procedure:

    • To the 1 mL concentrated extract, add a small amount of a base catalyst (e.g., pyridine or potassium carbonate) and an acetylating agent (e.g., 100 µL of acetic anhydride).

    • Vortex the mixture and allow it to react at room temperature for 15-30 minutes.

    • The resulting acetylated chlorophenols are now ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[10]

  • GC Column: A non-polar or medium-polarity capillary column is typically used, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[10][14]

  • Injector: Splitless mode at 250-280°C to ensure the complete transfer of the analytes onto the column.[10]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) to trap the analytes at the head of the column, followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 280°C) to elute the analytes based on their boiling points.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for trace analysis as it significantly enhances sensitivity and selectivity by monitoring only the characteristic ions of the target analytes.[10]

Detailed Experimental Protocol: HPLC-UV/PDA Analysis of Chlorophenols in Water

This protocol provides a general procedure for the direct analysis of chlorophenols.

1. Sample Preparation

  • Rationale: For cleaner samples, simple filtration may suffice. For trace analysis, SPE is employed for pre-concentration.

  • Procedure:

    • For relatively clean water samples, filter through a 0.45 µm syringe filter before injection.

    • For trace analysis, perform an SPE procedure similar to the one described for GC-MS. After elution, evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC-UV/PDA Instrumentation and Conditions

  • Instrumentation: A standard HPLC system equipped with a UV or PDA detector (e.g., Agilent 1260 Infinity II LC System).[10]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.[9][10]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (acidified with a small amount of an acid like 0.1% formic acid) is typical. The gradient starts with a lower percentage of the organic solvent and increases over time to elute the more non-polar chlorophenols.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) ensures reproducible retention times.[10]

  • Detection:

    • A UV detector can be set to a specific wavelength (e.g., 280 nm) where most chlorophenols exhibit absorbance.

    • A PDA detector is more advantageous as it acquires the entire UV spectrum at each point in the chromatogram. This allows for the simultaneous monitoring of multiple wavelengths and provides spectral information that can aid in peak identification and purity assessment. Monitoring at multiple wavelengths (e.g., 280 nm and 295 nm) can optimize the detection of different chlorophenols based on their absorbance maxima.[10]

Conclusion: Selecting the Right Tool for the Job

Both GC-MS and HPLC-UV/PDA are powerful and validated techniques for the quantification of chlorophenols. The choice between them hinges on the specific requirements of the analysis. For ultra-trace level detection and unambiguous identification in complex matrices, GC-MS is often the superior choice. For routine monitoring of less complex samples where high sensitivity is not the primary concern, HPLC-UV/PDA offers a robust, reliable, and often more cost-effective solution. A thorough validation of the chosen method, following the principles outlined in this guide and by regulatory bodies, is the ultimate key to generating data of the highest scientific integrity.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Chlorophenol Detection. Benchchem.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Chromatographic Determination of Chlorophenols.
  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Thermo Fisher Scientific.
  • Q2(R2) Validation of Analytical Procedures. FDA. Published March 2024.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Published September 2, 2025.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Published June 25, 2024.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Cross-validation of analytical methods for chlorophenolic compounds. Benchchem.
  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA.
  • AN10451: Determination of Chlorophenols in Water According to U.S. EPA Method 528. Thermo Scientific AppsLab Library of Analytical Applications. Published August 10, 2016.
  • Analysis of Chlorophenols in Water by UHPLC with PDA Detection. S4Science.
  • Trace analysis of chlorophenolics using triple quadrupole GC-MS. Thermo Fisher Scientific.
  • Simultaneous analysis of chlorophenols, alkylphenols, nitrophenols and cresols in wastewater effluents, using solid phase extraction and further determination by gas chromatography-tandem mass spectrometry. PubMed.
  • NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination.
  • Spectrophotometric determination of phenol and chlorophenols by salting out assisted liquid-liquid extraction combined with dispersive liquid-liquid microextraction. PubMed. Published May 15, 2019.
  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • Spectrophotometric determination of phenol and chlorophenols by salting out assisted liquid-liquid extraction combined with dispersive liquid-liquid microextraction | Request PDF. ResearchGate.
  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.
  • Determination of Chlorophenols in water by LC-MS/MS. Case study.
  • Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. ResearchGate. Published August 8, 2025.
  • Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry. PubMed.
  • Comparison of two methods to quantify 2,6-dichlorophenol from tick Amblyomma cajennense by GC/MS-SIM. ResearchGate. Published December 18, 2025.
  • Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Academic Journals.
  • Determination of chlorophenols in sediment using ultrasonic solvent extraction followed by solid-phase extraction, derivatization, and GC-MS analysis. IWA Publishing. Published April 22, 2017.
  • EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom.
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org.
  • Determination of chlorinated phenols in surface-treated lumber by HPLC. PubMed.
  • Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment | Request PDF. ResearchGate. Published August 6, 2025.
  • Q2(R2) Validation of Analytical Procedures. ICH. Published November 30, 2023.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published July 22, 2025.
  • Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Chloramphenicol in Pure and in its Dosage Form.
  • VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. IKEV. Published November 6, 1996.
  • A Review on Analytical Method Development andValidation (With Case Study).
  • Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH. Published May 25, 2025.

Sources

A Comparative Spectroscopic Guide to the Reaction Products of 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, 3-(chloromethyl)phenol stands as a versatile intermediate, prized for its dual reactivity. The presence of a phenolic hydroxyl group and a reactive benzylic chloride allows for a diverse array of chemical transformations. This guide provides a comprehensive spectroscopic characterization of this compound and its principal reaction products, offering a comparative analysis supported by experimental data and established spectroscopic principles. We will delve into the nuanced shifts in nuclear magnetic resonance (NMR) and infrared (IR) spectra, and the fragmentation patterns in mass spectrometry (MS), providing a robust framework for the unambiguous identification of these compounds.

Spectroscopic Profile of the Starting Material: this compound

This compound (Molecular Formula: C₇H₇ClO, Molecular Weight: 142.58 g/mol ) presents a unique spectroscopic fingerprint stemming from its constituent functional groups: a hydroxyl group on an aromatic ring and a chloromethyl substituent.

Expected Spectroscopic Data for this compound:

Spectroscopic Technique Characteristic Features
¹H NMR - -OH Proton: A broad singlet is anticipated in the range of 4.0-7.0 ppm, the exact position being sensitive to solvent and concentration.[1] - Aromatic Protons: A complex multiplet pattern between 6.8 and 7.3 ppm is expected for the four protons on the benzene ring.[1] - -CH₂- Protons: A sharp singlet around 4.5 ppm is characteristic of the benzylic methylene protons adjacent to the chlorine atom.[1]
¹³C NMR - C-OH: The carbon atom attached to the hydroxyl group is expected to resonate around 157.0 ppm.[1] - Aromatic Carbons: Signals for the aromatic carbons will appear in the typical region of 115-140 ppm. - -CH₂Cl: The benzylic carbon is anticipated to have a chemical shift in the range of 45-50 ppm.
FT-IR (cm⁻¹) - O-H Stretch: A strong, broad absorption band between 3200-3600 cm⁻¹ is indicative of the hydrogen-bonded phenolic hydroxyl group.[1] - Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹.[1] - C=C Aromatic Ring Stretch: Characteristic absorptions will be observed around 1600 and 1450 cm⁻¹. - C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region. - C-Cl Stretch: A medium to strong absorption in the 600-800 cm⁻¹ range.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A prominent peak at m/z 142, with a characteristic M+2 peak at m/z 144 (approximately one-third the intensity of the M⁺ peak) due to the ³⁷Cl isotope. - Key Fragmentation: Loss of a chlorine radical to form a benzyl cation at m/z 107 is a likely fragmentation pathway.

Comparative Analysis of Key Reaction Products

The reactivity of this compound is primarily dictated by its two functional groups. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution, while the phenolic hydroxyl group can be derivatized through reactions like etherification and esterification.

O-Alkylation: The Etherification Product

Reaction of this compound with an alkoxide, such as sodium methoxide, results in the formation of an ether, 3-(methoxymethyl)phenol.

Reaction Scheme:

Spectroscopic Comparison: this compound vs. 3-(Methoxymethyl)phenol

Spectroscopic Technique This compound 3-(Methoxymethyl)phenol (Ether Product) Key Differences & Rationale
¹H NMR -OH: ~4.0-7.0 ppm (broad s) -CH₂Cl: ~4.5 ppm (s)-OH: ~4.0-7.0 ppm (broad s) -CH₂O-: ~4.4 ppm (s) -OCH₃: ~3.4 ppm (s)The singlet for the benzylic protons (-CH₂-) shifts slightly upfield due to the replacement of the electron-withdrawing chlorine with a less electronegative oxygen. A new singlet appears for the methoxy protons (-OCH₃).
¹³C NMR -CH₂Cl: ~45-50 ppm-CH₂O-: ~70-75 ppm -OCH₃: ~55-60 ppmThe benzylic carbon signal shifts significantly downfield due to the greater deshielding effect of the ether oxygen compared to chlorine. A new signal for the methoxy carbon appears.
FT-IR (cm⁻¹) C-Cl Stretch: ~600-800C-O-C Stretch: ~1100-1200The C-Cl stretching vibration disappears and is replaced by a characteristic C-O-C stretching band for the ether linkage.
Mass Spectrometry (MS) M⁺ at m/z 142/144M⁺ at m/z 138The molecular ion peak shifts to a lower m/z value, reflecting the substitution of chlorine (atomic weight ~35.5) with a methoxy group (molecular weight 31). The isotopic pattern for chlorine is absent.
O-Acylation: The Esterification Product

Esterification of this compound, for instance with acetyl chloride in the presence of a base, yields 3-(chloromethyl)phenyl acetate.

Reaction Scheme:

Spectroscopic Comparison: this compound vs. 3-(Chloromethyl)phenyl Acetate

Spectroscopic Technique This compound 3-(Chloromethyl)phenyl Acetate (Ester Product) Key Differences & Rationale
¹H NMR -OH: ~4.0-7.0 ppm (broad s)-OCOCH₃: ~2.3 ppm (s)The broad singlet for the phenolic -OH proton disappears. A new singlet appears for the acetyl methyl protons.
¹³C NMR C-OH: ~157.0 ppmC=O: ~168-172 ppm C-O: ~150-155 ppmThe signal for the carbon attached to the phenolic oxygen shifts slightly upfield. A new, highly deshielded signal for the carbonyl carbon of the ester appears.
FT-IR (cm⁻¹) O-H Stretch: ~3200-3600C=O Stretch: ~1760 (strong) C-O Stretch: ~1200 (strong)The broad O-H stretching band vanishes. A strong, characteristic C=O stretching absorption for the ester carbonyl group appears at a high frequency, typical for phenyl esters. A strong C-O stretching band is also observed.
Mass Spectrometry (MS) M⁺ at m/z 142/144M⁺ at m/z 184/186The molecular ion peak shifts to a higher m/z, corresponding to the addition of an acetyl group (42 g/mol ). The chlorine isotopic pattern remains. A characteristic fragment is the loss of ketene (CH₂=C=O) to give the parent phenol ion.
Nucleophilic Substitution: The Cyanide Product

The chloromethyl group is susceptible to nucleophilic attack. Reaction with a cyanide salt, such as sodium cyanide, yields 3-(cyanomethyl)phenol.

Reaction Scheme:

Spectroscopic Comparison: this compound vs. 3-(Cyanomethyl)phenol

Spectroscopic Technique This compound 3-(Cyanomethyl)phenol (Nitrile Product) Key Differences & Rationale
¹H NMR -CH₂Cl: ~4.5 ppm (s)-CH₂CN: ~3.7 ppm (s)The benzylic protons shift significantly upfield due to the replacement of chlorine with the less deshielding cyano group.
¹³C NMR -CH₂Cl: ~45-50 ppm-CH₂CN: ~20-25 ppm -CN: ~115-120 ppmThe benzylic carbon signal shifts significantly upfield. A new signal for the nitrile carbon appears in a characteristic region.
FT-IR (cm⁻¹) C-Cl Stretch: ~600-800C≡N Stretch: ~2250 (medium, sharp)The C-Cl stretching vibration is replaced by a sharp, medium-intensity absorption characteristic of the nitrile triple bond.
Mass Spectrometry (MS) M⁺ at m/z 142/144M⁺ at m/z 133The molecular ion peak shifts to a lower m/z, reflecting the substitution of chlorine with a cyano group (26 g/mol ). The chlorine isotopic pattern is absent.

Alternative Synthetic Routes and Their Spectroscopic Implications

While the reactions of this compound provide a direct route to the aforementioned products, alternative synthetic strategies exist. The choice of synthetic pathway can influence the impurity profile, which is detectable by spectroscopic methods.

  • Alternative for Ether Synthesis: 3-Alkoxyphenols can also be synthesized via the Ullmann condensation of 3-methoxyphenol with an aryl halide or through the selective methylation of resorcinol.[2][3] Spectroscopic analysis would be crucial to distinguish between isomers and identify any unreacted starting materials or byproducts from these alternative routes.

  • Alternative for Ester Synthesis: Phenolic esters can be prepared by reacting phenols with carboxylic acids using a catalyst like TiO₂ or by using acid anhydrides.[4][5] These methods might lead to different byproducts compared to the acyl chloride method, which would be discernible in NMR and MS spectra.

  • Alternative for Nitrile Synthesis: Hydroxybenzyl cyanides can be synthesized from the corresponding hydroxybenzyl alcohols or their acetates. For instance, 2- and 4-hydroxybenzyl cyanides have been prepared from their respective acetoxybenzyl acetates.[6] This multi-step process could introduce different impurities compared to the direct substitution on this compound.

Experimental Protocols

General Synthesis of 3-(methoxymethyl)phenol (Etherification)

Materials:

  • This compound

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add sodium methoxide to the solution and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start This compound + Reagent reaction Reaction (e.g., Etherification) start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr ¹H & ¹³C NMR product->nmr ftir FT-IR product->ftir ms Mass Spectrometry product->ms data Spectroscopic Data nmr->data ftir->data ms->data interpretation Structural Confirmation data->interpretation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound reaction products.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a critical step in ensuring the identity and purity of these important synthetic intermediates. By understanding the characteristic spectral changes associated with O-alkylation, O-esterification, and nucleophilic substitution, researchers can confidently monitor their reactions and characterize their products. This guide provides a foundational framework for interpreting the NMR, FT-IR, and MS data, enabling a more efficient and accurate drug discovery and development process. The comparison with alternative synthetic routes further highlights the importance of spectroscopy in quality control and impurity profiling.

References

  • TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition - Indian Journal of Chemistry. (URL: [Link])
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. (URL: [Link])
  • Synthesis of Hydroxybenzyl Compounds - Kyoto University Research Inform
  • WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google P
  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection - Jetir.Org. (URL: [Link])
  • Other Reactions of Phenol - Chemistry LibreTexts. (URL: [Link])
  • 3-Hydroxybenzoyl cyanide | C8H5NO2 | CID 153629162 - PubChem. (URL: [Link])
  • Mixed carboxylic acid anhydrides: III.
  • WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google P
  • Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. (URL: [Link])

Sources

A Comparative Analysis of Ortho-, Meta-, and Para-(Chloromethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and organic synthesis, the positional isomerism of substituted phenols plays a critical role in determining their chemical reactivity, biological activity, and utility as synthetic intermediates. This guide provides an in-depth comparative study of ortho-, meta-, and para-(chloromethyl)phenol, offering insights into their distinct physicochemical properties, synthesis, reactivity, and potential applications. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their experimental designs and synthetic strategies.

Physicochemical Properties: A Tale of Three Isomers

The seemingly subtle shift in the position of the chloromethyl group on the phenol ring gives rise to significant differences in the physicochemical properties of the three isomers. These variations, summarized in the table below, have profound implications for their handling, separation, and behavior in different solvent systems.

Propertyortho-(Chloromethyl)phenolmeta-(Chloromethyl)phenolpara-(Chloromethyl)phenol
CAS Number 1321-10-460760-06-735421-08-0
Molecular Formula C₇H₇ClOC₇H₇ClOC₇H₇ClO
Molecular Weight 142.58 g/mol 142.58 g/mol 142.58 g/mol
Melting Point 46-48 °CSolid or Semi-solid109.5 °C (Flash Point)
Boiling Point 105-110 °C at 0.1 TorrNot readily available257.4 °C
Acidity (pKa) Estimated ~9.5-10.0Estimated ~9.8-10.2Estimated ~9.3-9.8
Solubility Generally soluble in organic solventsSoluble in organic solventsSoluble in organic solvents

For the para isomer, the electron-withdrawing chloromethyl group can stabilize the negative charge on the phenoxide oxygen through the aromatic system, leading to a lower pKa (stronger acid) compared to the meta isomer. In the ortho isomer, the proximity of the chloromethyl group to the hydroxyl group can lead to intramolecular hydrogen bonding, which can either increase or decrease acidity depending on the nature of the interaction. It is also subject to steric hindrance. The meta isomer is expected to be the weakest acid of the three, as the inductive effect is less effectively transmitted to the phenolic oxygen from this position.

Synthesis and Spectroscopic Characterization

The most common method for the synthesis of (chloromethyl)phenols is the chloromethylation of phenol using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. However, achieving high regioselectivity can be challenging.

Caption: General workflow for the synthesis of (chloromethyl)phenol isomers.

Spectroscopic Fingerprints: The three isomers can be readily distinguished by their spectroscopic data, particularly ¹H and ¹³C NMR spectroscopy.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
ortho Aromatic protons exhibit complex splitting patterns due to proximity. -CH₂Cl protons typically appear around 4.6-4.8 ppm.The chemical shifts of the aromatic carbons are influenced by the ortho substitution pattern.O-H stretch (broad, ~3200-3600), C-O stretch (~1200-1250), C-Cl stretch (~650-850)
meta Aromatic protons show distinct splitting patterns characteristic of meta-substitution. -CH₂Cl protons are typically in the range of 4.5-4.7 ppm.The carbon chemical shifts reflect the meta-relationship of the substituents.O-H stretch (broad, ~3200-3600), C-O stretch (~1200-1250), C-Cl stretch (~650-850)
para Aromatic protons often appear as two distinct doublets due to the symmetry of the molecule. -CH₂Cl protons are typically found around 4.5-4.7 ppm.The para-substitution leads to a simpler ¹³C NMR spectrum with fewer signals due to symmetry.O-H stretch (broad, ~3200-3600), C-O stretch (~1200-1250), C-Cl stretch (~650-850)

Comparative Reactivity: A Play of Electronic and Steric Effects

The positional isomerism dictates the reactivity of (chloromethyl)phenols in two key areas: reactions involving the aromatic ring and reactions at the benzylic chloromethyl group.

A. Electrophilic Aromatic Substitution:

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. The chloromethyl group, being weakly deactivating through its inductive effect, has a lesser influence. Therefore, in electrophilic aromatic substitution reactions, the hydroxyl group will predominantly direct incoming electrophiles to the positions ortho and para to it.

  • ortho-(Chloromethyl)phenol: The available positions for electrophilic attack are C4 and C6. Steric hindrance from the adjacent chloromethyl group might slightly disfavor attack at the C6 position.

  • meta-(Chloromethyl)phenol: The hydroxyl group activates the C2, C4, and C6 positions for electrophilic attack.

  • para-(Chloromethyl)phenol: The hydroxyl group activates the C2 and C6 positions (ortho to -OH).

B. Nucleophilic Substitution at the Benzylic Carbon:

The chloromethyl group is susceptible to nucleophilic substitution (Sₙ2) reactions, a feature that makes these compounds valuable synthetic intermediates. The rate of this reaction is influenced by the electronic effects of the hydroxyl group.

Reactivity cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho ortho-(Chloromethyl)phenol -OH at C1 -CH₂Cl at C2 Steric hindrance near reaction center. Inductive withdrawal from -OH stabilizes transition state. Product Substituted Product ortho->Product meta meta-(Chloromethyl)phenol -OH at C1 -CH₂Cl at C3 Inductive withdrawal from -OH has a weaker effect on the benzylic carbon. meta->Product para para-(Chloromethyl)phenol -OH at C1 -CH₂Cl at C4 -OH group can donate electron density via resonance, potentially destabilizing the Sₙ2 transition state. para->Product Nucleophile Nucleophile (e.g., RO⁻, CN⁻) Nucleophile->ortho Sₙ2 reaction Nucleophile->meta Sₙ2 reaction Nucleophile->para Sₙ2 reaction

Caption: Factors influencing Sₙ2 reactivity of the (chloromethyl)phenol isomers.

  • ortho and para Isomers: The electron-donating resonance effect of the hydroxyl group is most pronounced at the ortho and para positions. This can increase the electron density at the benzylic carbon, which may slightly disfavor the approach of a nucleophile in an Sₙ2 reaction. However, the electron-withdrawing inductive effect of the hydroxyl group can help stabilize the partial negative charge that develops on the leaving group in the transition state.

  • meta Isomer: The resonance effect of the hydroxyl group does not extend to the meta position. Therefore, the reactivity of the chloromethyl group is primarily influenced by the inductive effect of the hydroxyl group, which is weaker at this distance.

Comparative Biological Activity

The biological activity of chlorophenols is generally associated with their toxicity, which tends to increase with the degree of chlorination. However, specific data comparing the biological activities of the three (chloromethyl)phenol isomers is limited. It is plausible that their differential reactivity and ability to interact with biological macromolecules would lead to distinct pharmacological and toxicological profiles. For instance, their capacity to act as alkylating agents due to the reactive chloromethyl group suggests potential for cytotoxicity. Further research is warranted to elucidate the specific biological effects of each isomer, which could uncover novel therapeutic applications or highlight specific toxicological concerns.

Experimental Protocol: A Representative Synthesis

The following is a general protocol for the chloromethylation of phenol, which can be adapted and optimized for the synthesis of the individual isomers.

Objective: To synthesize a mixture of (chloromethyl)phenol isomers.

Materials:

  • Phenol

  • Paraformaldehyde

  • Zinc Chloride (anhydrous)

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add phenol (1 equivalent) and paraformaldehyde (1.2 equivalents).

  • Catalyst Addition: Carefully add anhydrous zinc chloride (0.5 equivalents) to the mixture.

  • Reaction Initiation: Cool the flask in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with vigorous stirring.

  • Reaction Progression: After the initial reaction subsides, remove the ice bath and continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding crushed ice. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Neutralization: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude mixture of isomers by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent to separate the ortho, meta, and para isomers.

Self-Validation: The identity and purity of the separated isomers should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by comparing their physical properties (melting point) with literature values.

Conclusion

The ortho, meta, and para isomers of (chloromethyl)phenol, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles. These differences, rooted in the interplay of electronic and steric effects, are crucial for their successful application in research and development. This guide provides a foundational understanding of these isomers, highlighting the importance of considering positional isomerism in the design of synthetic routes and the development of new chemical entities. Further experimental investigation into their comparative biological activities is a promising area for future research.

References

  • PubChem. 4-(Chloromethyl)phenol. [Link]
  • PubChem. (Chloromethyl)phenol. [Link]
  • PubChem. 3-(Chloromethyl)phenol. [Link]
  • Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20–24. [Link]
  • CAS Common Chemistry. 4-(Chloromethyl)phenol. [Link]
  • Liptak, M. D., & Shields, G. C. (2001). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 123(30), 7314–7319. [Link]
  • Supporting Information for The Royal Society of Chemistry. [Link]
  • Pharmaffili
  • NIST. Phenol, 4-chloro-. [Link]
  • Doc Brown's Chemistry.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
  • ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... [Link]
  • NIST. Phenol, 2-chloro-. [Link]
  • Supporting information for - The Royal Society of Chemistry. [Link]
  • ResearchGate. Linear IR absorption spectra of phenol- d in chloroform (0.4 M ) and... [Link]
  • JIGS Chemical Limited. Ortho chloro penol. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 2,6-Bis(chloromethyl)-4-methylphenol: A Deep Dive into Chemical Manufacturing. [Link]
  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, chcl3, predicted) (NP0007559). [Link]
  • NIST. Phenol, 3-methyl-. [Link]
  • The Royal Society of Chemistry.
  • Chemistry LibreTexts. 13.13: DEPT ¹³C NMR Spectroscopy. [Link]

A Comparative Guide to the Atom Economy of 3-(Chloromethyl)phenol Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the drive towards more sustainable chemical manufacturing, the principle of atom economy stands as a critical metric for evaluating the efficiency of synthetic processes. This guide provides an in-depth comparison of different synthesis routes for 3-(Chloromethyl)phenol, a versatile intermediate in the pharmaceutical and chemical industries.[1][2] By assessing the atom economy of each pathway, we aim to provide researchers, scientists, and drug development professionals with the data-driven insights necessary to select more environmentally benign and cost-effective methods.

The Imperative of Atom Economy

Introduced by Barry Trost, atom economy is a cornerstone of green chemistry, measuring the efficiency with which atoms from reactants are incorporated into the desired final product.[3][4] A high atom economy signifies a process that generates minimal waste, aligning with the goals of sustainable development.[3][4] The calculation is straightforward:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% [5]

This guide will dissect two primary synthesis routes to this compound, providing detailed protocols and calculating their respective atom economies.

Route 1: Direct Chloromethylation of Phenol

The direct chloromethylation of phenol, often referred to as the Blanc-Quelet reaction, is a classical approach to introducing a chloromethyl group onto an aromatic ring.[6][7][8] This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride.[2][7]

Reaction Mechanism

The reaction is initiated by the protonation of formaldehyde in the acidic medium, which increases the electrophilicity of the carbonyl carbon.[7][9] The electron-rich phenol ring then attacks the activated formaldehyde, leading to the formation of a hydroxymethyl intermediate. This benzyl alcohol derivative is subsequently converted to the final chloromethyl product under the reaction conditions.[7][9]

A significant challenge in this route is controlling the regioselectivity. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to a mixture of 2-(Chloromethyl)phenol and 4-(Chloromethyl)phenol as the major products. The desired this compound is formed as a minor isomer, necessitating complex separation procedures that can diminish the overall process efficiency.[10][11]

Experimental Protocol

A representative, though generalized, protocol for the chloromethylation of phenol is as follows:

  • In a well-ventilated fume hood, a reaction vessel is charged with phenol, paraformaldehyde, and a Lewis acid catalyst such as zinc chloride.

  • The mixture is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise while maintaining a low temperature.

  • The reaction is stirred at room temperature for an extended period (e.g., 48 hours) to ensure maximum conversion.[12]

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The resulting crude product, a mixture of isomers, requires purification by column chromatography to isolate this compound.

Atom Economy Calculation

The idealized reaction for the formation of any chloromethylphenol isomer is:

C₆H₅OH + CH₂O + HCl → C₇H₇ClO + H₂O

  • Molecular Weight of Phenol (C₆H₅OH): 94.11 g/mol

  • Molecular Weight of Formaldehyde (CH₂O): 30.03 g/mol

  • Molecular Weight of Hydrogen Chloride (HCl): 36.46 g/mol

  • Molecular Weight of this compound (C₇H₇ClO): 142.58 g/mol [13][14]

Atom Economy = [142.58 / (94.11 + 30.03 + 36.46)] x 100% = 88.8%

While the theoretical atom economy is high, the poor selectivity for the meta-isomer and the generation of significant diarylmethane side products drastically reduce the practical efficiency of this route for obtaining the desired product.[7]

Route 2: Multi-step Synthesis from 3-Hydroxybenzaldehyde

An alternative and more selective pathway to this compound involves a two-step process starting from 3-Hydroxybenzaldehyde. This route consists of the reduction of the aldehyde to an alcohol, followed by chlorination.

Step 1: Reduction of 3-Hydroxybenzaldehyde

The aldehyde functional group in 3-Hydroxybenzaldehyde can be selectively reduced to a primary alcohol, 3-Hydroxybenzyl alcohol, using a mild reducing agent such as sodium borohydride (NaBH₄).[15][16] This reaction is typically performed in an alcoholic solvent.

  • 3-Hydroxybenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol, in a reaction flask.[17]

  • The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.

  • The reaction is quenched by the careful addition of water or dilute acid.

  • The product, 3-Hydroxybenzyl alcohol, is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or chromatography.

Step 2: Chlorination of 3-Hydroxybenzyl alcohol

The resulting 3-Hydroxybenzyl alcohol is then converted to this compound. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

  • 3-Hydroxybenzyl alcohol is dissolved in an appropriate solvent, such as dichloromethane or diethyl ether.

  • The solution is cooled, and thionyl chloride is added dropwise.

  • The reaction mixture is stirred, often at room temperature, until the starting material is consumed.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Atom Economy Calculation

For a comprehensive assessment, the atom economy of the entire two-step process must be considered.

Step 1: Reduction C₇H₆O₂ + NaBH₄ → C₇H₈O₂ (after acidic workup)

  • Molecular Weight of 3-Hydroxybenzaldehyde (C₇H₆O₂): 122.12 g/mol [18]

  • Molecular Weight of Sodium Borohydride (NaBH₄): 37.83 g/mol

  • Molecular Weight of 3-Hydroxybenzyl alcohol (C₇H₈O₂): 124.14 g/mol

Step 2: Chlorination (using SOCl₂) C₇H₈O₂ + SOCl₂ → C₇H₇ClO + SO₂ + HCl

  • Molecular Weight of Thionyl Chloride (SOCl₂): 118.97 g/mol

Overall Reaction: C₇H₆O₂ + NaBH₄ + SOCl₂ → C₇H₇ClO + "Boron salts" + SO₂ + HCl

The calculation for a multi-step synthesis where intermediates are isolated can be complex. However, a simplified view considering the key reagents that contribute atoms to the final product and byproducts provides insight. A more direct calculation based on the overall transformation from starting material to final product is often used.

Let's analyze the atom economy of the second step, which is often the less atom-economical part of the sequence:

Atom Economy (Step 2) = [142.58 / (124.14 + 118.97)] x 100% = 58.6%

The overall atom economy for this two-step route is significantly lower than the direct chloromethylation route due to the use of stoichiometric reagents like sodium borohydride and thionyl chloride, which contribute atoms to waste products.

Comparative Analysis

Metric Route 1: Direct Chloromethylation Route 2: Multi-step Synthesis
Theoretical Atom Economy 88.8%58.6% (for chlorination step)
Selectivity Low (mixture of isomers)High (selective for meta position)
Number of Steps OneTwo
Reagents Formaldehyde, HCl, ZnCl₂NaBH₄, SOCl₂
Waste Products Isomeric byproducts, diarylmethanes, waterBoron salts, SO₂, HCl
Purification Difficult (chromatography)Generally simpler

Conclusion

From a purely theoretical atom economy perspective, the direct chloromethylation of phenol appears superior. However, this metric does not account for poor selectivity, which leads to significant waste in the form of unwanted isomers and byproducts, and necessitates energy-intensive purification steps.

The multi-step synthesis starting from 3-Hydroxybenzaldehyde, while having a lower theoretical atom economy, offers the critical advantage of high selectivity. This ensures that the majority of the reactants are converted into the desired product, leading to a higher overall process efficiency and simpler purification. For researchers and manufacturers prioritizing product purity and simplified downstream processing, the multi-step route is often the more practical and ultimately more sustainable choice, despite its lower atom economy on paper. Future research should focus on developing catalytic methods for the direct meta-chloromethylation of phenol or finding more atom-economical reducing and chlorinating agents for the multi-step route to enhance the green credentials of this compound synthesis.

Visualizing the Assessment Framework

Caption: A flowchart comparing the two main synthesis routes for this compound based on key green chemistry metrics.

References

  • Justia Patents. (1978). Process for the production of hydroxybenzyl alcohols.
  • Google Patents. (n.d.). EP1186587A1 - Process for the preparation of 3-hydroxybenzyl alcohol.
  • Google Patents. (n.d.). DE10044910A1 - Process for the preparation of 3-hydroxybenzyl alcohol.
  • Wikipedia. (n.d.). Blanc chloromethylation.
  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde.
  • Taylor & Francis Online. (2019). A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. Synthetic Communications, 49(7).
  • Wikipedia. (n.d.). Quelet reaction.
  • Journal of Chemical and Pharmaceutical Research. (2025). Atom Economy Green Synthesis in Organic Chemistry. JOCPR, 17(1).
  • FuseSchool. (2013, August 7). What Is the Atom Economy? | Chemical Calculations | Chemistry | FuseSchool [Video]. YouTube.
  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?
  • National Institutes of Health. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. PMC.
  • Google Patents. (n.d.). US6380441B1 - Process for preparing 3-hydroxybenzyl alcohol.
  • Grokipedia. (n.d.). Quelet reaction.
  • Wikipedia. (n.d.). Atom economy.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
  • National Institutes of Health. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Chemistry LibreTexts. (2021). 5.4: Yield And Atom Economy in Chemical Reactions.
  • Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl.
  • Royal Society of Chemistry. (n.d.). Green chemistry – the atom economy.
  • MDPI. (n.d.). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors.
  • ResearchGate. (2025). Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium.
  • Sciencemadness Wiki. (2019). Blanc reaction.

Sources

A Comparative Analysis of the Reactivity Profiles of 3-(Chloromethyl)phenol and 3-Methylphenol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the chemical reactivity of 3-(chloromethyl)phenol and 3-methylphenol (m-cresol), two structurally similar yet functionally distinct aromatic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their reaction profiles, supported by mechanistic explanations and experimental considerations. We will explore their behavior in key organic transformations, including electrophilic aromatic substitution and reactions at their respective benzylic and phenolic sites, to provide a clear framework for their strategic application in synthesis.

Introduction: Structural and Electronic Distinctions

At first glance, this compound and 3-methylphenol share a common structural scaffold: a phenol ring with a substituent at the meta position. However, the seemingly minor difference between a chloromethyl group (-CH₂Cl) and a methyl group (-CH₃) imparts dramatically different electronic properties and, consequently, distinct reactivity profiles.

  • 3-Methylphenol (m-Cresol): The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation.[1][2] This slightly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted phenol.[3]

  • This compound: The chloromethyl group presents a more complex electronic picture. The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I).[4][5] This effect deactivates the aromatic ring towards electrophilic substitution compared to 3-methylphenol. However, the key feature of this molecule is the presence of a reactive benzylic halide, a site highly susceptible to nucleophilic substitution.[6][7][8][9]

This fundamental electronic divergence dictates the preferred reaction pathways for each compound, a critical consideration for synthetic planning.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group (-OH) is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the ring through resonance.[10][11] This activating effect is dominant in both molecules. However, the nature of the meta-substituent modulates the overall reactivity and can influence the regioselectivity.

Feature3-Methylphenol (m-Cresol)This compound
Ring Activation Moderately activatedWeakly activated/deactivated
Directing Effects -OH: ortho, para-CH₃: ortho, para-OH: ortho, para-CH₂Cl: weakly deactivating, ortho, para-directing
Predicted Reactivity More reactive towards EASLess reactive towards EAS
Major Products Substitution at positions 2, 4, and 6Substitution primarily at positions 2, 4, and 6

Discussion:

In the case of 3-methylphenol , both the hydroxyl and methyl groups are activating and ortho-, para-directing.[2][12][13] This leads to a highly activated ring, readily undergoing reactions like nitration and halogenation at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).[12] For instance, mononitration of 3-methylphenol with dilute nitric acid yields a mixture of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[12]

For This compound , the powerful activating and directing effect of the hydroxyl group still governs the regioselectivity, favoring substitution at the 2, 4, and 6 positions.[6][8] However, the electron-withdrawing nature of the chloromethyl group deactivates the ring, necessitating harsher reaction conditions compared to 3-methylphenol to achieve similar conversions.[2]

Experimental Workflow: Comparative Nitration

Below is a generalized workflow for comparing the nitration of 3-methylphenol and this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Analysis A Dissolve 3-methylphenol in acetic acid D Add nitrating agent dropwise to 3-methylphenol solution at 0-5 °C A->D B Dissolve this compound in acetic acid E Add nitrating agent dropwise to this compound solution at 0-5 °C B->E C Prepare nitrating agent (HNO3 in H2SO4) C->D C->E F Quench with ice water D->F E->F G Extract with ethyl acetate F->G H Analyze product mixture by GC-MS G->H

Caption: Comparative nitration workflow for 3-methylphenol and this compound.

Nucleophilic Substitution at the Benzylic Position

This is the most significant point of divergence in reactivity. The chloromethyl group in This compound provides a highly reactive site for nucleophilic substitution, a pathway completely absent in 3-methylphenol.[6][8] Benzylic halides are particularly susceptible to both SN1 and SN2 reactions due to the stability of the resulting benzylic carbocation (for SN1) and the favorable orbital overlap in the transition state (for SN2).[7][9][14]

This compound can readily react with a wide range of nucleophiles to afford diverse derivatives.[6][8] This reactivity makes it a valuable synthetic intermediate.

Examples of Nucleophilic Substitution with this compound:

  • Hydrolysis: Reaction with water or hydroxide ions yields 3-(hydroxymethyl)phenol.[6]

  • Alkylation: Reaction with alkoxides or other carbon nucleophiles allows for the introduction of various alkyl or functionalized groups.

  • Formation of Ethers: Reaction with phenoxides or alkoxides via Williamson ether synthesis.

  • Formation of Amines: Reaction with ammonia or amines.

  • Formation of Sulfonates: Reaction with sulfite ions to introduce a sulfonic acid group.[6]

In stark contrast, the methyl group of 3-methylphenol is unreactive towards nucleophiles under normal conditions.

Reaction Mechanism: SN2 Substitution on this compound

Caption: Generalized SN2 mechanism for nucleophilic attack on this compound.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in both molecules exhibits similar reactivity, characteristic of phenols.[15][16]

  • Acidity: Both are weakly acidic and will be deprotonated by a suitable base (e.g., NaOH) to form the corresponding phenoxide. The electron-withdrawing chloromethyl group in this compound makes its hydroxyl group slightly more acidic (lower pKa) than that of 3-methylphenol.

  • Etherification: The resulting phenoxides are excellent nucleophiles and can participate in Williamson ether synthesis with alkyl halides.

  • Esterification: Phenols can be acylated to form esters, typically using acyl chlorides or anhydrides under basic conditions.

Experimental Protocols

Protocol: Synthesis of 3-(Hydroxymethyl)phenol via Hydrolysis of this compound

Objective: To demonstrate the nucleophilic substitution reactivity at the benzylic position of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl, for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in deionized water.

  • Add a solution of sodium hydroxide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid to pH 7.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(hydroxymethyl)phenol.

  • Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

Protocol: Comparative Bromination of 3-Methylphenol and this compound

Objective: To compare the relative rates of electrophilic aromatic substitution.

Materials:

  • 3-Methylphenol

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or another inert solvent

  • Sodium thiosulfate solution (for quenching)

Procedure:

  • Prepare two separate solutions of 3-methylphenol (1 equivalent) and this compound (1 equivalent) in carbon tetrachloride in two separate flasks.

  • To each flask, add a solution of bromine (1 equivalent) in carbon tetrachloride dropwise at room temperature with stirring.

  • Monitor the disappearance of the bromine color in both flasks. The rate of decolorization provides a qualitative measure of the reaction rate.

  • After a set time, quench both reactions by adding sodium thiosulfate solution.

  • Analyze the product mixtures by GC-MS to determine the extent of conversion and the regioselectivity of bromination.

Summary and Conclusion

The reactivity profiles of this compound and 3-methylphenol are dictated by the electronic nature of their respective meta-substituents.

CompoundKey Reactive Site(s)Primary Reaction TypesSynthetic Utility
3-Methylphenol Aromatic Ring, Phenolic -OHElectrophilic Aromatic Substitution, O-Alkylation/AcylationIntermediate for substituted phenols
This compound Benzylic Carbon, Aromatic Ring, Phenolic -OHNucleophilic Substitution, Electrophilic Aromatic Substitution, O-Alkylation/AcylationVersatile building block for diverse derivatives
  • 3-Methylphenol is more reactive towards electrophilic aromatic substitution due to the electron-donating nature of the methyl group.

  • This compound is significantly more versatile as a synthetic intermediate due to the presence of the reactive benzylic chloride , which readily undergoes nucleophilic substitution .[6][8]

The choice between these two reagents hinges on the desired synthetic transformation. For modifications of the aromatic ring via electrophilic attack, 3-methylphenol offers higher reactivity. For the introduction of a wide array of functional groups via nucleophilic displacement, this compound is the superior choice. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Chemistry Stack Exchange. (2019, September 30). Effect of chloromethyl substituent vs methyl substituent on yields of nitration.
  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
  • Shaalaa.com. (2021, March 24). Explain primary benzylic halide shows higher reactivity by SN1 mechanism than other primary alkyl halide.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis.
  • Chemistry Guru. (n.d.). Comparing Electrophilic Substitution with Different Substituents.
  • YouTube. (2021, November 6). Mononitration 3-methylphenol(b) Dinitration 3-methylphenol(c) Mononitration phenyl methanoate.
  • Chemistry Stack Exchange. (2019, November 1). Is m-cresol or p-cresol more reactive towards electrophilic substitution?
  • PubMed. (2015, September 10). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon.
  • ACS Publications. (2015, August 17). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Phenols.
  • Britannica. (n.d.). Cresol.
  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.

Sources

efficacy of 3-(Chloromethyl)phenol derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for potent and specific enzyme inhibitors, phenolic scaffolds have emerged as a versatile starting point for medicinal chemists. This guide provides a comparative analysis of halogenated phenol derivatives, with a focus on their efficacy as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis and a target for treating hyperpigmentation disorders. We will delve into the experimental data supporting their activity, compare them with other phenolic and non-phenolic inhibitors, and provide a detailed protocol for assessing their inhibitory potential.

The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the melanin biosynthetic pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Overproduction of melanin can lead to various skin hyperpigmentation issues, making tyrosinase a prime target for the development of inhibitors in the cosmetic and pharmaceutical industries.

The core principle behind inhibiting tyrosinase with phenolic compounds often lies in their ability to chelate the copper ions within the enzyme's active site, thereby rendering it inactive.[1] The substitution pattern on the phenol ring plays a crucial role in determining the inhibitory potency and the mechanism of action.

Comparative Efficacy of Phenol Derivatives as Tyrosinase Inhibitors

The inhibitory potential of various phenol derivatives against mushroom tyrosinase is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy, representing the concentration at which it inhibits 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Compound ClassSpecific CompoundIC50 (µM)Inhibition TypeReference(s)
Halogenated Phenols 2-Chlorophenol--[3]
3-Bromo-4-hydroxy-benzylidene-thiazol-4(5H)-one18.09 (vs L-tyrosine), 6.92 (vs L-DOPA)-[4]
Simple Phenols Hydroquinone70Competitive[1][5]
Resorcinol--[1]
4-n-Butylresorcinol--[1]
Phenolic Acids Kojic Acid (Standard)36.0Competitive[6][7]
Cinnamic Acid1990Non-competitive[1]
4-Hydroxycinnamic Acid244Competitive[1]
Flavonoids Quercetin44.38Competitive[8]
7,8,4´-trihydroxyflavone10.31Non-competitive[1]
Kuwanon G67.6 (vs L-tyrosine), 44.0 (vs L-DOPA)Competitive[6][7]
Mulberrofuran G6.35 (vs L-tyrosine), 105.57 (vs L-DOPA)Competitive[6][7]

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and substrate concentration.[9] The data presented here is for comparative purposes. The lack of a specific IC50 value for 2-chlorophenol in the readily available literature highlights an area for further investigation.

Mechanism of Action: A Deeper Look

The inhibitory mechanism of phenolic compounds against tyrosinase is multifaceted and depends on their chemical structure.

  • Competitive Inhibition: Many phenolic compounds, including hydroquinone and kojic acid, act as competitive inhibitors.[1][10] They structurally resemble the natural substrate (L-tyrosine) and bind to the active site of the enzyme, thereby preventing the substrate from binding. The presence of hydroxyl groups that can chelate the copper ions in the active site is a key feature of these inhibitors.[1]

  • Non-competitive Inhibition: In this mode of inhibition, the inhibitor binds to a site on the enzyme different from the active site (an allosteric site). This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency.[1] Cinnamic acid is an example of a non-competitive inhibitor of tyrosinase.[1]

  • Mixed Inhibition: Some compounds can bind to both the free enzyme and the enzyme-substrate complex, exhibiting characteristics of both competitive and non-competitive inhibition.

The introduction of a halogen atom, such as chlorine, onto the phenol ring can influence the electronic properties and steric hindrance of the molecule, potentially altering its binding affinity and inhibitory mechanism. For instance, the electron-withdrawing nature of chlorine can affect the pKa of the phenolic hydroxyl group, which may impact its ability to chelate copper ions.

Below is a conceptual diagram illustrating the competitive inhibition of tyrosinase.

G cluster_0 Enzyme Active Site Enzyme Tyrosinase (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES EI Enzyme-Inhibitor Complex (EI) Enzyme->EI Product Product (Dopaquinone) ES->Product Substrate Substrate (S) (e.g., L-Tyrosine) Substrate->ES Binds Inhibitor Competitive Inhibitor (I) (e.g., Halogenated Phenol) Inhibitor->EI Binds

Caption: Competitive inhibition of tyrosinase by a halogenated phenol derivative.

Experimental Protocol: Tyrosinase Inhibition Assay

This section provides a detailed, step-by-step methodology for assessing the tyrosinase inhibitory activity of test compounds.

Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compound (e.g., a 3-(chloromethyl)phenol derivative)

  • Kojic acid (positive control)

  • Sodium phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be prepared fresh before each experiment.

    • Prepare a stock solution of the test compound and kojic acid in DMSO.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • A specific volume of the test compound solution (at various concentrations) or kojic acid solution.

      • A corresponding volume of DMSO for the control wells.

    • Add the mushroom tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor and the control.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

The following diagram illustrates the general workflow for the tyrosinase inhibition assay.

G cluster_workflow Tyrosinase Inhibition Assay Workflow A Reagent Preparation (Enzyme, Substrate, Inhibitor) B Plate Setup (Buffer, Inhibitor/Control, Enzyme) A->B C Pre-incubation B->C D Reaction Initiation (Add Substrate - L-DOPA) C->D E Kinetic Measurement (Absorbance at 475 nm) D->E F Data Analysis (% Inhibition vs. [Inhibitor]) E->F G IC50 Determination F->G

Caption: A generalized workflow for determining tyrosinase inhibitory activity.

Conclusion and Future Directions

This guide highlights the potential of halogenated phenol derivatives as a promising class of tyrosinase inhibitors. The available data, although limited for specific chloro-substituted phenols, suggests that halogenation can be a viable strategy to modulate the inhibitory activity of the phenolic scaffold. The comparative analysis with other well-known inhibitors provides a valuable benchmark for future drug discovery efforts.

Further research should focus on synthesizing and evaluating a broader range of this compound and other halogenated phenol derivatives to establish a clear structure-activity relationship (SAR). Investigating their mechanism of inhibition in detail, including kinetic studies and computational modeling, will be crucial for the rational design of more potent and selective tyrosinase inhibitors for therapeutic and cosmetic applications.

References

  • A comprehensive review on tyrosinase inhibitors. PMC - PubMed Central.
  • Variations in IC(50) values with purity of mushroom tyrosinase. PubMed.
  • IC50 values against mushroom tyrosinase reported for condensed tannins... ResearchGate.
  • Variations in IC50 Values with Purity of Mushroom Tyrosinase. Semantic Scholar.
  • New halogenated phenylcoumarins as tyrosinase inhibitors. PubMed.
  • Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. National Institutes of Health.
  • Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. MDPI.
  • Understanding Tyrosinase Inhibitors. 614 Beauty.
  • Calculated IC50 of each compound on tyrosinase and laccase enzymes and... ResearchGate.
  • Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. MDPI.
  • (PDF) Variations in IC50 Values with Purity of Mushroom Tyrosinase. ResearchGate.
  • Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. MDPI.
  • Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Publishing.
  • (PDF) Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. ResearchGate.
  • Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. ResearchGate.
  • Full article: Phenols displaying tyrosinase inhibition from Humulus lupulus. Taylor & Francis Online.
  • Structure⁻Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. PubMed.
  • Tyrosinase inhibitors from natural and synthetic sources: Structure, inhibition mechanism and perspective for the future. ResearchGate.
  • An examination of natural and synthetic tyrosinase inhibitors. DergiPark.
  • Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils. PLOS One.
  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. MDPI.

Sources

comparing traditional vs microwave-assisted synthesis of 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 3-(Chloromethyl)phenol: Traditional vs. Microwave-Assisted Methods

Introduction: The Significance of this compound in Modern Chemistry

This compound stands as a crucial intermediate in the synthesis of a wide array of fine chemicals and pharmaceutical agents. Its bifunctional nature, featuring both a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, makes it a versatile building block for introducing the 3-hydroxybenzyl moiety into larger molecules. Its applications range from the synthesis of selective enzyme inhibitors to the development of novel agrochemicals. Consequently, the efficiency, scalability, and environmental impact of its synthetic route are of paramount importance to researchers in both academic and industrial settings.

This guide provides a detailed comparison of two primary methodologies for the synthesis of this compound: the long-established traditional thermal method and the increasingly adopted microwave-assisted organic synthesis (MAOS). We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as reaction time, yield, and purity.

The Chemistry: Chloromethylation of m-Cresol

The synthesis of this compound is fundamentally a chloromethylation reaction of m-cresol. This electrophilic aromatic substitution introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring. The reaction typically proceeds via the in-situ generation of a highly reactive electrophile, the hydroxymethyl cation ([CH₂OH]⁺) or a related species, from formaldehyde and a strong acid like HCl.

Methodology 1: The Traditional Approach - A Legacy of Thermal Synthesis

The conventional synthesis of this compound is a well-documented procedure that relies on prolonged heating to drive the reaction to completion. This method, while reliable, often necessitates extended reaction times and can lead to the formation of polymeric byproducts due to the high reactivity of the starting materials and product.

Mechanism of Traditional Chloromethylation

The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), which enhances the electrophilicity of formaldehyde. The mechanism can be summarized as follows:

  • Protonation of formaldehyde by HCl, followed by coordination with ZnCl₂ to form a highly reactive electrophilic species.

  • Electrophilic attack of this species on the electron-rich aromatic ring of m-cresol, preferentially at the ortho and para positions relative to the activating hydroxyl group.

  • Rearomatization of the ring to form the hydroxymethyl intermediate.

  • Subsequent reaction with HCl to convert the hydroxyl group into the desired chloromethyl group.

Experimental Protocol: Traditional Synthesis

Materials:

  • m-Cresol

  • Formaldehyde (37% solution in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-cresol (1 equivalent), formaldehyde (1.2 equivalents), and concentrated HCl (2 equivalents).

  • Cool the mixture in an ice bath and slowly add anhydrous ZnCl₂ (0.5 equivalents) in portions while stirring.

  • After the addition of ZnCl₂ is complete, remove the ice bath and heat the reaction mixture to 60-70 °C using an oil bath.

  • Maintain the temperature and continue stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel.

Visualizing the Traditional Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine m-cresol, formaldehyde, HCl in RBF prep2 Cool in ice bath prep1->prep2 prep3 Add ZnCl2 catalyst prep2->prep3 react1 Heat to 60-70°C prep3->react1 react2 Stir for 6-8 hours react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool to RT react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO3 & Brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by column chromatography workup5->workup6

Caption: Workflow for the traditional synthesis of this compound.

Methodology 2: Microwave-Assisted Synthesis (MAOS) - The Modern Alternative

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner product profiles. By utilizing microwave irradiation, polar molecules in the reaction mixture are rapidly heated in a controlled manner, leading to a significant reduction in reaction times compared to conventional heating.

Mechanism and Advantages of MAOS

The fundamental mechanism of chloromethylation remains the same under microwave conditions. However, the advantages of MAOS stem from its unique heating mechanism:

  • Rapid, Uniform Heating: Microwaves directly interact with polar molecules (like m-cresol and formaldehyde), leading to rapid and uniform heating throughout the bulk of the reaction mixture. This avoids the localized overheating often associated with conventional oil baths.

  • Rate Enhancement: The rapid heating often leads to a dramatic acceleration of reaction rates, reducing reaction times from hours to mere minutes.

  • Improved Yields and Purity: The shorter reaction times and more controlled heating can minimize the formation of degradation products and polymeric byproducts, often resulting in higher isolated yields and improved product purity.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • m-Cresol

  • Paraformaldehyde (as a source of formaldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine m-cresol (1 equivalent), paraformaldehyde (1.5 equivalents), and concentrated HCl (2 equivalents).

  • Seal the vessel and place it in the cavity of a dedicated laboratory microwave reactor.

  • Irradiate the mixture at a constant temperature of 80 °C for 15-20 minutes. The pressure will be monitored and controlled by the instrument.

  • After the irradiation is complete, allow the vessel to cool to room temperature (using the instrument's cooling system).

  • Unseal the vessel and transfer the contents to a separatory funnel.

  • Perform the same workup and purification procedure as described in the traditional method (extraction with DCM, washing with NaHCO₃ and brine, drying, and concentration).

Visualizing the MAOS Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification prep1 Combine reagents in microwave vessel prep2 Seal the vessel prep1->prep2 react1 Place in microwave reactor prep2->react1 react2 Irradiate at 80°C for 15-20 min react1->react2 workup1 Cool to RT react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO3 & Brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify if necessary workup4->workup5

Caption: Workflow for the microwave-assisted synthesis of this compound.

Comparative Analysis: Performance and Practicality

To provide a clear comparison, the following table summarizes the key performance indicators for both synthetic methods. The data for the traditional method is based on typical literature reports, while the data for the MAOS method is projected based on well-established outcomes for similar microwave-assisted reactions.

ParameterTraditional SynthesisMicrowave-Assisted Synthesis (MAOS)
Reaction Time 6 - 8 hours15 - 20 minutes
Typical Yield 60 - 75%85 - 95%
Purity (Crude) Moderate (often requires extensive purification)High (reduced byproduct formation)
Energy Consumption High (prolonged heating)Low (short reaction time)
Process Control Manual temperature controlPrecise, automated temperature and pressure control
Scalability Readily scalable to large volumesScalability can be a challenge with some batch microwave reactors
Safety Considerations Use of open reflux systemsReactions are performed in sealed, pressure-rated vessels

The most striking difference lies in the reaction time, with the MAOS approach offering a more than 20-fold reduction. This rapid synthesis not only improves laboratory workflow but also significantly lowers energy consumption. Furthermore, the anticipated improvement in yield and purity with the MAOS method can reduce the need for time-consuming and solvent-intensive purification steps, contributing to a greener chemical process.

Conclusion: Selecting the Optimal Synthetic Route

Both traditional and microwave-assisted methods offer viable pathways to this compound. The traditional method, while time and energy-intensive, is robust and can be performed with standard laboratory equipment. It remains a suitable choice for laboratories not equipped with a dedicated microwave reactor or for large-scale syntheses where batch microwave processing may be a limitation.

However, for rapid synthesis, process optimization, and applications where high purity is paramount, the microwave-assisted method presents a compelling alternative. Its dramatic reduction in reaction time, coupled with higher yields and cleaner reaction profiles, aligns well with the principles of modern, efficient, and sustainable chemistry. For research and development, drug discovery, and the synthesis of compound libraries, the speed and efficiency of MAOS make it the superior choice.

References

  • Microwave-Assisted Organic Synthesis – A Review. Sanopy. [Link]
  • Microwave-Assisted Organic Synthesis. ACE-Instruments. [Link]
  • A Review on: Microwave Assisted Synthesis. International Journal of Pharmaceutical Sciences and Research. [Link]

analysis of impurities in commercially available 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering information on the impurities typically found in commercially available 3-(Chloromethyl)phenol. I'm focusing on synthesis routes and well-established analytical methods like HPLC and GC to create an impurity profile.

Commencing Literature Review

I'm now diving into the literature, starting with Google searches to pinpoint the typical impurities, synthesis pathways, and analytical methods used for this compound. My focus is expanding to include authoritative sources like pharmacopeial standards and regulatory guidelines, seeking detailed experimental data and protocols for comparative analysis of techniques like HPLC, GC-MS, and NMR. I plan to synthesize this information to structure a comprehensive guide, from the importance of impurity analysis in drug development, to comparison of methodologies and sample preparation.

Refining Search Strategies

I'm expanding my literature search to include pharmacopeial standards, regulatory guidelines, and scientific articles related to chloromethylated phenolic compounds. I'm focusing on identifying, characterizing, and quantifying impurities. My goal is to synthesize the information to structure a guide, starting with the significance of impurity analysis in this compound for drug development and potential impurities.

literature review of 3-(Chloromethyl)phenol applications in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 3-(Chloromethyl)phenol in Drug Discovery: A Comparative Analysis

Introduction: The Unique Reactivity of a Versatile Building Block

This compound is a bifunctional organic compound that has carved a niche for itself as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] Its utility stems from the distinct reactivity of its two functional groups: a phenolic hydroxyl group and a benzylic chloromethyl group. The hydroxyl group is an ortho-, para-director that activates the aromatic ring towards electrophilic substitution, while the chloromethyl group provides a reactive handle for nucleophilic substitution reactions.[2] This orthogonal reactivity allows for sequential and controlled modifications, making it a strategic building block for constructing diverse molecular scaffolds.

This guide provides a comprehensive literature review of this compound's applications in drug discovery, with a focus on its role in the synthesis of β2-adrenergic agonists. We will compare synthetic strategies, provide detailed experimental protocols, and present quantitative data to offer researchers and drug development professionals a practical understanding of its utility and alternatives.

Core Application: A Key Synthon in the Synthesis of β2-Adrenergic Agonists

β2-adrenergic agonists are a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) due to their ability to induce bronchodilation.[3] A prominent member of this class is Salbutamol (also known as Albuterol). The synthesis of Salbutamol and related structures often involves intermediates that are structurally analogous to or derived from precursors like this compound.

A common industrial synthesis of Salbutamol starts from 4-hydroxyacetophenone.[4] A critical step in this pathway is the introduction of a hydroxymethyl group at the 3-position, which is often achieved via an initial chloromethylation followed by hydrolysis. This process effectively utilizes the reactivity profile that this compound exemplifies.

Experimental Protocol: Synthesis of a Key Salbutamol Intermediate

The following protocol, adapted from established literature for synthesizing a key Salbutamol intermediate, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, demonstrates the practical application of this chemistry.[4]

Step 1: Chloromethylation and Hydroxylation

  • Reaction Setup: To a suitable reaction vessel, add 4-hydroxyacetophenone, a 37% formaldehyde solution, and concentrated hydrochloric acid.

  • Heating: Heat the mixture to 50°C and maintain this temperature for 5 hours with continuous stirring. This step introduces the chloromethyl group onto the aromatic ring, directed by the hydroxyl group.

  • Hydrolysis: After the initial reaction, a mixture of tetrahydrofuran (THF) and water is added, followed by the careful addition of calcium carbonate (CaCO₃). This facilitates the hydrolysis of the newly formed chloromethyl group to a hydroxymethyl group.

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up using standard extraction and purification techniques to isolate the desired product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one. This reaction has a reported yield of approximately 75%.[4]

Synthetic Workflow for Salbutamol Intermediate

G cluster_0 Synthesis of Salbutamol Intermediate A 4-Hydroxyacetophenone B Chloromethylation (+ HCHO, HCl) A->B Step 1 C 1-(3-(Chloromethyl)-4-hydroxyphenyl)ethanone B->C Intermediate D Hydrolysis (+ CaCO3, THF/H2O) C->D Step 2 E 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (Yield: ~75%) D->E Product

Caption: Synthetic pathway from 4-hydroxyacetophenone to a key Salbutamol intermediate.

Comparison of Synthetic Strategies for Salbutamol

While the pathway involving chloromethylation is prevalent, alternative routes to Salbutamol exist, each with distinct advantages and disadvantages. A comparison provides valuable context for process development and optimization.

Starting MaterialKey Transformation StepsReported Overall YieldKey AdvantagesKey Disadvantages
4-Hydroxyacetophenone 1. Chloromethylation & Hydrolysis2. Bromination3. Amination with N-benzyl-tert-butylamine4. Reduction & DebenzylationUp to 45%[4][5]Well-established route, high purity achievable.[5]Involves multiple steps including bromination, which can use hazardous reagents.[6]
4-Hydroxybenzaldehyde 1. Chloromethylation & Hydrolysis2. Propylidene protection3. Epoxidation4. Amine ring-opening5. DeprotectionUp to 45%[5]Avoids direct bromination of the intermediate. Mild reaction conditions.[5]Multi-step process requiring protection/deprotection strategies.
Methyl Salicylate 1. Friedel-Crafts acylation2. Nucleophilic substitution3. Reduction of ketone and ester4. DebenzylationVariableUtilizes different core starting materials.Can involve complex reaction sequences and catalysts.

This comparison highlights that while different pathways can achieve similar overall yields, the choice of route often depends on the availability of starting materials, tolerance for specific hazardous reagents, and the desired process simplicity.

The Versatility of this compound: Beyond Salbutamol Synthesis

The reactivity of the chloromethyl group makes this compound and its analogs versatile intermediates for creating a diverse library of compounds. The benzylic chloride is a good leaving group, readily displaced by a variety of nucleophiles.[2] This opens pathways to numerous derivatives with potential biological activity.

Nucleophilic Substitution Pathways

G cluster_1 Reactivity of this compound cluster_nucleophiles Nucleophiles cluster_products Products Start This compound Prod_Alcohol 3-(Hydroxymethyl)phenol Start->Prod_Alcohol Hydrolysis Prod_Ether Ether Derivative Start->Prod_Ether Alkylation Prod_Thioether Thioether Derivative Start->Prod_Thioether Thioalkylation Prod_Amine Benzylamine Derivative Start->Prod_Amine Amination Nuc_OH Hydroxide (OH⁻) Nuc_OR Alkoxide (RO⁻) Nuc_SR Thiolate (RS⁻) Nuc_Amine Amine (RNH₂)

Caption: Nucleophilic substitution reactions at the chloromethyl position.

  • Hydrolysis: Reaction with water or hydroxide ions yields 3-(hydroxymethyl)phenol, a diol intermediate.[2]

  • Alkylation: Alkoxides (RO⁻) can be used to form ether derivatives, while thiolates (RS⁻) produce thioethers.[2]

  • Amination: Reaction with various primary or secondary amines leads to the formation of substituted benzylamines, a common scaffold in medicinal chemistry.[2]

This versatility allows for the strategic introduction of different functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. The phenol group itself is a recurring motif in many pharmaceuticals, valued for its ability to form hydrogen bonds and participate in key interactions with biological targets.[7] However, its presence can sometimes lead to rapid metabolism.[8] The ability to easily derivatize the molecule using the chloromethyl handle allows chemists to modulate physicochemical properties and potentially overcome such liabilities.

Conclusion

This compound stands out as a highly valuable and versatile building block in drug discovery. Its primary application as a key synthon in the synthesis of β2-adrenergic agonists like Salbutamol is well-documented, offering a reliable and high-yielding pathway. Comparative analysis reveals that while alternative routes exist, the chloromethylation strategy remains competitive and robust. Beyond this specific application, the dual reactivity of this compound provides a powerful platform for generating diverse molecular architectures through straightforward nucleophilic substitution reactions. For researchers and drug development professionals, understanding the chemistry and comparative advantages of this intermediate is crucial for the efficient design and synthesis of novel therapeutic agents.

References

  • MDPI.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • National Center for Biotechnology Information. This compound | C7H7ClO | CID 35683 - PubChem. [Link]
  • Journal of Biomedical Research & Environmental Sciences.
  • Google Patents.
  • PubMed.
  • Wikipedia. Discovery and development of beta2 agonists. [Link]
  • ResearchGate. Engineering Selectivity in Novel Synthesis of 3-(Phenylmethoxy)
  • Google Patents. CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production.
  • PubMed. New beta-adrenergic agonists used illicitly as growth promoters in animal breeding: chemical and pharmacodynamic studies. [Link]
  • ChEMBL. Document: Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. (CHEMBL4270519). [Link]
  • NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]
  • Chinese Journal of Pharmaceuticals.
  • ResearchGate.
  • University of Bristol School of Chemistry. 2. Asymmetric synthesis of R-salbutamol. [Link]
  • ResearchGate. Phenol (bio)isosteres in drug design and development. [Link]

Sources

A Comparative Toxicological Assessment of 3-(Chloromethyl)phenol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed toxicological comparison of 3-(Chloromethyl)phenol and its ortho- and para-isomers, 2-(Chloromethyl)phenol and 4-(Chloromethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer insights into the structure-activity relationships that likely govern the toxicological profiles of these compounds. We will explore their known hazards, delve into the probable metabolic pathways that influence their bioactivity, and provide detailed experimental protocols to enable the generation of critical comparative data where public information is scarce.

Introduction: The Chemical Landscape of Chloromethylphenols

This compound and its isomers are substituted phenolic compounds characterized by a hydroxyl group and a chloromethyl group attached to a benzene ring. The relative positions of these functional groups (ortho, meta, or para) can significantly influence their chemical reactivity and, consequently, their toxicological properties. These compounds are of interest as intermediates in organic synthesis. However, the presence of a reactive chloromethyl group, a known alkylating agent, raises significant toxicological concerns, including the potential for mutagenicity and carcinogenicity.[1]

A comprehensive understanding of their comparative toxicity is crucial for safe handling, risk assessment, and the development of safer alternatives. This guide will illuminate the known toxicological data and provide a framework for investigating the unknowns.

Comparative Toxicological Profile

Direct, quantitative comparative toxicological data for the three isomers of chloromethylphenol is limited in publicly available literature. However, by combining existing hazard classifications with an understanding of their chemical structure, we can construct a preliminary comparative profile.

Acute Toxicity

Table 1: Summary of GHS Hazard Classifications for Chloromethylphenol Isomers

CompoundCAS NumberGHS Hazard Statements
2-(Chloromethyl)phenol1321-10-4Causes severe skin burns and eye damage.
This compound60760-06-7Harmful if swallowed. Causes severe skin burns and eye damage. Causes skin irritation.
4-(Chloromethyl)phenol35421-08-0Causes severe skin burns and eye damage.

Data compiled from various supplier safety data sheets.

The corrosive nature of these compounds is likely attributable to the acidic phenolic hydroxyl group, which can denature proteins and disrupt cell membranes upon direct contact.

Genotoxicity and Carcinogenicity: The Threat of the Chloromethyl Group

The primary concern with chloromethylphenols is their potential for genotoxicity. The chloromethyl group is a structural alert for mutagenicity, as it can act as an alkylating agent, forming covalent adducts with DNA. This mode of action is shared with other compounds like benzyl chloride, which is a known mutagen. The electrophilic carbon of the chloromethyl group can be attacked by nucleophilic sites on DNA bases, leading to mutations that can initiate carcinogenesis.

Mechanistic Insights: The Role of Metabolism

The toxicity of phenolic compounds is often dictated by their metabolic fate. Metabolism can either detoxify these compounds, preparing them for excretion, or bioactivate them into more reactive and toxic metabolites.

Phase I Metabolism: The initial phase of metabolism for chloromethylphenols is likely to involve the cytochrome P450 (CYP) enzyme system.[4] Hydroxylation of the aromatic ring is a common pathway for phenols. The position of the chloromethyl group will influence the sites of hydroxylation. For example, in 4-(chloromethyl)phenol, hydroxylation is likely to occur at the ortho-positions relative to the hydroxyl group.

Phase II Metabolism: Following Phase I, or for the parent compound directly, Phase II conjugation reactions are expected.[4] The phenolic hydroxyl group is a prime target for glucuronidation and sulfation, which increases water solubility and facilitates excretion. However, a competing and more concerning pathway is the conjugation of the chloromethyl group with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). While GSH conjugation is typically a detoxification pathway, in the case of halogenated alkyl groups, it can lead to the formation of reactive intermediates.

Diagram 1: Postulated Metabolic Pathways of Chloromethylphenols

cluster_0 Chloromethylphenol Isomer (Ortho, Meta, or Para) cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II Conjugation cluster_3 Bioactivation/Toxicity CMP Chloromethylphenol Hydroxylated_CMP Hydroxylated Metabolites CMP->Hydroxylated_CMP Oxidation Glucuronide_Sulfate Glucuronide/Sulfate Conjugates (Detoxification) CMP->Glucuronide_Sulfate UGT/SULT GSH_Adduct Glutathione Conjugate CMP->GSH_Adduct GST DNA_Adducts DNA Adducts (Genotoxicity) CMP->DNA_Adducts Direct Alkylation Hydroxylated_CMP->Glucuronide_Sulfate UGT/SULT Excretion Excretion Glucuronide_Sulfate->Excretion Reactive_Intermediates Reactive Intermediates GSH_Adduct->Reactive_Intermediates Further Metabolism Reactive_Intermediates->DNA_Adducts cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Cell_Culture Cell Culture (e.g., HepG2) Seeding Seed 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Stock Solutions (Isomers in DMSO) Treatment Treat with Serial Dilutions Compound_Prep->Treatment Seeding->Treatment Incubation Incubate 24/48h Treatment->Incubation MTT Add MTT & Incubate Incubation->MTT Solubilization Solubilize Formazan MTT->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: A streamlined workflow for determining the IC50 values of chloromethylphenol isomers.

Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. [5] Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The test measures the ability of a chemical to cause a reverse mutation that allows the bacteria to synthesize histidine and grow on a histidine-free medium.

Step-by-Step Protocol:

  • Strain Preparation:

    • Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

    • Grow overnight cultures of each strain.

  • Metabolic Activation:

    • Prepare a rat liver S9 fraction to mimic mammalian metabolism. The test should be conducted both with and without the S9 mix.

  • Plate Incorporation Assay:

    • To a sterile tube, add 2 mL of molten top agar.

    • Add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix (or buffer for the non-activated test).

    • Vortex gently and pour the mixture onto a minimal glucose agar plate.

    • Include a negative (vehicle) control and a positive control (a known mutagen for each strain).

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Oxidative Stress Assessment

The production of reactive oxygen species (ROS) is a common mechanism of toxicity for phenolic compounds.

Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Follow the same procedure as for the MTT assay.

  • DCFH-DA Loading:

    • After cell attachment, remove the media and wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

  • Compound Treatment:

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Add media containing the different concentrations of the chloromethylphenol isomers. Include a vehicle control and a positive control (e.g., H2O2).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at various time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Calculate the fold increase in fluorescence relative to the vehicle control for each isomer and concentration.

Conclusion and Future Directions

The toxicological assessment of this compound and its isomers reveals a significant data gap in the scientific literature. Based on their chemical structure, particularly the presence of a reactive chloromethyl group, all three isomers should be handled with extreme caution as potential mutagens and carcinogens. Their corrosive properties are also a primary handling hazard.

The provided experimental protocols offer a clear path forward for researchers to generate the necessary comparative data on cytotoxicity, genotoxicity, and oxidative stress. Understanding the metabolic pathways of these isomers will be key to elucidating the mechanisms behind any observed differences in their toxicity. Future research should focus on performing these comparative assays and investigating the role of specific CYP and GST enzymes in the metabolism and potential bioactivation of these compounds. This knowledge is essential for accurate risk assessment and the rational design of safer chemical alternatives.

References

  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-(Chloromethyl)phenol.
  • PubChem. (n.d.). 4-(Chloromethyl)phenol.
  • MDPI. (2021). Mutagenicity Assessment to Pesticide Adjuvants of Toluene, Chloroform, and Trichloroethylene by Ames Test.
  • National Center for Biotechnology Information. (2023). Cola rostrata K. Schum. constituents induce cytotoxicity through reactive oxygen species generation and mitochondrial membrane.
  • StatPearls. (2023). Biochemistry, Biotransformation.
  • PubMed. (1991). Ames assay mutagenicity and electronic structure calculations of bromomethylfluoranthenes, chloromethylfluoranthenes, and hydroxymethylfluoranthenes.
  • PubMed. (1987). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse.
  • Sigma-Aldrich. (n.d.). This compound Safety Data Sheet. Retrieved from the product page on the Sigma-Aldrich website.
  • National Center for Biotechnology Information. (n.d.). Phenol Acute Exposure Guideline Levels.
  • Tampere University Research Portal. (n.d.). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines.
  • PLOS One. (2015). Chemical Composition and In Vitro Cytotoxicity of Essential Oils from Leaves and Flowers of Callistemon citrinus from Western Himalayas.
  • PubChem. (n.d.). This compound.
  • Australian Government Department of Health. (2022). Phenol, 2,4-dichloro- - Evaluation statement.
  • PubMed. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters.
  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol.

Sources

A Researcher's Guide to Regioselectivity in Phenol Chlorination: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of chlorine atoms into the phenolic scaffold is a cornerstone of synthetic chemistry, yielding intermediates and active ingredients crucial for pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the inherent reactivity of the phenol ring presents a significant challenge: controlling the position of chlorination. The powerful activating, ortho-, para-directing nature of the hydroxyl group often leads to mixtures of constitutional isomers, complicating purification and reducing yields.[1][3][4]

This guide provides an in-depth comparison of regioselectivity in the chlorination of different phenol substrates. We will move beyond simple reaction schemes to explore the underlying electronic and steric principles, compare the behavior of unsubstituted phenol with substituted analogues like cresols and nitrophenols, and detail field-proven catalytic systems that enable precise control over isomeric outcomes.

The Fundamentals: Understanding Electrophilic Attack on Phenol

The chlorination of phenol is a classic example of electrophilic aromatic substitution (SEAr). The hydroxyl group is a potent activating group, meaning it makes the aromatic ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5] This activation stems from the ability of the oxygen's lone pairs to participate in resonance, delocalizing electron density into the ring. This increased electron density is concentrated at the positions ortho and para to the hydroxyl group, making them the primary sites of electrophilic attack.[5][6][7]

Without external control, the chlorination of phenol typically yields a mixture of 2-chlorophenol and 4-chlorophenol, with the para isomer often favored due to reduced steric hindrance.[3][4] Subsequent reactions can lead to di- and tri-substituted products like 2,4-dichlorophenol and 2,4,6-trichlorophenol.[6]

Caption: Resonance delocalization in phenol increases electron density at ortho and para positions.

Comparative Analysis of Phenol Substrates

The regiochemical outcome of chlorination is highly dependent on the other substituents present on the aromatic ring. We will compare three classes of substrates: unsubstituted phenol, cresols (methylphenols), and nitrophenols.

Case Study 1: Unsubstituted Phenol

Phenol serves as our baseline. Its chlorination highlights the fundamental competition between the two activated positions. The choice of chlorinating agent and, more importantly, the catalyst, can dramatically shift the product ratio.

Chlorinating AgentCatalyst / ConditionsMajor Product(s)ortho:para RatioReference(s)
Hypochlorous acid (HOCl)Aqueous solution2-Chlorophenol, 4-ChlorophenolVaries, typically para-favored[6]
Sulfuryl Chloride (SO₂Cl₂)No catalyst4-Chlorophenol, 2-Chlorophenol~1:5[8]
Sulfuryl Chloride (SO₂Cl₂)Dialkyl Sulfide / AlCl₃4-ChlorophenolUp to 1:17[8][9]
N-Chlorosuccinimide (NCS)No catalyst4-Chlorophenol, 2-Chlorophenol~1:4[3]
N-Chlorosuccinimide (NCS)Selenoether Catalyst2-ChlorophenolUp to >20:1[3][10]
N-Chlorosuccinimide (NCS)Thiourea Catalyst2-ChlorophenolUp to 10:1[4]
Case Study 2: Cresols (Methylphenols)

The presence of a weakly activating methyl group introduces additional electronic and steric factors that influence the site of chlorination.

  • o-Cresol: With one ortho position blocked and the other sterically hindered by the adjacent methyl group, chlorination overwhelmingly favors the para position (4-chloro-2-methylphenol).[11][12]

  • m-Cresol: The hydroxyl and methyl groups work synergistically to activate the C4 (para to -OH) and C6 (ortho to -OH) positions. The C2 position is also activated but sterically hindered. This typically results in a mixture, with 4-chloro-3-methylphenol and 6-chloro-3-methylphenol being the main products.[8]

  • p-Cresol: With the para position blocked, chlorination is forced to occur at the two equivalent ortho positions, yielding 2-chloro-4-methylphenol.

SubstrateChlorinating AgentCatalyst / ConditionsMajor Product(s)para:ortho RatioReference(s)
o-CresolSO₂Cl₂Poly(alkylene sulfide) / AlCl₃4-Chloro-2-methylphenol>50:1[12][13]
m-CresolSO₂Cl₂Dialkyl Sulfide / AlCl₃4-Chloro-3-methylphenol~17:1[8][9]
p-CresolSO₂Cl₂N/A (Forced ortho)2-Chloro-4-methylphenolN/A-
Case Study 3: Nitrophenols

The nitro group is a powerful electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position relative to itself.[14] This creates a fascinating interplay with the activating, ortho-, para-directing hydroxyl group. The potent activation of the -OH group is generally sufficient to overcome the deactivation by the -NO₂ group, controlling the outcome.[15][16]

  • o-Nitrophenol & p-Nitrophenol: Chlorination is directed by the -OH group to the available activated positions. For o-nitrophenol, this leads to a mixture of 4-chloro-2-nitrophenol and 6-chloro-2-nitrophenol.[14] For p-nitrophenol, chlorination occurs at the positions ortho to the hydroxyl group, yielding 2-chloro-4-nitrophenol.

  • m-Nitrophenol: The directing effects are complex. The -OH group activates positions 2, 4, and 6, while the -NO₂ group deactivates positions 1, 2, 4, and 6. The position para to the hydroxyl group (C4) is strongly activated and only ortho to the deactivating nitro group. Experimentally, this position is favored, making 4-chloro-3-nitrophenol the major product.[15][16]

SubstrateChlorinating AgentMajor ProductRationaleReference(s)
o-NitrophenolGaseous Cl₂4-Chloro-2-nitrophenol & 6-chloro-2-nitrophenol-OH group directs ortho and para.[14]
m-NitrophenolCl₂4-Chloro-3-nitrophenol-OH is a stronger director than -NO₂.[15][16]
p-NitrophenolGaseous Cl₂2-Chloro-4-nitrophenol-OH directs ortho as para is blocked.[14]

Advanced Strategies for Controlling Regioselectivity

Modern synthetic chemistry relies on catalytic methods to override the innate reactivity of substrates, achieving high selectivity for a desired isomer.

Protocol 1: Catalyst-Directed para-Chlorination

This method utilizes a sulfur-containing catalyst in conjunction with sulfuryl chloride and a Lewis acid to form a bulky electrophilic species, which preferentially attacks the sterically accessible para position.[8][13][17]

G cluster_workflow Para-Selective Chlorination Workflow A Combine Phenol Substrate, Sulfur Catalyst (e.g., Poly(alkylene sulfide)), and Lewis Acid (AlCl₃) in flask. B Slowly add Sulfuryl Chloride (SO₂Cl₂) via dropping funnel over 2 hours at room temperature. A->B C Stir reaction mixture for an additional 2-4 hours post-addition. B->C D Quench the reaction by carefully adding water. C->D E Perform liquid-liquid extraction, dry organic layer, and concentrate. D->E F Analyze product ratio via GC or NMR. Purify via column chromatography. E->F

Caption: Experimental workflow for para-selective chlorination of phenols.

Detailed Methodology:

  • To a dry round-bottomed flask, add the phenol substrate (50.0 mmol), a Lewis acid such as AlCl₃ (0.25 g), and the sulfur catalyst (e.g., poly(alkylene sulfide), 50 mg).[17]

  • Under stirring, slowly add sulfuryl chloride (4.66 ml, 57.7 mmol) over 2 hours using a pressure-equalizing dropping funnel. Maintain the reaction at room temperature.

  • After the addition is complete, continue to stir the reaction mixture for 4 hours.

  • Carefully quench the reaction by the slow addition of water (20 ml).

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the isomeric ratio of the crude product using Gas Chromatography (GC) or ¹H NMR spectroscopy. Purify the desired para-isomer by flash column chromatography.

Protocol 2: Catalyst-Directed ortho-Chlorination

Achieving high ortho-selectivity requires overcoming steric hindrance. This is accomplished using a Lewis basic catalyst that hydrogen-bonds to the phenolic proton, positioning the chlorinating agent (N-chlorosuccinimide, NCS) for a directed attack on the proximal ortho position.[3][10]

G cluster_cycle Ortho-Selective Catalytic Cycle Cat Selenoether Catalyst (Cat) Active_Species [Cat-Cl]⁺ Succinimide⁻ (Active Electrophile) Cat->Active_Species + NCS NCS NCS H_Bond_Complex Hydrogen-Bonded Intermediate Active_Species->H_Bond_Complex + Phenol Phenol Phenol Substrate Product ortho-Chlorophenol H_Bond_Complex->Product Intramolecular Chlorination Succinimide Succinimide Product->Cat - HCl - Succinimide

Caption: Proposed catalytic cycle for ortho-selective chlorination using a Lewis basic catalyst.

Detailed Methodology:

  • In a vial, dissolve the phenol substrate (0.20 mmol, 1.0 equiv) and the selenoether catalyst (1-10 mol%) in an appropriate solvent like chloroform (CHCl₃, 0.1 M).[3]

  • Add N-chlorosuccinimide (NCS) (0.22 mmol, 1.1 equiv) to the solution.

  • Stir the reaction at room temperature for the time specified by substrate (typically 1-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography to isolate the ortho-chlorinated phenol. The isomeric ratio can be determined from the crude ¹H NMR spectrum.[4]

Analytical Techniques for Isomer Determination

Accurate quantification of product isomers is critical for evaluating the success of a regioselective reaction.

  • Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS): These are the workhorse techniques for separating and identifying volatile chlorophenol isomers. Different isomers will have distinct retention times.[18][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also widely used, particularly for less volatile or thermally sensitive phenol derivatives.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an invaluable tool for determining the ratio of isomers in a crude reaction mixture without separation. The distinct signals of the aromatic protons in each isomer can be integrated to provide a quantitative measure of selectivity.[4]

Conclusion

Controlling the regioselectivity of phenol chlorination is a nuanced challenge governed by a delicate balance of electronic, steric, and catalytic factors. While the inherent reactivity of the phenol ring directs chlorination to the ortho and para positions, the presence of other substituents can significantly alter the product distribution. For researchers and drug development professionals, the key takeaway is the power of modern catalytic systems. By moving beyond classical chlorinating agents and employing rationally designed catalysts, it is possible to override innate substrate biases and achieve high yields of a single, desired isomer. The sulfur-based systems for para-selectivity and Lewis basic catalysts for ortho-selectivity represent robust and validated strategies for accessing valuable chlorinated phenol building blocks with precision and efficiency.

References

  • Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 36(5), 884-890. [Link]
  • Dinh, A. N., et al. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry, 85(21), 14078–14090. [Link]
  • Pania, S., et al. (2015). Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium.
  • Maddox, S. M., et al. (2016). Regioselective Chlorination of Phenols. Organic Letters, 18(21), 5476–5479. [Link]
  • Gao, C., et al. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Advances, 7(74), 46636–46643. [Link]
  • Smith, K., et al. (2000). On the para-selective chlorination of ortho-cresol.
  • Al-Zuhairi, A. J. (2012). Catalytic regioselective chlorination of phenols in the presence of polysulfide polymer containing 1, 3, 4-thiadiazole unit. Journal of Kerbala University, 10(4). [Link]
  • Smith, K., et al. (2014). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Cardiff University ORCA. [Link]
  • Smith, K., et al. (2019). Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives.
  • Soula, G. (1989). Chlorination of nitrophenols.
  • Chemistry Stack Exchange. (2015).
  • Chemistry Scholars. (2021). Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. YouTube. [Link]
  • Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(2), 141-169. [Link]
  • Lee, G. F., & Morris, J. C. (1962). Kinetics of chlorination of phenol—chlorophenolic tastes and odors. International Journal of Air and Water Pollution, 6(11-12), 419-431. [Link]
  • Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
  • Smith, K., & El-Hiti, G. A. (2021).
  • Dinh, A. N., et al. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst.
  • Zhang, Z., et al. (2017).
  • Jurásek, B., & Dračínský, M. (2023). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews. [Link]
  • Smith, K., et al. (2019). Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives.
  • Smith, K., & El-Hiti, G. A. (2021).
  • Liu, X., et al. (2017). Mild and Regioselective Bromination of Phenols with TMSBr.
  • Montes de Oca-Vásquez, G., et al. (2021). New in situ Formed I(III)-Based Reagent for the Electrophilic ortho-Chlorination of Phenols and Phenol-Ethers: the Use of PIFA-AlCl3 System.
  • Pearson, D. E., et al. (2002). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters, 4(10), 1647–1649. [https://pubs.acs.org/doi/10.1021/ol025783+
  • Studley, J. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation.
  • Reddy, B. V. S., et al. (2012). Cu–Mn Spinel Oxide Catalyzed Regioselective Halogenation of Phenols and N-Heteroarenes. The Journal of Organic Chemistry, 77(13), 5823–5828. [Link]
  • Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?. [Link]
  • Miljevic, N., & Spasojevic, V. (2007). Chromatographic Determination of Chlorophenols. Journal of the Serbian Chemical Society, 72(11), 1129-1140. [Link]
  • Daugulis, O., et al. (2016). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC. [Link]
  • JoVE. (n.d.). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Journal of Visualized Experiments. [Link]
  • Gallard, H., & von Gunten, U. (2002). Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration.
  • Smith, K., et al. (2014). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Cardiff University ORCA. [Link]
  • Kumar, R., et al. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 114-118. [Link]
  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Quora. (2013).

Sources

A Researcher's Guide to Confirming the Structure of 3-(Chloromethyl)phenol Electrophilic Substitution Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, 3-(chloromethyl)phenol is a versatile intermediate. Its disubstituted aromatic ring presents a classic yet intriguing challenge in electrophilic aromatic substitution (EAS). The regiochemical outcome of reactions like nitration, halogenation, or sulfonation is governed by the competing directing effects of the activating hydroxyl group and the weakly deactivating chloromethyl group. This guide provides a comprehensive framework for predicting, synthesizing, and, most critically, confirming the structure of these substitution products, grounded in mechanistic principles and supported by robust analytical methodologies.

Theoretical Framework: Predicting Regioselectivity

The reactivity and orientation of electrophilic attack on the this compound ring are dictated by the interplay of its two substituents: the hydroxyl (-OH) group and the chloromethyl (-CH2Cl) group.

  • Hydroxyl (-OH) Group: As one of the most powerful activating groups, the -OH group donates electron density to the aromatic ring via a strong resonance effect (+R effect)[1][2]. This effect significantly increases the nucleophilicity of the ring, making it much more reactive than benzene. It strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions[3][4].

  • Chloromethyl (-CH2Cl) Group: This group is weakly deactivating due to the inductive electron-withdrawing effect (-I effect) of the electronegative chlorine atom[1]. However, like other alkyl groups, it is considered an ortho, para-director. Its influence is substantially weaker and is largely overshadowed by the potent activating effect of the hydroxyl group[5].

Combined Directing Effects: Given the meta relationship of the two substituents, the positions activated by the -OH group are C2, C4, and C6. The powerful activating and directing nature of the hydroxyl group is the dominant factor. Therefore, electrophilic substitution is expected to occur almost exclusively at these three positions, leading to a mixture of isomers[5]. Steric hindrance from the existing substituents can further influence the product distribution, often disfavoring the C2 position, which is flanked by both the -OH and -CH2Cl groups.

Caption: Directing influences on the this compound ring.

Comparative Analysis of Substitution Reactions

Different electrophilic substitution reactions will proceed on the this compound scaffold, each with its own characteristic reagents and conditions. The primary challenge remains the separation and identification of the resulting isomeric mixture.

Nitration

Nitration introduces a nitro (-NO₂) group and is typically performed with nitric acid, often in the presence of a sulfuric acid catalyst. Due to the highly activated nature of the phenol ring, dilute nitric acid is often sufficient, which can help prevent over-reaction and oxidative decomposition[2][6].

Expected Products:

  • 3-(Chloromethyl)-2-nitrophenol

  • 3-(Chloromethyl)-4-nitrophenol

  • 3-(Chloromethyl)-6-nitrophenol

Product IsomerExpected Relative YieldKey Steric/Electronic Factors
4-Nitro Isomer MajorPara to the strongly directing -OH group; less sterically hindered than the ortho positions.
6-Nitro Isomer SignificantOrtho to the -OH group; some steric hindrance from the adjacent hydroxyl.
2-Nitro Isomer MinorOrtho to both groups; significant steric hindrance from two adjacent substituents.
Halogenation (Bromination)

Bromination is readily achieved using bromine (Br₂) in a suitable solvent. The high reactivity of the phenol ring means that a Lewis acid catalyst is typically not required[1]. Controlling the stoichiometry is crucial to prevent polybromination[2].

Expected Products:

  • 2-Bromo-3-(chloromethyl)phenol

  • 4-Bromo-3-(chloromethyl)phenol

  • 6-Bromo-3-(chloromethyl)phenol

Product IsomerExpected Relative YieldKey Steric/Electronic Factors
4-Bromo Isomer MajorPara position is electronically favored and sterically accessible.
6-Bromo Isomer SignificantOrtho position is highly activated but subject to some steric hindrance.
2-Bromo Isomer MinorSevere steric hindrance between the bulky bromine atom and the two existing groups.

Experimental Protocols & Workflows

Trustworthy results depend on meticulous experimental execution. The following is a representative protocol for the mononitration of this compound.

Protocol: Mononitration of this compound

Safety Note: This procedure involves strong acids and potentially hazardous materials. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Materials:

  • This compound (1.0 eq)

  • Dilute Nitric Acid (approx. 20% v/v) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0°C in an ice-water bath.

  • Addition of Nitrating Agent: Add the dilute nitric acid dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully transfer the mixture to a separatory funnel. Add cold deionized water and separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with cold deionized water, saturated sodium bicarbonate solution (to quench residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.

  • Purification: Separate the isomeric products using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

G cluster_synthesis Synthesis & Purification cluster_analysis Structure Confirmation A 1. Reaction (Nitration at 0°C) B 2. Aqueous Work-up (Quench & Extract) A->B C 3. Drying & Concentration (MgSO₄, Rotovap) B->C D 4. Purification (Column Chromatography) C->D E 5. Spectroscopic Analysis (NMR, IR, MS) D->E F 6. Isomer Identification (Data Interpretation) E->F

Caption: Standard experimental workflow for synthesis and analysis.

Structure Elucidation: A Spectroscopic Approach

Confirming the exact substitution pattern of the isolated products is the most critical step. A combination of spectroscopic techniques provides irrefutable evidence. The key is to analyze the substitution pattern of the three remaining aromatic protons.

¹H NMR Spectroscopy

Proton NMR is the most powerful tool for distinguishing the isomers. The chemical shifts (δ) and, more importantly, the coupling constants (J) of the aromatic protons provide a unique fingerprint for each structure.

IsomerAromatic ProtonsExpected Splitting Pattern
4-Substituted H2, H5, H6H2: doublet (d), ³J ≈ 8-9 HzH6: doublet (d), ³J ≈ 8-9 HzH5: singlet-like (s) or narrow triplet
6-Substituted H2, H4, H5H2: doublet (d), ⁴J ≈ 2-3 HzH4: doublet (d), ³J ≈ 8-9 HzH5: doublet of doublets (dd)
2-Substituted H4, H5, H6H4: doublet (d), ³J ≈ 8-9 HzH6: doublet (d), ³J ≈ 8-9 HzH5: triplet (t), ³J ≈ 8-9 Hz

Note: ³J refers to ortho coupling, ⁴J to meta coupling.

IR Spectroscopy

Infrared spectroscopy helps confirm the presence of key functional groups. While it cannot easily distinguish between positional isomers, it validates the overall structure.[7][8]

  • -OH Stretch: A strong, broad band around 3200-3500 cm⁻¹ is characteristic of the hydroxyl group[9].

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.

  • -NO₂ Group (if nitrated): Strong, characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-Cl Stretch: Typically found in the 600-800 cm⁻¹ region.

G Start Isolated Product (Unknown Isomer) NMR Acquire ¹H NMR Spectrum Start->NMR IR Acquire IR Spectrum Start->IR MS Acquire Mass Spectrum Start->MS Pattern Analyze Aromatic Splitting Pattern NMR->Pattern Isomer4 4-Substituted Pattern->Isomer4 d, d, s Isomer6 6-Substituted Pattern->Isomer6 d, d, dd Isomer2 2-Substituted Pattern->Isomer2 d, d, t

Caption: Decision workflow for isomer identification using ¹H NMR.

Conclusion

The electrophilic substitution of this compound is a predictable yet nuanced process. While the powerful ortho, para-directing hydroxyl group primarily governs the regiochemical outcome, a mixture of products is inevitable. A systematic approach combining theoretical prediction, controlled synthesis, and rigorous spectroscopic analysis is essential for unambiguous structure confirmation. For any drug development professional, mastering this workflow ensures the integrity of synthetic intermediates and the ultimate success of the research program.

References

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols.
  • Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS.
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
  • ResearchGate. (2025). 1H NMR study of some sterically crowded substituted phenols.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Rugg, S. (n.d.). SYNTHESIS LAB # 10: NITRATION OF PHENOL.
  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.
  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
  • Google Patents. (n.d.). US6936732B2 - Sulphonation of phenols.
  • University of Massachusetts Amherst. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry.

Sources

A Comparative Guide to Phenolic Coupling Components in Azo Dye Synthesis: 3-(Chloromethyl)phenol vs. Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the vibrant world of synthetic dyes, the selection of appropriate coupling components is a critical determinant of the final product's characteristics, including its color, fastness, and overall performance. Among the diverse range of phenolic couplers, 3-(Chloromethyl)phenol presents a unique set of reactive properties. This guide provides an in-depth performance comparison of this compound with two key alternatives, 3-Aminophenol and 3-(Hydroxymethyl)phenol, in the context of azo dye synthesis. Our analysis is grounded in established chemical principles and supported by available experimental data to offer researchers, scientists, and professionals in drug development a comprehensive resource for informed decision-making.

The Role of Substituents in Azo Coupling Reactions

The efficacy of a phenolic compound as a coupling component in azo dye synthesis is fundamentally governed by the electronic properties of its substituents. Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile. The reactivity of the phenol ring is therefore enhanced by electron-donating groups (EDGs) and diminished by electron-withdrawing groups (EWGs).

  • 3-Aminophenol: The amino group (-NH₂) is a potent activating, ortho-, para-directing group, significantly increasing the electron density of the aromatic ring and facilitating rapid electrophilic attack.

  • 3-(Hydroxymethyl)phenol: The hydroxymethyl group (-CH₂OH) is generally considered a weak electron-withdrawing group, which slightly deactivates the ring towards electrophilic substitution compared to unsubstituted phenol.

  • This compound: Similarly, the chloromethyl group (-CH₂Cl) is also weakly electron-withdrawing, expected to have a comparable deactivating effect to the hydroxymethyl group.

Based on these electronic effects, the expected order of reactivity for azo coupling is: 3-Aminophenol > 3-(Hydroxymethyl)phenol ≈ this compound.

Performance Comparison in Azo Dye Synthesis

To provide a quantitative comparison, we have synthesized information from various sources to present a performance overview of these three coupling components. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the following data is compiled from different studies and should be interpreted with consideration of the varying reaction parameters.

Coupling ComponentTypical Reported YieldReaction ConditionsKey Performance Insights
3-Aminophenol 60-80%[1]Diazotization followed by coupling in a weakly acidic to neutral medium.High reactivity leads to excellent yields and generally faster reaction times. The resulting dyes often exhibit good color strength and fastness properties.
3-(Hydroxymethyl)phenol Data not readily available in literatureExpected to be similar to other phenolic coupling reactions, typically in an alkaline medium.The weakly deactivating nature of the hydroxymethyl group may necessitate slightly more forcing conditions compared to phenol. The hydroxyl group can potentially be a site for secondary reactions.
This compound Data not readily available in literatureCoupling in an alkaline medium.Similar to 3-(hydroxymethyl)phenol, the weakly deactivating group suggests moderate reactivity. The chloromethyl group offers a reactive handle for post-synthetic modification of the dye molecule, a significant advantage for creating functional dyes.

Experimental Protocols

The following are representative protocols for the synthesis of azo dyes using the discussed coupling components. These are generalized procedures and may require optimization for specific diazonium salts and desired dye structures.

Protocol 1: Synthesis of an Azo Dye using 3-Aminophenol

This protocol is adapted from the synthesis of disperse azo dyes.[1]

1. Diazotization of an Aromatic Amine: a. Dissolve the aromatic amine (1 equivalent) in a suitable acidic solution (e.g., hydrochloric acid). b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. d. Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

2. Coupling Reaction: a. In a separate vessel, dissolve 3-Aminophenol (1 equivalent) in a weakly acidic or neutral buffer solution. b. Cool the 3-Aminophenol solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the 3-Aminophenol solution with vigorous stirring, maintaining the temperature below 5 °C. d. A colored precipitate of the azo dye will form. e. Continue stirring for 1-2 hours at 0-5 °C to complete the reaction. f. Isolate the dye by filtration, wash with cold water, and dry.

Protocol 2: General Protocol for Azo Dye Synthesis using a Phenolic Coupler (Applicable to 3-(Hydroxymethyl)phenol and this compound)

This is a general procedure for azo coupling with phenols.[2]

1. Diazotization of an Aromatic Amine: a. Follow the same procedure as in Protocol 1 (steps 1a-1d).

2. Coupling Reaction: a. In a separate vessel, dissolve the phenolic coupling component (3-(Hydroxymethyl)phenol or this compound) (1.1 equivalents) in an aqueous sodium hydroxide solution (10%). b. Cool the alkaline phenol solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring, maintaining the temperature at 0 °C. d. A colored precipitate of the azo dye will form. e. Stir for an additional 30 minutes at 0 °C, then allow the mixture to warm to room temperature. f. Isolate the dye by filtration, wash with water, and dry.

Workflow and Structural Diagrams

The general workflow for azo dye synthesis is depicted below, followed by the chemical structures of the coupling components.

AzoDyeSynthesis AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Azo Dye DiazoniumSalt->AzoDye Azo Coupling CouplingComponent Phenolic Coupling Component CouplingComponent->AzoDye

General workflow for azo dye synthesis.
Chemical structures of the compared coupling components.

Discussion and Conclusion

The choice of coupling component has a profound impact on the synthesis and properties of azo dyes.

  • 3-Aminophenol stands out for its high reactivity, leading to excellent yields and making it a preferred choice when high efficiency is paramount. The strong activating nature of the amino group ensures a robust and often rapid coupling reaction.

The key advantage of This compound lies in its bifunctionality. The chloromethyl group serves as a versatile reactive site for post-synthesis modifications. This allows for the introduction of various functionalities to the dye molecule, such as solubilizing groups, reactive moieties for covalent bonding to substrates, or chromophores to fine-tune the color. This potential for creating functional dyes makes this compound a valuable, albeit less reactive, building block in specialized applications.

References

  • Patel, P. S. (n.d.). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library.
  • Chemistry LibreTexts. (2023, January 22). Making an Azo Dye from Phenol. Retrieved from [Link]/24%3A_Organic_Compounds_of_Nitrogen/24.
  • The Synthesis of Azo Dyes. (n.d.).
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
  • (PDF) SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION - ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Azo coupling.
  • MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.

Sources

Safety Operating Guide

3-(Chloromethyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Disposal Research

I'm now starting with some focused Google searches. I'm prioritizing safety data sheets and regulatory guidelines, as well as looking into the chemical compatibility of 3-(chloromethyl)phenol to kickstart this process.

Defining Disposal Steps

I've shifted gears. My plan is to start with some Google searches. I'm prioritizing safety data sheets, regulatory guidelines, and chemical compatibility, to kickstart this process for this compound. After that, I'll extract key details on hazards, PPE, and methods. I intend to logically structure the guide with hazards, safety, and a step-by-step workflow with a table of data and a decision diagram. Then, I'll synthesize all info.

Consolidating Disposal Knowledge

I'm now building on the initial data. I will extract and analyze key disposal details, moving from Google searches towards understanding the hazards and PPE needs. I'll craft a step-by-step workflow with a data table and decision diagram, weaving it into a complete and authoritative guide. I will cite everything to meet all the E-E-A-T requirements and format the guide in line with the specifications.

A Researcher's Guide to the Safe Handling of 3-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. 3-(Chloromethyl)phenol, a versatile intermediate in organic synthesis, demands such a commitment.[1] Its utility is matched by its significant hazards, including the potential for severe skin burns, eye damage, and toxicity if ingested.[1][2][3]

This guide moves beyond a simple checklist, offering a procedural and intellectual framework for handling this compound with the expertise and foresight required in a professional laboratory setting. Here, we dissect the causality behind each safety measure, ensuring that every action is not just followed, but understood.

Understanding the Hazard: A Proactive Approach to Safety

This compound (CAS No: 60760-06-7) is classified with significant hazard warnings that dictate our handling protocols. Acknowledging these is the first step in mitigating risk.

Hazard StatementClassificationImplication for Handling
H302 Harmful if swallowedAcute oral toxicity. Ingestion can be dangerous.[1][2]
H314 Causes severe skin burns and eye damageCorrosive. Direct contact can cause immediate and severe tissue damage.[1][2]
H315 Causes skin irritationIrritant. Even minor contact can lead to skin irritation.[1][2]

The presence of the chloromethyl group and the phenolic structure contribute to its reactivity and corrosive nature.[1] Due to these properties, an accidental exposure can have serious consequences, including systemic toxicity.[4][5][6] Therefore, our defense strategy is built on preventing contact through meticulous engineering controls and personal protective equipment.

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The primary principle in handling this compound is the minimization of exposure. This is achieved by creating multiple barriers between the researcher and the chemical.

Engineering Controls: The First Line of Defense

All work with this compound, from weighing solids to preparing solutions and running reactions, must be conducted within a certified chemical fume hood.[4][7][8] This is non-negotiable. The fume hood contains vapors and potential aerosols, preventing inhalation, which can cause severe respiratory tract irritation.[9] Ensure the sash is positioned as low as practical to maximize protection.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is your last and most personal line of defense. Its selection is not arbitrary; it is a scientifically informed choice based on the specific hazards of this compound.

PPE CategorySpecificationRationale and Field-Proven Insights
Hand Protection Double-gloving with nitrile or neoprene gloves for splash protection. For extended handling or spill cleanup, laminate film gloves (e.g., Silver Shield®) are recommended.[4][10]Phenolic compounds can penetrate standard laboratory gloves over time.[4] Double-gloving provides an additional layer of security. Nitrile offers good initial splash resistance, but for anything more, a more robust glove is necessary.[4][5] Never wear latex gloves, as they offer poor protection against many chemicals, including phenols.[5]
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a significant splash hazard.[5]This compound causes severe eye damage.[2] Standard safety glasses do not provide a sufficient seal against splashes. Goggles are essential, and a face shield provides a broader barrier protecting the entire face.
Protective Clothing A fully buttoned, chemical-resistant lab coat. Consider a butyl rubber or neoprene apron for large-volume work.[7][10]This protects your skin and personal clothing from accidental spills. Phenol can be absorbed through clothing and leather, making prompt removal of contaminated attire critical.[11]
Footwear Closed-toe shoes, preferably made of a non-woven, chemical-resistant material.Protects against spills that may reach the floor.
Operational Plan: From Bench to Waste

A seamless and safe workflow requires a clear, step-by-step plan that anticipates risks at every stage.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling & Use cluster_disposal Waste Management cluster_cleanup Post-Procedure prep_node 1. Verify Fume Hood Certification & Airflow ppe_node 2. Don Full, Inspected PPE (Double Gloves, Goggles, Lab Coat) spill_node 3. Prepare Spill Kit & First Aid (PEG 400, Absorbents) handle_node 4. Conduct All Manipulations Inside Fume Hood spill_node->handle_node container_node 5. Keep Containers Tightly Closed When Not in Use waste_node 6. Segregate Waste: Solid vs. Liquid container_node->waste_node label_node 7. Label Waste Container: 'Hazardous Waste - this compound' decon_node 8. Decontaminate Work Surface & Equipment label_node->decon_node ppe_remove_node 9. Doff PPE Correctly (Gloves Last) wash_node 10. Wash Hands Thoroughly

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Pre-Handling Safety Check: Before starting, ensure an ANSI-approved safety shower and eyewash station are accessible within a 10-second travel time.[7] Verify their functionality. Confirm the availability of a spill kit and a container of Polyethylene Glycol 300 or 400 (PEG 300/400) for skin decontamination.[7][10]

  • Weighing and Transfer: Conduct all weighing and transfers within the chemical fume hood.[12] Use disposable weighing boats or papers to minimize contamination of balances.

  • Reaction Setup: Keep all containers tightly closed when not in use to prevent the release of vapors.[10] When running reactions, ensure the apparatus is secure and allows for proper ventilation.

  • Post-Reaction Workup: If centrifugation is required, use sealed safety cups and allow aerosols to settle for several minutes before opening them inside the fume hood.[12]

Emergency Response: A Validated Protocol

In the event of an exposure, immediate and correct action is critical. Due to the anesthetic properties of phenol, you may not immediately feel a burn, making it imperative to treat any suspected contact as a serious exposure.[5][11]

Skin Exposure:

  • IMMEDIATELY remove all contaminated clothing, including shoes and watches.[9][13]

  • If available, repeatedly swab or irrigate the affected area with Polyethylene Glycol (PEG) 300 or 400.[6][7] Continue until the characteristic sweet odor of phenol is no longer detectable.[6] PEG is preferred because it is more effective at removing phenol from the skin than water.

  • If PEG is not available, flush the affected area with a high-density drenching of water from a safety shower for at least 15-30 minutes.[11][13] Avoid using small amounts of water, as this can dilute the phenol and spread the contamination.[6]

  • Call for immediate medical attention (911) for any significant exposure. [7]

Eye Exposure:

  • IMMEDIATELY flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][7][11]

  • Remove contact lenses if it can be done easily.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air immediately.[7][11]

  • Call for medical assistance.

Ingestion:

  • DO NOT INDUCE VOMITING. [9][14]

  • If the person is conscious, have them rinse their mouth with water.[15]

  • Seek immediate medical attention.

Disposal Plan: Environmental Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory safety and environmental protection.

  • Waste Segregation: Never dispose of this compound or its waste down the drain.[12] Collect all materials contaminated with the compound, including gloves, pipette tips, and paper towels, in a designated, sealable, and puncture-proof container.[12][16]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list "this compound" as a primary constituent.[12] Keep the container closed when not in use.

  • Collection: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[16] Adherence to local and national regulations is mandatory.[16]

By integrating these expert-validated protocols into your daily operations, you not only protect yourself and your colleagues but also uphold the scientific integrity of your work. Safety is not a barrier to research; it is the foundation upon which successful and sustainable innovation is built.

References

  • Standard Operating Procedure - Yale Environmental Health & Safety. Yale University. [Link]
  • This compound | C7H7ClO | CID 35683 - PubChem.
  • Phenol. Western Washington University. [Link]
  • FACT SHEET: Phenol - Environmental Health and Safety. Tulane University. [Link]
  • SAFETY DATA SHEET - Micro-Measurements. Micro-Measurements. [Link]
  • Phenol SOP.
  • for the SAFE USE of PHENOL. Cefic. [Link]
  • Phenol | Office of Environmental Health and Safety - Princeton EHS. Princeton University. [Link]
  • Phenol - OHS Information Sheet - Health Safety & Wellbeing - Monash University. Monash University. [Link]
  • Phenol-Chloroform Standard Operating Procedure Template - Environmental Health & Safety. University of New Mexico. [Link]
  • Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs. The University of Tennessee Health Science Center. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)phenol
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.